Product packaging for 4-Bromo-N,N-diethylaniline(Cat. No.:CAS No. 2052-06-4)

4-Bromo-N,N-diethylaniline

Cat. No.: B181667
CAS No.: 2052-06-4
M. Wt: 228.13 g/mol
InChI Key: NGYMZFJVHHKJQR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethylaniline is a valuable aromatic amine intermediate in organic synthesis. Its molecular structure, featuring an electron-donating diethylamino group and a bromine substituent in a para relationship on the benzene ring, makes it a versatile building block for further functionalization. This compound is particularly useful in electrophilic substitution reactions, where the bromine atom can serve as a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds . As a chemical intermediate, it plays a pivotal role in the research and development of complex molecules. Its primary applications span the synthesis of specialized dyes and pigments, active pharmaceutical ingredients (APIs) for potential therapeutic agents, and agrochemicals such as herbicides and fungicides . In investigative chemistry, it has been used as a model substrate to study surfactant-controlled regioselectivity in electrophilic bromination reactions, providing insights into reaction mechanisms in constrained environments . This makes this compound a compound of significant interest for both applied and fundamental chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B181667 4-Bromo-N,N-diethylaniline CAS No. 2052-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-diethylaniline
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InChI

InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
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InChI Key

NGYMZFJVHHKJQR-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)Br
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Molecular Formula

C10H14BrN
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DSSTOX Substance ID

DTXSID3062152
Record name N,N-Diethyl-p-bromoaniline
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Molecular Weight

228.13 g/mol
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Physical Description

Solid; mp = 32-33 deg C; [Sigma-Aldrich MSDS]
Record name 4-Bromo-N,N-diethylaniline
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CAS No.

2052-06-4, 63460-05-9
Record name 4-Bromo-N,N-diethylbenzenamine
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Record name N,N-Diethyl-p-bromoaniline
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Record name p-N,Nddiethylaniline
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Record name 4-Bromo-N,N-diethylaniline
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Foundational & Exploratory

4-Bromo-N,N-diethylaniline: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-N,N-diethylaniline in Modern Organic Synthesis

In the landscape of advanced chemical synthesis, this compound (CAS No. 2052-06-4) emerges as a pivotal intermediate, valued for its unique structural attributes and versatile reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, chemists, and professionals in drug discovery and materials science. The molecule's architecture, featuring a bromine atom para to an activating diethylamino group on an aromatic scaffold, provides a dual-functionality handle. The bromine atom serves as an excellent leaving group for carbon-carbon bond formation via cross-coupling reactions, while the electron-rich aniline ring is primed for electrophilic substitution and further functionalization. This combination makes it an indispensable building block in the synthesis of complex molecular targets, ranging from pharmaceuticals to high-performance dyes.[1] This document will elucidate the core chemical principles that underpin its utility and provide practical, field-proven insights into its application.

Core Chemical & Physical Characteristics

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, particularly for reaction setup, solvent selection, and purification. This compound is a solid at room temperature with a relatively low melting point. Its insolubility in water necessitates the use of organic solvents for most synthetic applications.

PropertyValueSource(s)
CAS Number 2052-06-4[2][3]
Molecular Formula C₁₀H₁₄BrN[2]
Molecular Weight 228.13 g/mol [2]
Appearance White to brown solid[3]
Melting Point 32-35 °C[4]
Boiling Point 269-271 °C[4]
Solubility Insoluble in water[5]
IUPAC Name This compound[2]

Spectroscopic Profile: Structural Elucidation

TechniqueExpected Features
¹H NMR Aromatic Protons: Two doublets in the range of δ 6.5-7.4 ppm, characteristic of a 1,4-disubstituted (para) benzene ring (AA'BB' system). The protons ortho to the electron-donating -NEt₂ group will be upfield, while the protons ortho to the bromine will be downfield. Ethyl Protons: A quartet around δ 3.3 ppm (-CH₂) and a triplet around δ 1.1 ppm (-CH₃), showing characteristic splitting from the adjacent protons.
¹³C NMR Aromatic Carbons: Four signals are expected. The carbon bearing the -NEt₂ group (C-N) will be the most downfield (~δ 147 ppm). The carbon bearing the bromine atom (C-Br) will be significantly upfield (~δ 110 ppm). The two sets of CH carbons will appear in the typical aromatic region (~δ 112-132 ppm). Ethyl Carbons: Two signals are expected for the ethyl group: -CH₂ (~δ 44 ppm) and -CH₃ (~δ 12 ppm).
IR Spectroscopy C-N Stretch: A strong band around 1350 cm⁻¹. Aromatic C=C Stretch: Medium bands in the 1500-1600 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic pair of peaks at m/z 227 and 229 of nearly equal intensity (the M⁺ and M+2 peaks), which is the isotopic signature of a single bromine atom. Fragmentation: A prominent fragment corresponding to the loss of a methyl group (M-15) from one of the ethyl substituents is expected at m/z 212/214.

Synthesis Methodology: A Representative Protocol

The synthesis of this compound can be approached via two primary strategic routes: the bromination of N,N-diethylaniline or the N-alkylation of 4-bromoaniline. The former is often preferred for its directness. The following protocol is a representative example based on the well-established bromination of N,N-dialkylanilines.[9][10]

Causality of Experimental Choices:

  • Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting aniline and is unreactive towards bromine. Its acidic nature tempers the reactivity of the highly activating diethylamino group, reducing the formation of di- or tri-brominated byproducts.[9]

  • Temperature Control: The addition of bromine is performed at a controlled temperature. Bromination is a highly exothermic electrophilic aromatic substitution reaction; uncontrolled addition can lead to overheating and increased byproduct formation.

  • Workup: Dilution with water precipitates the organic product, which is insoluble in the aqueous medium, providing a simple and efficient initial purification step.[9]

  • Recrystallization: Recrystallization from a suitable solvent like ethanol is a classic and effective method for purifying solid organic compounds, removing any remaining starting material or isomeric byproducts.

Experimental Protocol: Bromination of N,N-diethylaniline
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diethylaniline (10.0 g, 67.0 mmol) in 50 mL of glacial acetic acid.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (11.2 g, 70.0 mmol, 1.05 eq.) in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirring aniline solution over 30 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing 400 mL of cold water while stirring. The crude this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and salts.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_purification Purification A N,N-Diethylaniline D Dissolve A in C A->D B Bromine (Br₂) E Controlled Dropwise Addition of B B->E C Glacial Acetic Acid C->D D->E F Stir at RT (1h) E->F G Precipitate in Water F->G H Vacuum Filtration G->H I Recrystallization from Ethanol H->I J Final Product: This compound I->J

Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its two key functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[11][12] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks by forming new C-C bonds where the bromine atom once was.

  • Suzuki Coupling: Reacts with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. This is invaluable for creating conjugated systems found in many pharmaceuticals and organic electronics.[12][13]

  • Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene, a key transformation for extending carbon chains and building complex side chains.[11][14]

Causality of Protocol Choices (Suzuki Coupling):

  • Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄, is essential. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[12]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[15]

  • Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.

Representative Protocol: Suzuki Cross-Coupling
  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (8 mL), water (2 mL), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Grignard Reagent Formation and Electrophilic Reactions

The bromine atom can also be converted into a Grignard reagent by reacting with magnesium metal. This transforms the electrophilic carbon into a potent nucleophile, which can then attack a wide range of electrophiles, such as esters or carbonates, to form new C-C bonds. This is a classic and powerful method for synthesizing triarylmethane structures, which are the core of many common dyes.[16][17]

Reactivity cluster_coupling Pd-Catalyzed Cross-Coupling cluster_grignard Grignard Pathway A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B Pd(0), Base C Heck Reaction (+ Alkene) A->C Pd(0), Base F Grignard Formation (+ Mg, THF) A->F D Biaryl Product B->D E Substituted Alkene C->E G Aryl Grignard Reagent F->G H Reaction with Electrophile (e.g., RCOOR') G->H I Tertiary Alcohol / Ketone H->I

Key synthetic pathways for this compound.

Industrial Applications: From Color to Cures

The utility of this compound as a synthetic intermediate is demonstrated in its application across several industries.

  • Dye Synthesis: As an electron-rich aromatic amine, it is a precursor for various dyes. The diethylamino group acts as a powerful auxochrome, essential for developing deep and intense colors. Its Grignard reagent is used in the synthesis of triarylmethane dyes like Crystal Violet and Malachite Green, which have applications as colorants and antiseptics.[16][17]

  • Pharmaceuticals: This class of compound is a crucial building block in drug discovery. The analogous 4-Bromo-N,N-dimethylaniline is a documented key intermediate in the synthesis of Mifepristone, a significant medication in reproductive health.[9] The ability to easily form new C-C bonds via cross-coupling allows for the construction of the complex scaffolds required for biologically active molecules.[1]

  • Agrochemicals: The bromoaniline scaffold is present in various herbicides, fungicides, and insecticides, making its derivatives valuable for the agricultural industry.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. It is classified as an irritant and is harmful if inhaled, ingested, or absorbed through the skin. Adherence to established safety protocols is mandatory.

AspectGuidelineSource(s)
Hazard Classifications Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use a respirator if dust is generated.[3]
Handling Use only in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[5]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]
First Aid (Skin) Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[2]

References

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. PharmaChem. [Link]
  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction - Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Sharma, V., et al. (n.d.).
  • Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. IndiaMART. [Link]
  • Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • Google Patents. (n.d.).
  • Khan, I., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.
  • ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound.
  • Beller, M., & Zapf, A. (1998). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 37(23), 3388-3390. [Link]
  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art.
  • Arnold, J. S., et al. (2020). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes.
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

A Technical Guide to 4-Bromo-N,N-diethylaniline: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. 4-Bromo-N,N-diethylaniline (CAS 2052-06-4), a disubstituted aniline derivative, has emerged as a valuable and versatile building block for chemists across various disciplines. Its utility stems from a unique combination of structural features: a nucleophilic diethylamino group and a reactive carbon-bromine bond on an aromatic scaffold. This dual functionality allows for a diverse range of chemical transformations, making it an indispensable tool in the synthesis of pharmaceuticals, advanced materials, and high-performance dyes.[1]

The diethylamino group, being an electron-donating moiety, activates the benzene ring towards electrophilic substitution, while also influencing the electronic properties of the final molecule. Concurrently, the bromine atom serves as an excellent leaving group, particularly in modern palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[2] This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering practical insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2052-06-4[3][4][5]
Molecular Formula C10H14BrN[3][5]
Molecular Weight 228.13 g/mol [3][5]
Appearance Crystalline Solid[6]
Boiling Point 543.2 K (270.05 °C)[5]
Solubility Partially soluble in organic solvents.[6]
Stability Light-sensitive; stable under recommended storage conditions.[1]

Spectroscopic Characterization:

While comprehensive spectral data for this compound is not as widely published as for its dimethyl analog, the expected spectroscopic signatures can be reliably predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show a triplet-quartet system for the ethyl groups. The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR would reveal distinct signals for the ethyl carbons and four signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations from the alkyl and aromatic groups, C-N stretching of the tertiary amine, and C-Br stretching in the fingerprint region.

Synthesis of this compound: A Practical Approach

The most direct and common method for the synthesis of this compound is the electrophilic bromination of N,N-diethylaniline. The electron-donating diethylamino group strongly activates the aromatic ring, directing the incoming electrophile (bromine) to the para position due to steric hindrance from the ethyl groups at the ortho positions.[7]

Workflow for the Synthesis of this compound

cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification NNDE N,N-diethylaniline Reaction Dissolve NNDE in Acetic Acid Slowly add Br2 solution at controlled temperature NNDE->Reaction Bromine Bromine (Br2) Bromine->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Precipitation Dilute with water to precipitate product Reaction->Precipitation Reaction complete Filtration Filter the solid product Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the well-established synthesis of 4-Bromo-N,N-dimethylaniline and is expected to yield the desired product with high selectivity.[8]

  • Dissolution: In a fume hood, dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Bromination: Dissolve bromine (1 equivalent) in glacial acetic acid and add this solution dropwise to the stirred aniline solution. The addition should be slow to control the exothermic reaction and maintain a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing a large volume of cold water. The product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Causality in Experimental Choices:

  • Glacial Acetic Acid: It serves as a polar protic solvent that can solubilize the reactants and facilitate the ionization of bromine, making it a more effective electrophile.

  • Controlled Temperature: The bromination of activated anilines is a highly exothermic reaction. Low-temperature control is crucial to prevent over-bromination and the formation of undesired side products.

  • Recrystallization from Ethanol: Ethanol is a good choice for recrystallization as the product is expected to be sparingly soluble at low temperatures but highly soluble at its boiling point, allowing for efficient purification.

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in its ability to undergo a variety of transformations, primarily centered around the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents one of the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. This compound is an excellent substrate for these transformations.[2][9][10][11]

  • Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds. This is widely used in the synthesis of conjugated materials for organic electronics.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes, which are important precursors for various functional materials and complex molecules.[12]

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, leading to more complex aniline derivatives.

cluster_couplings Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki (R-B(OH)2) Start->Suzuki Pd catalyst Heck Heck (Alkene) Start->Heck Pd catalyst Sonogashira Sonogashira (Alkyne) Start->Sonogashira Pd catalyst, Cu(I) Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd catalyst Product_Biaryl Biaryl Derivative Suzuki->Product_Biaryl Product_Alkene Substituted Alkene Heck->Product_Alkene Product_Alkyne Aryl Alkyne Sonogashira->Product_Alkyne Product_Amine Triarylamine Derivative Buchwald->Product_Amine

Caption: Key cross-coupling reactions of this compound.

Grignard Reagent Formation and Application

The C-Br bond in this compound can be readily converted into a highly nucleophilic Grignard reagent, 4-(diethylamino)phenylmagnesium bromide, by reacting with magnesium metal in an anhydrous ether solvent like THF.[13][14][15][16] This transformation inverts the polarity of the carbon atom from electrophilic to nucleophilic, opening up a new set of synthetic possibilities.

A prominent application of this Grignard reagent is in the synthesis of triarylmethane dyes. For instance, its reaction with diethyl carbonate or methyl benzoate, followed by acidic workup, leads to the formation of vibrant dyes like Crystal Violet and Malachite Green, respectively.[13][14][17]

cluster_electrophiles Reaction with Electrophiles Start This compound Mg Magnesium (Mg) Anhydrous THF Start->Mg Grignard 4-(diethylamino)phenyl- magnesium bromide (Grignard Reagent) Mg->Grignard Umpolung Carbonate Diethyl Carbonate Grignard->Carbonate Benzoate Methyl Benzoate Grignard->Benzoate Dye1 Crystal Violet Carbonate->Dye1 Acidic Workup Dye2 Malachite Green Benzoate->Dye2 Acidic Workup

Caption: Grignard reagent formation and its use in dye synthesis.

Applications in Research and Industry

The versatile reactivity of this compound makes it a valuable intermediate in several high-tech industries.

  • Dye and Pigment Industry: As demonstrated, it is a key precursor for the synthesis of triarylmethane dyes, which have widespread applications as colorants.[6][13][14]

  • Pharmaceutical Synthesis: The ability to easily form new C-C and C-N bonds makes this compound a useful starting material for the construction of complex pharmaceutical scaffolds.[2][6]

  • Organic Electronics: In the field of materials science, derivatives of this compound are used to create organic light-emitting diodes (OLEDs), hole-transport materials, and other components of organic electronic devices. The diethylamino group helps in tuning the electronic properties of these materials.[18][19]

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the safety profile of its close analog, 4-Bromo-N,N-dimethylaniline, provides valuable guidance.

Table 2: Hazard Information (based on 4-Bromo-N,N-dimethylaniline)

Hazard ClassStatement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[20][21][22]
Skin Irritation Causes skin irritation.[20][21][22]
Eye Irritation Causes serious eye irritation.[20][21][22]

Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[23]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[24]

  • Avoid breathing dust, fumes, or vapors.[23]

  • Wash hands thoroughly after handling.[23]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed and protected from light, as the compound is known to be light-sensitive.[1][23]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its unique combination of an electron-rich aromatic system and a reactive C-Br bond provides chemists with a reliable platform for constructing complex molecules. From the vibrant hues of triarylmethane dyes to the cutting-edge technology of organic electronics and the life-saving potential of new pharmaceuticals, the applications of this compound are both broad and significant. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in scientific discovery and innovation.

References

  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. [Link]
  • SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline. Acros Organics. [Link]
  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Fisher Scientific. [Link]
  • Taber, D. F., Meagley, R. P., & Supplee, D. (2006). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Taber, D. F., Meagley, R. P., & Supplee, D. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • 4-bromo-N,N-dimethylaniline. PubChem. [Link]
  • Ahmad, A. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?
  • 4-Bromo-N,N-Dimethyl Aniline. IndiaMART. [Link]
  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline... Chegg.com. [Link]
  • Ramgren, S. D., & Miller, S. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(15), 8049–8058. [Link]
  • Reaction of different 4‐bromo‐N, N‐diarylaniline compounds...
  • Formation of Grignard Reagents from Organic Halides. University of Calgary. [Link]
  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
  • Reissig, H. U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]
  • The Versatile Role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • This compound. Stenutz. [Link]
  • Zhao, K., et al. (2023). Halogenation of arenes with sulfoxide and oxalyl halide. Journal of Sulfur Chemistry. [Link]
  • De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Bello, K. A., & Oladipo, M. A. (2018). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.
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An In-depth Technical Guide to the Physical Properties of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the key physical properties of 4-Bromo-N,N-diethylaniline, a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] The following sections delve into the experimental determination and theoretical significance of these properties, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic amine with the chemical formula C₁₀H₁₄BrN. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a diethylamino group. This unique arrangement of functional groups imparts specific physical and chemical characteristics that are pivotal to its utility in organic synthesis.

IdentifierValueSource
IUPAC Name This compound
CAS Number 2052-06-4
Molecular Formula C₁₀H₁₄BrN
Molecular Weight 228.13 g/mol
SMILES CCN(CC)c1ccc(Br)cc1
InChI Key NGYMZFJVHHKJQR-UHFFFAOYSA-N

Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.

Sources

4-Bromo-N,N-diethylaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-N,N-diethylaniline for Advanced Chemical Synthesis

Introduction

This compound is a halogenated aromatic amine that serves as a versatile and pivotal intermediate in advanced organic synthesis. Its unique bifunctional nature, featuring a reactive bromine atom and an electron-rich diethylamino-substituted phenyl ring, makes it a valuable precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of this compound, tailored for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and materials science sectors. We will delve into its fundamental properties, synthesis methodologies, key reactions, and critical safety protocols, offering field-proven insights to empower your research and development endeavors.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental physicochemical properties. These data are crucial for reaction planning, purification, and safe handling. The properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄BrN[1][2][3]
Molecular Weight 228.13 g/mol [1][2][3]
CAS Number 2052-06-4[1][2]
Appearance Solid
Melting Point 32-33 °C (lit.)[4]
Boiling Point 270.05 °C (543.2 K)[1]
Solubility Insoluble in water.[4]
Synonyms p-Bromo-N,N-diethylaniline, Benzenamine, 4-bromo-N,N-diethyl-[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via electrophilic aromatic substitution. The N,N-diethylamino group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para position is strongly favored, allowing for highly regioselective bromination.

Workflow for Synthesis via Electrophilic Bromination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve N,N-diethylaniline in glacial acetic acid C Add bromine solution dropwise to aniline solution with stirring A->C B Prepare bromine solution in glacial acetic acid B->C D Dilute mixture with water to precipitate product C->D E Filter the precipitate D->E F Recrystallize from ethanol E->F

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the analogous synthesis of 4-bromo-N,N-dimethylaniline.[5] The underlying principle of electrophilic bromination of a dialkylaniline is directly applicable.

Materials:

  • N,N-diethylaniline

  • Glacial acetic acid

  • Bromine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a flask equipped with a magnetic stir bar, dissolve N,N-diethylaniline (1 equivalent) in a minimal amount of glacial acetic acid.

  • Bromine Addition: In a separate container, carefully prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Reaction: Cool the flask containing the N,N-diethylaniline solution in an ice bath. Slowly add the bromine solution dropwise to the stirred aniline solution. The reaction is exothermic; maintain a low temperature to control the reaction rate and minimize side products.

  • Precipitation: Once the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) to ensure the reaction goes to completion. Subsequently, pour the reaction mixture into a larger volume of cold water. This compound, being insoluble in water, will precipitate out as a solid.[4]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

  • Purification: For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol, to yield the final, purified this compound.

Trustworthiness Note: The high regioselectivity of this reaction is a self-validating feature. The steric bulk of the diethylamino group effectively blocks the ortho positions, making the para product the overwhelmingly major isomer. This simplifies purification and ensures a high-quality starting material for subsequent steps.

Reactivity and Applications in Synthetic Chemistry

This compound is a powerful building block precisely because of its dual-handle reactivity. The bromine atom serves as a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, while the activated aromatic ring remains available for further modification.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is highly amenable to participating in a wide range of palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical and materials synthesis.[6] These reactions enable the precise construction of complex molecular scaffolds.

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to create an alkynylated aniline.

  • Stille Coupling: Reaction with an organostannane reagent.

Representative Workflow: Suzuki Cross-Coupling

Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar'-Br Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Transmetalation Transmetalation Pd(II)\nComplex->Transmetalation Ar-B(OR)₂ + Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Protocol: General Suzuki Coupling

This protocol provides a general framework for using this compound in a Suzuki coupling reaction.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • Setup: To an oven-dried flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Seal the flask and degas the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to isolate the coupled product.

Expertise Note: The choice of catalyst, base, and solvent is interdependent and crucial for success. For electron-rich anilines, using a moderately strong base like K₂CO₃ can prevent side reactions. A mixed solvent system, such as toluene/water, often accelerates the transmetalation step.

Role in Drug Development and Agrochemicals

High-purity chemical intermediates are the bedrock of pharmaceutical and agrochemical manufacturing.[7][8] this compound serves as a key starting material or intermediate in the multi-step synthesis of various target molecules.[4][9] Its structure can be incorporated into larger scaffolds designed to interact with biological targets. The diethylamino group can influence solubility and metabolic stability, while the position of the bromine allows for the strategic introduction of other pharmacophoric features via the cross-coupling reactions described above.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Summary
Hazard TypeDescriptionPrecautionary CodesReference(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302+H312+H332[10][11][12]
Skin Irritation Causes skin irritation.H315[10]
Eye Irritation Causes serious eye irritation.H319[10]
Respiratory Irritation May cause respiratory irritation.H335[10]
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11][13]

  • Storage: Store containers in a cool, dry, and well-ventilated place, tightly sealed to prevent moisture ingress.[9][13] The compound is known to be light-sensitive, so storage in amber glass or in a dark location is recommended to maintain its integrity.[6]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and metals.[12]

  • Accidental Release: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[13]

Conclusion

This compound is a high-value intermediate whose strategic importance in organic synthesis cannot be overstated. Its well-defined reactivity, governed by the interplay between the bromine atom and the activated aromatic system, provides chemists with a reliable and versatile platform for molecular construction. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • National Institute of Standards and Technology (NIST). This compound.
  • PrepChem. Preparation of 4-bromo-N,N-dimethylaniline. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. [Link]
  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating Synthesis with this compound: Tips for R&D Chemists. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-N,N-Dimethylaniline: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. [Link]
  • NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
  • PubChem. 4-bromo-N,N-dimethylaniline. [Link]
  • TradeIndia. 4-Bromo-N,N-Dimethyl Aniline. [Link]
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. [Link]

Sources

Synthesis of 4-Bromo-N,N-diethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-N,N-diethylaniline, a crucial intermediate in pharmaceutical and materials science. While the synthesis from p-toluidine is specified, a critical analysis reveals significant challenges in achieving the desired regiochemistry. Therefore, this document presents a robust and more feasible four-step synthetic pathway commencing from aniline. This recommended route involves the protection of the amino group, regioselective bromination, deprotection, and subsequent N,N-diethylation. Each step is detailed with in-depth protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability.

Introduction: The Versatility of this compound

This compound is a valuable substituted aniline derivative widely employed in organic synthesis. The presence of the diethylamino group, a strong electron-donating group, activates the aromatic ring, while the bromo substituent serves as a versatile synthetic handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These characteristics make it a key building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

A Critical Analysis of the Synthetic Pathway from p-Toluidine

A direct and efficient synthesis of this compound from p-toluidine presents a significant regiochemical challenge. The amino group (or its protected form) and the methyl group are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. In p-toluidine, the para position relative to the amino group is occupied by the methyl group. During bromination, the incoming electrophile would be directed to the positions ortho to the highly activating amino group.[2] This would lead to the formation of 2-bromo-4-methylaniline derivatives, not the desired 4-bromo isomer.[3]

Therefore, a more strategic and scientifically sound approach is to start from a precursor that allows for the introduction of the bromo group at the desired para position. Aniline is an ideal and readily available starting material for this purpose.

The Recommended Four-Step Synthesis from Aniline

The proposed synthetic route involves four key transformations:

  • Protection of the Amino Group: Acetylation of aniline to form acetanilide. This moderates the high reactivity of the amino group and prevents over-bromination.[4][5]

  • Regioselective Bromination: Electrophilic aromatic substitution of acetanilide to introduce a bromine atom at the para position.[6]

  • Deprotection of the Amino Group: Hydrolysis of the acetamido group to regenerate the free amine, yielding 4-bromoaniline.[7]

  • N,N-Diethylation: Introduction of two ethyl groups onto the nitrogen atom of 4-bromoaniline to afford the final product.

G cluster_0 Problematic Route cluster_1 Recommended Synthetic Pathway p_toluidine p-Toluidine undesired 2-Bromo-4-methylaniline (Undesired Product) p_toluidine->undesired Bromination aniline Aniline acetanilide Acetanilide aniline->acetanilide 1. Acetylation bromoacetanilide 4-Bromoacetanilide acetanilide->bromoacetanilide 2. Bromination bromoaniline 4-Bromoaniline bromoacetanilide->bromoaniline 3. Hydrolysis target This compound bromoaniline->target 4. N,N-Diethylation

Caption: Comparison of synthetic routes.

Step 1: Protection of Aniline via Acetylation

The initial step involves the protection of the highly reactive amino group of aniline through acetylation. This is crucial to prevent polysubstitution in the subsequent bromination step and to control the regioselectivity.[4][6] The reaction with acetic anhydride converts the strongly activating amino group into a moderately activating N-acetyl group.[8][9]

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Aniline->Acetanilide + AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide AceticAcid Acetic Acid

Caption: Acetylation of aniline.

Step 2: Regioselective Bromination of Acetanilide

With the amino group protected, the bromination of the aromatic ring can be performed with high regioselectivity. The N-acetyl group is an ortho-, para-director, and due to steric hindrance from the bulky protecting group, the para-substituted product is predominantly formed.[6]

G Acetanilide Acetanilide p_Bromoacetanilide 4-Bromoacetanilide Acetanilide->p_Bromoacetanilide Acetanilide->p_Bromoacetanilide + Bromine Bromine (Br₂) Bromine->p_Bromoacetanilide HBr HBr

Caption: Bromination of acetanilide.

The mechanism of this electrophilic aromatic substitution involves the generation of a bromonium ion electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion).[10][11][12] Subsequent deprotonation restores the aromaticity of the ring.[13]

Step 3: Deprotection to Yield 4-Bromoaniline

Following successful bromination, the N-acetyl group is removed by hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding the key intermediate, 4-bromoaniline.[7][14][15]

G p_Bromoacetanilide 4-Bromoacetanilide p_Bromoaniline 4-Bromoaniline p_Bromoacetanilide->p_Bromoaniline p_Bromoacetanilide->p_Bromoaniline + H2O_H H₂O, H⁺ or OH⁻ H2O_H->p_Bromoaniline AceticAcid Acetic Acid

Caption: Hydrolysis of 4-bromoacetanilide.

Step 4: N,N-Diethylation of 4-Bromoaniline

The final step is the N,N-diethylation of 4-bromoaniline. This can be achieved through various methods, including reductive amination with acetaldehyde and a reducing agent, or by direct alkylation with an ethylating agent such as ethyl iodide in the presence of a base.[16]

G p_Bromoaniline 4-Bromoaniline Target This compound p_Bromoaniline->Target p_Bromoaniline->Target + EthylIodide Ethyl Iodide (2 eq.) EthylIodide->Target Base Base (e.g., K₂CO₃) Salt Salt

Caption: N,N-Diethylation of 4-bromoaniline.

Experimental Protocols

Step 1: Synthesis of Acetanilide from Aniline

Protocol:

  • In a 500 mL flask, add 20.0 g (0.215 mol) of aniline to 200 mL of water and 20 mL of concentrated hydrochloric acid.

  • Warm the mixture gently to dissolve the aniline hydrochloride.

  • Prepare a solution of 25 g of sodium acetate trihydrate in 50 mL of water.

  • To the warm aniline hydrochloride solution, add 25 mL (0.264 mol) of acetic anhydride with vigorous stirring.

  • Immediately add the sodium acetate solution to the mixture.

  • Cool the flask in an ice bath with continuous stirring to induce crystallization.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

ReagentMolar Mass ( g/mol )AmountMoles
Aniline93.1320.0 g0.215
Acetic Anhydride102.0925 mL0.264
Sodium Acetate136.0825 g0.184
Step 2: Synthesis of 4-Bromoacetanilide from Acetanilide

Protocol:

  • Dissolve 10.0 g (0.074 mol) of acetanilide in 40 mL of glacial acetic acid in a 250 mL flask.

  • In a separate container, dissolve 3.8 mL (0.074 mol) of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into 400 mL of cold water with stirring.

  • Collect the precipitated 4-bromoacetanilide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.

ReagentMolar Mass ( g/mol )AmountMoles
Acetanilide135.1710.0 g0.074
Bromine159.813.8 mL0.074
Glacial Acetic Acid60.0550 mL-
Step 3: Synthesis of 4-Bromoaniline from 4-Bromoacetanilide

Protocol:

  • In a 250 mL round-bottom flask, place 10.0 g (0.047 mol) of 4-bromoacetanilide and 50 mL of 70% ethanol.

  • Slowly add 15 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 1-2 hours until the solution becomes clear.

  • Pour the hot solution into 200 mL of cold water.

  • Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the 4-bromoaniline precipitates.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromoacetanilide214.0610.0 g0.047
Ethanol (70%)-50 mL-
Conc. HCl36.4615 mL-
Step 4: Synthesis of this compound from 4-Bromoaniline

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g (0.029 mol) of 4-bromoaniline, 8.0 g (0.058 mol) of anhydrous potassium carbonate, and 100 mL of acetone.

  • Add 6.4 mL (0.087 mol) of ethyl iodide to the stirred suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromoaniline172.035.0 g0.029
Ethyl Iodide155.976.4 mL0.087
Potassium Carbonate138.218.0 g0.058

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a four-step sequence starting from aniline. This approach circumvents the regiochemical challenges associated with starting from p-toluidine and provides a clear, high-yielding pathway to the desired product. The detailed protocols and mechanistic explanations provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

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solubility of 4-Bromo-N,N-diethylaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-N,N-diethylaniline in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a detailed examination of the solubility characteristics of this compound (CAS No. 2052-06-4), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4] An understanding of its solubility is paramount for researchers and chemical engineers in optimizing reaction conditions, designing effective purification strategies like recrystallization, and developing stable formulations. This document synthesizes theoretical principles with practical experimental guidance to serve as an essential resource for laboratory professionals.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a substituted aromatic amine with a distinct combination of polar and non-polar features that govern its interactions with various solvents.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrN[2][3]
Molecular Weight 228.13 g/mol [2][3]
Appearance White to cream or pale pink crystalline solid/powder[2]
Melting Point 32-35 °C[4][5]
Boiling Point 269-271 °C[4][5]
CAS Number 2052-06-4[1][3]

Theoretical Principles of Solubility

The venerable principle of "like dissolves like" serves as the primary predictive tool for solubility.[6] The molecular structure of this compound features a large, non-polar bromophenyl group and a polar tertiary amine (diethylamino) group. This duality dictates its solubility behavior.

  • Non-Polar Characteristics : The benzene ring and the ethyl groups contribute to van der Waals forces, promoting solubility in solvents with significant non-polar character.

  • Polar Characteristics : The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a hydrogen bond acceptor. This, along with the polarity of the C-N and C-Br bonds, allows for dipole-dipole interactions with polar solvents.

  • Basicity and Acid-Base Reactions : As a derivative of aniline, the diethylamino group is basic. This property is critical for its solubility in acidic aqueous solutions. In the presence of an acid (e.g., aqueous HCl), the nitrogen atom is protonated to form a diethylanilinium salt. This ionic salt is significantly more polar than the parent compound and, consequently, highly soluble in water.[7] Conversely, it remains insoluble in aqueous bases.

Based on these principles, a qualitative assessment of its solubility in common organic solvent classes can be made. The compound is noted to be insoluble in water.[1][3][4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Highly Soluble The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atom of the aniline. A synthesis procedure notes recrystallization from alcohol, confirming solubility at elevated temperatures.[8]
Polar Aprotic DMSO, DMF, AcetoneHighly Soluble Strong dipole-dipole interactions between the solvent and the polar C-N and C-Br bonds of the solute facilitate dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHighly Soluble These solvents have moderate polarity and are effective at solvating a wide range of organic molecules, including those with both polar and non-polar regions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble Ethers can act as hydrogen bond acceptors and possess non-polar alkyl regions, making them compatible with the structure of this compound.[7]
Aromatic Toluene, BenzeneSoluble The aromatic ring of the solvent interacts favorably with the bromophenyl ring of the solute via π-π stacking and van der Waals forces.
Non-Polar Hexane, HeptaneSlightly Soluble to Insoluble The overall polarity imparted by the diethylamino and bromo groups limits solubility in highly non-polar, aliphatic solvents where only weak van der Waals forces are possible.

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a strong predictive framework, precise quantitative data must be determined empirically. The isothermal shake-flask method is a robust and widely accepted protocol for determining the equilibrium solubility of a solid in a liquid solvent.[6]

Objective

To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials
  • This compound (purity >97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials with screw caps

  • Thermostatically controlled orbital shaker or magnetic stir plates

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis Spectrophotometer

Experimental Protocol
  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock standard. Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to several vials, ensuring a visible layer of undissolved solid remains at the bottom.[6]

  • Solvent Addition: To each vial, add a precise volume (e.g., 5.0 mL) of a different organic solvent being tested.

  • Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to 25 °C. Agitate the samples for at least 24-48 hours to ensure equilibrium is reached. The system's state of equilibrium is self-validating; if the concentration remains constant after extended shaking periods (e.g., 24 vs. 48 hours), equilibrium has been achieved.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution and Quantification: Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC-UV.

  • Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

    Solubility (mg/mL) = (Concentration from curve (mg/mL)) × (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Calculation A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate at 25°C (24-48h Shake) B->C D 4. Settle & Filter (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate Accurately D->E F 6. Analyze by HPLC-UV E->F G 7. Calculate Concentration (vs. Calibration Curve) F->G H 8. Determine Final Solubility (mg/mL or mol/L) G->H

Sources

light sensitivity and storage of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Light Sensitivity and Storage of 4-Bromo-N,N-diethylaniline

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aniline derivative utilized as an intermediate and raw material in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The inherent reactivity of its aromatic amine structure, combined with a halogen substituent, necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the photosensitivity of this compound, elucidates the chemical principles underlying its degradation, and establishes rigorous, field-proven protocols for its proper storage and handling to ensure its integrity for research and development applications.

Introduction: The Challenge of Stability in Substituted Anilines

Substituted anilines are foundational building blocks in modern organic chemistry. However, the electron-rich nature of the aromatic ring, amplified by the nitrogen lone pair of the amino group, renders these compounds susceptible to oxidative and photolytic degradation. This compound is no exception. Exposure to environmental factors, particularly light, can initiate chemical transformations that compromise sample purity, impact experimental reproducibility, and potentially introduce unforeseen impurities into synthetic pathways.

This guide moves beyond simple storage instructions to explain the causality behind the recommended protocols. By understanding the mechanisms of degradation, researchers can implement self-validating systems for handling and storage, thereby safeguarding the chemical fidelity of this critical reagent.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its correct handling and storage. The data below has been consolidated from multiple authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄BrN[1][2]
Molecular Weight 228.13 g/mol [1][2]
Appearance White to light yellow powder or lump[1]
Melting Point 32-33 °C[1][2]
Boiling Point 269-271 °C[1]
Solubility Insoluble in water[1][2]
Sensitivity Light sensitive, air sensitive, heat sensitive[2]

The Mechanism of Photosensitivity: A Causal Analysis

The designation "Light Sensitive" is a critical handling instruction derived from the molecule's inherent electronic structure.[1][2] The degradation is primarily driven by the absorption of photons, particularly in the UV spectrum, which elevates the molecule to an excited state. This initiates a cascade of potential reactions.

Pillar of Expertise: We do not just state that the compound is light-sensitive; we explain why. The N,N-diethylamino group is a strong electron-donating group, which increases the electron density of the benzene ring and makes it more susceptible to oxidation. The carbon-bromine bond can also be a site of photolytic cleavage.

A plausible degradation pathway involves two primary mechanisms:

  • Photo-oxidation: The excited molecule can react with oxygen, leading to the formation of colored impurities. The nitrogen atom is particularly susceptible, potentially leading to N-oxide formation or dealkylation.

  • Photolytic C-Br Bond Cleavage: High-energy photons can induce homolytic cleavage of the carbon-bromine bond, generating an aryl radical and a bromine radical. These highly reactive species can then participate in a variety of secondary reactions, including dimerization or reaction with solvents. While specific studies on this compound are not prevalent, this mechanism is well-established for aryl halides.

Visualizing a Plausible Degradation Pathway

The following diagram illustrates a potential pathway initiated by light. This is a generalized model based on the known photochemistry of aromatic amines and aryl halides.

G A This compound B Excited State Molecule* A->B C Oxidized Intermediates (e.g., Radical Cations) B->C + O₂ E Aryl Radical + Br• B->E Photolysis D Colored Degradation Products (e.g., Quinone-imine structures) C->D F Dimerization/Polymerization Products E->F

Caption: Plausible photodegradation pathways for this compound.

Authoritative Protocols for Storage and Handling

To ensure the long-term stability and integrity of this compound, the following protocols, synthesized from multiple safety data sheets (SDS), must be strictly adhered to.

Long-Term Storage Protocol

This protocol is designed as a self-validating system. Each step is critical for preventing degradation.

  • Select the Primary Container: Use an amber glass bottle or vial with a PTFE-lined cap. The amber color is crucial for filtering out UV and visible light, directly mitigating photodegradation.

  • Establish an Inert Atmosphere: Before sealing, flush the container with an inert gas such as argon or nitrogen.[2] This displaces atmospheric oxygen, preventing photo-oxidation. This step is a cornerstone of trustworthy storage for air-sensitive compounds.[2]

  • Seal Tightly: Ensure the cap is tightly sealed to prevent the ingress of moisture and air.

  • Implement Cold Storage: Store the sealed container in a refrigerator at a recommended temperature of 2-8°C.[1][2] Low temperatures decrease the rate of any potential thermal degradation reactions.

  • Ensure Darkness: Place the primary container inside a secondary, opaque container or in a designated dark cabinet. This provides an additional, robust barrier against light exposure.

  • Log and Label: Clearly label the container with the compound name, date received, and storage conditions. Maintain a log for tracking usage.

Experimental Handling Protocol

Safe and effective handling requires minimizing exposure to both the user and the environment.

  • Work Area Preparation: Conduct all manipulations of the solid compound within a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles (meeting EN166 standard), and a lab coat.[4] This is mandatory due to the compound's classification as harmful if swallowed, in contact with skin, or if inhaled, and as a skin and eye irritant.[4][5][6]

  • Aliquotting the Solid:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

    • Minimize the time the container is open.

    • Use clean spatulas to dispense the required amount. Avoid creating dust.[3]

    • If any dust is generated, it should be contained within the fume hood.

  • Post-Handling Procedure:

    • Tightly reseal the primary container, flushing with inert gas again if a significant amount was removed.

    • Return the stock container to its designated cold, dark storage location immediately.

    • Clean any spills promptly by sweeping or shoveling the solid material into a suitable container for disposal.[3]

    • Wash hands and any exposed skin thoroughly after handling.[6]

Workflow for Secure Storage and Handling

G cluster_storage Secure Storage cluster_handling Experimental Handling A Receive Compound B Transfer to Amber Vial A->B C Flush with Inert Gas (e.g., Argon) B->C D Seal Tightly C->D E Store at 2-8°C in Darkness D->E F Equilibrate to Room Temp E->F G Work in Fume Hood w/ Full PPE F->G H Aliquot Required Amount G->H I Re-flush with Inert Gas H->I J Reseal and Return to Storage I->J

Caption: Recommended workflow for the storage and handling of this compound.

Summary and Key Recommendations

For ease of reference, the critical parameters for maintaining the integrity of this compound are summarized below.

ParameterRecommendationRationale
Light Exposure Strictly avoid. Store in amber, light-blocking containers in darkness.Prevents photodegradation via oxidation and/or C-Br bond cleavage.
Temperature 2-8°C. Slows the rate of potential thermal degradation.
Atmosphere Inert gas (Argon/Nitrogen). Prevents oxidation by atmospheric O₂.
Container Tightly sealed amber glass. Provides a physical barrier to light, air, and moisture.
Handling In fume hood with full PPE. Protects the user from inhalation/contact hazards and prevents contamination.
Incompatibles Avoid strong oxidizing agents, strong acids, and metals. [3][6][7]Prevents vigorous and potentially hazardous chemical reactions.

By implementing these scientifically-grounded protocols, researchers can ensure the stability and purity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH&Co.KG. [Link]
  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Fisher Scientific (2024). [Link]
  • 4-Bromoaniline | BrC6H4NH2 | CID 7807.
  • Amines. National Council of Educational Research and Training (NCERT). [Link]
  • 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465.
  • Mild dealkylative N-nitrosation of N,N-dialkylaniline derivatives for convenient preparation of photo-triggered and photo-calibrated NO donors. Organic Chemistry Frontiers, Royal Society of Chemistry. [Link]

Sources

4-Bromo-N,N-diethylaniline reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 4-Bromo-N,N-diethylaniline with Electrophiles

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical reactivity of this compound, a versatile intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its reactions with electrophiles, grounded in mechanistic understanding and supported by practical, field-proven insights.

Molecular Architecture and Electronic Landscape

This compound (CAS 2052-06-4) is an aromatic amine whose reactivity is dictated by the interplay of two key functional groups attached to the benzene ring: the N,N-diethylamino group and the bromine atom.[1][2][3][4][5]

  • The N,N-Diethylamino Group (-NEt₂): This is a powerful activating group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, making it highly nucleophilic and thus extremely reactive towards electrophiles.[6][7] This activating influence is dominant and directs incoming electrophiles to the ortho and para positions.

  • The Bromine Atom (-Br): As a halogen, bromine exhibits a dual electronic effect. It is electronegative and withdraws electron density from the ring inductively (-I effect), which is a deactivating effect. However, it also possesses lone pairs that can be donated into the ring via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. While halogens are net deactivators, their resonance effect still governs the regioselectivity.[8]

The Governing Principle of Reactivity: In this compound, the profound activating and directing effect of the diethylamino group far outweighs the deactivating inductive effect of the bromine atom. The ring is highly activated towards electrophilic aromatic substitution (EAS). Since the para position is occupied by the bromine atom, electrophilic attack is overwhelmingly directed to the positions ortho to the diethylamino group (C2 and C6).

Caption: Directing effects on the this compound ring.

Core Reactivity: Electrophilic Aromatic Substitution (EAS)

The general mechanism for the reaction of this compound with an electrophile (E⁺) involves a two-step process:

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a new C-E bond at an ortho position. This step temporarily disrupts aromaticity and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8] The positive charge of this intermediate is significantly stabilized by the nitrogen lone pair of the diethylamino group.

  • Deprotonation: A base removes a proton from the carbon bearing the new electrophile, restoring the aromatic system.

EAS_Mechanism Start This compound + E⁺ Intermediate Resonance-Stabilized Sigma Complex (Arenium Ion) Start->Intermediate 1. Attack on Electrophile (Rate-determining step) Product 2-E-4-Bromo-N,N-diethylaniline Intermediate->Product 2. Deprotonation (Restores Aromaticity)

Caption: The two-step mechanism of electrophilic aromatic substitution.

Halogenation

Due to the high activation of the ring, halogenation (e.g., with Br₂ or Cl₂) can often proceed rapidly without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds.[9][10] The reaction is highly regioselective for the ortho position.

  • Causality: The diethylamino group makes the ring so electron-rich that it can polarize the Br-Br bond sufficiently for a reaction to occur without catalysis. Using a non-polar solvent is common.

  • Expected Product: 2,4-Dibromo-N,N-diethylaniline or 2-Chloro-4-bromo-N,N-diethylaniline.

Nitration

Direct nitration using the standard mixture of concentrated nitric acid and sulfuric acid presents a significant challenge. The strongly acidic conditions will protonate the basic nitrogen atom of the diethylamino group, forming an anilinium ion (-N⁺HEt₂). This protonated group is strongly deactivating and a meta-director.[11]

  • Causality & Experimental Choice: To achieve the desired ortho-nitration, the powerful activating effect of the free amino group must be preserved. This necessitates the use of milder nitrating agents under less acidic conditions. Alternatively, a significant portion of the product may be the meta-nitro derivative due to the competing protonation equilibrium.[11][12] The steric bulk of the diethyl groups may also disfavor ortho substitution to some extent compared to its dimethyl analog.[13]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and it is particularly well-suited for N,N-dialkylanilines.[14][15][16] The electrophile is the Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[15][16]

  • Mechanism Insight: The Vilsmeier reagent is a relatively weak electrophile, but the highly activated nature of the this compound ring allows for efficient reaction. The initial product is an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[15]

  • Synthetic Value: This reaction is invaluable as it introduces a versatile aldehyde functional group, a gateway to numerous other transformations. The expected product is 2-formyl-4-bromo-N,N-diethylaniline.

Table 1: Summary of Expected EAS Regioselectivity

ReactionElectrophile (E⁺)ReagentsExpected Major ProductKey Considerations
Bromination Br⁺Br₂ in CH₃COOH2,4-Dibromo-N,N-diethylanilineHigh reactivity may not require a Lewis acid.[17]
Nitration NO₂⁺HNO₃ / H₂SO₄Mixture, likely significant meta productN-protonation deactivates the ring and directs meta.[11]
Formylation Vilsmeier ReagentPOCl₃, DMF then H₂O5-Bromo-2-(diethylamino)benzaldehydeExcellent method for activated rings.[14][15][18]
Friedel-Crafts Alkylation and Acylation: A Case of Incompatibility

Researchers must be aware that Friedel-Crafts reactions are generally incompatible with anilines and other strongly basic aromatic amines.[19]

  • Causality: The nitrogen lone pair of the diethylamino group acts as a potent Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[20][21] This coordination event has two detrimental effects:

    • It forms a complex that is even more deactivated than the anilinium ion seen in nitration.

    • It sequesters the catalyst, rendering it unavailable to activate the alkyl/acyl halide.

  • Outcome: The reaction typically fails or gives very poor yields. This limitation is a critical piece of field-proven knowledge for synthetic planning.

Reactivity at the C-Br Bond: Cross-Coupling Reactions

Beyond the reactivity of the aromatic ring itself, the bromine atom serves as an excellent handle for modern cross-coupling chemistry. This dual reactivity makes this compound a valuable building block for constructing complex molecules.[22][23] The bromine atom is an excellent leaving group in palladium-catalyzed reactions.[22][23]

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.[24]

  • Heck Coupling: Reaction with alkenes.[23]

  • Sonogashira Coupling: Reaction with terminal alkynes.[23]

Cross_Coupling_Workflow Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (Alkene) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu Catalyst, Base Product_CC Aryl-Aryl Product Suzuki->Product_CC Product_C_Alkene Aryl-Alkene Product Heck->Product_C_Alkene Product_C_Alkyne Aryl-Alkyne Product Sonogashira->Product_C_Alkyne

Caption: Synthetic pathways utilizing the C-Br bond via cross-coupling.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative self-validating system for the formylation of this compound.

Objective: To synthesize 5-Bromo-2-(diethylamino)benzaldehyde.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate, saturated solution

  • Dichloromethane (DCM)

  • Deionized water

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation (Caution: Exothermic): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The Vilsmeier reagent is formed in situ.[14][15]

  • Aromatic Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto a large beaker of crushed ice with stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed in a well-ventilated fume hood.[15][25]

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution until the pH reaches 6-7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-bromo-2-(diethylamino)benzaldehyde.

Conclusion

This compound is a highly activated aromatic compound whose reactivity is dominated by the powerful electron-donating N,N-diethylamino group. This directs electrophilic substitution almost exclusively to the ortho positions. While standard reactions like halogenation and Vilsmeier-Haack formylation proceed efficiently, chemists must be cognizant of the inherent limitations and side reactions associated with strongly acidic conditions (nitration) or the use of Lewis acid catalysts (Friedel-Crafts). Furthermore, the presence of the bromine atom provides a secondary, orthogonal reaction site for versatile C-C bond formation via cross-coupling chemistry, solidifying its role as a valuable and multifaceted intermediate in modern organic synthesis.

References

  • Taber, D. F., Meagley, R. P., & Supplee, D. (n.d.). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. PharmaChem.[Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis with this compound: Tips for R&D Chemists. PharmaChem.[Link]
  • Taber, D. F., et al. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.[Link]
  • NCERT. (n.d.). Amines.
  • (n.d.). Vilsmeier-Haack Reaction. NROChemistry.[Link]
  • (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.[Link]
  • chemeurope.com. (n.d.). Vilsmeier-Haack reaction. chemeurope.com.[Link]
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.[Link]
  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Making Molecules.[Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.[Link]
  • (2015). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo.
  • Taylor & Francis Online. (n.d.). Diethylaniline – Knowledge and References. Taylor & Francis.[Link]
  • (2015). The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric.
  • Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis.[Link]
  • Wikipedia. (n.d.).
  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Organic Syntheses Procedure.[Link]
  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Stack Exchange.[Link]
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.
  • NIST. (n.d.). This compound. NIST WebBook.[Link]
  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry.[Link]
  • Refubium. (2020). Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide)
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com.[Link]
  • ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding...
  • Master Organic Chemistry. (2018).
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. ijpcbs.com.[Link]
  • YouTube. (2025). Electrophilic Aromatic Substitution | Chapter 4 – Organic Chemistry (5th). YouTube.[Link]
  • Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. Sciencemadness.org.[Link]
  • PubChem. (n.d.). 4-bromo-3-chloro-N,N-diethylaniline.

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theoretical yield calculation for 4-bromo-N,N-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 4-Bromo-N,N-dimethylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the principles and execution of calculating the theoretical yield for the synthesis of 4-bromo-N,N-dimethylaniline. Moving beyond simple formulaic steps, we delve into the underlying chemical principles, experimental causality, and practical considerations that ensure scientific integrity in synthetic chemistry.

Foundational Principles: Synthesis and Stoichiometry

The synthesis of 4-bromo-N,N-dimethylaniline is a classic example of an electrophilic aromatic substitution reaction. In this process, N,N-dimethylaniline is treated with bromine, typically in a suitable solvent like glacial acetic acid or dichloromethane, to yield the desired product.[1][2] The reaction's efficiency is fundamentally evaluated by comparing the actual amount of product obtained with the maximum possible amount, known as the theoretical yield.

The balanced chemical equation governs the stoichiometric relationship between reactants and products:

C₈H₁₁N + Br₂ → C₈H₁₀BrN + HBr

This equation reveals a crucial 1:1 molar ratio between the reactants, N,N-dimethylaniline (C₈H₁₁N) and molecular bromine (Br₂), and the product, 4-bromo-N,N-dimethylaniline (C₈H₁₀BrN). This ratio is the cornerstone of any accurate yield calculation.[3]

The "Why": Understanding the Reaction Mechanism

The dimethylamino group (-N(CH₃)₂) is a powerful activating group due to the lone pair of electrons on the nitrogen atom. Through resonance, it donates electron density to the aromatic ring, making the ring highly susceptible to attack by electrophiles like bromine. This electron-donating effect is strongest at the ortho and para positions. The para position is sterically less hindered, leading to 4-bromo-N,N-dimethylaniline being the major product.[1][4][5] Understanding this mechanism validates the choice of starting materials and predicts the primary product outcome.

G cluster_0 Mechanism: Electrophilic Aromatic Substitution A N,N-dimethylaniline (Electron-rich Ring) C Polarization of Br-Br bond A->C approaches B Br₂ (Electrophile) B->C D Nucleophilic attack by pi-system C->D δ+ Br attacks ring E Sigma Complex (Carbocation intermediate) D->E forms F Deprotonation & Aromaticity Restored E->F Base removes H+ G 4-bromo-N,N-dimethylaniline (Major Product) F->G H HBr (Byproduct) F->H

Caption: Reaction mechanism for the bromination of N,N-dimethylaniline.

The Core Calculation: Determining Theoretical Yield

The theoretical yield is the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% reaction efficiency with no losses. This calculation is dictated not by the total amount of all reactants, but by the limiting reactant —the reactant that is completely consumed first in the reaction.[6][7]

Data Presentation: Reactant & Product Properties

A self-validating protocol begins with accurate data. The following table summarizes the essential physical properties of the compounds involved.

CompoundFormulaMolecular Weight ( g/mol )FormMelting Point (°C)Boiling Point (°C)
N,N-dimethylanilineC₈H₁₁N121.18Liquid2194
BromineBr₂159.81Liquid-7.258.8
4-bromo-N,N-dimethylanilineC₈H₁₀BrN200.08Solid52-55264

(Data sourced from[8][9][10][11])

Experimental Protocol: A Step-by-Step Guide to Calculation

Let's consider a hypothetical experiment where 5.0 g of N,N-dimethylaniline is reacted with 8.8 g of bromine .

Step 1: Calculate the Moles of Each Reactant To compare reactants, their mass must be converted into a universal unit: the mole.[12]

  • Moles of N,N-dimethylaniline: Moles = Mass / Molecular Weight Moles = 5.0 g / 121.18 g/mol = 0.0413 moles

  • Moles of Bromine (Br₂): Moles = Mass / Molecular Weight Moles = 8.8 g / 159.81 g/mol = 0.0551 moles

Step 2: Identify the Limiting Reactant The balanced equation shows a 1:1 molar ratio. We compare the calculated moles of each reactant to see which one will be depleted first.

  • Moles of N,N-dimethylaniline available: 0.0413

  • Moles of Bromine available: 0.0551

Since 0.0413 is less than 0.0551, N,N-dimethylaniline is the limiting reactant .[13] The reaction will stop once all 0.0413 moles of N,N-dimethylaniline have been consumed. The bromine is in excess.

Step 3: Calculate the Theoretical Moles of Product The moles of product formed are directly proportional to the moles of the limiting reactant, based on the stoichiometric ratio.

  • Molar Ratio (N,N-dimethylaniline : Product) = 1:1

  • Theoretical Moles of Product = Moles of Limiting Reactant

  • Theoretical Moles of 4-bromo-N,N-dimethylaniline = 0.0413 moles

Step 4: Calculate the Theoretical Yield in Grams Convert the theoretical moles of the product back into mass using its molecular weight.[14]

  • Theoretical Yield (g) = Theoretical Moles × Molecular Weight of Product

  • Theoretical Yield (g) = 0.0413 moles × 200.08 g/mol

  • Theoretical Yield = 8.26 grams

This is the maximum mass of 4-bromo-N,N-dimethylaniline that can be synthesized under these specific starting conditions.

G cluster_workflow Theoretical Yield Calculation Workflow Start Start: Mass of Reactants (e.g., 5.0g C₈H₁₁N, 8.8g Br₂) Step1 Step 1: Calculate Moles (Mass / Molar Mass) 0.0413 mol C₈H₁₁N 0.0551 mol Br₂ Start->Step1 Step2 Step 2: Identify Limiting Reactant (Compare moles based on 1:1 ratio) C₈H₁₁N is Limiting Step1->Step2 Step3 Step 3: Determine Moles of Product (Based on Limiting Reactant) 0.0413 mol C₈H₁₀BrN Step2->Step3 Step4 Step 4: Calculate Theoretical Mass (Moles Product x Molar Mass Product) 8.26 g C₈H₁₀BrN Step3->Step4 End Result: Theoretical Yield Step4->End

Caption: Workflow for calculating the theoretical yield.

Contextualizing Theory with Practice

Illustrative Synthesis Protocol

A robust theoretical calculation is best understood alongside a practical experimental procedure.

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.[2]

  • In a separate container, carefully dissolve the stoichiometric equivalent of bromine (e.g., 6.6 g as per some procedures) in glacial acetic acid.[2]

  • Slowly add the bromine solution to the N,N-dimethylaniline solution while stirring and maintaining the temperature between 20-30°C, potentially using an ice bath.[1]

  • After the addition is complete, dilute the reaction mixture with water to precipitate the crude product.[2]

  • Filter the precipitate and wash it. For neutralization of excess acid and HBr byproduct, a basic wash (e.g., sodium bicarbonate solution) may be employed.[1]

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified 4-bromo-N,N-dimethylaniline.[1][2]

  • Dry the final product to a constant weight. This final measured weight is the actual yield .

Safety as a Self-Validating System

Trustworthiness in any protocol hinges on safety. Both N,N-dimethylaniline and bromine are hazardous.

  • N,N-dimethylaniline: Toxic upon inhalation, ingestion, and skin contact. It can cause methemoglobinemia.[15] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

  • Bromine: Extremely corrosive and toxic. It causes severe skin burns and is fatal if inhaled.[16] All handling must occur in a fume hood, and specialized PPE, including heavy-duty gloves and a face shield, is required.[16]

Bridging Theory and Reality: Why Actual Yield Differs

The actual yield obtained in the lab is almost always lower than the theoretical yield. This discrepancy is not an error but a reflection of practical limitations:

  • Side Reactions: Although the para-product is favored, small amounts of the ortho-isomer may form. Over-bromination can also occur, leading to di- or tri-substituted products.

  • Incomplete Reaction: The reaction may not proceed to 100% completion.

  • Mechanical Losses: Product is inevitably lost during transfers, filtration, and other workup steps.

  • Purification Losses: A portion of the product will remain dissolved in the mother liquor during recrystallization.

The percent yield quantifies this efficiency:

Percent Yield = (Actual Yield / Theoretical Yield) × 100%

An experimental yield of 56.8% has been reported in academic settings for this reaction.[1] A yield exceeding 100% is a definitive indicator of impurities, most commonly residual solvent in the final product.

Conclusion

The calculation of theoretical yield is a critical skill for any synthetic chemist. It provides the essential benchmark against which the success of an experimental procedure is measured. This guide has detailed the process for 4-bromo-N,N-dimethylaniline, grounding the mathematical steps in the fundamental principles of reaction mechanisms, stoichiometry, and practical laboratory considerations. By integrating causality and safety into the protocol, researchers can ensure their work is not only accurate but also scientifically sound and reproducible.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline. [Link]
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  • University of Toronto Scarborough.
  • Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry. [Link]
  • PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. [Link]
  • Omni Calculator.
  • Chemsrc. 4-Bromo-N,N-dimethylaniline | CAS#:586-77-6. [Link]
  • BYJU'S.
  • ThoughtCo. (2024, August 11). How to Calculate Theoretical Yield of a Reaction. [Link]
  • Filo. (2025, April 5). When N,N-dimethylaniline is treated with bromine, ortho and para products.... [Link]
  • Chegg. (2019, October 28).
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  • Carl ROTH.
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An In-Depth Technical Guide to the Spectral Data of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4) is a parasubstituted aromatic amine pivotal in synthetic organic chemistry.[1] Its utility as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other complex organic molecules stems from the dual reactivity conferred by the diethylamino group and the bromine substituent.[1] A comprehensive understanding of its spectral characteristics is fundamental for researchers in process development and quality control to verify its structure and purity. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights into the interpretation of its spectral signature.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a benzene ring substituted at the C1 and C4 positions with a diethylamino [-N(CH₂CH₃)₂] group and a bromine atom, respectively. The diethylamino group is a strong electron-donating group, which significantly influences the electronic environment of the aromatic ring, while the bromine atom is an electron-withdrawing but ortho-para directing deactivator. This electronic interplay dictates the distinct features observed in its various spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct protons and their connectivity. For this compound, the spectrum is characterized by signals from the ethyl groups and the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16 scans are typically sufficient for a high signal-to-noise ratio.[2]

    • Relaxation Delay: A delay of 2 seconds between pulses ensures full relaxation of the protons.[2][3]

    • Acquisition Time: ~1.5-2.0 seconds.[2]

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm.

Data Summary: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.25Doublet (d)~9.02HAromatic H (H3, H5)
~6.60Doublet (d)~9.02HAromatic H (H2, H6)
~3.35Quartet (q)~7.14HMethylene H (-N-CH₂ -CH₃)
~1.15Triplet (t)~7.16HMethyl H (-N-CH₂-CH₃ )

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Expert Interpretation

The ¹H NMR spectrum exhibits four distinct signals, consistent with the molecule's C₂ᵥ symmetry.

  • Aromatic Region: The para-substitution pattern gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets at moderate field strengths.

    • The doublet at ~7.25 ppm is assigned to the two protons (H3, H5) ortho to the bromine atom. These protons are deshielded relative to the other aromatic protons due to the electron-withdrawing inductive effect of the adjacent bromine.

    • The doublet at ~6.60 ppm corresponds to the two protons (H2, H6) ortho to the strongly electron-donating diethylamino group. The lone pair on the nitrogen atom increases the electron density at these positions through resonance, causing a significant upfield (shielding) shift. The observed coupling constant of ~9.0 Hz is typical for ortho-coupling in a benzene ring.

  • Aliphatic Region: The signals for the two equivalent ethyl groups are characteristic.

    • A quartet at ~3.35 ppm is assigned to the four methylene protons (-CH₂-). The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). These protons are deshielded due to their proximity to the electronegative nitrogen atom.

    • A triplet at ~1.15 ppm corresponds to the six methyl protons (-CH₃). This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgig on Bruker instruments) to ensure all carbon signals appear as singlets.[2]

    • Number of Scans: 512 scans or more are typically required due to the low natural abundance of the ¹³C isotope.[2]

    • Relaxation Delay: A 2-second delay is standard.[2]

  • Data Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent peak at 77.16 ppm can be used for referencing.

Data Summary: ¹³C NMR
Chemical Shift (δ, ppm)Assignment
~147.0C1 (C-N)
~131.9C3, C5 (C-H)
~112.5C2, C6 (C-H)
~109.5C4 (C-Br)
~44.4Methylene (-C H₂-CH₃)
~12.6Methyl (-CH₂-C H₃)

Note: Data is predictive and based on analogous structures. Actual values may vary.

Expert Interpretation

Due to the molecule's symmetry, only six distinct carbon signals are expected and observed.

  • Aromatic Carbons:

    • C1 (~147.0 ppm): The ipso-carbon attached to the nitrogen is significantly deshielded and appears furthest downfield. This is a direct result of the strong electron-donating and anisotropic effects of the diethylamino group.

    • C3, C5 (~131.9 ppm): These carbons, ortho to the bromine, show a chemical shift typical for aromatic C-H carbons adjacent to a halogen.

    • C2, C6 (~112.5 ppm): These carbons, ortho to the diethylamino group, are strongly shielded due to the increased electron density from nitrogen's lone pair resonance, causing them to appear significantly upfield.

    • C4 (~109.5 ppm): The ipso-carbon bonded to bromine appears at a relatively shielded position. While halogens are electron-withdrawing, heavy halogens like bromine have a shielding effect on the directly attached carbon (the "heavy atom effect").

  • Aliphatic Carbons:

    • Methylene Carbon (~44.4 ppm): The -CH₂- carbon is deshielded by the adjacent nitrogen atom.

    • Methyl Carbon (~12.6 ppm): The terminal -CH₃ carbon appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean.[4]

    • Place a small amount of the solid this compound sample directly onto the crystal.[4]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[5]

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.[5]

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is automatically ratioed against the background.

Data Summary: IR Spectroscopy
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
2975-2850C-H StretchAliphatic C-H
~1600, ~1500C=C StretchAromatic Ring
~1350C-N StretchAromatic Amine
~810C-H Out-of-plane Bend1,4-disubstituted ring
~600-500C-Br StretchAryl Bromide
Expert Interpretation

The IR spectrum confirms the presence of all key functional groups.

  • C-H Stretching Region: Two distinct sets of C-H stretching absorptions are visible. The peaks above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds, while the strong, sharp peaks below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.

  • Aromatic Region: The sharp peaks around 1600 and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-N and C-Br Bonds: The stretching vibration for the aromatic C-N bond is typically found in the 1350-1250 cm⁻¹ region.[6] The C-Br stretch appears at a much lower frequency, typically in the 600-500 cm⁻¹ range, which is in the fingerprint region of the spectrum.

  • Substitution Pattern: A strong absorption around 810 cm⁻¹ is highly indicative of the C-H out-of-plane bending ("wagging") for a 1,4- (or para-) disubstituted benzene ring, providing crucial evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive structural confirmation.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.[7]

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that causes both ionization to a radical cation (M•⁺) and extensive fragmentation.[8][9]

  • Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Data Summary: Mass Spectrometry
m/z ValueIon IdentityInterpretation
229, 227[M]⁺•Molecular Ion Peak (with ⁸¹Br and ⁷⁹Br isotopes)
214, 212[M - CH₃]⁺Loss of a methyl radical
198, 196[M - C₂H₅]⁺Loss of an ethyl radical (α-cleavage)
118[M - Br - C₂H₄]⁺Loss of Br radical, followed by ethylene loss
77[C₆H₅]⁺Phenyl cation
Expert Interpretation

The mass spectrum of this compound provides unambiguous structural proof.

  • Molecular Ion Peak: The most critical feature is the molecular ion peak. Due to the nearly equal natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks of almost equal intensity at m/z 227 and 229 .[10][11] This distinctive "doublet" is a hallmark of a monobrominated compound and immediately confirms the presence of one bromine atom. The nominal molecular weight is 228.13 g/mol .[10]

  • Alpha-Cleavage: The most favorable fragmentation pathway for amines is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[11] This results in the loss of a methyl radical (-CH₃) to form the ions at m/z 212/214, or more favorably, the loss of an ethyl radical (-C₂H₅) to form the intense base peak at m/z 212/214 . A study on diethylaniline derivatives confirms that fragmentation of the side chain is a primary pathway.[12]

  • Further Fragmentation: The ion at m/z 118 likely arises from the loss of the bromine radical from the molecular ion, followed by the rearrangement and loss of a neutral ethylene molecule (C₂H₄) from one of the ethyl groups.

Caption: Simplified EI-MS fragmentation workflow for the molecule.

Integrated Spectral Analysis

The combined data from NMR, IR, and MS provides a self-validating confirmation of the structure of this compound.

  • MS confirms the molecular formula (C₁₀H₁₄BrN) and the presence of a single bromine atom.

  • IR confirms the presence of an aromatic amine, a para-disubstituted ring, and aliphatic groups.

  • ¹³C NMR confirms the presence of six unique carbon environments, consistent with the molecule's symmetry.

  • ¹H NMR confirms the connectivity of the protons, showing the para-substituted aromatic pattern and the two ethyl groups attached to the nitrogen, thus completing the structural elucidation.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

  • Thermo Fisher Scientific. (n.d.). Electron Ionization for GC–MS. LCGC International.
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information.
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  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
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  • Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube.
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  • R-NMR. (n.d.). SOP data acquisition.
  • SpectraBase. (n.d.). 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum.
  • Mestrelab Research. (2016, October 27). qNMR Purity Recipe Book (2 - NMR Acquisition).
  • PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry.
  • NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
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IUPAC name for C10H14BrN aromatic amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Structural Elucidation and Synthetic Strategy for Aromatic Amines of the Formula C₁₀H₁₄BrN: A Focus on Bromo-tert-butylaniline Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted anilines are cornerstone building blocks in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Their versatile reactivity and ability to impart specific physicochemical properties make them indispensable. This technical guide provides an in-depth analysis of aromatic amines with the molecular formula C₁₀H₁₄BrN, focusing on the prominent bromo-tert-butylaniline isomers. We will dissect the principles of IUPAC nomenclature for these polysubstituted systems, present validated synthetic protocols with mechanistic insights, and tabulate key characterization data. The document is structured to serve as a practical reference for researchers engaged in organic synthesis and medicinal chemistry, emphasizing the causality behind experimental choices and the strategic importance of these intermediates.

Part 1: Foundational Principles of IUPAC Nomenclature for Substituted Anilines

The systematic naming of complex aromatic compounds is governed by a hierarchical set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] For the isomers of C₁₀H₁₄BrN, the parent structure is aniline, the common name for aminobenzene, which is retained by IUPAC.[3]

The core principles for naming these derivatives are as follows:

  • Principal Functional Group: The amine (-NH₂) group is the principal characteristic group, defining the parent name as "aniline".[3] The carbon atom to which this group is attached is designated as locant C1.

  • Numbering the Ring: The benzene ring is numbered starting from C1, proceeding in the direction that assigns the lowest possible numbers to the other substituents.[4]

  • Alphabetical Order: Substituents are cited in alphabetical order in the final name, irrespective of their locant number.[5] For the compounds , the substituents are "bromo" and "tert-butyl".

The following diagram illustrates the logical workflow for assigning a Preferred IUPAC Name (PIN) to a bromo-tert-butylaniline isomer.

IUPAC_Naming_Workflow Start Start with C₁₀H₁₄BrN Isomer Parent Identify Parent Structure: -NH₂ on Benzene Ring => Aniline Start->Parent Numbering Assign C1 to the -NH₂ attachment point Parent->Numbering Locants Number ring to give lowest locants to -Bromo and -tert-butyl Numbering->Locants Alphabetize List substituents alphabetically: Bromo, tert-butyl Locants->Alphabetize Assemble Assemble Name: [Bromo Locant]-Bromo- [tert-butyl Locant]-tert-butylaniline Alphabetize->Assemble Final Final IUPAC Name Assemble->Final

Caption: IUPAC Naming Workflow for Bromo-tert-butylaniline Isomers.

Part 2: Isomer-Specific Analysis

The structural diversity of C₁₀H₁₄BrN arises from the positional arrangement of the bromo and tert-butyl groups on the aniline ring. This section details the nomenclature, synthesis, and properties of several key isomers.

2-Bromo-4-tert-butylaniline

This isomer is a prominent synthetic intermediate, valued for its specific substitution pattern which directs further chemical modifications.

  • Nomenclature Breakdown:

    • Parent: Aniline (C1 is attached to -NH₂).

    • Numbering: The ring is numbered to give the substituents the lowest possible locants: C2 for -Br and C4 for -C(CH₃)₃.

    • Alphabetical Citation: "Bromo" precedes "tert-butyl".

    • Final IUPAC Name: 2-bromo-4-tert-butylaniline.[6]

  • Physicochemical & Spectroscopic Data:

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN[6]
Molecular Weight 228.13 g/mol [6]
CAS Number 103273-01-4[6][7]
Appearance Yellow liquid[7]
¹H-NMR (CDCl₃, 300 MHz) δ 7.43 (t, 1H), 7.14 (m, 1H), 6.72 (d, 1H), 3.96 (br, 2H), 1.30 (s, 9H)[7]
  • Synthesis Protocol: Electrophilic Bromination of 4-tert-butylaniline

This synthesis exemplifies a classic electrophilic aromatic substitution, where the activating, ortho-para directing amine group of the starting material guides the position of the incoming electrophile.

Causality: The choice of N-bromosuccinimide (NBS) as the brominating agent is critical.[7] NBS provides a slow, controlled source of electrophilic bromine (Br⁺), minimizing over-bromination and side reactions that can occur with harsher reagents like liquid Br₂. The reaction is typically performed at 0°C initially to manage the exothermicity of the reaction with the highly activated aniline ring.

Step-by-Step Methodology: [7]

  • Dissolution: Dissolve 4-tert-butylaniline (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile in a flask protected from light.

  • Cooling: Cool the solution to 0°C using an ice bath. This step is crucial to control the reaction rate and selectivity.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours to ensure the reaction goes to completion.

  • Workup: Quench the reaction by pouring the mixture into water. Extract the product into an organic solvent such as dichloromethane.

  • Purification: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure 2-bromo-4-tert-butylaniline.[7]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 4-tert-butylaniline in DMF Cool Cool to 0°C Start->Cool Add_NBS Slowly add N-Bromosuccinimide (NBS) Cool->Add_NBS Stir Warm to RT Stir 12-18h Add_NBS->Stir Quench Quench with H₂O Extract with CH₂Cl₂ Stir->Quench Purify Dry, Concentrate & Column Chromatography Quench->Purify End Pure 2-Bromo-4-tert-butylaniline Purify->End

Caption: General Workflow for the Synthesis of 2-Bromo-4-tert-butylaniline.

  • Applications and Significance: 2-Bromo-4-tert-butylaniline serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7] The introduction of a bromine atom is a recognized strategy in drug design, as it can enhance binding affinity through halogen bonding, modulate metabolic stability, and serve as a handle for further cross-coupling reactions.[8] The tert-butyl group provides steric bulk, which can be crucial for tuning a molecule's interaction with biological targets.[9][10]

Other Key Isomers

Several other positional isomers are commercially available and relevant in synthetic research. Their properties are summarized below.

IUPAC NameCAS NumberKey Features & Rationale
4-Bromo-2-tert-butylaniline 850012-44-1The bulky tert-butyl group at the ortho position (C2) sterically hinders the amine, influencing its nucleophilicity and basicity.[11]
3-Bromo-4-tert-butylaniline 103275-21-4Bromination of 4-tert-butylaniline can also yield this meta-isomer, though the ortho-isomer (2.1) is typically the major product due to electronic effects.[12]
2-Bromo-6-tert-butylaniline 73621-41-7The two bulky groups flanking the amine at C2 and C6 provide significant steric shielding, making this a useful building block for ligands or catalysts where coordination geometry is critical.[9]
3-Bromo-5-tert-butylaniline 156264-80-1This meta, meta-substituted pattern is less common but offers a unique electronic and steric profile for structure-activity relationship (SAR) studies.[13]

Part 3: Conclusion and Future Outlook

The bromo-tert-butylaniline scaffold represents a class of highly valuable and versatile intermediates in chemical synthesis. A precise understanding of IUPAC nomenclature is fundamental for unambiguous communication and documentation in scientific research. The isomers, particularly 2-bromo-4-tert-butylaniline, are readily accessible through well-established electrophilic substitution protocols. The strategic placement of the bromo and tert-butyl substituents provides chemists with powerful tools to modulate steric and electronic properties, which is a central tenet of modern drug design and materials science. As synthetic methodologies advance, the application of these fundamental building blocks is expected to expand further into novel therapeutic agents and functional materials.

References

  • 4-Bromo-2-tert-butylaniline | C10H14BrN.
  • 15.1: Naming Aromatic Compounds. Chemistry LibreTexts. [Link]
  • 3-Bromo-4-(tert-butyl)aniline | C10H14BrN.
  • 2-Bromo-4-(tert-butyl)aniline | C10H14BrN.
  • How to name organic compounds using the IUPAC rules. UCLA Chemistry. [Link]
  • Brief Guide to the Nomenclature of Organic Chemistry. IUPAC. [Link]
  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. IUPAC. [Link]
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  • Isomers of C10H14. Doc Brown's Chemistry. [Link]
  • Introducing bromine to the molecular structure as a strategy for drug design. Wiadomości Chemiczne. [Link]
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A Technical Guide to the Electron-Donating Effects of the Diethylamino Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The diethylamino (-NEt₂) group is a pivotal substituent in modern chemistry, imparting significant electron-donating properties that profoundly influence molecular reactivity, pharmacokinetics, and material characteristics. Its utility spans from tuning the basicity of active pharmaceutical ingredients (APIs) to modulating the optoelectronic properties of advanced materials.[1] This guide provides an in-depth analysis of the core electronic principles governing the behavior of the -NEt₂ group. We will explore the synergistic interplay of its inductive and mesomeric effects, detail robust experimental methodologies for its characterization, and present case studies that underscore its practical application in drug development and materials science. This document is designed to serve as a comprehensive resource, blending theoretical foundations with actionable, field-proven insights.

Introduction: The Diethylamino Group in Modern Chemistry

The N,N-diethylamino group, a tertiary amine substituent, is a cornerstone in the design of functional organic molecules.[2][3] Its presence is critical in a vast array of compounds, including pharmaceuticals like the local anesthetic lidocaine and the antiarrhythmic amiodarone, as well as industrial dyes such as Rhodamine B and Patent Blue V.[3][4] The functional impact of the -NEt₂ group is almost entirely dictated by its potent electron-donating nature. This electronic influence stems from a combination of two fundamental effects: the inductive effect of the ethyl groups and, more significantly, the resonance (or mesomeric) effect of the nitrogen lone pair.[5] Understanding how to harness these effects is crucial for professionals aiming to rationally design molecules with tailored properties. This guide will deconstruct these electronic phenomena and provide the necessary frameworks for their practical application and experimental validation.

Fundamental Electronic Principles

The net electronic effect of the diethylamino group is a powerful electron donation, which significantly increases the electron density of any π-system to which it is attached. This is a result of two contributing factors acting in concert.

The Interplay of Inductive and Mesomeric Effects

Inductive Effect (+I): The two ethyl groups attached to the nitrogen atom are alkyl groups, which are known to be weakly electron-donating through the sigma (σ) bond network.[6] This is known as the positive inductive effect (+I). The ethyl groups push electron density toward the nitrogen atom, slightly increasing its ability to donate its lone pair.

Mesomeric Effect (+M): The dominant electronic contribution is the positive mesomeric effect (+M), also known as the resonance effect.[5][7] The lone pair of electrons on the nitrogen atom can be delocalized into an adjacent π-system (like a benzene ring). This delocalization significantly increases the electron density at specific positions within the π-system, particularly at the ortho and para positions of an aromatic ring.[8]

This powerful delocalization can be visualized through resonance structures, as shown for N,N-diethylaniline below. The structures clearly indicate a buildup of negative charge (increased electron density) at the ortho and para carbons.

Caption: Mesomeric effect in N,N-diethylaniline delocalizing the nitrogen lone pair.

Quantifying Electron-Donating Strength: Hammett Parameters

To move from a qualitative to a quantitative understanding, chemists use Linear Free-Energy Relationships (LFERs), most notably the Hammett equation.[9] This framework assigns Hammett substituent constants (σ) that quantify the electron-donating or electron-withdrawing ability of a group.[10][11] A negative σ value indicates an electron-donating group.

The diethylamino group is a very strong electron-donating group, which is reflected in its Hammett constants, especially the σₚ value, which captures the through-resonance effect at the para position.

Substituentσₚ (para)σₘ (meta)Dominant Effect
-N(CH₃)₂ -0.83-0.21Strong +M, Weak +I
-NH₂ -0.66-0.16Strong +M, Weak +I
-OH -0.37+0.12+M > -I
-OCH₃ -0.27+0.12+M > -I
-CH₃ -0.17-0.07Weak +I
-H 0.000.00Reference
-Cl +0.23+0.37-I > +M
-CN +0.66+0.56Strong -M, Strong -I
-NO₂ +0.78+0.71Strong -M, Strong -I
Data compiled from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

As the table shows, the N,N-dimethylamino group (-NMe₂), a close analogue to -NEt₂, has one of the most negative σₚ values, confirming its status as a premier electron-donating group, surpassed only by anionic substituents. The diethylamino group's behavior is comparable. This powerful electron donation is key to its utility in chemical design.

Experimental Characterization of Electron-Donating Effects

The theoretical principles described above are validated through several key analytical techniques. These methods provide quantitative data on how the -NEt₂ group modulates the electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electron density around specific nuclei. When a -NEt₂ group is attached to an aromatic ring, its electron-donating effect causes a significant upfield shift (to lower ppm values) in the ¹H and ¹³C NMR signals of the ortho and para nuclei, reflecting increased shielding due to higher electron density.

Experimental Protocol: ¹³C NMR Analysis of a Substituted Aniline

  • Sample Preparation: Dissolve ~20-30 mg of the N,N-diethylamino-substituted aromatic compound and a reference compound (e.g., benzene) in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in separate NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Acquire a standard proton-decoupled ¹³C spectrum.

  • Data Acquisition: Typical parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the FID to obtain the spectrum. Reference the TMS peak to 0.0 ppm. Compare the chemical shifts of the aromatic carbons in the substituted compound to those of benzene (~128.5 ppm).

  • Interpretation: A significant upfield shift (e.g., >10-15 ppm) for the para-carbon relative to benzene provides direct, quantitative evidence of the strong +M effect of the -NEt₂ group.

Cyclic Voltammetry (CV)

Cyclic voltammetry measures the oxidation and reduction potentials of a molecule. Electron-donating groups make a molecule easier to oxidize (i.e., they lower its oxidation potential) because they increase the electron density of the highest occupied molecular orbital (HOMO).[12]

CV_Workflow cluster_workflow Cyclic Voltammetry Experimental Workflow A Prepare Electrolyte Solution (e.g., 0.1 M TBAPF₆ in CH₃CN) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Add Analyte (~1 mM concentration) B->C D Purge with Inert Gas (N₂ or Ar for ~10 min) C->D E Run CV Scan on Potentiostat (Set scan rate, e.g., 100 mV/s) D->E F Record Voltammogram (Current vs. Potential) E->F G Add Internal Standard (e.g., Ferrocene) and Re-run F->G H Analyze Data (Determine E₁/₂ vs. Fc/Fc⁺) G->H

Caption: Standard experimental workflow for Cyclic Voltammetry.

Causality: The choice of a non-aqueous solvent like acetonitrile (CH₃CN) and a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) is critical. This system provides a wide potential window and ensures conductivity without interfering with the measurement. Purging with an inert gas is mandatory to remove oxygen, which can be electrochemically active and obscure the analyte's signal. The use of an internal standard like ferrocene (Fc) allows for reliable comparison of oxidation potentials across different experiments by referencing them to the stable Fc/Fc⁺ redox couple. A lower oxidation potential for a diethylamino-substituted compound compared to its unsubstituted parent is a direct measure of its electron-donating strength.

Case Studies & Applications

The potent electron-donating character of the -NEt₂ group is not just a theoretical curiosity; it is a strategic tool used in molecular design.

Modulation of Pharmacological Activity

In drug development, the basicity (pKa) of a molecule is a critical parameter that influences its solubility, membrane permeability, and binding to biological targets. The diethylamino group is a common feature in many drugs, where its nitrogen atom acts as a basic center.[13][14]

  • Lidocaine: This widely used local anesthetic contains a diethylamino group. At physiological pH, the nitrogen is protonated, rendering the molecule water-soluble for administration. However, to cross the neutral lipid membrane of a neuron and reach its target, it must be in its neutral, deprotonated form. The pKa of the diethylamino group (~7.9) is strategically tuned to allow for a sufficient population of the neutral form to exist at physiological pH (7.4), enabling effective nerve blockade. The ethyl groups also provide steric bulk that can influence binding affinity and metabolic stability.

Tuning Optoelectronic Properties in Materials Science

In materials science, the -NEt₂ group is a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. Its strong +M effect significantly raises the energy of the HOMO and decreases the HOMO-LUMO gap of a conjugated molecule.[12]

  • Organic Dyes: Dyes containing a diethylamino group, such as those used in dye-sensitized solar cells (DSSCs) or as fluorescent probes, exhibit intense absorption bands that are shifted to longer wavelengths (a bathochromic shift).[15] This is a direct consequence of the reduced energy required for a π → π* electronic transition.[15] For example, attaching a -NEt₂ group to an azobenzene chromophore shifts its absorption maximum significantly into the visible region, drastically changing its color. This principle is fundamental to the design of dyes with specific colors and light-harvesting capabilities.

Conclusion & Future Outlook

The diethylamino group is a uniquely powerful electron-donating substituent due to the potent mesomeric effect of the nitrogen lone pair, which is further enhanced by the inductive effects of the ethyl chains. This guide has detailed the fundamental principles governing its electronic behavior and outlined robust experimental methods for its characterization. The case studies in medicinal chemistry and materials science demonstrate that a thorough understanding of these principles is essential for the rational design of functional molecules. Future applications will continue to leverage the -NEt₂ group's electronic properties to create more efficient catalysts, more effective pharmaceuticals, and novel responsive materials with precisely engineered optoelectronic characteristics.

References

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  • Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. Wiley Online Library.
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stability of 4-Bromo-N,N-diethylaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 4-Bromo-N,N-diethylaniline Under Acidic Conditions

Executive Summary

This technical guide provides a comprehensive analysis of the stability of this compound in acidic environments. As a crucial intermediate in the synthesis of pharmaceuticals and dyes, understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of final products.[1][2] This document synthesizes fundamental principles of aromatic amine chemistry with established protocols for forced degradation studies to offer a robust framework for assessing the stability of this compound. We delve into the theoretical underpinnings of its reactivity, propose potential degradation pathways under acidic stress, and provide detailed, actionable experimental protocols for a comprehensive stability investigation. This guide is designed to empower researchers and drug development professionals with the knowledge to anticipate and mitigate stability challenges associated with this compound.

Introduction to this compound

This compound is a substituted aromatic amine widely utilized as a building block in organic synthesis.[1][2] Its molecular structure, featuring a bromine atom at the para position and a diethylamino group, imparts a unique reactivity profile that is leveraged in the creation of a diverse range of molecules, including dyes and active pharmaceutical ingredients (APIs). The diethylamino group acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, while the bromine atom serves as a versatile handle for cross-coupling reactions. Given its role in multi-step syntheses, the stability of this compound is a critical parameter that can influence reaction yields, impurity profiles, and the overall success of a synthetic campaign.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for any stability assessment.

PropertyValueSource
CAS Number 2052-06-4
Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
Appearance Solid
Melting Point 32-33 °C
Solubility Insoluble in water[1]
Sensitivity Light sensitive[1]

The key to understanding the stability of this compound in acidic conditions lies in the basicity of the diethylamino group. Like other amines, the lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an anilinium salt.[3] This protonation has a profound impact on the electronic properties and reactivity of the entire molecule.

Caption: Protonation equilibrium of this compound in acid.

Theoretical Stability Assessment under Acidic Conditions

The protonation of the diethylamino group significantly alters the molecule's stability and reactivity:

  • Deactivation of the Aromatic Ring: The anilinium group (-N+HEt2) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[3] This is a crucial stabilizing effect against certain degradation pathways that involve electrophilic substitution on the ring.

  • Increased Water Solubility: The formation of the anilinium salt increases the polarity of the molecule, enhancing its solubility in aqueous acidic media. This can expose the molecule to hydrolytic degradation pathways.

  • Potential for N-Dealkylation: While the protonated form is generally more stable, the equilibrium with the free amine allows for potential degradation reactions to occur, such as oxidative N-dealkylation.

Proposed Degradation Pathways

Based on the chemical nature of substituted anilines, several degradation pathways can be hypothesized for this compound under acidic stress:

  • Hydrolysis of the C-N Bond: While generally stable, prolonged exposure to strong acids and elevated temperatures could potentially lead to the cleavage of the bond between the aromatic ring and the nitrogen atom, yielding 4-bromoaniline and diethylamine.

  • N-Dealkylation: The ethyl groups on the nitrogen could be susceptible to removal, particularly under oxidative conditions that might be present. This would lead to the formation of N-ethyl-4-bromoaniline and subsequently 4-bromoaniline.

  • Ring-Based Reactions: Although the protonated ring is deactivated, reactions at the aromatic ring cannot be entirely ruled out, especially under harsh conditions. This could include further halogenation if a halide source is present, or other electrophilic substitutions.

  • Oxidation: The aniline moiety is susceptible to oxidation, which could lead to the formation of colored impurities. The presence of trace metals or peroxides can catalyze such reactions.

Proposed Degradation Pathways Parent This compound Protonated Anilinium Salt Parent->Protonated Acidic Medium Dealkylation_Product1 N-Ethyl-4-bromoaniline Parent->Dealkylation_Product1 Oxidative N-Dealkylation Oxidation_Products Oxidized Impurities Parent->Oxidation_Products Oxidation Ring_Reaction_Products Ring-Substituted Products Parent->Ring_Reaction_Products Electrophilic Attack (Harsh Conditions) Hydrolysis_Product 4-Bromoaniline + Diethylamine Protonated->Hydrolysis_Product Hydrolysis (Heat, Strong Acid) Dealkylation_Product2 4-Bromoaniline Dealkylation_Product1->Dealkylation_Product2 Further Dealkylation

Caption: Potential degradation pathways for this compound.

Experimental Design for a Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and demonstrate the stability-indicating nature of analytical methods.[4] The study should be designed to achieve 5-20% degradation of the active substance.

Stress Conditions

A systematic approach should be employed, varying the type of acid, concentration, temperature, and duration of exposure.

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, 1 M HCl at RT, 40°C, 60°CTo assess susceptibility to hydrolysis under varying acid strengths and temperatures.
Oxidative Stress 3% H2O2 in 0.1 M HCl at RTTo evaluate the impact of an oxidizing agent in an acidic environment.
Photostability Exposure to light (ICH Q1B) in 0.1 M HClTo determine if light catalyzes degradation in an acidic solution.
Experimental Workflow

Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Expose to Stress Conditions (Acid, Oxidant, Light) Start->Stress Sample Withdraw Samples at Time Intervals Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Characterize Characterize Degradation Products Analyze->Characterize End Report Findings Characterize->End

Caption: Workflow for the forced degradation study.

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

HPLC Method Parameters (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and a low pH buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Column Temperature: 30°C

Method Validation

The method must be validated according to ICH Q2(R1) guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

The results of the forced degradation study should be meticulously documented. This includes:

  • Chromatograms: Overlaying chromatograms of stressed and unstressed samples to visualize the formation of degradation products.

  • Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to 100% of the initial assay value.

  • Identification of Degradants: Mass spectrometry (LC-MS) should be used to obtain the mass-to-charge ratio of the degradation products to aid in their structural elucidation.

Recommendations for Handling and Storage

Based on the potential for degradation, the following recommendations are prudent:

  • Storage: Store in a cool, dry, and well-ventilated area, protected from light.[5]

  • Incompatibilities: Avoid contact with strong acids and oxidizing agents.

  • Handling in Synthesis: When used in acidic reaction media, consider the potential for degradation, especially if elevated temperatures are employed. It may be necessary to control the temperature and duration of the reaction to minimize the formation of impurities.

Conclusion

While this compound is a stable compound under standard conditions, its stability in acidic media warrants careful consideration. The protonation of the diethylamino group deactivates the aromatic ring, but the potential for hydrolysis and N-dealkylation exists, particularly under harsh conditions. A well-designed forced degradation study, coupled with a validated stability-indicating HPLC method, is essential for identifying potential degradation products and establishing the stability profile of this important synthetic intermediate. The insights gained from such studies are invaluable for process optimization, formulation development, and ensuring the overall quality of the final product.

References

  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]
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The Synthetic Chemist's Guide to 4-Bromo-N,N-diethylaniline: A Nexus of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 4-bromo-N,N-diethylaniline stands out as a molecule of exceptional versatility. Its deceptively simple structure belies a rich and nuanced reactivity profile, offering multiple, distinct avenues for chemical transformation. This guide provides an in-depth exploration of the key reactive sites of this compound, offering not just a catalogue of reactions, but a rationale for the observed reactivity and detailed protocols for its synthetic exploitation. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical handles of this valuable intermediate.

The reactivity of this compound is principally centered around three key features: the aromatic ring, the bromine substituent, and the N,N-diethylamino group. Each of these sites can be addressed with a high degree of selectivity, enabling a modular approach to the synthesis of a diverse array of derivatives.

I. The Aromatic Nucleus: A Playground for Electrophilic Aromatic Substitution

The benzene ring of this compound is rendered electron-rich by the powerful electron-donating effect of the N,N-diethylamino group. This activating substituent directs incoming electrophiles to the positions ortho and para to itself.[1][2] However, with the para position occupied by the bromine atom, electrophilic aromatic substitution (EAS) is predominantly directed to the two equivalent ortho positions (C2 and C6). The bromine atom, while also an ortho-, para-director, is a deactivator and its influence is largely overridden by the strongly activating amino group.[3]

This predictable regioselectivity makes this compound an excellent substrate for the introduction of a wide range of functional groups onto the aromatic core.

A. Halogenation: Introducing Additional Halogen Atoms

Further halogenation of this compound proceeds readily, installing a second halogen atom at one of the ortho positions. Bromination, for instance, can be achieved under mild conditions.

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Bromine

  • Glacial Acetic Acid

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford 2,4-dibromo-N,N-diethylaniline.

B. Nitration: Navigating the Influence of Reaction Conditions

The nitration of anilines requires careful consideration of the reaction conditions. The strongly acidic environment typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid) can protonate the basic nitrogen atom of the diethylamino group. The resulting anilinium ion is a strongly deactivating, meta-directing group.[4] This can lead to a mixture of products, with nitration occurring at the position meta to the ammonium group (and ortho to the bromine).

To achieve selective ortho-nitration, it is often necessary to protect the amino group, for example, by acetylation. However, direct nitration under carefully controlled, less acidic conditions can favor substitution at the activated ortho position.

Experimental Protocol: Nitration of N,N-Dimethylaniline (Analogous Procedure) [5]

Materials:

  • N,N-Dimethylaniline (as an analog for this compound)

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Dry Ice/Acetone bath

  • Stirring apparatus

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in a dry ice/acetone bath.

  • Slowly add N,N-dimethylaniline with vigorous stirring, keeping the temperature below 25 °C.

  • Cool the mixture to 5 °C.

  • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture to the dimethylaniline sulfate solution, maintaining the temperature between 0 and 5 °C.

  • After the addition, allow the reaction to stand at room temperature for a few hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the nitro-substituted product.

  • Filter the product, wash with water, and purify by recrystallization.

Note: For this compound, this procedure would likely yield a mixture of isomers, and chromatographic separation may be necessary.

II. The Versatile Bromo Substituent: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation

The bromine atom at the C4 position is an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions.[6][7] These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular scaffolds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.[6][8] this compound is an excellent substrate for this reaction, allowing for the synthesis of a wide range of 4-aryl-N,N-diethylaniline derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [6]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and palladium(II) acetate (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of DMF and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-N,N-diethylaniline.

B. Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position of the aniline ring, providing access to a diverse library of N,N,N'-trisubstituted p-phenylenediamines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Piperidine [12]

Materials:

  • This compound

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., XantPhos, t-BuXPhos)

  • A strong base (e.g., sodium tert-butoxide, potassium phosphate)

  • Anhydrous toluene or dioxane

  • Inert atmosphere apparatus

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with palladium(II) acetate (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 equivalents).

  • Add this compound (1 equivalent) and the anhydrous solvent.

  • Add piperidine (1.2 equivalents) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 4-(piperidin-1-yl)-N,N-diethylaniline.

C. Heck Reaction: Vinylation of the Aromatic Ring

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[13][14][15] This reaction provides a direct method for the introduction of a vinyl group at the C4 position, leading to the synthesis of substituted styrenes.

Experimental Protocol: Heck Reaction of this compound with Butyl Acrylate [16][17]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable ligand (e.g., tri(o-tolyl)phosphine)

  • A base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Inert atmosphere apparatus

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), palladium(II) acetate (1-3 mol%), and the ligand (2-6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, n-butyl acrylate (1.5 equivalents), and the base (1.5 equivalents).

  • Heat the reaction mixture to 100-140 °C and stir until the reaction is complete.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography to yield butyl (E)-3-(4-(diethylamino)phenyl)acrylate.

III. The N,N-diethylamino Group: A Site for Oxidation and a Director of Lithiation

The tertiary amino group in this compound is not merely a passive spectator. It can undergo oxidation and also plays a crucial role in directing metallation reactions on the aromatic ring.

A. Oxidation of the Amino Group

Tertiary anilines are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidation products.[16] The specific product depends on the oxidant and reaction conditions. For instance, oxidation with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding N-oxide.

B. Directed Ortho-Metalation (DoM)

The N,N-diethylamino group is a powerful directing group for ortho-lithiation.[7][18][19] In this reaction, a strong organolithium base, such as n-butyllithium or tert-butyllithium, selectively removes a proton from the position ortho to the directing group. This generates a potent nucleophile that can react with a wide range of electrophiles.

Experimental Protocol: Directed Ortho-Metalation of an N,N-Dialkylaniline and Trapping with an Electrophile

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • An electrophile (e.g., benzaldehyde, dimethylformamide)

  • Inert atmosphere and low-temperature apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent (1.1 equivalents) and stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equivalents) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

IV. Halogen-Metal Exchange: An Alternative Route to Aryllithium Species

In addition to directed ortho-metalation, the bromine atom of this compound can undergo halogen-metal exchange with a strong organolithium reagent.[20][21] This reaction is typically very fast, even at low temperatures, and provides an alternative method for generating an aryllithium species, in this case, at the C4 position. The choice between directed ortho-metalation and halogen-metal exchange can often be controlled by the choice of organolithium reagent and reaction conditions.

Experimental Protocol: Lithium-Halogen Exchange of this compound and Reaction with an Electrophile

Materials:

  • This compound

  • tert-Butyllithium (t-BuLi)

  • Anhydrous THF or diethyl ether

  • An electrophile

  • Inert atmosphere and low-temperature apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add t-butyllithium (2.2 equivalents) to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add the electrophile (1.2 equivalents) at -78 °C.

  • Allow the reaction to warm to room temperature and then quench with saturated ammonium chloride solution.

  • Work up the reaction as described in the DoM protocol and purify the product by chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for reactions involving this compound and its close analogs.

Reaction TypeSubstrateReagents & ConditionsProductYield (%)Reference
Suzuki-Miyaura Coupling4-Bromoaniline (analog)Phenylboronic acid, Pd-polymer hybrid catalyst, K₃PO₄, Toluene/H₂O, 90 °C4-Aminobiphenyl62[6]
Buchwald-Hartwig Amination4-Bromotoluene (analog)Morpholine, Pd(I) dimer precatalyst, KOtBu, 1,4-Dioxane, 80-100 °C4-(p-Tolyl)morpholineHigh Conversion[22]
Heck Reaction4-Bromoacetophenone (analog)Styrene, Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80 °C(E)-4-Acetylstilbene>90[13]
NitrationN,N-Dimethylaniline (analog)HNO₃, H₂SO₄, 0-5 °Cp-Nitro-N,N-dimethylaniline21.4 (para)[5]

Visualizing the Reactivity Landscape

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed in this guide.

Electrophilic_Aromatic_Substitution cluster_reagents Electrophiles (E+) This compound This compound Ortho-substituted product Ortho-substituted product This compound->Ortho-substituted product E+ Br₂/HOAc Br₂/HOAc HNO₃/H₂SO₄ HNO₃/H₂SO₄

Caption: Electrophilic Aromatic Substitution on this compound.

Cross_Coupling_Reactions This compound This compound Suzuki Product Suzuki Product This compound->Suzuki Product R-B(OH)₂, Pd cat., Base Buchwald-Hartwig Product Buchwald-Hartwig Product This compound->Buchwald-Hartwig Product R₂NH, Pd cat., Base Heck Product Heck Product This compound->Heck Product Alkene, Pd cat., Base

Caption: Cross-Coupling Reactions at the Bromo-Substituent.

Lithiation_Pathways This compound This compound Ortho-lithiated species Ortho-lithiated species This compound->Ortho-lithiated species n-BuLi, -78°C (DoM) Para-lithiated species Para-lithiated species This compound->Para-lithiated species t-BuLi, -78°C (Halogen-Metal Exchange) Ortho-functionalized product Ortho-functionalized product Ortho-lithiated species->Ortho-functionalized product E+ Para-functionalized product Para-functionalized product Para-lithiated species->Para-functionalized product E+

Caption: Competing Lithiation Pathways of this compound.

Conclusion

This compound is a remarkably versatile synthetic intermediate, offering a confluence of reactive sites that can be selectively manipulated. The electron-rich aromatic ring is primed for electrophilic substitution at the ortho positions. The bromo substituent serves as a linchpin for a host of powerful cross-coupling reactions, enabling the facile construction of intricate molecular frameworks. Finally, the N,N-diethylamino group not only activates the ring and directs substitution but also presents opportunities for oxidation and directed metallation. A thorough understanding of these competing and complementary reactivities empowers the synthetic chemist to strategically design and execute efficient synthetic routes towards a vast array of target molecules. This guide serves as a foundational resource for harnessing the full synthetic potential of this invaluable building block.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Mondal, S., & Bhaumik, A. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
  • Buchwald–Hartwig amination. In Wikipedia.
  • Kashani, S. K., Jessiman, J. E., & Gevorgyan, V. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2018).
  • Nolan, S. P., & Grimaud, L. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 11(15), 3466–3469.
  • Directed ortho metalation. In Wikipedia.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide.
  • Kantam, M. L., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14135-14146.
  • Heck coupling reaction of aryl halide derivatives with butyl acrylate... (n.d.). ResearchGate.
  • Amines. (n.d.). NCERT.
  • Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate.
  • m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses.
  • Lithium halogen exchange #1 revised. (n.d.).
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • Mono-nitration of dimethylaniline. (2022, August 19). Sciencemadness.org.
  • Oxidation of N, N-dimethylaniline: II. The reaction with oxygen catalyzed by benzoyl peroxide. (1959). Canadian Journal of Chemistry, 37(5), 803-812.
  • Heck coupling reactions of bromobenzene and butylacrylate catalysed by 4. (n.d.). ResearchGate.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2015). Molecules, 20(8), 14421-14433.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Bromo-N,N-diethylaniline in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of N,N-Dialkylaminobiphenyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2] Within this context, the synthesis of N,N-dialkylaminobiphenyl derivatives is of particular interest due to their unique electronic and photophysical properties, making them valuable intermediates in the development of organic light-emitting diodes (OLEDs), molecular sensors, and as precursors to biologically active compounds.

4-Bromo-N,N-diethylaniline is a key building block for accessing these valuable scaffolds. As an electron-rich aryl bromide, its reactivity in Suzuki-Miyaura coupling presents both opportunities and challenges. The electron-donating nature of the diethylamino group can influence the oxidative addition step of the catalytic cycle, necessitating careful optimization of reaction parameters to achieve high yields and avoid common side reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization strategies.

Mechanistic Considerations for an Electron-Rich Aryl Bromide

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. However, the electronic properties of the substrates can significantly impact the efficiency of each step.

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X This compound Ar'-B(OR)2 Arylboronic Acid/Ester

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step. The electron-donating diethylamino group in this compound increases the electron density on the aromatic ring. This can make the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond more challenging compared to electron-deficient aryl halides. To overcome this, the use of electron-rich and bulky phosphine ligands is crucial. These ligands stabilize the electron-deficient palladium center and promote the oxidative addition step.[3]

  • Transmetalation: The role of the base is paramount in this step. The base activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium(II) complex. The choice of base can significantly affect the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] For electron-rich substrates, a stronger base may be beneficial.

  • Reductive Elimination: This final step forms the desired biaryl product and regenerates the active palladium(0) catalyst. Bulky ligands on the palladium center can facilitate this step by bringing the two organic groups into close proximity.

Optimized Reaction Parameters

Achieving high yields in the Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst system, base, and solvent. The following table summarizes key parameters and their rationale.

ParameterRecommended Choice(s)Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species.
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos), P(tBu)₃, or Pd(PPh₃)₄Electron-rich and bulky ligands are essential to facilitate the oxidative addition of the electron-rich aryl bromide and promote reductive elimination.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong inorganic base is typically required to form the active borate species for efficient transmetalation.[4]
Solvent Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂OA biphasic solvent system is often optimal, with the organic solvent solubilizing the aryl halide and catalyst, and the aqueous phase dissolving the inorganic base.[2]
Temperature 80-110 °CElevated temperatures are generally necessary to overcome the activation barrier for the oxidative addition of the electron-rich aryl bromide.

Detailed Experimental Protocol: Synthesis of 4-(N,N-diethylamino)biphenyl

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Equipment
  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Deionized water

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Workflow

Workflow A 1. Setup & Reagent Addition - Add solids to a dry flask - Purge with inert gas B 2. Solvent Addition & Degassing - Add toluene and water - Degas the mixture A->B C 3. Reaction - Heat to 100 °C with vigorous stirring - Monitor by TLC/LC-MS B->C D 4. Workup - Cool and dilute with ethyl acetate - Wash with water and brine C->D E 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography D->E F 6. Characterization - Obtain NMR, MS, and IR data E->F

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 228 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and deionized water (1 mL) via syringe.

  • Degassing: Vigorously stir the biphasic mixture and sparge with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(N,N-diethylamino)biphenyl.

Expected Results and Characterization

The successful synthesis should yield 4-(N,N-diethylamino)biphenyl as a solid. The expected yield for this reaction, based on similar couplings of electron-rich bromoanilines, is typically in the range of 75-90%.[1][6]

Characterization Data for 4-(N,N-diethylamino)biphenyl:

PropertyExpected Value
Molecular Formula C₁₆H₁₉N
Molecular Weight 225.33 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) δ ~7.5 (m, 4H), ~7.3 (t, 2H), ~7.2 (t, 1H), ~6.7 (d, 2H), 3.4 (q, 4H), 1.2 (t, 6H) ppm
¹³C NMR (CDCl₃) δ ~148, ~142, ~129, ~128, ~126, ~125, ~112, ~44, ~13 ppm
Mass Spec (EI) m/z 225 (M⁺), 210, 182
IR (KBr) ~3050, 2970, 1610, 1520, 1350, 820 cm⁻¹

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument. The provided data for the diethyl analog is extrapolated from data for the dimethyl analog and general chemical shift principles.[7]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Ensure proper degassing of solvents.- Use fresh, high-purity reagents.- Screen alternative ligands (e.g., XPhos, P(tBu)₃).- Increase reaction temperature or time.
Formation of Homocoupled Byproduct - Presence of oxygen- Catalyst decomposition- Improve degassing procedure.- Use a more stable palladium precatalyst or ligand.
Dehalogenation of Starting Material - Presence of a hydride source- Inefficient transmetalation- Use anhydrous solvents.- Screen different bases (e.g., Cs₂CO₃) to promote transmetalation.

Conclusion

This compound is a valuable and versatile substrate for the synthesis of N,N-diethylaminobiphenyl derivatives via the Suzuki-Miyaura cross-coupling reaction. While its electron-rich nature requires careful consideration of reaction conditions, particularly the choice of a bulky and electron-rich phosphine ligand, high yields of the desired products can be reliably achieved. The protocols and insights provided in this application note offer a robust starting point for researchers in academia and industry to successfully employ this important building block in their synthetic endeavors.

References

  • Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2'-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(27), 4208–4226.
  • PubChem. (n.d.). 4-(Dimethylamino)biphenyl. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2024).
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.
  • SpectraBase. (n.d.). Biphenyl, 4-(4-diethylaminobenzylidenamino)-. John Wiley & Sons, Inc.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of...
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • IUCr. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
  • ChemRxiv. (n.d.). Beyond Predefined Ligand Libraries: A Genetic Algorithm Approach for De Novo Discovery of Catalysts for the Suzuki Coupling Reactions. Cambridge Open Engage.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.
  • ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with...
  • PubMed Central. (n.d.). Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds...
  • Sigma-Aldrich. (n.d.). KitAlysis™ High-Throughput Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Pack of 4.
  • ResearchGate. (n.d.). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a.
  • ResearchGate. (n.d.). IR spectra of the biphenyl.
  • MassBank. (2008). Organic compounds.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP006150.
  • SpectraBase. (n.d.). N-{4-[4-(Diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene}-N-ethylethanaminium hydrogen sulfate. John Wiley & Sons, Inc.
  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative.
  • NIST. (n.d.). N,N-Diethylaniline. In NIST Chemistry WebBook.
  • PubMed. (n.d.). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation.
  • ChemicalBook. (n.d.). 4-(DIMETHYLAMINO)STILBENE(1145-73-9) 1H NMR spectrum.

Sources

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-Bromo-N,N-diethylaniline as a versatile coupling component in the synthesis of azo dyes. Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[1][2][3] The specific properties of the aromatic moieties linked by the azo bridge dictate the color, stability, and application of the resulting dye.[1][4] This guide delves into the fundamental principles of azo dye synthesis, focusing on the critical steps of diazotization and azo coupling. A detailed, field-proven protocol for the synthesis of a model azo dye using this compound is presented, accompanied by explanations of the causality behind experimental choices, safety considerations, and characterization methods.

Introduction: The Strategic Role of this compound in Azo Dye Chemistry

Azo dyes are synthesized through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.[1][2][5] this compound serves as a potent coupling component due to the strong electron-donating effects of the diethylamino group, which highly activates the aromatic ring towards electrophilic substitution. The coupling reaction typically occurs at the para-position relative to the activating group.[6][7]

The incorporation of the bromo-substituent and the N,N-diethylamino group into the dye structure offers several strategic advantages:

  • Bathochromic Shift: The powerful auxochromic nature of the N,N-diethylamino group typically leads to a significant bathochromic (deepening of color) shift in the absorption spectrum of the resulting dye, enabling the creation of vibrant colors in the red to blue range.

  • Enhanced Molar Absorptivity: The electronic properties of the diethylamino group often contribute to a higher molar absorptivity, resulting in greater color intensity.

  • Modulation of Physicochemical Properties: The bromine atom and the diethyl groups influence the molecule's lipophilicity, solubility, and affinity for various substrates. The bromine atom can also enhance the lightfastness of the dyes.[1]

  • Versatility in Synthesis: The high reactivity of this compound allows for coupling with a wide range of diazonium salts, providing access to a large library of diverse dye structures.

Core Principles: The Chemistry of Azo Dye Formation

The synthesis of an azo dye from this compound involves two fundamental and sequential reactions:

2.1. Diazotization of a Primary Aromatic Amine

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8][9] This reaction is typically performed by treating the amine with nitrous acid (HNO₂) in the presence of a strong mineral acid.[9][10] Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with an acid like hydrochloric acid (HCl).[10]

The reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing, which would lead to the formation of phenols and the evolution of nitrogen gas.[5]

Mechanism of Diazotization: The process involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which then reacts with the nucleophilic amino group of the primary aromatic amine.[5]

2.2. Azo Coupling: Electrophilic Aromatic Substitution

The diazonium salt formed in the first step is a weak electrophile that readily reacts with activated aromatic compounds, such as phenols and arylamines, in an electrophilic aromatic substitution reaction known as azo coupling.[6][7][11] this compound is a highly activated coupling component. The coupling occurs at the para-position to the strongly activating diethylamino group.

The pH of the reaction medium is a critical parameter in the coupling reaction.[6] For coupling with aromatic amines like this compound, the reaction is typically carried out in a mildly acidic to neutral medium. This ensures a sufficient concentration of the diazonium ion while keeping the amino group of the coupling component sufficiently nucleophilic.

Safety and Handling of this compound

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[12][13][14]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14]

  • Ventilation: Use only outdoors or in a well-ventilated area.[12][15]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][15][16]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

Property Value Reference
CAS Number 586-77-6[12][13]
Molecular Formula C₁₀H₁₄BrN[14]
Molecular Weight 228.13 g/mol N/A
Appearance Beige crystalline solid[15]
Melting Point 52 - 54 °C[15][16]
Boiling Point 264 °C[15][16]

Experimental Protocol: Synthesis of a Model Azo Dye

This protocol details the synthesis of a representative azo dye, 4-(4-bromophenyl)-N,N-diethyl-3-methylaniline, using 4-bromoaniline for diazotization and this compound as the coupling component.

Materials and Reagents
Reagent CAS Number Molecular Weight ( g/mol ) Quantity Mmol
4-Bromoaniline106-40-1172.041.72 g10.0
Concentrated HCl (37%)7647-01-036.463.0 mL~36
Sodium Nitrite (NaNO₂)7632-00-069.000.76 g11.0
This compound586-77-6228.132.28 g10.0
Glacial Acetic Acid64-19-760.0520 mL-
Sodium Acetate127-09-382.035.0 g61.0
Ethanol64-17-546.07As needed for recrystallization-
Distilled Water7732-18-518.02As needed-
Visual Workflow of the Synthesis

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation & Purification A1 Dissolve 4-Bromoaniline in HCl and water A2 Cool to 0-5 °C in an ice bath A1->A2 A3 Slowly add NaNO₂ solution while maintaining temperature A2->A3 A4 Stir for 15-20 min to form diazonium salt solution A3->A4 B3 Add diazonium salt solution (A4) slowly to the coupling solution (B2) A4->B3 Diazonium Salt Solution B1 Dissolve this compound in glacial acetic acid B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Add sodium acetate solution to buffer the reaction B3->B4 C1 Stir the reaction mixture for 1-2 hours at 0-5 °C B4->C1 C2 Allow to warm to room temperature C1->C2 C3 Collect precipitate by vacuum filtration C2->C3 C4 Wash with cold water C3->C4 C5 Recrystallize from ethanol C4->C5

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, add 1.72 g (10.0 mmol) of 4-bromoaniline to 10 mL of distilled water.

  • Carefully add 3.0 mL of concentrated hydrochloric acid. Stir until the amine dissolves completely, forming the hydrochloride salt. Gentle warming may be required.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[5]

  • In a separate 50 mL beaker, dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes with continuous stirring. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting clear solution of 4-bromobenzenediazonium chloride is used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 2.28 g (10.0 mmol) of this compound in 20 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly, and with vigorous stirring, add the freshly prepared diazonium salt solution from Part A to the cold this compound solution.

  • A brightly colored precipitate should begin to form immediately.

  • Prepare a solution of 5.0 g of sodium acetate in 15 mL of water. Add this solution to the reaction mixture to act as a buffer, facilitating the coupling reaction by neutralizing the strong acid.

  • Continue to stir the reaction mixture in the ice bath for 1-2 hours.

Part C: Isolation and Purification

  • Allow the reaction mixture to stand at room temperature for 30 minutes.

  • Collect the crude azo dye precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is colorless and neutral to litmus paper.

  • Air-dry the crude product.

  • For purification, recrystallize the crude dye from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol, and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization

The synthesized azo dye should be characterized to confirm its structure and purity.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): Assess the purity of the compound and calculate the Rf value using a suitable eluent system (e.g., petroleum ether: ethyl acetate).[3][17]

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol or DMSO) and record the UV-Vis spectrum to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.

    • FTIR Spectroscopy: Identify characteristic functional groups. Look for the N=N stretch (typically weak, around 1450 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations.[3]

    • ¹H NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and splitting patterns of the protons.

Reaction Mechanism Visualization

Caption: Mechanism of Azo Coupling Reaction.

Conclusion

This compound is a highly effective and versatile coupling component for the synthesis of a wide array of azo dyes. Its strong activating group facilitates robust and efficient coupling reactions, while the bromo- and diethyl-substituents provide a means to fine-tune the spectral and physical properties of the final colorants. The protocol provided herein offers a reliable and reproducible method for synthesizing a model dye, which can be adapted for the creation of novel chromophores for various applications, from textiles and printing to advanced materials and biomedical sensors. Adherence to the outlined safety precautions is paramount for the successful and safe execution of these synthetic procedures.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline.
  • Organic Chemistry Portal. Diazotisation.
  • ResearchGate. A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
  • Unacademy. Diazotization Reaction Mechanism.
  • Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Pharm D Guru. DIAZOTISATION AND COUPLING.
  • Organic Chemistry Portal. Azo Coupling.
  • Bafana, A., Devi, S. S., & Chakrabarti, T. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
  • Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
  • Wikipedia. Azo coupling.
  • National Institutes of Health (NIH). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations.
  • Slideshare. Diazotisation and coupling reaction.
  • Chemistry LibreTexts. 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • The Synthesis of Azo Dyes. (n.d.).
  • Hanadi, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology, 9(4), 33-42.
  • Synthesis and characterization of new azo dye (1-(4-sulfonyl... (2025).
  • Shahinian, E. H., Haiduc, I., & Sebe, I. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES.
  • Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
  • Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(42), 27367-27397.
  • Al-Masoudi, N. A., et al. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2-TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives, 20(2), 3335-3341.

Sources

The Strategic Utility of 4-Bromo-N,N-diethylaniline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Aniline in Modern Drug Development

In the landscape of pharmaceutical and fine chemical synthesis, 4-Bromo-N,N-diethylaniline (CAS No. 2052-06-4) emerges as a pivotal intermediate, valued for its unique structural attributes and versatile reactivity.[1] This disubstituted aniline derivative, featuring a strategically positioned bromine atom and a diethylamino group, offers a powerful platform for constructing complex molecular architectures. The electron-donating nature of the diethylamino group activates the aromatic ring, while the bromine atom serves as an excellent leaving group for a variety of critical bond-forming reactions.[1]

This guide provides an in-depth exploration of this compound as a key building block in pharmaceutical research and development. We will delve into its synthesis, characterization, and its application in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, aiming to equip them with the practical knowledge required to effectively leverage this versatile intermediate in their synthetic endeavors. While its close analog, 4-Bromo-N,N-dimethylaniline, is a documented intermediate in the synthesis of marketed drugs like Mifepristone, this compound's utility is primarily demonstrated in the facile construction of novel molecular scaffolds with potential therapeutic applications.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and for the development of robust and scalable processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2052-06-4[3]
Molecular Formula C₁₀H₁₄BrN[3]
Molecular Weight 228.13 g/mol [3]
Appearance White to brown solid[4]
Melting Point 32-35 °C[5]
Boiling Point 269-271 °C[5]
Solubility Insoluble in water; Soluble in many organic solvents.[1]
Storage Store in a cool, dry, well-ventilated area, away from light and oxidizing agents.[1]

Spectroscopic Characterization:

Standard analytical techniques are employed to confirm the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl protons (a quartet and a triplet) and the aromatic protons. The aromatic region will display a pattern consistent with a 1,4-disubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide signals for the unique carbon atoms in the molecule, including the two distinct carbons of the ethyl groups and the four distinct carbons of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) being a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-N stretching, and C-Br stretching.

Synthesis of this compound: A Detailed Protocol

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of N,N-diethylaniline using a suitable brominating agent. The diethylamino group is a strong activating, ortho-, para-directing group. Due to the steric hindrance from the ethyl groups, the para-substituted product is predominantly formed.[6]

Protocol 1: Direct Bromination of N,N-diethylaniline

This protocol is adapted from established procedures for the bromination of activated anilines.[7][8]

Reaction Scheme:

Materials and Equipment:

  • N,N-diethylaniline

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid or dichloromethane. Place the flask in an ice bath to cool the solution to 0-5 °C with continuous stirring.

  • Bromine Addition: In a dropping funnel, prepare a solution of liquid bromine (1 equivalent) in the same solvent used for the aniline. Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as this will generate CO₂ gas. Continue addition until the pH of the aqueous layer is neutral or slightly basic.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[7]

Application in Pharmaceutical Synthesis: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through reactions that substitute the bromine atom. Its utility is most prominently displayed in palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

Core Reactivity Workflow

The synthetic utility of this compound is centered on its dual functionality. The bromo-substituent allows for the formation of new carbon-carbon and carbon-heteroatom bonds, while the diethylamino-phenyl moiety can be further functionalized or can act as a pharmacophore itself.

G A This compound B Palladium-Catalyzed Cross-Coupling Reactions A->B C Suzuki Coupling (C-C Bond Formation) B->C D Buchwald-Hartwig Amination (C-N Bond Formation) B->D G Bi-aryl Scaffolds C->G H Di- and Tri-arylamines D->H E Aryl Boronic Acids/Esters E->C F Primary/Secondary Amines F->D I Novel Pharmaceutical Scaffolds (e.g., CNS agents, kinase inhibitors) G->I H->I

Caption: Synthetic pathways enabled by this compound.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[10] This reaction is widely used to synthesize bi-aryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.

Illustrative Reaction:

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if using a simple Pd source like Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or sealed vial, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄) and the degassed solvent(s).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is invaluable for synthesizing aryl amines from aryl halides.

Illustrative Reaction:

Materials and Equipment:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the palladium precatalyst (1-3 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (1.2-2 equivalents).

  • Addition of Reactants: Add this compound (1 equivalent) and the secondary amine (1.1-1.5 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vial and heat the mixture to 80-120 °C with stirring for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent and purify the residue by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. It is known to be light-sensitive, so storage in amber vials or in the dark is recommended to maintain its stability and purity.[1]

  • In case of contact:

    • Skin: Wash off with soap and plenty of water.

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water.

    • In all cases of exposure, seek medical attention.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its dual reactivity allows for the strategic introduction of diverse functionalities through well-established and robust synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While direct precursors to specific blockbuster drugs may be more commonly cited for its dimethyl analog, the synthetic potential of this compound in constructing novel chemical entities for drug discovery pipelines is undeniable. The protocols and data presented in this guide serve as a foundational resource for chemists to confidently and effectively utilize this powerful building block in the pursuit of new therapeutic agents.

References

  • The Crucial Role of 4-Bromo-N,N-Dimethylaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bromination of N,N-Dimethylaniline. (2012, November 27). Prezi.
  • Preparation of 4-bromo-N,N-dimethylaniline. (n.d.). PrepChem.com.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018, July 26). NSF Public Access Repository.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate.
  • The Suzuki reaction of 4-bromoaniline with aryl boronic acids. (n.d.). ResearchGate.
  • Bromination of aromatic compounds without catalyst. (2021, December 23). Sciencemadness.org.
  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.
  • 4-Bromo-N,N-dimethylaniline: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Navigating Synthesis with this compound: Tips for R&D Chemists. (n.d.).
  • Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • Diethylaniline – Knowledge and References. (n.d.). Taylor & Francis.
  • This compound. (2025, May 20). ChemSynthesis.
  • 4-bromo-N,N-dimethylaniline. (n.d.). PubChem.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline. (n.d.). ResearchGate.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound. (n.d.). Lead Sciences.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PubMed Central.
  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2018, September 3). ResearchGate.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.

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Introduction: The Strategic Value of 4-Bromo-N,N-diethylaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-N,N-diethylaniline

In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions have revolutionized this field, offering unparalleled efficiency and functional group tolerance.[1][2] Within this context, this compound emerges as a particularly valuable building block. Its structure is strategically poised for synthesis: the bromine atom serves as an excellent leaving group for palladium catalysis, while the electron-donating N,N-diethylamino group significantly influences the electronic properties of the aromatic ring and the resultant products. This makes it a key intermediate in the synthesis of pharmaceuticals, advanced materials, and high-performance dyes.

This guide provides an in-depth exploration of palladium-catalyzed reactions utilizing this compound, focusing on three of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura Coupling, the Heck-Mizoroki Reaction, and the Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings of these reactions, provide field-tested experimental protocols, and offer insights into the causal relationships between reaction components and outcomes.

Core Principles: The Palladium Catalytic Cycle

The remarkable efficacy of these transformations hinges on a well-defined catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[4][5]

  • Transmetalation / Insertion: In this phase, the second coupling partner is introduced.

    • For Suzuki coupling , a boronic acid derivative, activated by a base, transfers its organic group to the palladium center (Transmetalation).[4][6]

    • For Heck reactions , an alkene coordinates to the palladium and then inserts into the Pd-C bond (Migratory Insertion).[7][8]

    • For Buchwald-Hartwig amination , the amine coordinates to the palladium complex, and after deprotonation by a base, forms a palladium-amido complex.[9]

  • Reductive Elimination / β-Hydride Elimination: This is the final, product-forming step.

    • In Suzuki and Buchwald-Hartwig reactions, the two organic fragments on the Pd(II) center are expelled as the final coupled product, regenerating the Pd(0) catalyst (Reductive Elimination).[4][9]

    • In the Heck reaction , a hydrogen atom from the alkene is eliminated (β-Hydride Elimination), forming the substituted alkene product and a hydridopalladium species, which then regenerates the Pd(0) catalyst in the presence of a base.[1][7]

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Cycle cluster_inputs Reactants cluster_outputs Product Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Oxidative Addition (+ Ar-Br) PdII_Coupled Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Coupled Transmetalation / Insertion (+ R-M or Alkene) PdII_Coupled->Pd0 Reductive Elimination (- Ar-R) Product Coupled Product (Ar-R) ArBr This compound (Ar-Br) Reagent Coupling Partner (e.g., R-B(OH)₂, Alkene, Amine)

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust methods for forming biaryl structures. The strong electron-donating effect of the diethylamino group in this compound makes it an excellent substrate, often leading to high yields of electronically interesting products.

Causality Behind Component Selection
  • Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable choice as it is an air-stable Pd(0) source that enters the catalytic cycle directly.[10][11] Alternatively, Pd(OAc)₂ can be used with added phosphine ligands, where it is reduced in situ to the active Pd(0) species.

  • Ligand: Triphenylphosphine (PPh₃) is a standard, cost-effective ligand. For more challenging couplings, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can accelerate the oxidative addition and reductive elimination steps.[12]

  • Base: A base is essential for activating the boronic acid to facilitate transmetalation.[4][13] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is a stronger base and can be effective in more difficult couplings.[10][14]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. This biphasic system helps to dissolve both the organic substrates and the inorganic base.[6]

Detailed Experimental Protocol: Synthesis of 4'- (N,N-diethylamino)-[1,1'-biphenyl]-4-carbonitrile

Suzuki_Workflow start Start setup Combine Reactants: - this compound - (4-cyanophenyl)boronic acid - K₃PO₄ - Pd(PPh₃)₄ - Dioxane/H₂O start->setup degas Degas Mixture (Argon sparging, 15 min) setup->degas react Heat Reaction (Reflux at 90-100 °C, 12-24h) Monitor by TLC/LC-MS degas->react workup Aqueous Workup: - Cool to RT - Add H₂O - Extract with EtOAc react->workup purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials & Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • This compound (1.0 equiv)

  • (4-cyanophenyl)boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and deionized water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc), Sodium Sulfate (Na₂SO₄), Silica gel

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, (4-cyanophenyl)boronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ParameterRecommended ConditionRationale / Causality
Catalyst Loading 1-5 mol%Balances reaction rate and cost. Higher loading may be needed for less reactive substrates.
Base K₃PO₄ (2-3 equiv)Stronger base than carbonates, effectively promotes the formation of the active boronate species.[10]
Solvent Dioxane/H₂O (4:1)Biphasic system to dissolve both organic substrates and the inorganic base.[6]
Temperature 90-100 °CProvides sufficient thermal energy to overcome activation barriers, especially oxidative addition.

Application Protocol 2: Heck-Mizoroki C-C Bond Formation

The Heck reaction excels at forming substituted alkenes by coupling aryl halides with olefins.[3][15] It is a powerful tool for C-C bond formation that is complementary to the Suzuki coupling, creating products with valuable sp²-sp² linkages.

Causality Behind Component Selection
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to Pd(0) by various species in the reaction mixture, such as phosphine ligands or amines.[8]

  • Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligandless," often forming palladium nanoparticles), the addition of ligands like PPh₃ or more sterically demanding tri(o-tolyl)phosphine (P(o-tol)₃) can stabilize the catalyst and improve yields.[7]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc) is crucial.[7] Its primary role is to neutralize the HBr generated during the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[1]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used as they effectively dissolve the reactants and palladium salts.

Detailed Experimental Protocol: Synthesis of (E)-ethyl 3-(4-(diethylamino)phenyl)acrylate

Heck_Workflow start Start setup Combine in Schlenk Tube: - this compound - Pd(OAc)₂ & P(o-tol)₃ - NaOAc - DMF start->setup degas Degas Mixture (Freeze-Pump-Thaw x3) setup->degas add_alkene Add Ethyl Acrylate (via syringe) degas->add_alkene react Heat Reaction (100-120 °C, 16-24h) Monitor by GC-MS add_alkene->react workup Aqueous Workup: - Cool to RT - Dilute with H₂O - Extract with Ether/EtOAc react->workup purify Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Materials & Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (1-3 mol%)

  • Tri(o-tolyl)phosphine (2-6 mol%)

  • Sodium Acetate (NaOAc) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound, Pd(OAc)₂, P(o-tol)₃, and NaOAc.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this process three times.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by ethyl acrylate via syringe.

  • Reaction: Heat the sealed tube in an oil bath at 100-120 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude material can be purified by column chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst System Pd(OAc)₂ / P(o-tol)₃A robust system where the bulky phosphine ligand promotes the reaction.[7]
Base NaOAc (1.5 equiv)A mild inorganic base sufficient to neutralize the generated HBr and regenerate the Pd(0) catalyst.
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the dissolution of the polar intermediates in the catalytic cycle.
Temperature 100-120 °CHigher temperatures are often required for Heck reactions compared to Suzuki couplings.

Application Protocol 3: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[9] Starting with this compound, this reaction can be used to synthesize more complex triarylamines or other derivatives with applications in materials science (e.g., organic light-emitting diodes).

Causality Behind Component Selection
  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. Alternatively, air-stable Pd(II) precatalysts, especially those incorporating the desired phosphine ligand, are highly effective and simplify reaction setup.[2]

  • Ligand: This is the most critical component. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[2] Their steric bulk promotes the final reductive elimination step, which is often slow and can be a bottleneck in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, offering high reaction rates.[16]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base.

Detailed Experimental Protocol: Synthesis of N,N-diethyl-4-(morpholino)aniline

Materials & Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction vial

  • Magnetic stirrer and hotplate

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To a reaction vial, add NaOt-Bu, XPhos, and Pd₂(dba)₃. Add this compound, a magnetic stir bar, and anhydrous toluene.

  • Reagent Addition: Add morpholine to the vial and seal it tightly with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and heat it in an oil bath at 80-110 °C for 4-24 hours. A study on a similar system showed a reaction at 85 °C was complete in 30 minutes.[17]

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst System Pd₂(dba)₃ / XPhosXPhos is a highly effective, bulky biaryl phosphine ligand that accelerates C-N reductive elimination.[18]
Base NaOt-Bu (1.4 equiv)A strong, sterically hindered base that efficiently deprotonates the amine without competing as a nucleophile.[16]
Atmosphere Strictly InertThe Pd(0) catalyst, phosphine ligands, and strong base are all sensitive to oxygen and moisture.
Temperature 80-110 °CProvides thermal energy while minimizing decomposition of the sensitive catalyst complex.

References

  • BYJU'S. Heck Reaction Mechanism. [Link]
  • Wikipedia. Heck reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry Notes.
  • Testbook. Heck Reaction: Definition, Mechanism, Types, stereoselectivity. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). [Link]
  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
  • Organic Chemistry Frontiers.
  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Semantic Scholar. Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. [Link]
  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. (2025-12-20). [Link]
  • National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
  • Chemistry LibreTexts.
  • Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009-09-16). [Link]
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science, 12(36), 12096–12108. [Link]
  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • National Institutes of Health. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Wikipedia.
  • ResearchGate. Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • National Institutes of Health.
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
  • Chemistry LibreTexts. Heck Reaction. (2023-06-30). [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021-03-20). [Link]

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Application Note: A Validated Protocol for the N,N-Diethylation of 3-Bromo-4-methylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N,N-diethyl-3-bromo-4-methylaniline from its primary amine precursor, 3-bromo-4-methylaniline. The described methodology utilizes a one-pot reductive amination strategy, a robust and highly efficient method that offers significant advantages over classical alkylation techniques, including improved selectivity and milder reaction conditions. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.

Introduction and Scientific Context

Substituted N,N-dialkylanilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The title compound, N,N-diethyl-3-bromo-4-methylaniline, serves as a valuable intermediate for introducing a synthetically versatile substituted aromatic ring into more complex molecular architectures. The bromine atom, in particular, provides a handle for subsequent cross-coupling reactions, enabling the construction of diverse carbon-carbon and carbon-heteroatom bonds.

Traditional N-alkylation methods using alkyl halides often suffer from a lack of selectivity, leading to the formation of quaternary ammonium salts and mixtures of mono- and di-alkylated products.[3] Reductive amination presents a superior alternative. This process involves the in situ formation of an iminium ion intermediate from the reaction of the primary amine with an aldehyde, followed by immediate reduction to the corresponding tertiary amine.[4] This one-pot procedure is highly efficient and minimizes side reactions. This protocol details the use of sodium triacetoxyborohydride, a mild and selective reducing agent, for the N,N-diethylation of 3-bromo-4-methylaniline with acetaldehyde.

Reaction Mechanism and Rationale

The conversion of 3-bromo-4-methylaniline to its N,N-diethyl derivative proceeds through a two-stage reductive amination pathway, which occurs twice to install both ethyl groups.

  • Iminium Ion Formation: The primary amine nitrogen of 3-bromo-4-methylaniline performs a nucleophilic attack on the carbonyl carbon of acetaldehyde. This is followed by dehydration under mildly acidic conditions (often facilitated by the acetic acid byproduct of the reducing agent) to form a reactive N-ethyliminium ion.

  • First Hydride Reduction: Sodium triacetoxyborohydride (STAB) selectively delivers a hydride ion to the electrophilic carbon of the iminium intermediate, yielding the mono-ethylated product, N-ethyl-3-bromo-4-methylaniline. STAB is an ideal choice as it is less reactive towards the aldehyde starting material compared to other reducing agents like sodium borohydride.

  • Second Diethylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same two-step sequence with a second molecule of acetaldehyde to form a diethyliminium ion.

  • Second Hydride Reduction: A final hydride transfer from STAB yields the target tertiary amine, N,N-diethyl-3-bromo-4-methylaniline.

This cascade is highly efficient, and by using a stoichiometric excess of the aldehyde and reducing agent, the reaction can be driven to completion, yielding the desired N,N-diethyl product with high selectivity.

Comprehensive Safety Protocol

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves, is mandatory.

  • 3-Bromo-4-methylaniline (CAS: 7745-91-7): Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Handle with care, avoiding dust generation and inhalation.

  • Acetaldehyde (CAS: 75-07-0): Extremely flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. Suspected of causing genetic defects and cancer. Use in a well-ventilated fume hood away from ignition sources.

  • Sodium Triacetoxyborohydride (CAS: 56553-60-7): Reacts with water to release flammable gases. Causes severe skin burns and eye damage. Handle in an inert atmosphere or a dry environment.

  • Dichloromethane (DCM) (CAS: 75-09-2): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Refer to the specific Safety Data Sheets (SDS) for all reagents before commencing work.[7][8] An emergency eyewash and safety shower must be readily accessible.[6]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
3-Bromo-4-methylaniline7745-91-7186.055.00.93 g1.0
Acetaldehyde75-07-044.0515.00.66 g (0.84 mL)3.0
Sodium Triacetoxyborohydride56553-60-7211.9412.52.65 g2.5
Dichloromethane (DCM)75-09-284.93-50 mL-
Saturated NaHCO₃ (aq)---30 mL-
Anhydrous MgSO₄ or Na₂SO₄---As needed-
Silica Gel (for chromatography)---~30 g-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylaniline (0.93 g, 5.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add sodium triacetoxyborohydride (2.65 g, 12.5 mmol) to the solution. The mixture may become a slurry.

  • Acetaldehyde Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add acetaldehyde (0.84 mL, 15.0 mmol) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.

  • Work-up and Quenching: Once the reaction is complete (disappearance of the starting aniline by TLC), carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur. Stir for 20 minutes until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Characterization
  • Purification: Purify the crude oil via flash column chromatography on silica gel.[9]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of 0% to 5% ethyl acetate in hexanes.

    • Collect fractions and combine those containing the pure product as determined by TLC.

  • Final Product: Concentrate the pure fractions under reduced pressure to afford N,N-diethyl-3-bromo-4-methylaniline as a pale yellow oil. Calculate the final yield.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the molecular structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 242.10 and 244.10 due to bromine isotopes).

    • FT-IR: To identify functional groups.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 3-bromo-4-methylaniline in 50 mL DCM B Add Sodium Triacetoxyborohydride (2.5 eq) A->B C Cool to 0 °C B->C D Add Acetaldehyde (3.0 eq) dropwise C->D E Stir at Room Temperature for 12-18 hours D->E F Monitor by TLC E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM (3x) G->H I Combine Organic Layers H->I J Dry over MgSO₄ & Filter I->J K Concentrate in vacuo J->K L Flash Column Chromatography (Silica, Hex/EtOAc) K->L M Characterize Pure Product (NMR, MS) L->M

Sources

The Strategic Role of 4-Bromo-N,N-diethylaniline in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility in Crop Protection

In the competitive landscape of agrochemical research and development, the identification of versatile chemical intermediates is paramount to the discovery and synthesis of novel active ingredients. 4-Bromo-N,N-diethylaniline emerges as a critical building block, offering a unique combination of reactivity and structural features that are highly advantageous for the synthesis of a new generation of herbicides and insecticides. Its strategic importance lies in the presence of two key functional groups: a reactive bromine atom at the para-position and an activating N,N-diethylamino group.

The bromine atom serves as an excellent leaving group, readily participating in a variety of cross-coupling reactions, which are fundamental to constructing the complex molecular architectures of modern agrochemicals. Simultaneously, the electron-donating N,N-diethylamino group activates the aromatic ring, influencing its reactivity and the properties of the final molecule. This dual functionality allows for a high degree of control in multi-step synthetic pathways, enabling the targeted design of molecules with enhanced efficacy and improved environmental profiles.

This guide provides an in-depth exploration of the applications of this compound in the manufacturing of next-generation agrochemicals. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for the synthesis of key agrochemical classes.

Key Physicochemical and Reactivity Data

For effective utilization in synthesis, a thorough understanding of the physical and chemical properties of this compound is essential.

PropertyValueSource
CAS Number 2052-06-4[1]
Molecular Formula C₁₀H₁₄BrN[1]
Molecular Weight 228.13 g/mol [1]
Appearance White to brown solidStrem
Melting Point 32-35 °CChemSynthesis
Boiling Point 269-271 °CChemSynthesis
Solubility Partially soluble in organic solvents[2]

Application I: Synthesis of Isoxazoline-based Herbicides

4-Bromoaniline derivatives are crucial intermediates in the synthesis of isoxazolin-3-ylacylbenzene herbicides[3]. The bromine atom allows for the introduction of this moiety into more complex structures, a key step in the synthesis of these potent weed control agents. The following protocol outlines a synthetic route that leverages this compound as a precursor.

Workflow for Isoxazoline Herbicide Synthesis

A This compound B Grignard Formation A->B Mg, THF C Reaction with Isoxazole Ester B->C Intermediate A D Acylation C->D Intermediate B E Final Herbicide D->E Acyl Chloride

Caption: Synthetic pathway for an isoxazoline-based herbicide.

Protocol 1: Synthesis of a 4-(N,N-diethylamino)phenyl-isoxazoline Intermediate

This protocol details the synthesis of a key intermediate where the this compound moiety is coupled with an isoxazole derivative.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 3-(Methoxycarbonyl)-4,5-dihydroisoxazole

  • Dry ice/acetone bath

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the magnesium suspension.

    • The reaction is initiated by gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Dissolve 3-(methoxycarbonyl)-4,5-dihydroisoxazole (1.1 eq) in anhydrous THF and add it dropwise to the Grignard reagent, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(N,N-diethylamino)phenyl-isoxazoline intermediate.

Causality and Self-Validation: The formation of the Grignard reagent is a critical step; the use of anhydrous conditions is essential to prevent quenching of the highly reactive organometallic species. The low-temperature addition of the isoxazole ester is crucial to prevent side reactions and ensure selective acylation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before work-up.

Application II: Synthesis of Thiourea and Carbodiimide Insecticides

Substituted anilines are foundational in the synthesis of thiourea and carbodiimide insecticides[1]. The N,N-diethylamino group in this compound can be transformed into a reactive isothiocyanate, which is a key precursor for these insecticidally active compounds.

Workflow for Thiourea and Carbodiimide Insecticide Synthesis

A This compound B Isothiocyanate Formation A->B Thiophosgene C Thiourea Synthesis B->C Amine D Carbodiimide Synthesis C->D Desulfurization E Final Insecticide D->E

Caption: General synthetic route to thiourea and carbodiimide insecticides.

Protocol 2: Synthesis of a 4-Bromo-N,N-diethylphenyl Thiourea Derivative

This protocol describes the conversion of this compound to the corresponding isothiocyanate, followed by reaction with an amine to form a thiourea derivative.

Materials:

  • This compound

  • Thiophosgene

  • Dichloromethane (DCM)

  • Triethylamine

  • A primary or secondary amine (e.g., cyclohexylamine)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Isothiocyanate Synthesis:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add thiophosgene (1.1 eq) dropwise, followed by the slow addition of triethylamine (2.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Work-up and Isolation of Isothiocyanate:

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-N,N-diethylphenyl isothiocyanate. This intermediate is often used directly in the next step without further purification.

  • Thiourea Formation:

    • Dissolve the crude isothiocyanate in DCM.

    • Add the desired amine (e.g., cyclohexylamine, 1.0 eq) dropwise at room temperature.

    • Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Purification:

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography to obtain the pure thiourea derivative.

Causality and Self-Validation: The use of an excess of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction of the aniline with thiophosgene, driving the reaction to completion. The purity of the intermediate isothiocyanate can be checked by IR spectroscopy (characteristic strong absorption around 2100 cm⁻¹). The final thiourea product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 3: Conversion of Thiourea to Carbodiimide

Carbodiimides can be synthesized from the corresponding thioureas via desulfurization.

Materials:

  • 4-Bromo-N,N-diethylphenyl thiourea derivative (from Protocol 2)

  • Mercuric oxide (HgO) or other desulfurizing agents

  • Anhydrous acetone or DCM

  • Anhydrous sodium sulfate

Procedure:

  • Desulfurization:

    • Suspend the thiourea derivative (1.0 eq) in anhydrous acetone.

    • Add mercuric oxide (1.1 eq) portion-wise with vigorous stirring.

    • Stir the reaction mixture at room temperature for 12-24 hours. The formation of black mercuric sulfide indicates the progress of the reaction.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the mercuric sulfide.

    • Wash the solid residue with acetone.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure to yield the crude carbodiimide.

    • Purify the product by vacuum distillation or column chromatography.

Causality and Self-Validation: The choice of the desulfurizing agent is critical for the efficiency of the reaction. Mercuric oxide is effective, but other reagents can also be employed. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the resulting carbodiimide. The final product should be characterized by IR spectroscopy (characteristic strong absorption around 2150-2120 cm⁻¹) and NMR to confirm the structure.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its unique electronic and steric properties, conferred by the N,N-diethylamino group, combined with the reactivity of the bromine atom, provide a powerful tool for medicinal and agricultural chemists. The protocols outlined in this guide demonstrate the practical application of this compound in the synthesis of potent herbicides and insecticides. By understanding the underlying chemical principles and adhering to robust experimental procedures, researchers can effectively leverage this compound to accelerate the development of innovative crop protection solutions.

References

  • Synthesis and fungitoxicity of aldimines and 4-thiazolidinones derived from 4-bromoaniline. (2025).
  • Preparation of 4-bromoaniline derivatives. (2002).
  • United States Patent (19). (1988). Googleapis.com. [Link]
  • 4-Bromo-N,N-dimethylaniline: A Key Intermediate for Pharmaceutical & Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Preparation of N,N-dimethylation of 4-bromoaniline? (2020).
  • Agrochemical formulation composition. (2013).
  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com. [Link]
  • Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides.
  • Process for the preparation 4-bromoaniline hydrobromides. (1990).
  • Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Synthesis and biological evaluation of burnettiene A derivatives enabling discovery of novel fungicide candidates.
  • Preparation of carbodiimides. (1953).
  • Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex.
  • A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities. PubMed Central. [Link]
  • Preparation method of N, N-diethyl aniline. (2014).

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The Strategic Utility of 4-Bromo-N,N-diethylaniline in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Material Innovation

In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and photophysical properties are paramount for technological advancement. 4-Bromo-N,N-diethylaniline emerges as a pivotal molecular scaffold in this pursuit. Its architecture, featuring a bromine atom and a diethylamino group on a phenyl ring, provides a unique combination of reactivity and functionality. The bromine atom serves as a highly effective leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks.[1] Concurrently, the N,N-diethylamino group acts as a potent electron-donating moiety, profoundly influencing the electronic and optical properties of the final material.

This technical guide provides detailed application notes and field-proven protocols for leveraging this compound in the synthesis of high-performance materials for organic electronics and advanced dye systems. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific needs.

Application I: Synthesis of Triarylamine-Based Hole-Transporting Materials (HTMs)

Scientific Context: Triarylamine derivatives are the cornerstone of hole-transporting layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[2][3] Their function is to facilitate the efficient injection and transport of positive charge carriers (holes) to the emissive layer. The N,N-diethylaniline moiety enhances the highest occupied molecular orbital (HOMO) energy level, which is crucial for matching the energy levels of adjacent layers and ensuring efficient charge injection. The bromine atom on the this compound precursor allows for its facile incorporation into larger triarylamine structures via C-N bond formation.

The Buchwald-Hartwig amination is the preeminent method for this transformation due to its broad substrate scope and functional group tolerance.[4][5] The choice of palladium catalyst and phosphine ligand is critical. Sterically hindered biaryl phosphine ligands, such as XPhos or t-BuXPhos, are often necessary to promote the reductive elimination step, which can be sluggish for electron-rich anilines.[4]

Protocol: Synthesis of N,N-diethyl-N',N'-diphenylbenzene-1,4-diamine

This protocol details the palladium-catalyzed Buchwald-Hartwig amination between this compound and diphenylamine.

Materials:

  • This compound (1.0 equiv)

  • Diphenylamine (1.1 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and standard glassware

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 228 mg), diphenylamine (1.1 mmol, 186 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, add Palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg) to the Schlenk flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours. A sample reaction mixture for GC-MS can be prepared by diluting an aliquot with ethyl acetate and filtering through a Celite plug.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of water.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure triarylamine product.

Scientist's Note on Steric Effects: The diethyl groups on the aniline nitrogen are sterically more demanding than methyl groups. This increased bulk can influence the choice of ligand. While XPhos is a robust general-purpose ligand, if reaction rates are slow, switching to an even bulkier ligand like t-BuXPhos may accelerate the crucial reductive elimination step.[4] The increased steric hindrance also tends to improve the solubility of the final triarylamine product in organic solvents, which is an advantage for solution-processable devices.

Diagram: Buchwald-Hartwig Amination Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Execution cluster_workup Work-up & Purification Reactants This compound Diphenylamine NaOtBu Catalyst Pd(OAc)2 + XPhos Solvent Anhydrous Toluene Heat Heat to 110 °C (12-24h) Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool & Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Triarylamine HTM Purify->Product

Caption: Workflow for the synthesis of a triarylamine HTM.

Application II: Synthesis of Solvatochromic Dyes

Scientific Context: Solvatochromic dyes exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment.[7][8] This property makes them valuable as environmental probes and sensors. The underlying mechanism involves an intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a conjugated π-system. The N,N-diethylaniline moiety is a powerful electron donor. When coupled with a suitable electron acceptor via a π-bridge, the resulting "push-pull" molecule can display strong solvatochromism.[9]

The Suzuki-Miyaura coupling is an ideal reaction for this purpose, allowing for the precise formation of a C-C bond between the this compound (the donor component) and an arylboronic acid or ester functionalized with an electron-accepting group (e.g., nitro, cyano).[10][11]

Protocol: Synthesis of a Donor-Acceptor Solvatochromic Dye

This protocol describes the synthesis of 4'-(diethylamino)-[1,1'-biphenyl]-4-carbonitrile, a model push-pull dye, via a Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • (4-cyanophenyl)boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 228 mg), (4-cyanophenyl)boronic acid (1.2 mmol, 176 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask.

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total) via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C under reflux with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting materials using TLC (a stain or UV lamp may be needed to visualize spots). The reaction is often complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain the target dye.

  • Characterization: Characterize the solvatochromic properties by dissolving the pure dye in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, methanol) and measuring the UV-Vis absorption spectra for each.

Data Presentation: Photophysical Properties

The photophysical properties of the synthesized dye should be summarized in a table to clearly demonstrate its solvatochromic behavior.

SolventDielectric Constant (ε)Absorption Max (λmax, nm)
n-Hexane1.88Data to be filled
Toluene2.38Data to be filled
Dichloromethane8.93Data to be filled
Acetone20.7Data to be filled
Acetonitrile37.5Data to be filled
Methanol32.7Data to be filled

Diagram: Suzuki Coupling Catalytic Cycle

SuzukiCycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar-Br pdiibr Ar-Pd(II)L2-Br oa->pdiibr tm Transmetalation pdiibr->tm Ar'B(OH)2 (Base) pdiir Ar-Pd(II)L2-Ar' tm->pdiir re Reductive Elimination pdiir->re product Ar-Ar' re->product product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki coupling.

PART 3: Safety, Handling, and Conclusion

Safety and Handling: this compound is a chemical intermediate and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

References

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology.
  • Ananikov, V. P., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
  • Asghar, M. N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules.
  • Kesavan, L., et al. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C.
  • Chukwunwike, O. S., et al. (2024). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate.
  • Sharma, S., et al. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Royal Society of Chemistry.
  • Promarak, V., et al. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules.
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Chen, H., et al. (2023). Design strategy and molecular level understanding: hole transport materials with suitable transition dipole orientation for OLEDs. Molecular Systems Design & Engineering.
  • Asghar, M. N., et al. (2021). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate.
  • Kesavan, L., et al. (2021). Hole-transporting materials for OLED-An overview. ResearchGate.
  • Kim, J., et al. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. MDPI.
  • Grote, Z., et al. (2012). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore. Bioconjugate Chemistry.
  • Fukushima, T., et al. (2016). Conjugated Polymer Films Having a Uniaxial Molecular Orientation and Network Structure Prepared by Electrochemical Polymerization in Liquid Crystals. Polymers.
  • Guo, K. (2020). Design,Synthesis And Characterization Of N-Type Conjugated Polymers Based On Strong Electron-Deficient Units. Globe Thesis.
  • Mondal, P., et al. (2018). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Gagorik, A. G., & Anisimov, V. M. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers.
  • El-Molla, M. M., et al. (2022). Investigation of Structural and Optical Properties of Some[1][10]Dithiine-porphyrazine Dyes. Molecules.
  • Singh, S., et al. (2024). Analysis of the Structural and Photophysical Properties of Dyes. International Journal for Multidisciplinary Research.
  • McNeill, C. R., et al. (2006). Synthesis, photophysical and electrochemical properties of conjugated polymers incorporating 9,9-dialkyl-1,4-fluorenylene units with thiophene, carbazole and triarylamine comonomers. Journal of Materials Chemistry.
  • Gholivand, M. B., et al. (2023). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports.
  • Machado, V. G., et al. (2014). (PDF) Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate.
  • Husain, M. M., et al. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry.
  • Jacquemin, D., et al. (2021). Unveiling the Photophysical Properties of Boron-dipyrromethene Dyes Using a New Accurate Excited State Coupled Cluster Method. ResearchGate.
  • Al-Ithawi, W. K. A., et al. (2021). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Oriental Journal of Chemistry.
  • Grigalevicius, S., et al. (2022). New Electroactive Polymers with Electronically Isolated 4,7-Diarylfluorene Chromophores as Positive Charge Transporting Layer Materials for OLEDs. Polymers.
  • Sastre-Santos, A., et al. (2013). Structural, photophysical and lasing properties of pyrromethene dyes. ResearchGate.
  • Wang, C.-Y., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. The Journal of Organic Chemistry.
  • Wang, C.-Y., et al. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications.

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Application Notes & Protocols: Synthesis of Biaryl Compounds from 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of biaryl compounds, utilizing 4-Bromo-N,N-diethylaniline as a key building block. Biaryl scaffolds are ubiquitous in pharmaceuticals, advanced materials, and agrochemicals, making their efficient synthesis a critical focus in modern organic chemistry. This guide delves into the mechanistic underpinnings and practical execution of the most prevalent synthetic strategies, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additional methodologies, including the Stille coupling and emerging greener protocols, are discussed to provide a broader context. Detailed, field-tested protocols, troubleshooting insights, and data are presented to enable researchers, scientists, and drug development professionals to successfully implement these transformations.

Introduction: The Strategic Importance of Biaryl Synthesis

The biaryl motif (Ar-Ar') is a privileged structural unit in a vast array of biologically active molecules and functional materials. The rotational restriction around the C-C single bond connecting the two aryl rings imparts a defined three-dimensional structure that is often crucial for molecular recognition and function. This compound is an excellent starting material for accessing these structures. The bromine atom serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions, while the electron-donating N,N-diethylamino group activates the aromatic ring and can influence the electronic properties of the final biaryl product.[1]

This guide focuses on providing both the foundational theory and the practical steps required to leverage this versatile substrate in biaryl synthesis.

The Workhorse of Biaryl Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3] The reaction couples an organohalide with an organoboronic acid or ester, catalyzed by a palladium(0) complex.[2][4]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2] The use of electron-rich, bulky phosphine ligands on the palladium center can accelerate this step by increasing the electron density of the metal, making it more nucleophilic.[6][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃). The base forms a boronate complex ("-ate complex"), which enhances the nucleophilicity of the aryl group, facilitating its transfer to the electrophilic Pd(II) center.[5][8]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling to form the biaryl product. This regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle. This step is typically fast and irreversible.[4][5]

Suzuki_Miyaura_Coupling cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition T_Complex Ar-Pd(II)L₂(Ar') OA_Complex->T_Complex Transmetalation T_Complex:n->Pd0:n Reductive Elimination Product Ar-Ar' (Biaryl Product) T_Complex->Product ArylHalide Ar-Br (this compound) ArylHalide->OA_Complex BoronicAcid Ar'-B(OH)₂ BoronicAcid->T_Complex Base Base (e.g., K₂CO₃) Base->T_Complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters & Optimization

The success of a Suzuki coupling hinges on the careful selection of several components.

ComponentChoice & RationaleTypical Conditions for this compound
Palladium Source Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used, which is reduced in situ to Pd(0).[9]Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)
Ligand For Pd(II) sources, a ligand is crucial. Bulky, electron-donating phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) species and promote oxidative addition, especially with less reactive aryl chlorides, but are also effective for aryl bromides.[6][7][8]PPh₃ (if using Pd(OAc)₂), SPhos, RuPhos
Base An inorganic base is required for transmetalation. K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ or K₃PO₄ are stronger and can be more effective for challenging couplings.[10]K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)
Solvent A mixture of an organic solvent and water is typical. The water is necessary to dissolve the inorganic base. Common choices include Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O.[5][11]1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)
Temperature Reactions are typically heated to ensure a reasonable reaction rate.80-110 °C
Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the synthesis of 4-(N,N-diethylamino)-4'-methylbiphenyl from this compound and 4-methylphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 228 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon source.

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Using a syringe, add the deoxygenated solvent mixture (8 mL of 1,4-dioxane and 2 mL of water). The solvent should be deoxygenated beforehand by bubbling with nitrogen or argon for 20-30 minutes.

  • Place the flask in a preheated oil bath or heating mantle set to 100 °C.

  • Stir the reaction mixture vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.[5]

Alternative & Emerging Methodologies

While the Suzuki coupling is dominant, other methods offer unique advantages or are suitable for specific contexts.

Stille Coupling

The Stille reaction couples an organohalide with an organotin (stannane) reagent.[12][13] Its primary advantage is the stability and tolerance of organostannanes to a wide range of functional groups. However, the high toxicity of tin compounds and the difficulty in removing tin byproducts have made it less favorable than the Suzuki coupling for many applications.[12][14] The catalytic cycle is analogous to the Suzuki coupling.

Stille_Coupling cluster_cycle Stille Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition T_Complex Ar-Pd(II)L₂(Ar') OA_Complex->T_Complex Transmetalation T_Complex:n->Pd0:n Reductive Elimination Product Ar-Ar' T_Complex->Product ArylHalide Ar-Br ArylHalide->OA_Complex Organostannane Ar'-Sn(R)₃ Organostannane->T_Complex

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Greener Synthetic Approaches

Modern synthetic chemistry emphasizes sustainability, leading to the development of more environmentally benign protocols.

  • Aqueous Medium Synthesis: Performing Suzuki couplings in water or water-rich solvent systems reduces reliance on volatile organic compounds (VOCs).[10][15][16] Specialized nanocatalysts can show high efficiency and recyclability in these systems.[10][16]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[17][18] This is due to efficient and rapid heating of the polar solvent mixture. Open-vessel microwave protocols have been developed for scalability and safety.[19]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under very mild conditions.[20] This approach can generate aryl radicals from aryl halides via single-electron transfer (SET), which can then couple with another arene.[21] These methods can sometimes avoid the use of expensive transition metals entirely.[22]

Safety & Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to be light-sensitive and should be stored in amber containers in a cool, dark place.[1]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle them in a fume hood and take care to minimize waste.

  • Solvents: Solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Always work in a well-ventilated fume hood.

Conclusion

The synthesis of biaryl compounds from this compound is a well-established and highly versatile process, central to research and development in the chemical sciences. The Suzuki-Miyaura coupling stands out as the premier method, offering a reliable, scalable, and relatively safe route to a diverse range of biaryl structures. A thorough understanding of the underlying catalytic mechanism empowers chemists to optimize conditions and troubleshoot effectively. Furthermore, the adoption of greener methodologies, such as aqueous synthesis and microwave assistance, aligns these powerful transformations with the modern imperative for sustainable chemical manufacturing.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
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  • Pharmapproach. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (2020).
  • ResearchGate. Visible Light Photoredox Catalyzed Biaryl Synthesis Using Nitrogen Heterocycles as Promoter | Request PDF. (2020).
  • Patra, S., Panda, S., Acharya, S. S., Phaomei, G., & Parida, B. B. (2022). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 7(32), 28386–28397.
  • Rossi, R. A., et al. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2738–2741.
  • ResearchGate. Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions | Request PDF.
  • D'Souza, A. D., & Samant, S. D. (2018). Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes. ACS Omega, 3(2), 2269–2278.
  • ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
  • Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 937–948.
  • Panda, S., Patra, S., Acharya, S. S., & Parida, B. B. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(25), 17871–17880.
  • ChemRxiv. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Tesi di Dottorato. Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2015).
  • ACS Publications. Photoredox/Nickel Dual-Catalyzed Reductive Cross Coupling of Aryl Halides Using an Organic Reducing Agent. (2020).
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2014).
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021).
  • Khalifa University. Greener Ullmann-type coupling of aryl halides for preparing biaryls using reusable Pd/ZrO2 catalyst. (2011).
  • Baxendale, I. R., et al. (2009). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 13(1), 36–44.
  • Molecules. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2012).
  • Beilstein-Institut. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009).
  • NROChemistry. Stille Coupling.
  • PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021).
  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021).
  • ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021).
  • Wikipedia. Buchwald–Hartwig amination.
  • Wikipedia. Stille reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
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  • Zendy. Biaryl Cross‐Coupling Enabled by Photo‐Induced Electron Transfer. (2020).
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  • Preprints.org. Microwave Assisted Novel Efficient Pd-free Catalyst for Suzuki C-C Coupling Reaction. (2020).
  • PubMed Central. Stille coupling via C–N bond cleavage. (2016).
  • PubMed Central. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014).

Sources

Application Notes and Protocols for the Selective Functionalization of Dihalogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Precise Molecular Tailoring

Dihalogenated aromatic and heteroaromatic compounds are pivotal building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The presence of two halogen atoms offers a versatile platform for sequential, site-selective modifications, enabling the construction of complex molecular architectures with a high degree of precision. The ability to selectively functionalize one halogen over another, or to target a specific position in a dihalogenated system, is a powerful strategy for fine-tuning the physicochemical and biological properties of a molecule. This guide provides a comprehensive overview of the principles and practical protocols for the selective functionalization of dihalogenated aromatic compounds, with a focus on robust and reproducible methodologies.

The Challenge and Opportunity of Selectivity

The selective functionalization of dihalogenated aromatics hinges on exploiting the subtle differences in the reactivity of the carbon-halogen bonds. This can be influenced by several factors:

  • Nature of the Halogen: The reactivity of halogens in cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[1] This intrinsic difference in reactivity is a cornerstone of chemoselective functionalization.

  • Electronic Effects: The electronic environment of the aromatic ring plays a crucial role. Electron-withdrawing groups can enhance the reactivity of a C-X bond towards oxidative addition in palladium-catalyzed reactions, while electron-donating groups can have the opposite effect.

  • Steric Hindrance: The steric environment around a halogen atom can significantly impact its accessibility to a catalyst, allowing for regioselective reactions.

  • Catalyst and Ligand Choice: The selection of the catalyst and, most importantly, the ligand in transition metal-catalyzed reactions is a powerful tool for controlling both chemo- and regioselectivity. Bulky, electron-rich ligands can dramatically alter the outcome of a reaction.[2]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of base can all influence the selectivity of a functionalization reaction.[3][4]

This guide will delve into the practical application of these principles, providing detailed protocols for key selective functionalization strategies.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Selective Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the selective formation of C-C, C-N, and C-O bonds on dihalogenated aromatic substrates. The ability to fine-tune the catalyst system provides exceptional control over selectivity.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organohalide.[5][6]

The selectivity in Suzuki-Miyaura couplings of dihalogenated aromatics is often governed by the relative rates of oxidative addition of the palladium(0) catalyst to the different C-X bonds. The choice of ligand is critical in modulating this selectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can favor reaction at less sterically hindered positions or electronically activated sites.[2] The base is crucial for the transmetalation step, and its strength and solubility can influence the reaction outcome.[6]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the selective mono-arylation of 1,4-dibromobenzene with phenylboronic acid.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1,4-Dibromobenzene235.91236 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(OAc)₂224.504.5 mg0.020.02
SPhos410.4816.4 mg0.040.04
K₃PO₄212.27425 mg2.02.0
Toluene-5 mL--
Water-0.5 mL--

Procedure:

  • To an oven-dried Schlenk flask, add 1,4-dibromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water via syringe.

  • Stir the mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material and the formation of the mono-arylated product.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-bromo-1,1'-biphenyl.

Self-Validation: The success of the selective mono-arylation can be confirmed by ¹H NMR spectroscopy, which will show a distinct set of aromatic signals for the unsymmetrical product, and by mass spectrometry, which will confirm the expected molecular weight.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[7]

Regioselectivity in the Buchwald-Hartwig amination of dihaloarenes is highly dependent on the catalyst system. For substrates like 2,4-dichloropyridines, the C2 position is generally more reactive. However, the use of bulky, electron-rich ligands can steer the reaction towards the C4 position.[8] The choice of a strong, non-nucleophilic base like sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS) is critical for the deprotonation of the amine and subsequent catalytic turnover.[9]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_complex L-Pd(II)(Ar)(NR2) Ligand_Exchange->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol, adapted from Jonckers et al., demonstrates the highly regioselective amination at the C4 position of a dichloropyrimidine derivative.[9]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
6-(4-fluorophenyl)-2,4-dichloropyrimidine245.06245 mg1.01.0
Dibutylamine129.24168 mg (0.23 mL)1.31.3
Pd(OAc)₂224.504.5 mg0.020.02
dppb (1,4-Bis(diphenylphosphino)butane)426.4717 mg0.040.04
LiHMDS (1.0 M in THF)167.331.5 mL1.51.5
THF (anhydrous)-5 mL--

Procedure:

  • In a glovebox, to a vial containing a stir bar, add Pd(OAc)₂ and dppb.

  • Add anhydrous THF (1 mL) and stir for 10 minutes at room temperature.

  • In a separate vial, dissolve 6-(4-fluorophenyl)-2,4-dichloropyrimidine in anhydrous THF (4 mL).

  • Add the catalyst solution to the substrate solution.

  • Add dibutylamine to the reaction mixture.

  • Cool the mixture to 0 °C and add the LiHMDS solution dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Monitor the reaction by LC-MS for completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the C4-aminated product.

Self-Validation: The high regioselectivity (>99:1 for C4) can be confirmed by ¹H NMR analysis of the crude reaction mixture, which should show a single major product.[9] Further confirmation is obtained after purification and full characterization.

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[1]

Chemoselectivity in Sonogashira couplings of dihaloarenes containing different halogens is readily achieved due to the significant difference in reactivity (I > Br > Cl).[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The amine base (e.g., triethylamine or diisopropylamine) serves both as a base to deprotonate the alkyne and as a solvent.

This protocol details the selective coupling of a terminal alkyne at the more reactive iodine position of 1-bromo-4-iodobenzene.[10]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-Bromo-4-iodobenzene282.91283 mg1.01.0
Phenylacetylene102.13112 mg (0.12 mL)1.11.1
Pd(PPh₃)₂Cl₂701.9014 mg0.020.02
CuI190.457.6 mg0.040.04
Triethylamine101.192 mL--
Toluene (anhydrous)-5 mL--

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene and triethylamine.

  • Add phenylacetylene dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction by TLC (hexanes).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexanes) to afford 1-bromo-4-(phenylethynyl)benzene.

Self-Validation: The selective reaction at the iodine position can be confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in MS analysis. ¹H and ¹³C NMR will show the presence of the bromo-substituent and the newly introduced phenylethynyl group.

Part 2: Directed Ortho-Metalation (DoM): A Powerful Tool for Regiocontrol

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong organolithium base.[11][12]

The regioselectivity of DoM is dictated by the ability of the DMG to coordinate the lithium base, thereby directing deprotonation to the adjacent ortho position.[13] In dihalogenated benzenes, the chlorine atoms themselves can act as moderate directing groups. For instance, in 1,3-dichlorobenzene, the most acidic proton is at the C2 position, between the two chlorine atoms, making it the primary site for lithiation.[11] The choice of a strong, non-nucleophilic base like LDA or a bulky alkyllithium is crucial to effect deprotonation without significant side reactions. The reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate.

DoM_Logic Start Dihalogenated Aromatic with Directing Group (DMG) Coordination Coordination of Li to DMG Start->Coordination Base Strong Organolithium Base (e.g., n-BuLi, LDA) Base->Coordination Deprotonation ortho-Deprotonation Coordination->Deprotonation Intermediate ortho-Lithiated Intermediate Deprotonation->Intermediate Quench Electrophilic Quench Intermediate->Quench Electrophile Electrophile (E+) Electrophile->Quench Product ortho-Functionalized Product Quench->Product

Caption: Logical flow of a directed ortho-metalation reaction.

This protocol describes the selective lithiation of 1,3-dichlorobenzene at the C2 position, followed by quenching with an electrophile (iodine).

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1,3-Dichlorobenzene147.00147 mg (0.11 mL)1.01.0
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)107.120.55 mL1.11.1
Iodine (I₂)253.81305 mg1.21.2
Tetrahydrofuran (THF), anhydrous-5 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer, argon inlet, and a dropping funnel, add anhydrous THF (5 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add 1,3-dichlorobenzene to the cold THF.

  • Add the LDA solution dropwise via syringe over 10 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine in anhydrous THF (2 mL).

  • Add the iodine solution dropwise to the aryllithium solution at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford 1,3-dichloro-2-iodobenzene.

Self-Validation: The formation of the desired product can be confirmed by the disappearance of the C2 proton signal in the ¹H NMR spectrum and the appearance of a new quaternary carbon signal in the ¹³C NMR spectrum.

Part 3: Emerging Frontiers: Non-Palladium Catalyzed Selective Functionalization

While palladium catalysis is dominant, there is a growing interest in developing more sustainable and cost-effective methods using earth-abundant metals like iron, nickel, and copper.

Iron-Catalyzed Selective Cross-Coupling

Iron catalysts have emerged as a promising alternative for the selective functionalization of dihaloaromatics. These reactions often proceed via radical mechanisms, offering different selectivity patterns compared to palladium-catalyzed processes.[14]

Nickel-Catalyzed Regioselective Functionalization

Nickel catalysts can exhibit unique reactivity and selectivity in cross-coupling reactions, sometimes enabling transformations that are challenging with palladium.[15][16]

Copper-Catalyzed Selective C-N Coupling

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to the Buchwald-Hartwig amination, particularly for the coupling of aryl iodides with aliphatic amines at room temperature.[17][18]

Conclusion and Future Outlook

The selective functionalization of dihalogenated aromatic compounds is a dynamic and evolving field. The methodologies outlined in this guide provide a robust toolkit for the precise construction of complex molecules. The continued development of new catalysts, particularly those based on earth-abundant metals, will undoubtedly lead to more efficient, selective, and sustainable synthetic strategies. As our understanding of reaction mechanisms deepens, so too will our ability to rationally design catalyst systems to achieve unprecedented levels of control over chemical reactivity, further empowering researchers in drug discovery, materials science, and beyond.

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  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. White Rose Research Online. [Link]
  • Al-Zoubi, R. M., & Al-Masoudi, N. A. (2012). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.
  • Schmidt, J., & Morken, J. P. (2016). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 138(16), 5339–5342. [Link]
  • Al-Zoubi, R. M., & Al-Masoudi, N. A. (2012). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.
  • Ghosh, A., et al. (2020). Reactions of 2, 3-Dibromonaphthalene-1, 4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection of Hg2+ and Ni2+ Ions.
  • Wang, Z., et al. (2019). Nickel-Catalyzed Regio- and Stereoselective Hydroalkylation of Allenes: Exploiting the Unique Reactivity of Diazo Compounds as an Alkylating Source.

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using 4-Bromo-N,N-diethylaniline to create complex organic molecules

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Complex Organic Molecules Using 4-Bromo-N,N-diethylaniline

Introduction: The Strategic Value of this compound

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. This compound stands out as a particularly versatile and powerful building block. Its value lies in the strategic placement of two key functional groups on an aromatic scaffold: a bromine atom and a diethylamino group.

The bromine atom serves as a reliable handle for a multitude of transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.[1][2] This allows for the construction of new carbon-carbon and carbon-nitrogen bonds with high precision. Concurrently, the N,N-diethylamino group is a potent electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution and influences the electronic properties of the final molecule. This dual functionality enables chemists to employ this compound as a linchpin in the synthesis of complex structures, ranging from advanced materials for organic electronics to scaffolds for pharmaceutical development.

This guide provides an in-depth exploration of the core reactivity of this compound, complete with detailed protocols and the underlying scientific principles that govern these transformations.

G cluster_eas Electrophilic Aromatic Substitution main This compound buchwald Buchwald-Hartwig Amination main->buchwald + R₂NH (C-N bond) suzuki Suzuki-Miyaura Coupling main->suzuki + Ar-B(OH)₂ (C-C bond) heck Heck Reaction main->heck + Alkene (C-C bond) sonogashira Sonogashira Coupling main->sonogashira + Alkyne (C-C bond) grignard Grignard Reagent (Ar-MgBr) main->grignard + Mg⁰/THF lithiation Organolithium (Ar-Li) main->lithiation + n-BuLi eas Ortho-Functionalization main->eas + E⁺ (e.g., HNO₃) carbonyl Reaction with Carbonyls grignard->carbonyl grignard->carbonyl electrophile Reaction with Electrophiles lithiation->electrophile lithiation->electrophile

Fig 1. Key synthetic pathways originating from this compound.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of C-N and C-C bonds with remarkable functional group tolerance. The C(sp²)—Br bond in this compound is an excellent substrate for these transformations.

A. Buchwald-Hartwig Amination: A Gateway to Triarylamines

Expertise & Experience: The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[3][4] This reaction is fundamental for synthesizing triarylamines, a class of molecules widely used as hole-transport materials in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their favorable electronic properties.[5][6] The choice of ligand is critical; sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the crucial reductive elimination step and prevent catalyst decomposition.[7]

Trustworthiness: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the triarylamine product and regenerate the Pd(0) catalyst.[3][8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the coordinated amine without displacing it.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(L)₂-Br oxidative_addition->pd_complex amine_coordination + R₂NH - L pd_complex->amine_coordination amine_complex [Ar-Pd(II)(L)(NHR₂)-Br]⁺ amine_coordination->amine_complex deprotonation + Base - Base-H⁺ amine_complex->deprotonation amido_complex Ar-Pd(II)(L)-NR₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-NR₂) reductive_elimination->product

Fig 2. Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Synthesis of 4-(Diethylamino)-N,N-diphenylaniline

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 214 mg), diphenylamine (1.2 mmol, 203 mg), sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg), and a suitable palladium precatalyst system such as XPhos Pd G3 (0.02 mmol, 17 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired triarylamine.

Catalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene100-11085-95
Pd(OAc)₂ / SPhosK₃PO₄Dioxane10080-90
XPhos Pd G3NaOt-BuToluene100>90
Table 1. Representative conditions for Buchwald-Hartwig amination.[7]
B. Suzuki-Miyaura Coupling: Forging C-C Bonds

Expertise & Experience: The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl linkages by coupling an aryl halide with an arylboronic acid.[4] This reaction is tolerant of a wide range of functional groups and often can be run in aqueous media, making it a green chemistry favorite. The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid component in the transmetalation step.[9][10]

Protocol 2: Synthesis of 4'- (Diethylamino)-[1,1'-biphenyl]-4-carbonitrile

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 214 mg), (4-cyanophenyl)boronic acid (1.1 mmol, 162 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Solvent Addition: Add a mixture of toluene (6 mL) and water (1.5 mL).

  • Reaction: Fit the flask with a reflux condenser, place it under a nitrogen atmosphere, and heat the mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Work-up: Cool the reaction, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue via flash chromatography or recrystallization.

C. Heck Reaction: Vinylation of the Aromatic Ring

Expertise & Experience: The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to stilbene and cinnamate derivatives.[11][12] A key mechanistic feature is the migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to release the product and a hydridopalladium species. A base, typically a hindered amine like triethylamine, is required to regenerate the Pd(0) catalyst from this species.[11]

Protocol 3: Synthesis of (E)-N,N-Diethyl-4-styrylaniline

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 214 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12 mg).

  • Reagent Addition: Add styrene (1.2 mmol, 138 µL) and triethylamine (Et₃N, 1.5 mmol, 209 µL).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF, 4 mL).

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 16 hours.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the trans-stilbene product.[13]

D. Sonogashira Coupling: Introducing Alkynyl Moieties

Expertise & Experience: The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14][15] It uniquely employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the alkyne via the formation of a copper(I) acetylide intermediate.[16] The reaction is run in the presence of an amine base which also serves as the solvent in many cases.

Protocol 4: Synthesis of 4-(Phenylethynyl)-N,N-diethylaniline

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 214 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg) in triethylamine (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) via syringe.

  • Reaction: Stir the mixture at room temperature for 8 hours or until TLC indicates completion.

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in diethyl ether and filter through a pad of Celite to remove the precipitated amine hydrobromide and metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Application Note 2: Organometallic Intermediates for C-C Bond Formation

Converting the electrophilic carbon of the C-Br bond into a nucleophilic carbon center via an organometallic intermediate is a classic umpolung (polarity reversal) strategy. This opens up reactions with a vast array of electrophiles, particularly carbonyl compounds.

Grignard Reagent Formation and Reaction

Expertise & Experience: The formation of a Grignard reagent by reacting an aryl halide with magnesium metal is a cornerstone of organic synthesis.[17] The reaction proceeds via a single-electron transfer mechanism on the surface of the magnesium.[18] It is absolutely critical that the reaction is performed under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are aprotic and solvate the magnesium species.[18]

Trustworthiness: This protocol is a reliable method for producing the Grignard reagent, which can then be used to synthesize triarylmethane dyes, such as analogues of Crystal Violet, by reacting with electrophiles like diethyl carbonate.[19][20][21]

G start This compound (Ar-Br) mg Magnesium turnings (Mg⁰) Anhydrous THF start->mg grignard p-(Diethylamino)phenyl- magnesium bromide (Ar-MgBr) mg->grignard electrophile Electrophile Addition (e.g., Diethyl Carbonate) grignard->electrophile product Addition Product (e.g., Triarylcarbinol precursor) electrophile->product hydrolysis Acidic Work-up (Hydrolysis) product->hydrolysis dye Triarylmethane Dye hydrolysis->dye

Fig 3. Workflow for Grignard reagent synthesis and application.

Protocol 5: Preparation and Use of p-(Diethylamino)phenylmagnesium bromide

  • Apparatus Preparation: Flame-dry all glassware (a three-neck round-bottom flask with a reflux condenser and dropping funnel) under vacuum and allow it to cool under a stream of dry argon or nitrogen.

  • Grignard Formation: Place magnesium turnings (1.2 mmol, 29 mg) in the flask. In the dropping funnel, place a solution of this compound (1.0 mmol, 214 mg) in anhydrous THF (5 mL).

  • Initiation: Add a small portion of the aryl bromide solution to the magnesium. Initiation may require gentle warming or the addition of a small crystal of iodine. Once the reaction begins (indicated by bubbling and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for 1-2 hours to ensure full conversion.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of diethyl carbonate (0.5 mmol, 60 µL) in anhydrous THF (2 mL).

  • Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Quench by carefully adding saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic phase, and concentrate to obtain the crude triarylcarbinol precursor, which can be converted to the dye upon treatment with acid.[19][20]

Application Note 3: Electrophilic Aromatic Substitution

Expertise & Experience: The N,N-diethylamino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS).[22] Since the para position in this compound is blocked, any further substitution is strongly directed to the two equivalent ortho positions. The high reactivity imparted by the diethylamino group means that reactions can often proceed under milder conditions than those required for benzene itself. However, this high reactivity can also be a challenge, potentially leading to over-substitution if not carefully controlled. Furthermore, the basic nitrogen atom can complex with Lewis acid catalysts, deactivating them.

Protocol 6: Ortho-Nitration of this compound

  • Reaction Setup: In a flask, dissolve this compound (1.0 mmol, 214 mg) in glacial acetic acid (5 mL) and cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrating Agent: Slowly add a solution of nitric acid (1.0 mmol) in acetic acid dropwise, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at low temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 2-nitro-4-bromo-N,N-diethylaniline.

References

  • Taber, D. F., Meagley, R. P., & Supplee, D. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Taber, D. F., Meagley, R. P., & Supplee, D. (2015). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • Spokoyny, A. M., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
  • Wikipedia.
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  • A Review on Palladium Catalyzed Coupling Reactions.
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  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Al-Masri, H. T., et al. (2022).
  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
  • Liu, B., et al. (2018). Unexpected ortho-Heck Reaction under the Catellani Conditions. Organic Letters, 20(24), 7848-7852. [Link]
  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Khan, I., et al. (2021). (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. pharmachem.cn. [Link]
  • Royal Society of Chemistry. (2023). Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. Books - The Royal Society of Chemistry. [Link]
  • Wikipedia. Sonogashira coupling. Wikipedia. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Johnson Matthey Technology Review. (2002). Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions.
  • Hsieh, C. H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. International Journal of Molecular Sciences, 15(1), 1018-1031. [Link]
  • Sam, B., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 24(23), 4256. [Link]
  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 211-219. [Link]
  • Slocum, D. W., & Jennings, C. A. (1976). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Organic Chemistry, 41(22), 3653-3663. [Link]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromoaniline Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, a testament to its discovery by Nobel laureates Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its core reagents.[3][4][5][6]

This guide focuses specifically on the Suzuki-Miyaura coupling of bromoanilines. Aniline derivatives are foundational building blocks in numerous biologically active molecules.[7] The ability to functionalize bromoanilines via C-C bond formation opens a direct and versatile route to complex scaffolds, particularly in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.[8][9] Ortho-substituted anilines, for instance, are key structural motifs in pharmacologically active compounds, including inhibitors for various enzymes and receptor antagonists.[3][4][5]

However, the presence of the amine functionality in bromoanilines introduces specific challenges. The electron-donating nature of the amino group can decrease the reactivity of the aryl bromide towards oxidative addition, a critical step in the catalytic cycle.[10] Furthermore, the amine can act as a ligand for the palladium catalyst, potentially impeding its catalytic activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate these challenges and successfully implement the Suzuki-Miyaura coupling of bromoanilines. We will delve into the mechanistic underpinnings, provide detailed protocols, and offer field-proven insights to ensure robust and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Deep-Dive

The efficacy of the Suzuki-Miyaura reaction is rooted in its well-defined catalytic cycle, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][11] Understanding this cycle is paramount for rational troubleshooting and optimization.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (Bromoaniline) ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation R'-B(OR)2 + Base ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the bromoaniline.[12][13] This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium ligand.[11] For electron-rich substrates like bromoanilines, more electron-rich and bulky phosphine ligands can promote this step.[1][14]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[2][13] This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[15] The exact mechanism of transmetalation is still a subject of research, but it is a critical juncture where the choice of base and solvent plays a significant role.[2]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center.[12][13] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Bulky ligands on the palladium catalyst can facilitate this step.[2]

Materials and Methods: A Curated Selection for Success

The success of a Suzuki-Miyaura coupling with bromoanilines hinges on the judicious selection of each component. The following tables provide a comparative overview to guide your experimental design.

Table 1: Palladium Catalysts and Ligands for Bromoaniline Coupling
Catalyst/PrecatalystLigandKey Characteristics & Recommendations
Pd(PPh₃)₄Triphenylphosphine (PPh₃)A classic, versatile catalyst. Suitable for many applications but may require higher temperatures for less reactive bromoanilines.[16]
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferrocene (dppf)A robust and widely used catalyst, known for its thermal stability and effectiveness with a broad range of substrates, including challenging ones.[16][17] Often a reliable starting point for bromoaniline couplings.[3][5]
Pd(OAc)₂ / Pd₂(dba)₃Buchwald or other specialized phosphines (e.g., SPhos, XPhos)These are not pre-formed catalysts but are combined in situ. Dialkylbiaryl phosphine ligands (Buchwald ligands) are highly effective for coupling unactivated aryl chlorides and bromides, often allowing for lower catalyst loadings and room temperature reactions.[14][18]
CataXCium A Pd G3CataXCium AA palladacycle that has shown unique effectiveness for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, providing high yields where other catalysts fail.[3][4][5]
Table 2: The Role and Selection of Bases

The base is crucial for activating the boronic acid for transmetalation.[15] The choice of base can significantly impact yield and reaction rate.

BaseStrengthCommon Applications & Considerations
K₂CO₃, Na₂CO₃ModerateCommonly used, effective, and economical. Often used in aqueous solvent mixtures. A good first choice for screening.[2][15]
Cs₂CO₃StrongMore soluble in organic solvents than K₂CO₃. Can be effective when other carbonate bases fail.[15]
K₃PO₄StrongA strong, non-nucleophilic base. Often provides excellent results, particularly with challenging substrates or when using Buchwald ligands.[2][15]
KFWeakCan be used to prevent cleavage of base-sensitive functional groups like esters, though reaction rates may be slower.[19]
Table 3: Solvent Systems for Optimal Performance

The solvent system must dissolve the reagents and facilitate the interaction between the organic and aqueous phases (if present).

Solvent(s)PolarityNotes & Recommendations
Toluene/WaterNon-polar/PolarA classic biphasic system. Toluene is a good solvent for many organic substrates.[2]
1,4-Dioxane/WaterPolar aprotic/PolarA very common and effective solvent system for Suzuki couplings.[20] However, dioxane is a peroxide-former and has toxicity concerns.
Tetrahydrofuran (THF)/WaterPolar aprotic/PolarAnother widely used ether-based solvent system.[12]
2-Methyltetrahydrofuran (2-MeTHF)Polar aproticA greener alternative to THF and dioxane. It can provide excellent phase separation and has been shown to be highly effective for coupling ortho-bromoanilines.[4][20]
Acetonitrile (MeCN)/WaterPolar aprotic/PolarGood for more polar substrates.
N,N-Dimethylformamide (DMF)Polar aproticUseful for substrates with poor solubility in other solvents, though it can be difficult to remove.[20]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromoaniline with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Preparation - Bromoaniline (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K2CO3, 2.0 equiv) - Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) B 2. Flask Setup - Add solid reagents to a flame-dried Schlenk flask with a stir bar. A->B C 3. Inert Atmosphere - Seal the flask. - Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. B->C D 4. Solvent Addition - Add degassed solvent (e.g., 2-MeTHF/Water 10:1) via syringe. C->D E 5. Heating & Stirring - Heat the mixture to 80-100 °C with vigorous stirring. - Monitor reaction progress by TLC or LC-MS. D->E F 6. Cooling & Quenching - Cool to room temperature. - Add water and an organic solvent (e.g., Ethyl Acetate). E->F G 7. Extraction - Separate the layers. - Extract the aqueous layer with the organic solvent. F->G H 8. Drying & Concentration - Combine organic layers, dry over Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. G->H I 9. Purification - Purify the crude product by flash column chromatography. H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[21]

Detailed Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromoaniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Solvent Addition: Degas the chosen solvent system (e.g., a 10:1 mixture of 2-MeTHF and water) by bubbling with an inert gas for 15-20 minutes. Add the solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the bromoaniline starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor solubility of reagents- Incorrect base or solvent- Use a fresh bottle of catalyst. Consider a more active catalyst system (e.g., Pd(OAc)₂/SPhos or CataXCium A Pd G3).[3][4][5]- Ensure thorough degassing of solvents and proper inert atmosphere technique.[22]- Try a different solvent system (e.g., DMF or 2-MeTHF) to improve solubility.[19][20]- Screen different bases (e.g., K₃PO₄ or Cs₂CO₃).[15]
Protodeborylation of Boronic Acid - The boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).- Use the boronic acid pinacol ester (Bpin) derivative, which is more stable.[1]- Use anhydrous conditions if possible, though this may require different base/solvent combinations.- Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid - Oxygen present in the reaction mixture.- Improve degassing procedures for solvents and the reaction flask.
Hydrolysis of Functional Groups (e.g., Esters) - The base is too strong or reaction conditions are too harsh.- Use a milder base such as KF.[19]- Attempt the reaction at a lower temperature for a longer period.
Difficulty with ortho-Bromoanilines - Steric hindrance can slow down oxidative addition.- Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) to promote oxidative addition.[14]- The CataXCium A Pd G3 catalyst has been specifically shown to be effective for these substrates.[3][4][5]

Conclusion

The Suzuki-Miyaura coupling of bromoanilines is a powerful and versatile transformation that is central to modern synthetic chemistry, particularly in the realm of drug discovery and development.[6][23] While the inherent properties of bromoanilines can present unique challenges, a systematic approach grounded in a solid mechanistic understanding allows for the rational selection of catalysts, ligands, bases, and solvents. The protocols and insights provided in this guide serve as a robust starting point for researchers to successfully implement this critical reaction, enabling the efficient synthesis of diverse and complex molecular architectures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Wikipedia. Suzuki reaction. Wikipedia. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
  • WordPress. Use of Base Metals in Suzuki Coupling. WordPress. [Link]
  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • RSC Publishing.
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Andrew G Myers Research Group. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of...
  • National Institutes of Health.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
  • ORGANIC SYNTHESIS INSIGHT. How does the Suzuki coupling reaction work?. ORGANIC SYNTHESIS INSIGHT. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
  • ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to...
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)

Sources

Application Note & Protocol: High-Sensitivity Determination of Iodide in Pharmaceutical and Environmental Matrices Using 4-Bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantitative determination of iodide in various matrices, including pharmaceuticals, iodized salt, and environmental water samples. The method is based on the derivatization of iodide to 4-iodo-N,N-dimethylaniline, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). 4-Bromo-N,N-dimethylaniline is employed as a crucial internal standard to ensure high accuracy and precision. This methodology offers excellent sensitivity and specificity, making it suitable for trace-level analysis in complex samples. We provide a comprehensive guide covering the underlying chemical principles, step-by-step experimental procedures, data analysis, and validation, designed for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for a Derivatization-Based GC-MS Approach

Iodine is an essential micronutrient, and its accurate quantification in food, pharmaceuticals, and environmental samples is of paramount importance for public health and regulatory compliance.[1][2] While various analytical techniques exist for iodine determination, such as titrimetry, spectrophotometry, and inductively coupled plasma mass spectrometry (ICP-MS), these methods can sometimes be limited by interferences, sensitivity, or the inability to speciate different forms of iodine.[2][3][4][5]

The method detailed herein overcomes many of these challenges by converting the non-volatile iodide ion into a volatile and thermally stable derivative, 4-iodo-N,N-dimethylaniline, which is amenable to GC-MS analysis.[6][7] This derivatization is achieved through an oxidation-iodination reaction in the presence of N,N-dimethylaniline. The use of 4-Bromo-N,N-dimethylaniline as an internal standard is a cornerstone of this protocol, as it effectively corrects for variations in extraction efficiency and instrument response, thereby ensuring the reliability and reproducibility of the results.[8][9][10][11]

Principle of the Method: The Chemistry of Derivatization

The core of this analytical method is a two-step chemical transformation. First, iodide ions (I⁻) in the sample are oxidized to molecular iodine (I₂). Subsequently, the in-situ generated iodine undergoes an electrophilic substitution reaction with N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline. This derivative is then extracted into an organic solvent and quantified by GC-MS.

A key publication by Mishra et al. (2000) describes a rapid and efficient version of this process where iodide is oxidized by 2-iodosobenzoate in the presence of N,N-dimethylaniline, completing the reaction within one minute.[6][7] The derivatized analyte is then extracted and analyzed.

Reaction Mechanism

The proposed reaction pathway involves the oxidation of iodide to iodine, which then acts as an electrophile, attacking the electron-rich aromatic ring of N,N-dimethylaniline at the para position to yield 4-iodo-N,N-dimethylaniline.

Reaction_Mechanism cluster_oxidation Step 1: Oxidation cluster_derivatization Step 2: Electrophilic Substitution I- Iodide (I⁻) I2 Molecular Iodine (I₂) I-->I2 Oxidation Oxidant Oxidizing Agent (e.g., 2-Iodosobenzoate) Oxidant->I2 Product 4-iodo-N,N-dimethylaniline I2->Product DMA N,N-dimethylaniline DMA->Product Electrophilic Substitution

Figure 1: Reaction mechanism for the derivatization of iodide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the determination of iodide.

Materials and Reagents
  • 4-Bromo-N,N-dimethylaniline (Internal Standard): Purity ≥98%.[9] Store in a cool, dry, and well-ventilated place.[9][10]

  • N,N-dimethylaniline (Derivatizing Agent): Analytical grade.

  • 2-Iodosobenzoic acid (Oxidizing Agent): High purity.

  • Potassium Iodide (KI): Analytical standard for calibration curve.

  • Cyclohexane: GC grade, for extraction.

  • Methanol: HPLC grade.

  • Deionized Water: High purity.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): For pH adjustment.

  • Phosphate Buffer: For pH control during the reaction.

Preparation of Solutions
  • Iodide Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 130.8 mg of potassium iodide (KI) in 100 mL of deionized water.

  • Working Iodide Standards: Prepare a series of working standards by serial dilution of the stock solution in deionized water to cover the desired concentration range (e.g., 0.1 to 50 µg/L).

  • Internal Standard Solution (10 µg/mL): Dissolve 10 mg of 4-Bromo-N,N-dimethylaniline in 100 mL of methanol. Further dilute to the final working concentration with methanol.

  • N,N-dimethylaniline Solution (1% v/v): Dilute 1 mL of N,N-dimethylaniline in 99 mL of methanol.

  • 2-Iodosobenzoate Solution (0.1 M): Prepare fresh by dissolving the appropriate amount in a suitable solvent as per literature recommendations.[6][7]

Sample Preparation
  • Pharmaceuticals (e.g., tablets): Crush a representative number of tablets, accurately weigh a portion, and dissolve in a known volume of deionized water. Filter or centrifuge to remove excipients.

  • Iodized Salt: Dissolve a known weight of the salt sample in deionized water.

  • Water Samples: Filter through a 0.45 µm filter to remove particulate matter.

Derivatization and Extraction Workflow

Derivatization_Workflow Start Start: Sample/Standard Aliquot Add_IS Spike with Internal Standard (4-Bromo-N,N-dimethylaniline) Start->Add_IS Add_Reagents Add Buffer, N,N-dimethylaniline, and 2-Iodosobenzoate Add_IS->Add_Reagents React Vortex/Shake for 1 min at Room Temperature Add_Reagents->React Extract Add Cyclohexane and Vortex for Extraction React->Extract Separate Centrifuge to Separate Phases Extract->Separate Collect Transfer Organic Layer to GC Vial Separate->Collect Analyze Inject into GC-MS System Collect->Analyze

Figure 2: Workflow for derivatization and extraction.

Step-by-Step Procedure:

  • To a 10 mL glass vial, add a 5 mL aliquot of the sample or standard solution.

  • Spike with a known amount of the 4-Bromo-N,N-dimethylaniline internal standard solution.

  • Add 0.5 mL of phosphate buffer to adjust the pH to approximately 6.4.[6]

  • Add 0.2 mL of the N,N-dimethylaniline solution.

  • Initiate the reaction by adding 0.2 mL of the 2-iodosobenzoate solution.

  • Immediately cap the vial and vortex for 1 minute to ensure complete reaction.[6][7]

  • Add 1 mL of cyclohexane to the vial, cap, and vortex vigorously for 2 minutes to extract the 4-iodo-N,N-dimethylaniline and the internal standard.

  • Centrifuge the vial for 5 minutes to achieve complete phase separation.

  • Carefully transfer the upper organic layer (cyclohexane) to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 4-iodo-N,N-dimethylaniline: m/z 247 (quantifier), 232, 105.

    • 4-bromo-N,N-dimethylaniline (IS): m/z 201/199 (quantifier), 186/184, 119.

Data Analysis and Validation

Calibration and Quantification

Construct a calibration curve by plotting the ratio of the peak area of 4-iodo-N,N-dimethylaniline to the peak area of the internal standard (4-bromo-N,N-dimethylaniline) against the concentration of the iodide standards. The concentration of iodide in the samples is then determined from this calibration curve.

Method Validation Parameters

The reliability of this method is established through rigorous validation, assessing linearity, limits of detection and quantification, precision, and accuracy.

Parameter Typical Performance Description
Linearity (R²) > 0.999A rectilinear calibration graph is typically obtained for iodide concentrations from 0.02 to 50 µg/L.[7]
Limit of Detection (LOD) ~ 8 ng/LThe lowest concentration of analyte that can be reliably distinguished from the blank.[7]
Limit of Quantification (LOQ) ~ 25 ng/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 5%The relative standard deviation for replicate measurements, indicating the method's repeatability.[6]
Accuracy (Recovery) 96.8 - 104.3%The percentage of a known amount of spiked analyte recovered from a sample matrix, indicating the absence of matrix effects.[6][7]

Trustworthiness and Self-Validation

The protocol's integrity is ensured by several self-validating mechanisms:

  • Internal Standard: The use of 4-Bromo-N,N-dimethylaniline, a close structural analog to the derivatized analyte, is critical. It co-extracts and behaves similarly during chromatography, compensating for any sample loss during preparation or variability in injection volume.[8]

  • Selected Ion Monitoring (SIM): By monitoring specific ions for both the analyte and the internal standard, the method's selectivity is greatly enhanced, minimizing the risk of interference from co-eluting compounds.

  • Quality Control Samples: Regular analysis of a blank, a known concentration standard, and a spiked sample is mandatory to verify the stability of the calibration, the absence of contamination, and the consistency of recovery.

Conclusion

The derivatization of iodide to 4-iodo-N,N-dimethylaniline with subsequent GC-MS analysis, using 4-bromo-N,N-dimethylaniline as an internal standard, provides a robust, sensitive, and reliable method for the quantification of iodine in diverse and complex matrices. This application note offers a comprehensive and validated protocol that can be readily implemented in analytical laboratories focused on pharmaceutical quality control, food safety, and environmental monitoring.

References

  • Chemical LAND21. Choosing the Right Analytical Standard: A Guide to 4-Bromo-N,N-dimethylaniline. [Link]
  • Zimmermann, M. B., & Andersson, M. (2012). Validation of a user-friendly and rapid method for quantifying iodine content of salt. Public health nutrition, 15(10), 1859–1864. [Link]
  • Oblak, A., Arohonka, P., Erlund, I., Kuzmanovska, S., Zaletel, K., & Gaberšček, S. (2022). Validation of a Spectrophotometric Method for Urinary Iodine Determination on Microplate Based on Sandell-Kolthoff Reaction.
  • ResearchGate. VALIDATION OF THE METHOD FOR DETERMINING IODIDE IONS IN SOLUTIONS BY CAPILLARY ELECTROPHORESIS. [Link]
  • National Institutes of Health. Development and validation of the quantitative determination procedure of iodine in the iodides form in the kelp thallus by the ionometry method. [Link]
  • National Institutes of Health. Toxicological Profile for Iodine. [Link]
  • U.S. Food and Drug Administration.
  • Brazilian Journal of Analytical Chemistry. Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. [Link]
  • Biomedical and Pharmacology Journal. Wijs, Potassium Iodate, and AOCS Official Method to Determine the Iodine Value (IV)
  • Scientific Laboratory Supplies (Ireland) Ltd. 4-Bromo-N,N-dimethylaniline, 9 | 242950-25G. [Link]
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
  • ResearchGate.
  • Mishra, S., Singh, V., Jain, A., & Verma, K. K. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. The Analyst, 125(3), 459-464. [Link]

Sources

Strategic Synthesis of 4-diethylaminobenzaldehyde via Lithiation-Formylation of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis Professionals

This document provides a comprehensive guide for the synthesis of 4-diethylaminobenzaldehyde, a valuable aromatic aldehyde used in the development of dyes, fluorescent probes, and as a reagent in analytical chemistry. The protocol herein details a robust and efficient method starting from 4-Bromo-N,N-diethylaniline, focusing on a lithium-halogen exchange followed by electrophilic quench. This application note is designed for researchers and process chemists, offering not just a procedural outline, but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Synthetic Strategy: A Mechanistic Perspective

The conversion of an aryl bromide to an aryl aldehyde is a cornerstone transformation in organic synthesis. For the specific conversion of this compound to 4-diethylaminobenzaldehyde, several pathways can be conceptualized. However, the most direct and high-yielding approach involves the generation of a potent aryl nucleophile that can then be trapped by a formylating agent.

Chosen Pathway: Lithium-Halogen Exchange and Formylation

This method is selected for its high efficiency and reliability. The core of this strategy rests on two fundamental steps:

  • Lithium-Halogen Exchange: The process is initiated by treating the starting aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction is exceptionally fast, even at very low temperatures (-78 °C), driven by the thermodynamic preference for forming the more stable aryllithium and n-butyl bromide over the starting materials. The diethylamino group is a powerful electron-donating group, which activates the aromatic ring, though its primary role here is as a directing group that does not interfere with the exchange at the para-position.

  • Electrophilic Quench with DMF: The resulting aryllithium species is a highly reactive carbanion equivalent. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This addition forms a stable tetrahedral intermediate. Subsequent acidic aqueous workup hydrolyzes this intermediate to yield the desired 4-diethylaminobenzaldehyde.

Alternative routes, such as Grignard reagent formation, are also viable but can sometimes be more sluggish or require specific activation of magnesium.[1][2] The Vilsmeier-Haack reaction, another common formylation method, is not applicable here as it directly formylates an activated aromatic C-H bond rather than displacing a halogen.[3][4][5][6] Therefore, the lithiation pathway remains the superior choice for this specific transformation.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Oven-dried Glassware Assembly (under Argon atmosphere) B This compound + Anhydrous THF A->B C Cool to -78 °C (Dry Ice/Acetone Bath) B->C D Dropwise addition of n-Butyllithium (n-BuLi) C->D E Aryllithium Intermediate Formation (Stir for 1 hr @ -78 °C) D->E F Dropwise addition of Anhydrous DMF E->F G Reaction Mixture (Stir, then warm to RT) F->G H Quench with aq. NH4Cl G->H I Liquid-Liquid Extraction (Ethyl Acetate/Water) H->I J Dry (Na2SO4) & Concentrate I->J K Silica Gel Column Chromatography J->K L 4-Diethylaminobenzaldehyde (Final Product) K->L

Caption: Synthetic workflow for 4-diethylaminobenzaldehyde.

Detailed Application Protocol

This protocol is designed to provide a self-validating system where careful execution of each step ensures a high probability of success.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
This compoundC₁₀H₁₄BrN228.135.00 g21.91.0Starting material
n-Butyllithium (n-BuLi)C₄H₉Li64.069.6 mL24.11.12.5 M solution in hexanes
N,N-Dimethylformamide (DMF)C₃H₇NO73.092.0 mL26.31.2Anhydrous
Tetrahydrofuran (THF)C₄H₈O72.11100 mL--Anhydrous, inhibitor-free
Saturated aq. NH₄Cl--50 mL--For quenching
Ethyl AcetateC₄H₈O₂88.11~200 mL--For extraction
Brine--50 mL--For washing
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--For drying
Silica GelSiO₂-As needed--For chromatography
Critical Safety Precautions
  • n-Butyllithium is pyrophoric and reacts violently with water. It will ignite spontaneously upon contact with air.[7][8][9] All manipulations must be performed under a dry, inert atmosphere (Argon or Nitrogen) using proper syringe techniques.[10] Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[11]

  • Anhydrous solvents like THF and hexanes are highly flammable. Keep away from ignition sources.[8][10]

  • The entire procedure must be conducted within a certified chemical fume hood.

  • An appropriate fire extinguisher (e.g., Class D for metal fires, or dry powder) should be readily accessible. DO NOT USE WATER to extinguish an organolithium fire.[11]

Step-by-Step Synthesis Procedure
  • Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.

  • Initial Setup: To the flask, add this compound (5.00 g, 21.9 mmol) and dissolve it in anhydrous THF (100 mL) via cannula transfer.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (9.6 mL of a 2.5 M solution in hexanes, 24.1 mmol) dropwise via syringe over 15 minutes. A slight color change may be observed. Stir the mixture at -78 °C for 1 hour after the addition is complete.

  • Formylation: Add anhydrous DMF (2.0 mL, 26.3 mmol) dropwise via syringe to the aryllithium solution, ensuring the internal temperature does not rise above -70 °C. Upon addition, a thicker slurry may form.

  • Warming and Quenching: Continue stirring the reaction mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over approximately 1 hour.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL). Transfer the biphasic mixture to a 500 mL separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification Protocol

The crude product can be effectively purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Procedure: Load the crude material onto the column and elute with the chosen solvent system. Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product and remove the solvent under reduced pressure. The final product should be a light yellow to brownish crystalline solid.

  • Alternative Purification: For nearly pure samples, recrystallization from a minimal amount of a suitable solvent system like ethanol/water can be employed. A previously reported method for a similar compound involves dissolving the crude material in dilute acid, filtering to remove insoluble impurities, and then neutralizing to precipitate the purified product.[12][13]

Product Characterization and Data

The identity and purity of the synthesized 4-diethylaminobenzaldehyde should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Light yellow to brown crystalline solid
Melting Point 39 - 43 °C
¹H NMR (CDCl₃, 500 MHz)δ 9.71 (s, 1H, -CHO), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 6.69 (d, J = 8.8 Hz, 2H, Ar-H), 3.46 (q, J = 7.1 Hz, 4H, -NCH₂CH₃), 1.24 (t, J = 7.1 Hz, 6H, -NCH₂CH₃)[14]
IR (KBr, cm⁻¹)~1665 cm⁻¹ (strong, C=O stretch of conjugated aldehyde), ~2970 cm⁻¹ (C-H stretch), ~1595 cm⁻¹ (C=C aromatic stretch)
Mass Spec. (EI)m/z (%): 177 (M⁺), 176 (M-H)⁺, 148 (M-CHO)⁺

References

  • Vilsmeier-Haack Reaction - NROChemistry. URL: https://www.nro-chem.com/vilsmeier-haack-reaction/
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. URL: https://ehs.uark.edu/chemical-and-lab-safety/SOPs/n-Butyllithium.pdf
  • Vilsmeier-Haack reaction - Name-Reaction.com. URL: https://www.name-reaction.com/vilsmeier-haack-reaction
  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. URL: https://www.youtube.
  • Vilsmeier-Haack Reaction - Chemistry Steps. URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
  • Synthesis of 4-dimethylaminobenzaldehyde - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-4-dimethylaminobenzaldehyde/
  • SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/302120
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/IN2457_msds.pdf
  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=H66688
  • HAZARD SUMMARY - NJ.gov. URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0289.pdf
  • 4-Diethylaminobenzaldehyde synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/120-21-8.htm
  • Vilsmeier–Haack reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
  • 4-Diethylaminobenzaldehyde(120-21-8) 1H NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/spectrum/120-21-8_1HNMR.htm
  • A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. URL: https://www.benchchem.com/blog/a-researchers-guide-to-the-regioselectivity-of-the-vilsmeier-haack-reaction/
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. URL: https://www.researchgate.net/publication/251508249_Thermal_Hazards_of_the_Vilsmeier-Haack_Reaction_on_NN-Dimethylaniline
  • Scheme 1: Synthesis of UHF. (i) 4-Dimethylaminobenzaldehyde, DMF,... - ResearchGate. URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-UHF-i-4-Dimethylaminobenzaldehyde-DMF-NaOMe-rt-17-h-ii_fig1_328905391
  • Lithiation - Common Conditions. URL: https://www.organic-reaction.
  • 4-Diethylaminobenzaldehyde | 120-21-8 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5127559.htm
  • Benzaldehyde, 4-(dimethylamino)- - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100107&Type=IR-SPEC&Index=1#IR-SPEC
  • FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). - ResearchGate. URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-4-dimethylamino-benzaldehyde-4-ethylthiosemicarbazone-DMABET_fig2_281285227
  • Benzaldehyde, 4-(dimethylamino)- - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C100107&Mask=200
  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680000512
  • p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0215
  • Grignard Reaction - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
  • Grignard Reagent Reaction: Synthesis & Mechanism - PraxiLabs. URL: https://praxilabs.
  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. URL: https://patents.google.
  • 4-(Diethylamino)benzaldehyde | C11H15NO | CID 67114 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Diethylamino_benzaldehyde
  • 4-Diethylaminobenzaldehyde | 120-21-8 | Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/D0463

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for reactions involving 4-Bromo-N,N-diethylaniline, a substrate class that presents unique considerations due to its electronic properties. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve higher yields, cleaner reactions, and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with electron-rich aryl bromides like this compound.

Q1: My Suzuki coupling with this compound is giving low to no yield. What is the most likely cause?

The most common bottleneck for this specific substrate is the oxidative addition step.[1][2] this compound is highly electron-rich due to the powerful electron-donating diethylamino group. This increased electron density on the aromatic ring makes it more difficult for the palladium(0) catalyst to insert into the carbon-bromine bond, which is often the rate-limiting step of the catalytic cycle.[1][3] Your primary focus for optimization should be on the catalyst and ligand system to overcome this activation barrier.

Q2: What are the typical side products I should look for, and how can I minimize them?

Common side products in Suzuki coupling reactions include those from homocoupling, protodeboronation, and dehalogenation.[4][5][6]

  • Homocoupling: This is the formation of a biaryl product from the coupling of two molecules of your boronic acid or, less commonly, two molecules of your aryl bromide. It is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[3][5]

    • Mitigation: Ensure your reaction solvent and setup are rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[4][5]

  • Protodeboronation: This is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, effectively quenching your nucleophile.[3][5] It can be caused by excessive water, high temperatures, or harsh basic conditions.[2][5]

    • Mitigation: Use fresh, high-purity boronic acid. If the problem persists, consider switching to a more stable boronic ester (e.g., a pinacol ester) or using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[2][6]

  • Dehalogenation: This involves the replacement of the bromine on your starting material with a hydrogen atom. This can occur if the palladium catalyst reacts with hydride sources in the reaction mixture.[4]

    • Mitigation: Ensure all reagents are pure and the reaction is performed under a strictly inert atmosphere.[4]

Q3: My reaction stalls and does not go to completion. What should I check first?

If your reaction starts but fails to reach full conversion, catalyst deactivation is a primary suspect. Palladium black precipitation is a visual indicator of this issue.

  • Check Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to stabilize the catalyst throughout the reaction with this challenging substrate. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are crucial for both promoting the difficult oxidative addition and stabilizing the active catalytic species.[6][7]

  • Inert Atmosphere: Re-verify that your degassing procedure is adequate and that the inert atmosphere is maintained for the entire reaction duration. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the cycle.[3][5]

  • Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition and side reactions like protodeboronation.[2][5] An optimal temperature must be found empirically, often in the range of 80-110 °C.[2][5][8]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the Suzuki coupling of this compound.

Problem: Low or No Conversion of Starting Material

A lack of conversion points directly to an issue with the catalytic cycle's initiation or progression. Follow this workflow to diagnose the issue.

start Low / No Conversion q1 Is the Catalyst System Optimized for an Electron-Rich Substrate? start->q1 sol1 Action: Screen electron-rich, bulky phosphine ligands (SPhos, XPhos, P(t-Bu)₃). Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst. q1->sol1 No q2 Is the Base Appropriate? q1->q2 Yes sol2 Action: Screen different bases. Start with K₂CO₃ or Cs₂CO₃. If deborylation is an issue, try K₃PO₄ under anhydrous conditions or KF. Ensure the base is finely powdered. q2->sol2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes sol3 Action: Ensure rigorous degassing of solvents. Screen temperatures (e.g., 80°C, 100°C, 110°C). Check solubility of all reagents in the chosen solvent. q3->sol3 No q4 Are Reagents High Quality? q3->q4 Yes sol4 Action: Use fresh, high-purity boronic acid/ester. Ensure solvents are anhydrous if required. Verify catalyst is not expired or degraded. q4->sol4 No

Caption: Troubleshooting workflow for low conversion.

1. Catalyst and Ligand Selection (The Critical Factor)

As established, the electron-rich nature of this compound makes oxidative addition sluggish. The catalyst system must be tailored to overcome this.

  • Expertise & Causality: Electron-donating ligands increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Br bond. Bulky ligands facilitate the final reductive elimination step and can help prevent catalyst deactivation pathways.[3][7] For this substrate, ligands like triphenylphosphine are often insufficient.

  • Recommended Action: A screening of catalyst/ligand combinations is the most effective optimization strategy.

Catalyst/Ligand SystemClassRationale for Use with Electron-Rich SubstratesStarting Mol %
Pd(OAc)₂ + SPhos Buchwald LigandHighly electron-rich and bulky, excellent for promoting oxidative addition in challenging substrates.[7][9]1-2% Pd, 2-4% Ligand
Pd₂(dba)₃ + XPhos Buchwald LigandSimilar to SPhos, often provides high activity and stability.1-2% Pd, 2-4% Ligand
Pd₂(dba)₃ + P(t-Bu)₃ TrialkylphosphineVery electron-rich and sterically demanding, known to accelerate slow oxidative additions.[10]1-2% Pd, 2-4% Ligand
Pd(dppf)Cl₂ Ferrocenyl LigandA robust, general-purpose precatalyst. May work but often less effective than Buchwald systems for this specific challenge.[11]2-5%
CataCXium® A Palladacycle PalladacyclePre-formed, highly active catalyst that can be effective for challenging couplings, including those with unprotected anilines.[12]2-5%
2. Base and Solvent System

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][13][14] The solvent must dissolve all components and be compatible with the reaction conditions.

  • Expertise & Causality: The choice of base and solvent is interdependent. An inorganic base like K₂CO₃ often requires a small amount of water to be effective, creating a two-phase system with organic solvents like dioxane or toluene.[6][15] This necessitates good stirring. For water-sensitive substrates, anhydrous conditions with a base like K₃PO₄ in a solvent like THF or 2-MeTHF can be superior.[3][6]

BaseCommon Solvent(s)Key Considerations
K₂CO₃ or Cs₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard, effective choice. Cesium carbonate is stronger and more soluble, often improving yields but at a higher cost.[6] Requires some water for optimal performance.
K₃PO₄ Toluene, Dioxane, 2-MeTHFA strong base often used under anhydrous or nearly anhydrous conditions. Can be very effective if protodeboronation is an issue.[3][5]
KF THF, DioxaneA milder base that can prevent the decomposition of sensitive functional groups on either coupling partner.[2][16]
Organic Bases (e.g., Et₃N) DMF, AcetonitrileGenerally less effective for activating the boronic acid in this context but can be useful in specific micellar or aqueous systems.[17][18]
  • Solvent Degassing is Non-Negotiable: Dissolved oxygen must be removed from the solvent prior to adding the catalyst. Common methods include sparging with an inert gas (argon or nitrogen) for 20-30 minutes or using several freeze-pump-thaw cycles.[3][4][11]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)(L)₂-X Pd0->Pd_complex1 Oxidative Addition (Ar-X = this compound) *CHALLENGING STEP* Pd_complex2 Ar-Pd(II)(L)₂-R¹ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-R¹ Pd_complex2->Product Boronate R¹-B(OR)₃⁻ Boronate->Pd_complex1 Base Base (e.g., K₂CO₃) Boronic_Acid R¹-B(OH)₂ Base->Boronic_Acid Activation Boronic_Acid->Boronate

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point using a common Buchwald ligand system.

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered cesium carbonate (Cs₂CO₃, 2.0 equiv).[2][12]

  • Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate and backfill the vessel with argon or nitrogen. Repeat this process three times to ensure a completely inert atmosphere.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio, to a concentration of 0.1 M relative to the aryl bromide) via syringe.[2]

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4][19]

Protocol for Catalyst/Ligand Screening

For efficient optimization, a parallel screening approach is recommended.

  • Array Setup: In an array of reaction vials, add the this compound (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv) to each vial.

  • Catalyst/Ligand Addition: To each respective vial, add a different catalyst/ligand combination from the table in Section 2.

  • Procedure: Follow steps 2-8 from the General Protocol for all vials, ensuring identical solvent, temperature, and concentration conditions for a valid comparison.

  • Analysis: Analyze the outcome of each reaction by LC-MS or ¹H NMR of the crude mixture to determine the relative conversion and yield, allowing you to identify the optimal catalytic system.

By systematically addressing the key parameters of catalyst, base, and solvent, you can successfully troubleshoot and optimize the Suzuki coupling of this compound for your specific research needs.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
  • MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo....
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of....

Sources

Technical Support Center: N,N-Dimethylation of 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N,N-dimethylation of 4-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the N,N-dimethylation of 4-bromoaniline, providing potential causes and actionable solutions.

Problem 1: Low to No Yield of N,N-dimethyl-4-bromoaniline

This is one of the most frequent challenges, often stemming from the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effect of the bromine atom.[1][2]

Potential Cause Scientific Explanation Recommended Solution
Insufficient Reagent Activity The lone pair on the nitrogen of 4-bromoaniline is less available for nucleophilic attack compared to aniline itself. Standard conditions may not be forcing enough.Option A (Eschweiler-Clarke): Ensure excess formic acid and formaldehyde are used. The reaction often requires elevated temperatures (reflux) to proceed to completion.[3] Option B (Reductive Amination): Use a more reactive reducing agent. Sodium triacetoxyborohydride (STAB) can be more effective than sodium cyanoborohydride for less reactive amines.[4]
Incomplete Imine/Iminium Formation The initial condensation between the aniline and formaldehyde to form an imine (or subsequently an iminium ion) is a crucial equilibrium step.[5] For electron-poor anilines, this equilibrium may not favor the imine.Option A: Use a dehydrating agent or Dean-Stark trap to remove water and drive the equilibrium forward. Option B: Ensure mildly acidic conditions (pH ~4-5). If the medium is too acidic, the aniline becomes protonated and non-nucleophilic; if too basic, the iminium ion won't form efficiently.[5]
Poor Choice of Methylating Agent Using methyl iodide (MeI) without a suitable base is a common pitfall. The reaction generates HI, which protonates the starting aniline, forming an unreactive salt and halting the reaction.[6]When using MeI or dimethyl sulfate, incorporate a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) to scavenge the acid produced.[7][8]
Catalyst Deactivation In catalytic methods (e.g., using transition metals), the amine substrate or product can sometimes deactivate the catalyst.[9]Screen different catalysts. For example, ruthenium-based catalysts have shown good tolerance for various functional groups on anilines.[10]
Problem 2: Complex Mixture of Products (Starting Material, Mono-methylated, and Di-methylated Product)

Achieving complete dimethylation without leftover starting material or the mono-methylated intermediate can be challenging.

Potential Cause Scientific Explanation Recommended Solution
Insufficient Reagents or Reaction Time The conversion of the mono-methylated intermediate to the di-methylated product is often slower than the first methylation. Insufficient reagents or time will result in a mixture.[11]Increase the equivalents of the methylating source (e.g., formaldehyde) and the reducing agent (e.g., formic acid). Extend the reaction time and monitor progress by TLC or GC-MS. For primary amines, the Eschweiler-Clarke reaction requires at least 2 equivalents of formaldehyde and formic acid.[12]
Lower Reactivity of the Secondary Amine While typically the secondary amine intermediate is more nucleophilic, steric hindrance or electronic effects in specific substrates can slow the second methylation step.Increase the reaction temperature to provide the necessary activation energy for the second methylation step.
Suboptimal pH Control As the reaction progresses, changes in pH can affect the reactivity of the intermediates.Buffer the reaction medium if necessary, especially in reductive amination protocols, to maintain an optimal pH for both iminium ion formation and reduction.
Problem 3: Formation of Quaternary Ammonium Salt Byproduct

This issue is most common when using highly reactive alkylating agents.

Potential Cause Scientific Explanation Recommended Solution
Over-alkylation with Strong Alkylating Agents Reagents like methyl iodide or dimethyl sulfate are highly reactive and can alkylate the tertiary amine product to form a quaternary ammonium salt, especially if used in large excess or at high temperatures.[13][14]Option A: Carefully control the stoichiometry of the alkylating agent (use slightly more than 2 equivalents). Option B: Switch to a reductive amination method like the Eschweiler-Clarke reaction. This method inherently avoids quaternization because the tertiary amine cannot form an iminium ion, which is the species that gets reduced.[3]
Problem 4: Tar Formation or Decomposition

The appearance of a dark, insoluble tar indicates decomposition of starting materials or products.

Potential Cause Scientific Explanation Recommended Solution
Harsh Reaction Conditions High temperatures, especially in the presence of strong acids or bases, can lead to polymerization or decomposition of anilines and formaldehyde. Some users report tar formation with the Eschweiler-Clarke reaction.[8]Option A: Lower the reaction temperature and extend the reaction time. Option B: Consider a milder, modern reductive amination protocol using reagents like sodium cyanoborohydride or STAB at room temperature or slightly elevated temperatures.[4] Option C: Use a solvent-free approach with paraformaldehyde and oxalic acid, which can offer a cleaner reaction profile.[14]

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-dimethylation of 4-bromoaniline failing when I just mix it with methyl iodide? A: The reaction of an amine with methyl iodide produces hydriodic acid (HI). This acid will protonate the starting 4-bromoaniline, converting it into its ammonium salt. This salt is no longer nucleophilic and cannot react with methyl iodide, effectively stopping the reaction. You must include a base, such as potassium carbonate, to neutralize the acid as it forms.[6]

Q2: Can I use sodium borohydride (NaBH₄) for the reductive amination of 4-bromoaniline with formaldehyde? A: While possible, it's not ideal for a one-pot reaction. Sodium borohydride can reduce the formaldehyde starting material in addition to the desired imine intermediate.[4][5] A more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because they are less reactive towards aldehydes and ketones but readily reduce the protonated imine (iminium ion).[4] If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent.[4]

Q3: The Eschweiler-Clarke reaction seems convenient. Are there any major drawbacks for my substrate? A: The main drawbacks are the high temperatures and the use of excess formic acid, which can be corrosive and lead to decomposition or tar formation with sensitive substrates.[8] However, its major advantage is the prevention of over-methylation to the quaternary salt, making it a robust choice if your molecule is thermally stable.[3]

Q4: My reaction is complete, but I'm struggling with the purification. What's the best approach? A: The product, N,N-dimethyl-4-bromoaniline, is a basic compound. A standard workup involves neutralizing the reaction mixture (e.g., with aqueous sodium bicarbonate or sodium hydroxide) and then extracting the product into an organic solvent like ethyl acetate or diethyl ether.[6] Washing the organic layer with water and then brine will help remove residual salts and water. The crude product can then be purified by column chromatography on silica gel or by distillation.[11]

Q5: Are there "greener" alternatives to traditional methylation methods? A: Yes. The use of dimethyl carbonate (DMC) as a methylating agent is considered a more environmentally friendly option.[15] It is less toxic than methyl halides and dimethyl sulfate. These reactions are often catalyzed by zeolites or other heterogeneous catalysts.[15][16] Additionally, catalytic methods using CO₂ or formic acid with various reducing agents are being actively developed to provide more sustainable pathways.[17][18]

Experimental Protocols & Visual Guides

Workflow 1: Eschweiler-Clarke Methylation

This classic method is robust and prevents over-alkylation.

Step-by-Step Protocol:
  • To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1.0 eq).

  • Add formic acid (98-100%, 5.0 eq).

  • Add aqueous formaldehyde (37 wt. % in H₂O, 5.0 eq).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize by slowly adding it to a stirred, chilled solution of aqueous sodium hydroxide (e.g., 5M NaOH). Ensure the final pH is basic (>9).[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Reaction Mechanism Diagram:

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: First Methylation (Reduction) cluster_step3 Step 3: Second Methylation 4-Bromoaniline 4-Bromoaniline Iminium_Ion Iminium Ion Intermediate 4-Bromoaniline->Iminium_Ion + H₂C=O - H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Mono_Methyl N-methyl-4-bromoaniline Iminium_Ion->Mono_Methyl + HCOOH - CO₂ Formic_Acid Formic Acid Formic_Acid->Mono_Methyl Second_Iminium Second Iminium Ion Mono_Methyl->Second_Iminium + H₂C=O - H₂O Final_Product N,N-dimethyl-4-bromoaniline Second_Iminium->Final_Product + HCOOH - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

Workflow 2: Reductive Amination with NaBH₃CN

This method uses milder conditions than the Eschweiler-Clarke reaction.

Step-by-Step Protocol:
  • Dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).[6]

  • Add paraformaldehyde (2.5 eq) or aqueous formaldehyde (2.5 eq).

  • Add glacial acetic acid to catalyze imine formation and maintain a pH of ~5-6.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (2.2 eq) in the same solvent.

  • Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 12-24 hours, monitoring by TLC.[6]

  • Quench the reaction by carefully adding an aqueous base (e.g., saturated NaHCO₃ solution) until gas evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify as described in the Eschweiler-Clarke protocol.

Troubleshooting Logic Diagram

Troubleshooting Start Reaction Start: N,N-dimethylation of 4-bromoaniline Monitor Monitor Reaction (TLC/GC) Start->Monitor Workup Proceed to Workup & Purification Monitor->Workup Reaction Complete NoReaction Problem: Low or No Conversion Monitor->NoReaction No/Low Conversion Mixture Problem: Mixture of Products Monitor->Mixture Incomplete Conversion Byproduct Problem: Quaternization or Tar Monitor->Byproduct Side Products Formed Sol_NoReaction Solution: - Increase Temp/Time - Check Reagent Activity - Use Base with MeI NoReaction->Sol_NoReaction Sol_Mixture Solution: - Increase Reagent Equivalents - Increase Reaction Time - Optimize Temperature Mixture->Sol_Mixture Sol_Byproduct Solution: - Switch to Eschweiler-Clarke - Use Milder Conditions - Control Stoichiometry Byproduct->Sol_Byproduct Sol_NoReaction->Start Re-run Experiment Sol_Mixture->Start Re-run Experiment Sol_Byproduct->Start Re-run Experiment

Caption: A logical workflow for troubleshooting the N-methylation reaction.

References

  • Zhang, H., Zhang, Y., & Gao, K. (n.d.). DIC-Borane-Catalyzed Selective Methylation of Primary Amines with CO2 Using Boranes as Reducing Agents. The Royal Society of Chemistry.
  • Cabrero-Antonino, J. R., Adam, R., Junge, K., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 6(23), 7956-7966.
  • Das, S., et al. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. National Institutes of Health.
  • (2020). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Eschweiler-Clarke Reaction. Wikipedia.
  • Li, G., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5780.
  • Man, N. Y. T., Li, W., Stewart, S. G., & Wu, X.-F. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 345-347.
  • Reddit. (2017). Lost with the N,N-dimethylation of an aniline.
  • Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465.
  • Reductive amination. Wikipedia.
  • Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ResearchGate.
  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (n.d.).
  • Selva, M., et al. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. Part 3. Chemoselectivity Toward Mono-N-methylation. The Journal of Organic Chemistry, 68(18), 6889-6895.

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purification of crude 4-Bromo-N,N-diethylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of Crude 4-Bromo-N,N-diethylaniline by Column Chromatography >

Introduction

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of this important organic synthesis intermediate.[1][2] As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles and nuances involved in achieving high-purity this compound.

This compound is a versatile building block in organic synthesis, notable for its dual functionality.[3] The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the diethylamino group influences the electronic properties of the aromatic ring.[2][3] However, crude reaction mixtures often contain unreacted starting materials, by-products, and other impurities that necessitate a robust purification strategy. Column chromatography is a powerful and widely used technique for this purpose.[4]

This guide will walk you through a detailed experimental protocol, provide in-depth troubleshooting advice in a Q&A format, and answer frequently asked questions to ensure your purification is successful, efficient, and reproducible.

Chemical Properties of this compound

A solid understanding of the analyte's properties is crucial for developing a successful purification method.

PropertyValueSource
Molecular FormulaC10H14BrN[5]
Molecular Weight228.13 g/mol [5]
AppearanceWhite to brown solid[5]
Melting Point34-37 °C
Boiling Point268-270 °C
SolubilityInsoluble in water, soluble in many organic solvents.[3]
StabilityStable under normal conditions, but can be light-sensitive.[3][6] Incompatible with strong oxidizing agents and strong acids.[6]

Experimental Protocol: Column Chromatography Purification

This protocol provides a step-by-step method for the purification of crude this compound. The principles described here are based on normal-phase chromatography using silica gel.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase (eluent) is non-polar.[7] More polar compounds in the mixture will have a stronger interaction with the silica gel and will therefore move down the column more slowly. Less polar compounds will interact less with the stationary phase and will be carried down the column more quickly by the mobile phase.[8]

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh is suitable for flash chromatography)[9]

  • Hexane (or other non-polar solvent like petroleum ether)

  • Ethyl acetate (or other moderately polar solvent like diethyl ether or dichloromethane)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry or Wet) Pack->Load Elute 4. Elution (Gravity or Flash) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Characterize 9. Characterization (NMR, MS, etc.) Evaporate->Characterize

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

1. Selection of the Mobile Phase (Eluent)

  • Rationale: The choice of eluent is critical for achieving good separation. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3 on a TLC plate.[10] This generally provides optimal resolution in the column.

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15) until the spot corresponding to this compound has an Rf of ~0.3.

    • Visualize the spots under a UV lamp.

2. Packing the Chromatography Column

  • Rationale: A well-packed column is essential for uniform flow of the mobile phase and to prevent issues like channeling, which leads to poor separation.[11] The wet (slurry) packing method is generally preferred as it minimizes the trapping of air bubbles.[9][11]

  • Procedure (Wet/Slurry Method):

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[9]

    • Add a thin layer of sand (approx. 1-2 cm) on top of the cotton plug.[9]

    • Fill the column about one-third full with the initial, least polar eluent.[9]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with the eluent. The consistency should be pourable but not too dilute.[9]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column gently to help the silica pack down evenly and release any trapped air bubbles.[9]

    • Once all the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during sample and eluent addition.[9]

    • Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry. [8]

3. Loading the Sample

  • Rationale: The sample should be applied to the column in a concentrated, narrow band to ensure that all the molecules start their journey down the column from the same point, maximizing separation efficiency.

  • Procedure:

    • Wet Loading: Dissolve the crude product in the minimum amount of the eluent solvent and carefully apply it to the top of the silica gel using a pipette.[11]

    • Dry Loading (Recommended for samples not very soluble in the eluent): Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[11] Carefully add this powder to the top of the packed column.[11]

4. Elution and Fraction Collection

  • Rationale: The mobile phase is passed through the column to move the components of the mixture at different rates. By collecting the eluent in separate fractions, the separated compounds can be isolated.

  • Procedure:

    • After loading the sample, carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks.

    • Maintain a constant flow rate. For flash chromatography, gentle pressure from a nitrogen line or an air pump can be applied to speed up the process.[4]

    • If the separation between the product and impurities is large, you can switch to a more polar eluent (gradient elution) after the less polar impurities have eluted to speed up the elution of your product.[10]

5. Analysis of Fractions

  • Rationale: To identify which fractions contain the pure product, they must be analyzed, typically by TLC.[4]

  • Procedure:

    • Spot a small amount from each collected fraction (or every few fractions) onto a TLC plate.

    • Also, spot the crude mixture and, if available, a pure standard of this compound for comparison.

    • Develop the TLC plate using the solvent system determined in Step 1.

    • Visualize the plate under a UV lamp.

    • Combine the fractions that contain only the pure product.

6. Solvent Removal

  • Rationale: Once the pure fractions are identified and combined, the solvent must be removed to isolate the purified compound.

  • Procedure:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the column chromatography of this compound.

Issue 1: Poor or No Separation

Q: I ran my column, but the TLC analysis of the fractions shows that my desired compound is mixed with impurities in all fractions. What went wrong?

A: This is a common and frustrating issue that can stem from several sources. Let's break down the potential causes and solutions.

  • Incorrect Solvent System:

    • Causality: The most likely culprit is an inappropriate mobile phase. If the eluent is too polar, all compounds (both your product and impurities) will travel down the column quickly with little interaction with the silica, resulting in co-elution. If the eluent is not polar enough, everything may remain at the top of the column.

    • Solution: Re-evaluate your eluent system using TLC. Your goal is a good separation between the spot for your product and the spots for major impurities, with the product spot having an Rf of around 0.3.[10] Test a range of solvent polarities. Sometimes, a different solvent system (e.g., dichloromethane/hexane) might provide better selectivity.

  • Column Overloading:

    • Causality: Applying too much crude material to the column for its size leads to broad, overlapping bands that cannot be resolved. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 for good separation.

    • Solution: Reduce the amount of sample loaded onto the column or use a larger column with more silica gel.

  • Poor Column Packing:

    • Causality: An unevenly packed column with cracks, channels, or air bubbles creates pathways where the solvent and sample can flow through without proper interaction with the stationary phase.[11] This leads to band broadening and a complete loss of separation.

    • Solution: Ensure your column is packed carefully and uniformly. The slurry method is highly recommended to avoid air bubbles.[9] Always tap the column gently as you pack to ensure a homogenous bed.[9]

  • Sample Application:

    • Causality: If the initial sample band applied to the column is too diffuse (i.e., dissolved in too much solvent or spread over a wide area), the separation will be compromised from the start.

    • Solution: Dissolve your sample in the absolute minimum volume of solvent for wet loading.[11] For compounds that are difficult to dissolve in the eluent, dry loading is a superior technique.[11]

Issue 2: Product Degradation on the Column

Q: I'm experiencing very low yield, and I suspect my this compound is decomposing on the silica gel. How can I confirm this and prevent it?

A: Aromatic amines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[10]

  • Confirmation of Degradation (2D TLC):

    • Causality: To check for on-plate (and by extension, on-column) degradation, a 2D TLC experiment is invaluable.

    • Solution:

      • Spot your crude mixture in one corner of a square TLC plate.

      • Run the plate in your chosen eluent as usual.

      • Remove the plate, let it dry completely, and then rotate it 90 degrees.

      • Run the plate again in the same eluent.

      • If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots that are not on the diagonal, indicating that new compounds formed while the original spot was adsorbed on the silica.[10]

  • Preventing Degradation:

    • Deactivating the Silica Gel: The acidity of silica gel can be neutralized. Prepare a slurry of silica gel in your eluent and add a small amount of a base, such as triethylamine (~1% by volume). Pack the column with this basic slurry. The triethylamine will occupy the acidic silanol sites, making the stationary phase less reactive towards your amine.

    • Using an Alternative Stationary Phase: If deactivation is not sufficient, consider using a different stationary phase. Alumina is slightly basic and is often a good choice for the purification of amines.[9]

Issue 3: Compound Won't Elute or Elutes Very Slowly (Tailing)

Q: My product seems to be stuck on the column, or it's coming off very slowly over a large number of fractions (streaking/tailing). How can I get it off the column efficiently?

A: This issue, known as "tailing," is often caused by strong interactions between your compound and the stationary phase.

  • Causality: The basic nitrogen atom of the diethylamino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible binding or slow, continuous elution, resulting in broad peaks and poor recovery.[12]

  • Solutions:

    • Increase Eluent Polarity (Gradient Elution): Once you are confident that all less-polar impurities have eluted, you can gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[10] This will help to displace your more polar product from the stationary phase and speed up its elution.

    • Add a Competitive Base: Adding a small amount of a competitive base like triethylamine (0.5-1%) to your eluent can significantly improve peak shape and recovery for amines.[12] The triethylamine competes with your product for the active acidic sites on the silica, preventing the strong interactions that cause tailing.

    • Switch to a Less Acidic Stationary Phase: As mentioned before, using neutral or basic alumina can be an effective strategy for purifying basic compounds like anilines.[9]

Issue 4: Column Cracking or Channeling During the Run

Q: I packed a perfect column, but during the run, the silica bed cracked or I see channels forming. What causes this?

A: The physical integrity of the packed bed is crucial for a good separation.

  • Causality:

    • Solvent Polarity Shock: A sudden and drastic change in the polarity of the mobile phase can cause the silica gel matrix to swell or shrink, leading to cracks.

    • Heat Generation: If the interactions between the solvent and the silica gel are very exothermic, the heat generated can cause solvent to bubble or the bed to shift.

  • Solutions:

    • Use Gradient Elution: If you need to increase the polarity of your eluent, do so gradually. Instead of jumping from 10% to 50% ethyl acetate, for example, increase it in smaller increments (e.g., 10% -> 20% -> 30%).

    • Pre-Equilibrate the Column: Before loading your sample, run a few column volumes of your initial eluent through the packed column to ensure it is fully equilibrated and settled.[13]

Frequently Asked Questions (FAQs)

Q1: What is the difference between gravity chromatography and flash chromatography? A1: The primary difference is the method used to move the mobile phase through the column. In gravity chromatography, the solvent flows down due to gravity alone.[4] This is a slower process. In flash chromatography, positive pressure (using compressed air or nitrogen) is applied to the top of the column to force the solvent through much more quickly.[4] Flash chromatography is generally faster and often provides better resolution due to reduced diffusion of the compound bands.

Q2: How much silica gel should I use? A2: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude mixture. A general guideline is a weight ratio of silica gel to crude material of 30:1 to 100:1. For very difficult separations, a higher ratio may be necessary.

Q3: Can I reuse my column? A3: It is generally not recommended to reuse a column for purifying different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, a column can potentially be reused if it is thoroughly flushed with a very polar solvent (like methanol) to remove all residual material, and then re-equilibrated with the starting eluent. However, performance may degrade with each use.

Q4: My crude product is a solid. How do I load it onto the column? A4: The best method for a solid is dry loading.[11] Dissolve your solid crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or acetone). Add a small portion of silica gel to this solution and then remove the solvent completely on a rotary evaporator. This will give you a free-flowing powder of your crude product adsorbed onto silica. This powder can then be carefully and evenly added to the top of your packed column. This technique results in a very sharp initial band and excellent separation.

Q5: What safety precautions should I take? A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Silica gel is a fine powder and can be a respiratory irritant; avoid inhaling the dust. This compound may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) for all chemicals before use.[6]

References

  • Element Lab Solutions. (n.d.). The art of packing columns for low pressure liquid chromatography.
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing.
  • Lab Tech. (n.d.). Column Packing in Chromatography: Essential Techniques and Effective Separation.
  • Sofer, G., & Björkstén, L. (2003, July 1). Column Packing for Process-Scale Chromatography: Guidelines for Reproducibility.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • CHROMacademy. (n.d.). Troubleshooting HPLC Column Issues.
  • Restek. (n.d.). Troubleshooting Guide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • IndiaMART. (n.d.). 4-Bromo-N,N-Dimethyl Aniline.
  • YouTube. (2022, December 27). Column Chromatography (Animation).
  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Support information.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column.
  • YouTube. (2025, January 26). How To Choose Mobile Phase For Column Chromatography?.
  • Khan Academy. (n.d.). Column chromatography.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Animation).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
  • National Institutes of Health. (2022, October 1). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts.
  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline.
  • The Royal Society of Chemistry. (n.d.). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds.
  • Autech Industry Co.,Limited. (2026, January 5). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Autech Industry Co.,Limited. (n.d.). Navigating Synthesis with this compound: Tips for R&D Chemists.
  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography).
  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?.
  • NASA. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units.
  • Publications. (n.d.). Degradation of Desiccants Upon Contamination: An Experimental Study.

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Technical Support Center: Minimizing Side Product Formation in 4-Bromo-N,N-diethylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Bromo-N,N-diethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes, minimize side product formation, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

This compound (CAS No: 2052-06-4) is an aromatic organic compound featuring a bromine atom and a diethylamino group attached to a benzene ring.[1][2] This dual functionality makes it a highly valuable intermediate in organic synthesis. The bromine atom serves as an excellent leaving group, making the molecule ideal for various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3][4] These reactions are fundamental for creating the complex molecular architectures required in the synthesis of pharmaceuticals, dyes, and advanced materials.[1][5][6]

Q2: What are the most common side products observed in reactions with this compound?

The most frequently encountered side product is N,N-diethylaniline , which results from the hydrodehalogenation (or simply dehalogenation) of the starting material.[7][8] This involves the replacement of the C-Br bond with a C-H bond. In Suzuki-Miyaura coupling, another common side product is the homocoupling of the boronic acid partner.[9][10] During the synthesis of this compound itself, regioisomers such as 2-bromo-N,N-diethylaniline or 2,4-dibromo-N,N-diethylaniline can form as impurities.[11]

Q3: Why is the purity of the starting material so critical?

The success and efficiency of synthetic routes heavily depend on the purity of the starting materials.[1] Impurities in your this compound stock can lead to a cascade of negative outcomes, including:

  • Unwanted Side Reactions: Impurities can react under the experimental conditions, leading to a complex mixture of byproducts that are difficult to separate from the desired product.[1]

  • Lower Yields: The presence of non-reactive or side-reacting components reduces the effective concentration of the desired starting material, thus lowering the overall yield.[1]

  • Catalyst Inhibition: Certain impurities can poison or inhibit the catalyst, slowing down or completely halting the desired transformation.

  • Complicated Purification: The presence of closely-eluting side products, such as the dehalogenated analog, can make chromatographic purification challenging and time-consuming.[12]

Q4: What are the standard handling and storage precautions for this compound?

Proper handling and storage are crucial to maintain the compound's purity and stability.

  • Storage: this compound can be light-sensitive. It is recommended to store it in amber vials or in the dark to prevent potential degradation.[2] It should be kept in a cool, dry, and well-ventilated area.[5]

  • Handling: It is classified as a skin and eye irritant and may cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during common synthetic applications of this compound.

Section A: Palladium-Catalyzed Cross-Coupling Reactions (General Issues)

Problem: I am observing significant formation of N,N-diethylaniline (dehalogenation byproduct). What are the likely causes and how can I minimize it?

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[15] It can be promoted by several factors related to the catalyst, base, and reaction conditions. The general mechanism involves the formation of a palladium-hydride species which can then react with the aryl halide.

Troubleshooting Workflow for Dehalogenation

G start High Dehalogenation Observed cat_choice Is a Pd(II) precatalyst (e.g., Pd(OAc)2) used? start->cat_choice base_choice Is the base a potential H-donor (e.g., NaOtBu)? cat_choice->base_choice No sol_A Switch to a Pd(0) source (e.g., Pd2(dba)3) or a pre-formed catalyst (e.g., XPhos Pd G3). cat_choice->sol_A Yes temp_check Is the reaction temperature too high? base_choice->temp_check No sol_B Consider a non-H-donating base (e.g., K3PO4, Cs2CO3). base_choice->sol_B Yes ligand_check Is the ligand appropriate? temp_check->ligand_check No sol_C Lower the reaction temperature. Run a temperature screen (e.g., 60-100 °C). temp_check->sol_C Yes sol_D Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote reductive elimination over side reactions. ligand_check->sol_D

Caption: Troubleshooting Dehalogenation Side Products.

Detailed Explanation:

  • Catalyst System: Using Pd(II) precatalysts requires an initial reduction to the active Pd(0) species. Incomplete reduction or side reactions can lead to pathways that favor dehalogenation. Using a well-defined Pd(0) source or a modern pre-catalyst can ensure efficient entry into the catalytic cycle.[12] Some bases with β-hydrogens can also serve as hydrogen sources for the dehalogenation process.[15]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are designed to stabilize the Pd(0) center and accelerate the rate-limiting oxidative addition and final reductive elimination steps.[3][16] A faster desired reaction outcompetes the slower dehalogenation pathway.

  • Temperature: Excessive heat can promote catalyst decomposition and increase the rate of side reactions, including dehalogenation.[12] Running the reaction at the lowest effective temperature is crucial.

  • Hydrogen Source: Dehalogenation requires a source of hydrogen. This can come from the solvent, the amine/amide coupling partner, or certain bases (e.g., alkoxides). Using a non-protic solvent and a base less likely to act as an H-donor (like K₃PO₄) can be beneficial.[8]

Section B: Suzuki-Miyaura Coupling

Problem: Besides dehalogenation, I am seeing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[9]

Causality & Mitigation Strategies:

  • Mechanism: Pd(II) complexes can facilitate the coupling of two boronic acid molecules. This is more likely if the initial Pd(II) precatalyst is not efficiently reduced or if the active Pd(0) catalyst is re-oxidized by trace oxygen.[9]

  • Solution 1: Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst. The freeze-pump-thaw method is highly effective for this purpose. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical.

  • Solution 2: Catalyst Choice: Start with a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the need for in-situ reduction, minimizing the presence of Pd(II).[10]

  • Solution 3: Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes be counterproductive if homocoupling is an issue. Try running the reaction with a 1:1 stoichiometry first to diagnose the problem.

Problem: The reaction is not going to completion, and I observe hydrolytic deboronation of my boronic acid.

The C-B bond in boronic acids is susceptible to cleavage by water (hydrolysis), especially under basic conditions and at elevated temperatures, which reverts the reagent to an unreactive arene.[10]

Key Parameters to Optimize:

ParameterImpact on DeboronationRecommendations
Base Strong bases in aqueous media can accelerate deboronation.Use milder bases like K₂CO₃ or K₃PO₄. If a strong base is needed, consider anhydrous conditions with a base like KF.[10]
Solvent The presence of excess water promotes hydrolysis.Use a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) with minimal necessary water to dissolve the base.[9]
Temperature Higher temperatures increase the rate of hydrolysis.Run the reaction at the lowest possible temperature that allows for efficient coupling (e.g., 70-90 °C).[17]
Boronic Acid Derivative Boronic esters (e.g., pinacol esters) are generally more stable to hydrolysis than boronic acids.If deboronation is persistent, consider switching to a more robust boronic ester derivative.[9]
Section C: Buchwald-Hartwig Amination

Problem: My C-N coupling is inefficient, and the main side product is N,N-diethylaniline.

This is a classic challenge in Buchwald-Hartwig aminations. The balance between the desired C-N reductive elimination and the undesired C-H reductive elimination (dehalogenation) is key.[3]

Core Strategy: Accelerate the Desired Pathway

G cluster_0 Desired Catalytic Cycle cluster_1 Dehalogenation Side Pathway A Ar-Pd(L)-Br (Oxidative Adduct) B Ar-Pd(L)-NR'2 (Amine Complex) A->B Amine Binding & Deprotonation D Ar-Pd(L)-H (Hydride Species) A->D Side Reactions C Ar-NR'2 (Product) B->C Reductive Elimination (FAST - Promoted by bulky, e⁻-rich ligands) E Ar-H (Side Product) D->E Reductive Elimination (SLOW) start Pd(0)L start->A Oxidative Addition

Caption: Desired C-N Coupling vs. Dehalogenation Pathway.

Optimization Points:

  • The Ligand is Critical: The choice of phosphine ligand is the most important variable. Modern biaryl phosphine ligands (e.g., RuPhos, XPhos, DavePhos) are designed with steric bulk and electron-donating properties that dramatically accelerate the C-N reductive elimination step, making it kinetically favored over dehalogenation pathways.[3][16][18]

  • Use a Pre-catalyst: In-situ generation of the active catalyst from a palladium source and a separate ligand can sometimes be inefficient. Using a well-defined pre-catalyst (e.g., XPhos Pd G3) ensures the correct palladium-ligand stoichiometry and oxidation state, leading to a more active and selective catalyst.[12][16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is very common and effective.[12][18] Ensure the base is fresh and anhydrous.

Part 3: Protocols and Data
Protocol 1: General Procedure for Degassing a Reaction Mixture (Freeze-Pump-Thaw)
  • Assemble the reaction in a Schlenk flask equipped with a stir bar. Do not add the catalyst or any air-sensitive reagents yet. The flask should have a sidearm with a stopcock.

  • Freeze the solvent mixture by placing the flask in a bath of liquid nitrogen until completely solid.

  • Open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.

  • Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat steps 2-4 two more times for a total of three cycles.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The reaction is now ready for the addition of the catalyst and other reagents under a positive pressure of inert gas.

Protocol 2: Quality Control of this compound by ¹H NMR

A quick ¹H NMR in CDCl₃ can help verify the purity of your starting material.

  • Expected Peaks:

    • ~7.30 ppm (d, 2H): Aromatic protons ortho to the bromine.

    • ~6.60 ppm (d, 2H): Aromatic protons ortho to the diethylamino group.

    • ~3.35 ppm (q, 4H): Methylene protons (-CH₂-) of the ethyl groups.

    • ~1.15 ppm (t, 6H): Methyl protons (-CH₃) of the ethyl groups.

  • What to Look For:

    • N,N-diethylaniline: Look for a multiplet around 7.2 ppm and a triplet around 6.7 ppm, which would indicate the presence of the dehalogenated impurity.

    • Other Isomers: Any deviation from the clean doublet-of-doublets pattern in the aromatic region could suggest the presence of regioisomeric impurities.

References
  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | Request PDF. (n.d.). ResearchGate.
  • Preparation of 4-bromo-N,N-dimethylaniline. (n.d.). PrepChem.com.
  • Dehalogenation. (n.d.). Wikipedia.
  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2021). National Center for Biotechnology Information.
  • Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal.
  • Navigating Synthesis with this compound: Tips for R&D Chemists. (n.d.). Autech Industry Co.,Limited.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018). NSF Public Access Repository.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF. (2006). ResearchGate.
  • Preparation of N,N-dimethylation of 4-bromoaniline? (2020). ResearchGate.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Royal Society of Chemistry.
  • Amines. (n.d.). NCERT.
  • Diethylaniline – Knowledge and References. (n.d.). Taylor & Francis.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... (2014). ResearchGate.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). American Chemical Society Publications.
  • Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • BH amination side products and purification. (2023). Reddit.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry.
  • 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price. (n.d.). TradeIndia.
  • Organoborane coupling reactions (Suzuki coupling). (2011). National Center for Biotechnology Information.
  • This compound. (n.d.). ChemBK.
  • 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. (n.d.). PubChem.
  • Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328. (n.d.). PubChem.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2020). National Center for Biotechnology Information.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). MDPI.

Sources

improving yield in the synthesis of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing the Synthesis of 4-Bromo-N,N-diethylaniline

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable aromatic amine intermediate used in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds.[1][2] Its synthesis, typically achieved through the electrophilic aromatic substitution of N,N-diethylaniline, appears straightforward. However, the potent activating nature of the diethylamino group presents significant challenges in controlling the reaction's selectivity and maximizing the yield of the desired mono-brominated para-product.[3]

This technical support guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and consistently achieve high yields.

Troubleshooting Guide: A Diagnosis of Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. Each answer is designed to explain the underlying chemical principles and provide actionable solutions.

Question: My final yield of this compound is consistently low. What are the primary causes?

Answer: A low isolated yield can typically be traced back to three main areas: incomplete reaction, formation of undesired side-products, or losses during work-up and purification.

  • Incomplete Reaction: The most straightforward issue is an incomplete conversion of the starting material. This can be verified by Thin Layer Chromatography (TLC) of your crude reaction mixture. If a significant amount of N,N-diethylaniline remains, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as aggressive conditions can promote side reactions.

  • Side-Product Formation (Polybromination): The N,N-diethylamino group is a strong ortho-, para-directing activator.[3] This high reactivity makes the aromatic ring susceptible to further bromination, leading to the formation of 2,4-dibromo- and potentially 2,4,6-tribromo-N,N-diethylaniline. This is the most common cause of low yields. To mitigate this, ensure precise stoichiometric control (1.0 equivalent of brominating agent) and maintain a low reaction temperature (e.g., 0 °C) to enhance selectivity.[4]

  • Purification Losses: this compound can be sensitive to light and air, and improper purification techniques can lead to degradation or physical loss of the product.[5] Ensure that any excess bromine is thoroughly quenched before solvent removal and consider the most appropriate purification method (recrystallization vs. column chromatography) for your scale and impurity profile.

Question: My post-reaction TLC shows multiple product spots. What are they, and how can I prevent them?

Answer: The presence of multiple spots on a TLC plate (other than your starting material) is a strong indicator of side reactions. For this specific synthesis, the most likely impurities are:

  • ortho-Bromo-N,N-diethylaniline: While the para position is sterically favored, some ortho substitution is often unavoidable. Lowering the reaction temperature can improve para selectivity.

  • 2,4-Dibromo-N,N-diethylaniline: This is a very common byproduct resulting from the high activation of the ring.[6] The primary strategies to prevent its formation are:

    • Slow, Dropwise Addition: Add the brominating agent (e.g., Br₂ solution or NBS solution) very slowly to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring mono-substitution.

    • Precise Stoichiometry: Use no more than one equivalent of the brominating agent.

    • Low Temperature: Conduct the reaction at 0 °C or even lower to reduce the reaction rate and improve control.

Below is a troubleshooting workflow to help diagnose and resolve issues related to product purity and yield.

G cluster_tlc TLC Analysis Results cluster_solutions Corrective Actions start Low Yield or Impure Product tlc Analyze Crude Mixture by TLC start->tlc sm_present Significant Starting Material Remains? tlc->sm_present multi_spots Multiple Product Spots? sm_present->multi_spots No action_incomplete Incomplete Reaction: - Increase reaction time - Slightly increase temperature sm_present->action_incomplete Yes action_polybromo Polybromination Likely: - Lower reaction temperature (0 °C) - Ensure slow, dropwise addition - Verify 1.0 eq. of brominating agent multi_spots->action_polybromo Yes action_purify Review Purification: - Ensure complete quenching of Br₂ - Optimize recrystallization solvent - Consider column chromatography multi_spots->action_purify No, single spot but low recovery G Aniline N,N-diethylaniline Arenium Arenium Ion (Resonance Stabilized) Aniline->Arenium π-bond attack Br2 Br-Br Br2->Arenium Product This compound Arenium->Product -H⁺ HBr H-Br

Caption: Mechanism of Electrophilic Aromatic Substitution.

Q2: Why is the para-substituted product the major isomer?

The N,N-diethylamino group is sterically bulky. This bulk hinders the approach of the electrophile (bromine) to the ortho positions, which are adjacent to the diethylamino group. The para position is electronically activated by resonance but is sterically unhindered, making it the most favorable site for electrophilic attack.

Q3: What solvents are suitable for this reaction?

Commonly used solvents include dichloromethane (DCM), chloroform, acetonitrile, and glacial acetic acid. [4][6][7]The choice of solvent can influence reaction rate and selectivity. Chlorinated solvents are often preferred for their inertness, while acetic acid can help to polarize the Br-Br bond, potentially increasing the reaction rate. [7] Q4: What are the essential safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated chemical fume hood, especially when using liquid bromine or chlorinated solvents. [8]* Handling Bromine: Liquid bromine is extremely corrosive and toxic. Handle it with extreme care, using glass or PTFE syringes for transfer. Have a quenching agent (e.g., sodium thiosulfate solution) readily available in case of a spill. * Quenching: At the end of the reaction, it is crucial to quench any unreacted bromine by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the characteristic orange/brown color of bromine disappears.

Validated Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the monobromination of activated anilines and is recommended for its selectivity and safety. [4]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-diethylaniline (1 equivalent) in dichloromethane (DCM) or acetonitrile (approx. 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 equivalent) in the same solvent. Add this solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 2: Bromination using Liquid Bromine (Br₂)

This is a classic method adapted from the procedure for the bromination of N,N-dimethylaniline. [7]Extreme caution is required when handling liquid bromine.

  • Preparation: Dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: Dissolve liquid bromine (1.0 equivalent) in a small amount of the same solvent. Add this solution dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, carefully pour the mixture into a beaker containing ice and water. Neutralize the generated HBr by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Quench any remaining bromine color with a saturated sodium thiosulfate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

References

  • Ledford, B. (2012). Bromination of N,N-Dimethylaniline. Prezi.
  • Douglas, C. J., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
  • PrepChem.com. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline.
  • TradeIndia. (n.d.). 4-Bromo-N,N-Dimethyl Aniline.
  • TopSCHOLAR, Western Kentucky University. (2013). An Expedited, Regiospecific para-Bromination of Activated Aryls.
  • Alichem. (n.d.). Navigating Synthesis with this compound: Tips for R&D Chemists.
  • Zhang, P., et al. (2023). Deaminative bromination, chlorination, and iodination of primary amines. Cell Reports Physical Science.
  • Calò, V., et al. (1979). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic.
  • INNO PHARMCHEM. (2026). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.
  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline?.
  • Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Dyker, G. (2024). Electrophilic bromination, preferably with NBS. YouTube.
  • AM Academy. (2025). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. YouTube.
  • ResearchGate. (n.d.). Monobromination of Aromatic Amine with [bmim]Br 3.
  • CyberLeninka. (n.d.). Bromination of aromatic amines.
  • Chegg.com. (2019). Solved: When N,N-dimethylaniline is treated with bromine....
  • ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
  • University of California, Irvine. (n.d.). Electrophilic Aromatic Substitution.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Bromoaniline Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with bromoaniline substrates. The inherent electronic properties and coordination potential of the aniline moiety can introduce unique complexities into this otherwise robust C-C bond-forming reaction. This resource provides in-depth, experience-driven insights and actionable troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding Suzuki reactions with bromoaniline substrates.

Q1: My Suzuki reaction with a simple bromoaniline (e.g., 4-bromoaniline) is not working. Where should I start troubleshooting?

A1: For a complete reaction failure with a seemingly straightforward substrate, it's crucial to revisit the foundational parameters of the reaction. The most common culprits are often related to the quality of reagents and the reaction setup.

  • Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation.[1] It's advisable to use freshly purchased or properly stored boronic acid. The purity of your bromoaniline is also critical; impurities can sometimes interfere with the catalyst.

  • Oxygen Exclusion: The Suzuki reaction requires an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.

  • Base Selection: A common starting point for many Suzuki couplings is an aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃.[2] These are generally effective for simple bromoanilines.[3]

Q2: I'm observing a significant amount of a side product that appears to be my starting bromoaniline without the bromine. What is happening?

A2: This side product is the result of hydrodehalogenation , a common side reaction in Suzuki couplings.[1] It occurs when the oxidative addition complex reacts with a hydride source in the reaction mixture, leading to reductive elimination of the arene instead of the desired cross-coupled product. Potential hydride sources can include solvent impurities or the solvent itself (e.g., alcohols). To mitigate this, ensure you are using high-purity, dry solvents.

Q3: I'm seeing a lot of homocoupling of my boronic acid (a biaryl product derived from two boronic acid molecules). How can I prevent this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen. This side reaction can be minimized by rigorously degassing your reaction mixture and maintaining a strict inert atmosphere. Additionally, using bulky phosphine ligands can disfavor the formation of the homocoupled product by sterically hindering the necessary transmetalation step for this side reaction.[2]

In-Depth Troubleshooting for Failed Reactions

This section provides a more detailed, scenario-based approach to troubleshooting complex failures with bromoaniline substrates, particularly those that are sterically hindered or electronically deactivated.

Scenario 1: Low to No Conversion with Sterically Hindered ortho-Substituted Bromoanilines

Question: "I am attempting to couple a 2,6-disubstituted bromoaniline with a phenylboronic acid. My standard conditions (Pd(PPh₃)₄, K₂CO₃, toluene/water) have failed. What is the likely cause and how can I overcome this?"

Analysis: Steric hindrance around the bromine atom is a major obstacle in Suzuki-Miyaura couplings.[4][5] The bulky ortho substituents impede the oxidative addition of the bromoaniline to the palladium center, which is the first and often rate-limiting step of the catalytic cycle.[6][7] Your choice of a relatively small ligand like triphenylphosphine (PPh₃) is likely insufficient to promote this difficult oxidative addition.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sterically hindered substrates.

Recommended Actions & Rationale:

  • Ligand Modification (The Primary Fix): The key to coupling sterically hindered substrates is to use a ligand that is both bulky and electron-rich.[7][8]

    • Action: Switch from PPh₃ to a modern biaryl phosphine ligand such as SPhos or XPhos . These ligands are designed to accelerate both oxidative addition and reductive elimination.[2][9]

    • Causality: The bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for the oxidative addition to occur with a hindered substrate. Their electron-donating nature increases the electron density on the palladium, further facilitating its insertion into the C-Br bond.[7]

  • Catalyst System Upgrade: In some cases, the in-situ formation of the active catalyst can be inefficient.

    • Action: Employ a preformed palladacycle catalyst, such as CataCXium A Palladacycle G3 . These have shown unique efficacy in coupling unprotected ortho-bromoanilines.[10][11]

    • Causality: Palladacycles provide a more stable and efficient source of the active Pd(0) catalyst, often leading to better reproducibility and higher turnover numbers, especially in challenging reactions.[10][12][13]

  • Base and Solvent Optimization:

    • Action: Switch to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ in a solvent system like 2-MeTHF or dioxane .[9][10][11]

    • Causality: Stronger bases can accelerate the transmetalation step, which can also be slow in hindered systems.[3] Cesium carbonate, in particular, is often effective in difficult couplings, though its exact role is still debated.[14] Anhydrous conditions with solvents like 2-MeTHF can improve the solubility of organic substrates and allow for higher reaction temperatures, which are often necessary to overcome the high activation energy of oxidative addition.[10][11]

Scenario 2: Catalyst Deactivation with Electron-Rich Bromoanilines

Question: "My reaction with an electron-rich bromoaniline (e.g., 4-bromo-2,5-dimethoxyaniline) starts but then stalls, leaving a significant amount of starting material. What's causing this catalyst deactivation?"

Analysis: The free amine group of your bromoaniline substrate, especially when part of an electron-rich system, can act as a ligand itself. It can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species and ultimately halting the catalytic cycle.[15][16][17]

Troubleshooting Workflow:

Catalyst_Deactivation_Troubleshooting cluster_solutions Troubleshooting Strategies start Stalled Reaction| problem Potential Cause: Catalyst Deactivation Aniline coordinates to Pd center, forming inactive species. start->problem solution1 Solution 1: Ligand Choice Use bulky ligands (e.g., tBu₃P, Buchwald ligands) to sterically block aniline coordination. problem->solution1 solution2 Solution 2: Protect the Amine Temporarily protect the aniline (e.g., as a carbamate) to remove the coordinating group. problem->solution2 outcome Restored Catalytic Activity solution1->outcome solution2->outcome

Caption: Strategies to mitigate catalyst deactivation by aniline coordination.

Recommended Actions & Rationale:

  • Employ Sterically Encumbering Ligands:

    • Action: Use very bulky ligands like tri-tert-butylphosphine (P(tBu)₃) or bulky Buchwald ligands (e.g., XPhos).

    • Causality: The large steric footprint of these ligands can physically block the aniline's nitrogen atom from coordinating to the palladium center, thereby preserving the catalyst's activity.[7]

  • Protect the Aniline Group:

    • Action: If ligand modification is insufficient, consider a protecting group strategy. Convert the aniline to a less coordinating functional group, such as a carbamate (e.g., Boc) or an amide.

    • Causality: This approach completely removes the problematic coordinating nitrogen atom from the equation, allowing the Suzuki coupling to proceed without this mode of catalyst deactivation. The protecting group can then be removed in a subsequent step. While this adds steps to the synthesis, it is often the most robust solution for particularly problematic substrates.

Scenario 3: Reaction Failure with Electron-Deficient Bromoanilines

Question: "I am trying to couple 4-bromo-2-nitroaniline, but I am getting no product. I thought electron-withdrawing groups were supposed to make the reaction easier?"

Analysis: While electron-withdrawing groups (EWGs) do facilitate the oxidative addition step, they can introduce other complications. Highly electron-deficient anilines are more acidic, and the nitro group itself can have complex interactions with the low-valent palladium catalyst. Furthermore, the boronic acid coupling partner can be a point of failure.

Troubleshooting Table: Electron-Deficient Bromoanilines

Potential Issue Explanation Recommended Action Rationale
Protodeboronation The boronic acid may be unstable under the reaction conditions, especially if a strong base is used for an extended period.[1]Use a milder base (e.g., KF, NaHCO₃).[2] Use a more stable boronic acid derivative like a MIDA boronate or an aryltrifluoroborate.[6]Milder bases reduce the rate of protodeboronation. MIDA boronates and trifluoroborates are more robust and less prone to this side reaction.[6]
Poor Nucleophilicity of Boronic Acid If the boronic acid also contains strong EWGs, it may be a poor nucleophile, leading to slow transmetalation.Use a stronger base (e.g., Cs₂CO₃) and a more polar, aprotic solvent like DMF or DMA.Stronger bases generate a more nucleophilic "ate" complex from the boronic acid, accelerating transmetalation.[3]
Side Reactions of Nitro Group The nitro group can be reduced by the Pd(0)/phosphine system, leading to catalyst consumption and complex side products.Use a well-defined Pd(II) precatalyst that is efficiently reduced in situ. Lower the reaction temperature if possible.Minimizing the exposure of the nitro group to highly reactive Pd(0) species can reduce the likelihood of side reactions.

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling with an ortho-Substituted Bromoaniline

This protocol is a robust starting point for difficult couplings and is based on conditions found to be effective for such substrates.[10][11][18]

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the ortho-substituted bromoaniline (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).

    • Add the palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed 2-MeTHF (0.2 M concentration) via syringe. A small amount of degassed water (e.g., 10% v/v) can sometimes be beneficial with Cs₂CO₃.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo and purify the crude product by column chromatography.

References

  • Zhang, Y., et al. (2014). A facile, efficient and general protocol for synthesizing a series of mono-, bis- and tris-arylsubstituted aniline derivatives is described via the Pd(OAc)2-catalyzed aerobic and ligand-free Suzuki reaction of mono-, di- and tribromoanilines with aryl boronic acids in aqueous N,Ndimethylformamide (DMF). ResearchGate.
  • Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
  • Hofmann, J., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit.
  • Kennedy, C. R., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
  • Li, J. H. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
  • Kennedy, C. R., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.
  • Kennedy, C. R., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
  • ResearchGate. (2019). Screening of different bases for Suzuki coupling. ResearchGate.
  • Buchwald, S. L., et al. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols.
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Liu, Y., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reddit User Discussion. (2024). Suzuki coupling with Bromoalkyne and boronic acid. r/Chempros on Reddit.
  • Chen, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • ResearchGate Discussion. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
  • Molander, G. A., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • ResearchGate. (2020). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit.
  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central.
  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
  • Reddit User Discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry on Reddit.
  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions? r/Chempros on Reddit.
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Semantic Scholar.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2018). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
  • ResearchGate Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate.
  • Reddit User Discussion. (2024). For the pro's (Suzuki). r/Chempros on Reddit.

Sources

Suzuki Reaction: A Technical Guide to Optimizing Yield Through Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Technical Support Center

Topic: Impact of Base Selection on Suzuki Reaction Yield

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in Suzuki-Miyaura cross-coupling reactions. The selection of a base is a critical parameter that can profoundly influence reaction yield, rate, and overall efficiency.[1][2] This document provides a comprehensive resource, structured in a question-and-answer format, to address specific challenges and provide actionable troubleshooting strategies related to base selection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction yield is consistently low. Could the choice of base be the primary issue?

A: Absolutely. The base is a crucial component of the palladium-catalyzed Suzuki-Miyaura reaction, playing a multifaceted role in the catalytic cycle.[1][3] Its primary function is to activate the boronic acid, transforming it into a more nucleophilic boronate species.[4][5] This activation is essential for the critical transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[2][3] An inappropriate base can lead to inefficient activation, slowing down the entire catalytic cycle and resulting in diminished yields.

Furthermore, the base is involved in the formation of the active palladium complex and can influence the rate of the final reductive elimination step, which generates the desired product.[3] Therefore, suboptimal base selection can manifest as low conversion of starting materials, sluggish reaction rates, and the formation of unwanted byproducts.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction by adjusting the base?

A: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common cause of reduced yields. This side reaction is often exacerbated by harsh basic conditions and the presence of water.[6][7]

Troubleshooting Strategies:

  • Switch to a Milder Base: If you are using a strong base like sodium or potassium hydroxide, consider switching to a weaker base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3).[6] These bases are often sufficient to promote the reaction without aggressively degrading the boronic acid.

  • Employ Anhydrous Conditions: If protodeboronation persists, moving to anhydrous conditions with a suitable base can be highly effective.[6] Potassium phosphate (K3PO4) is an excellent choice for anhydrous Suzuki couplings, particularly when dealing with sensitive or sterically hindered substrates.[6][8]

  • Consider Fluoride-Based Bases: In some cases, fluoride bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective, especially when substrates contain base-labile functional groups.[1][4] The fluoride ion is thought to play a unique role in activating the boronic acid.[1]

Q3: My substrates are sterically hindered, and the reaction is not proceeding to completion. Which bases are recommended for such challenging couplings?

A: Steric hindrance around the coupling partners can significantly slow down the key steps of the Suzuki reaction, particularly oxidative addition and transmetalation. In these cases, the choice of base becomes even more critical.

Recommendations for Sterically Hindered Substrates:

  • Potassium Phosphate (K3PO4): This is often the go-to base for sterically demanding couplings.[9][10] Its use in anhydrous polar aprotic solvents can facilitate reactions that are otherwise sluggish.

  • Cesium Carbonate (Cs2CO3): Cesium carbonate is a strong, non-nucleophilic base with excellent solubility in many organic solvents.[11] It is frequently more effective than other carbonate bases, like sodium or potassium carbonate, in promoting difficult couplings, including those with sterically hindered substrates.[12][13][14] The "cesium effect" is thought to arise from the unique properties of the cesium cation, which may interact with the palladium catalyst to accelerate the reaction.[15]

  • Barium Hydroxide (Ba(OH)2): For certain sterically hindered arylboronic acids, aqueous barium hydroxide has been shown to provide high yields where other bases may fail.[5]

Q4: I am working with an aryl chloride, which is known to be less reactive. How does the choice of base impact these more challenging electrophiles?

A: Aryl chlorides are indeed more challenging substrates for Suzuki couplings due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult. To overcome this, a more reactive catalytic system is required, and the base plays a key role in this.

Base Selection for Aryl Chlorides:

  • Stronger Bases are Often Necessary: To facilitate the coupling of less reactive aryl chlorides, stronger bases are often required to generate a highly active catalyst and promote the transmetalation step.[16]

  • Potassium Phosphate (K3PO4) and Cesium Carbonate (Cs2CO3): These bases are frequently employed in Suzuki reactions of aryl chlorides, often in combination with specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands).[8][9]

  • Careful Optimization is Key: The optimal base for a given aryl chloride coupling will depend on the specific substrate, catalyst, and ligand combination. A screening of different bases is often necessary to achieve the best results.[17]

The Multifaceted Role of the Base in the Suzuki Catalytic Cycle

The base in a Suzuki-Miyaura reaction has three primary roles that are critical for the successful progression of the catalytic cycle.[3] Understanding these functions can help in making a more informed choice of base for a given transformation.

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species.[5][18] This "ate" complex is significantly more reactive towards the palladium center in the transmetalation step.[19]

  • Formation of the Active Palladium Complex: The base can react with the palladium(II) halide complex, formed after oxidative addition, to generate a more reactive palladium(II) hydroxide or alkoxide species.[3][18]

  • Acceleration of Reductive Elimination: In some cases, the base can also play a role in accelerating the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[3]

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by the base.

Comparative Performance of Common Inorganic Bases

The choice of base is highly dependent on the specific substrates, catalyst, and solvent system. However, general trends can be observed. The following table provides a comparative overview of commonly used inorganic bases in Suzuki reactions.

BaseFormulaTypical ConditionsStrengthsConsiderations
Sodium Carbonate Na₂CO₃Aqueous solvent systemsInexpensive, widely available, effective for many standard couplings.[20][21]Can be less effective for challenging substrates; may promote protodeboronation in some cases.
Potassium Carbonate K₂CO₃Aqueous or anhydrous systemsA common first choice for many Suzuki reactions; generally provides good yields.[6]May not be strong enough for less reactive electrophiles like aryl chlorides.
Cesium Carbonate Cs₂CO₃Anhydrous polar aprotic solventsHighly effective for difficult couplings, including sterically hindered substrates and aryl chlorides; good solubility in organic solvents.[11][13][14]More expensive than sodium or potassium carbonate.
Potassium Phosphate K₃PO₄Anhydrous systemsExcellent for sterically hindered substrates and when protodeboronation is a concern; often used with aryl chlorides.[8][9]Requires anhydrous conditions for optimal performance.
Potassium Fluoride KFAnhydrous polar aprotic solventsA good alternative to cesium fluoride; effective when substrates have base-labile groups.[1][4]Performance can be highly dependent on its anhydrous state.

Note: The yields and reaction times are indicative and can vary significantly based on the specific reactants, catalyst, ligand, solvent, and temperature used.[1]

Standard Experimental Protocol for Base Screening

To reliably compare the efficacy of different inorganic bases for a specific Suzuki cross-coupling reaction, a standardized experimental protocol is essential.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Selected base (2.0 mmol)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and the selected base.

  • Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature, and proceed with standard aqueous workup and purification.

Sources

Technical Support Center: Prevention of Light-Sensitive Aniline Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper handling and storage of light-sensitive anilines to prevent decomposition. Our goal is to ensure the integrity of your experiments by minimizing the degradation of these critical reagents.

Introduction: The Challenge of Aniline Stability

Aniline and its derivatives are foundational building blocks in a vast array of chemical syntheses, from pharmaceuticals to advanced materials. However, their utility is often shadowed by their inherent instability. The electron-rich amino group renders the aromatic ring highly susceptible to oxidation, a process often accelerated by exposure to light and atmospheric oxygen.[1][2] This degradation can lead to the formation of colored impurities, such as nitrobenzenes and polymeric species, which can compromise reaction yields, introduce impurities, and lead to inconsistent experimental outcomes.[1][3] Understanding and mitigating these decomposition pathways is paramount for reproducible and reliable research.

Troubleshooting Guide: Diagnosing and Resolving Aniline Decomposition

Unexpected results or visual changes in your aniline reagents can be early indicators of decomposition. This table is designed to help you quickly diagnose and address common issues.

Observed Issue Probable Cause Recommended Solution & Rationale
Color change of the aniline solution (e.g., colorless to yellow, brown, or black). Photo-oxidation or Air Oxidation: Exposure to ambient light and/or atmospheric oxygen has initiated the oxidation of the aniline.[1][3][4]Immediate Action: Transfer the aniline to an amber or foil-wrapped container and purge with an inert gas (e.g., argon or nitrogen) before sealing.[5] Long-Term Prevention: Always store light-sensitive anilines in amber glass vials or bottles in a cool, dark place.[5][6] For highly sensitive anilines, storage in a glove box under an inert atmosphere is recommended.[7][8][9]
Inconsistent reaction yields or the appearance of unexpected side products. Degraded Aniline Stock: The aniline reagent has likely decomposed over time, leading to a lower concentration of the desired starting material and the presence of reactive impurities.Verification: Check the purity of the aniline stock using an appropriate analytical method (e.g., NMR, GC-MS). Solution: If degradation is confirmed, purify the aniline by distillation or chromatography if feasible. Otherwise, discard the old stock and use a fresh, unopened bottle. Always date new bottles upon receipt.[10]
Precipitate formation in the aniline solution. Polymerization: Advanced oxidation can lead to the formation of insoluble polymeric aniline species (polyaniline).[1]Action: The reagent is likely too degraded for use. It is best to dispose of the current stock according to your institution's hazardous waste guidelines and start with a fresh bottle.[11]
Reaction fails to initiate or proceeds very slowly. Inhibition by Decomposition Products: The impurities formed from aniline degradation may be inhibiting the catalyst or reacting with other reagents in your reaction mixture.Troubleshooting: Run a control reaction with a freshly opened or purified batch of aniline. If the reaction proceeds as expected, it confirms that the previous stock was the issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of light-induced aniline decomposition?

A1: The primary mechanism is photo-oxidation. Light, particularly in the UV spectrum, can provide the activation energy for the reaction between aniline and molecular oxygen. This process often involves the formation of radical intermediates, which can then lead to a cascade of reactions, including the formation of colored dimeric and polymeric species.[12][13] The amino group on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and thus more susceptible to oxidation.[1]

Q2: How can I effectively remove dissolved oxygen from my solvents to prevent aniline oxidation?

A2: To minimize oxidation, it is crucial to use degassed solvents. A common and effective method is to sparge the solvent with an inert gas, such as argon or nitrogen, for at least 15-30 minutes.[4] This process involves bubbling the inert gas through the solvent to displace dissolved oxygen. For more rigorous applications, the freeze-pump-thaw method can be employed, which involves freezing the solvent, evacuating the headspace, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times for maximum effectiveness.

Q3: Are there any chemical additives that can help stabilize aniline solutions?

A3: Yes, the use of antioxidants or radical scavengers can be an effective strategy. These compounds are more readily oxidized than aniline and can therefore act as sacrificial protectants.[1] While specific choices depend on the application, compounds like N-acetyl cysteine have been shown to reduce the effects of aniline-induced oxidative stress.[14] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream reactions.

Q4: What is the best way to handle small quantities of light-sensitive anilines for a reaction?

A4: For transferring small volumes (up to 50 mL) of air- and light-sensitive anilines, using a dry, gas-tight syringe is recommended.[7][15] The syringe should be flushed with an inert gas before use.[15][16] The aniline should be drawn from a septum-sealed bottle that is maintained under a positive pressure of inert gas. This can be achieved by using a double-tipped needle, with one end in the reagent bottle and the other connected to a source of inert gas.[17]

Q5: Can I protect my aniline by converting it to a more stable salt form?

A5: Yes, converting an aniline to its corresponding salt, such as aniline hydrochloride, can increase its stability by protonating the lone pair of electrons on the nitrogen atom, making it less susceptible to oxidation.[5] However, the aniline will need to be liberated from its salt form, typically by treatment with a base, before it can be used in most reactions. This adds an extra step to the experimental procedure.

Experimental Protocols

Protocol 1: Standard Procedure for Storing and Dispensing a Light-Sensitive Aniline

This protocol outlines the best practices for maintaining the integrity of light-sensitive anilines in a typical research laboratory.

Materials:

  • Amber glass bottle with a septum-sealed cap

  • Parafilm or electrical tape

  • Inert gas source (Argon or Nitrogen) with a regulator and needle adapter

  • Gas-tight syringes and needles (18-21 gauge)

  • Clean, dry glassware for the reaction

Procedure:

  • Initial Storage: Upon receiving a new bottle of a light-sensitive aniline, inspect the container for any damage. If the bottle is not already amber glass, transfer the contents to a suitable amber container under an inert atmosphere. Wrap the bottle in aluminum foil for extra protection and store it in a cool, dark, and well-ventilated area away from strong oxidizing agents.[6][11]

  • Preparing for Dispensing: Before the first use, carefully replace the solid cap with a septum-cap if one is not already present. Secure the septum by wrapping the neck of the bottle with parafilm.

  • Inert Gas Purge: To create an inert atmosphere within the bottle, gently pierce the septum with a needle connected to a regulated inert gas line. Pierce the septum with a second needle to act as a vent. Allow the inert gas to flow gently for several minutes to displace any air. Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas.

  • Dispensing the Aniline:

    • Flush a clean, dry, gas-tight syringe with inert gas several times.[16]

    • Pierce the septum of the aniline bottle with the syringe needle.

    • Gently inject a small amount of inert gas into the bottle to maintain positive pressure, then slowly withdraw the desired volume of aniline.[17]

    • Remove the syringe and immediately insert the needle into a rubber stopper to prevent contact with air.

  • Post-Dispensing Storage: After dispensing, ensure the septum is in good condition. If it shows signs of wear or multiple punctures, replace it. Store the bottle in its designated dark and cool location.

Visualization of Aniline Decomposition

Photo-Decomposition Pathway of Aniline

The following diagram illustrates a simplified pathway for the photo-oxidation of aniline, leading to the formation of colored impurities.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Product Formation Aniline Aniline (C₆H₅NH₂) Aniline_Radical Anilinyl Radical Aniline->Aniline_Radical Photo-excitation Photon Light (hν) Photon->Aniline_Radical Oxygen Oxygen (O₂) Intermediates Oxidized Intermediates (e.g., Nitrosobenzene) Oxygen->Intermediates Reaction with Radical Aniline_Radical->Intermediates Polymerization Polymeric Products (Polyaniline) Intermediates->Polymerization Further Oxidation & Polymerization Azoxybenzene Azoxybenzene Intermediates->Azoxybenzene Dimerization & Oxidation

Caption: Simplified photo-oxidation pathway of aniline.

References

  • University of California, Riverside. (n.d.). Chemical Storage.
  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134.
  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage.
  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
  • Latch, D. E., & McNeill, K. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2536–2545. [Link]
  • Linde. (n.d.). Inerting in the chemical industry.
  • Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?
  • Farhadi, S., et al. (2005). Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant. Bulletin of the Korean Chemical Society, 26(12), 1989-1992. [Link]
  • National Institutes of Health. (2017).
  • Lanxess. (n.d.). Aniline.
  • Bioengineer.org. (2026, January 6). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
  • Washington State University. (n.d.). Aniline.
  • University of Texas at Dallas. (n.d.). Aniline or Aniline Dyes (phenylamine, aminobenzine).
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Cargo Handbook. (n.d.). Aniline.
  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.
  • ResearchGate. (n.d.). The proposed mechanism for the oxidation of aniline.
  • ResearchGate. (2025, August 6). Evaluation of antioxidant activity of aniline and polyaniline.
  • GOV.UK. (n.d.). Aniline - Incident management.
  • National Institutes of Health. (2019). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PMC. [Link]
  • ScienceDirect. (2020).
  • PubMed. (1997). Aniline and its metabolites generate free radicals in yeast. Mutagenesis, 12(4), 215–220. [Link]
  • ResearchGate. (2022). Effect of ionization potential (IP) of the anilines on their experimental radical scavenging activity. Food Chemistry, 373, 131464. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cross-coupling of bromoaniline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds with this important class of molecules. Bromoanilines, while versatile, present unique challenges due to the interplay of a reactive C-Br bond and a potentially coordinating –NH2 group. This resource provides in-depth, evidence-based guidance in a user-friendly Q&A format to troubleshoot common issues and optimize your reaction conditions for maximal efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of a bromoaniline giving low yields, even though the C-Br bond is supposed to be reactive?

A1: While the C-Br bond is generally more reactive than a C-Cl bond, several factors specific to bromoanilines can lead to low yields.[1] The primary reason is often related to catalyst inhibition or deactivation by the aniline moiety itself. The nitrogen's lone pair can coordinate to the palladium center, interfering with the catalytic cycle.[1] Additionally, side reactions such as dehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid can significantly reduce the yield of the desired product.[2] For ortho-substituted bromoanilines, steric hindrance can further impede the reaction.[3][4]

Q2: What is the first parameter I should investigate when troubleshooting a sluggish Buchwald-Hartwig amination with a bromoaniline?

A2: The choice of ligand is the most critical parameter in a Buchwald-Hartwig amination.[5][6] The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7] For challenging substrates like bromoanilines, bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), are often necessary to promote efficient catalysis.[8][9] These ligands facilitate the formation of the active monoligated palladium(0) species and accelerate the turnover-limiting reductive elimination step.[7]

Q3: Can the aniline's amino group participate in side reactions during a Suzuki coupling?

A3: Yes, under certain conditions, the aniline nitrogen can compete as a nucleophile, leading to undesired C-N bond formation (a self-coupling or reaction with another aryl halide), although this is less common in Suzuki reactions compared to Buchwald-Hartwig aminations. A more prevalent issue is the potential for the aniline to act as a base or to coordinate to the palladium catalyst, thereby inhibiting its activity.[10] For ortho-bromoanilines, intramolecular coordination can be a significant factor.[3][4]

Q4: I am observing a significant amount of debromination of my starting material. What causes this and how can I prevent it?

A4: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[2] This can be caused by several factors, including the presence of hydride sources in the reaction mixture (e.g., from certain bases or solvents) or a competing catalytic cycle involving β-hydride elimination from a palladium-hydride intermediate.[7] To minimize this, ensure you are using a high-purity, anhydrous solvent and consider your choice of base carefully. In some cases, switching to a different ligand that promotes faster reductive elimination of the desired product can outcompete the dehalogenation pathway.[11]

Troubleshooting Guide

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are experiencing poor conversion of your bromoaniline in a Suzuki-Miyaura reaction, a systematic approach to troubleshooting is essential. The following decision tree, rendered in DOT language, outlines a logical workflow.

troubleshooting_suzuki start Low/No Conversion of Bromoaniline check_catalyst 1. Verify Catalyst Activity - Use fresh Pd source & ligand - Consider a pre-catalyst - Ensure inert atmosphere start->check_catalyst ligand_choice 2. Evaluate Ligand - Is it bulky & electron-rich? - Try Buchwald ligands (SPhos, XPhos) - For ortho-anilines, consider CataCXium A check_catalyst->ligand_choice Catalyst is active base_solvent 3. Optimize Base & Solvent - Screen bases (K3PO4, Cs2CO3) - Ensure base is finely powdered - Use anhydrous, degassed solvent (e.g., 2-MeTHF, Dioxane) ligand_choice->base_solvent Ligand is appropriate boronic_acid 4. Check Boronic Acid/Ester Quality - Use fresh, anhydrous reagent - Consider boronic ester for stability base_solvent->boronic_acid Conditions optimized temp_conc 5. Adjust Temperature & Concentration - Gradually increase temperature - Adjust concentration (e.g., 0.3 M) boronic_acid->temp_conc Reagent is high quality success Reaction Optimized temp_conc->success Parameters adjusted catalytic_cycle cluster_0 Catalytic Cycle cluster_1 Ligand Influence pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-Br + L-Pd(0)) pd0->oa pd2_complex L-Pd(II)(Ar)(Br) oa->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_complex->transmetal pd2_intermediate L-Pd(II)(Ar)(R) or L-Pd(II)(Ar)(NR'R'') transmetal->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 Regenerates Catalyst product Product (Ar-R or Ar-NR'R'') re->product ligand_sterics Steric Bulk: - Promotes L-Pd(0) formation - Accelerates Reductive Elimination - Prevents catalyst aggregation ligand_sterics->re ligand_electronics Electron-Richness: - Facilitates Oxidative Addition ligand_electronics->oa

Sources

Technical Support Center: Purification of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-N,N-diethylaniline (CAS 2052-06-4). This document is designed for researchers, chemists, and drug development professionals to address common challenges associated with the purity of this versatile intermediate. As a key building block in the synthesis of pharmaceuticals and dyes, its purity is paramount for achieving desired reaction outcomes, yields, and final product specifications.[1][2][3] This guide provides troubleshooting advice and detailed protocols to help you purify commercial-grade this compound effectively.

Quick Reference Data

For your convenience, key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 2052-06-4[2][4]
Molecular Formula C₁₀H₁₄BrN[2][4][5]
Molecular Weight 228.13 g/mol [2][5]
Appearance White to light yellow or brown powder/lump[5][6]
Melting Point 32-33 °C (lit.)[3]
Boiling Point 269-271 °C (lit.)[3]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform[2][3][7]
Sensitivity Light sensitive[2][3]
Storage Store in a cool, dry, well-ventilated area, in the dark, away from oxidizing agents.[1][2]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered with commercial this compound.

Q1: My batch of this compound has a distinct yellow or brownish tint, but the specification sheet says it should be white. What causes this discoloration and is it problematic?

A1: This is the most frequently encountered issue. The discoloration is typically due to the formation of colored oxidation products. Anilines, in general, are susceptible to air and light-induced oxidation. The diethylamino group is an electron-donating group that activates the aromatic ring, making it more prone to oxidation over time, especially if not stored properly under an inert atmosphere and protected from light.[2][8]

For many applications, particularly sensitive catalytic cross-coupling reactions (e.g., Suzuki, Heck), these impurities can interfere with the catalyst, leading to lower yields or complete reaction failure. Therefore, for high-purity applications, purification is strongly recommended.

Q2: I performed a reaction and my yield was significantly lower than expected. Could impurities in the starting material be the cause?

A2: Absolutely. Aside from oxidative impurities, commercial batches may contain residual starting materials from synthesis (e.g., N,N-diethylaniline) or byproducts (e.g., isomers from the bromination step). These nucleophilic or sterically similar impurities can compete in subsequent reactions, consuming reagents and complicating the purification of your desired product. It is always good practice to verify the purity of your starting material via TLC or ¹H NMR before commencing a large-scale synthesis.

Q3: What is the best general-purpose method to purify a moderately discolored, 5-25 gram batch of this compound?

A3: For this scale, recrystallization is the most efficient and cost-effective method. It is excellent for removing colored impurities and other minor, structurally different contaminants. The principle relies on the difference in solubility between your compound and the impurities in a chosen solvent at different temperatures.[9] The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures in the selected solvent, while impurities should either remain soluble or be insoluble at all temperatures. Ethanol is often a good starting point for recrystallization of substituted anilines.[10][11]

Q4: My TLC analysis shows an impurity with a very similar Rf value to my product. Will recrystallization work?

A4: Recrystallization is less effective for separating compounds with very similar structures and polarities, as they often have comparable solubility profiles. In this scenario, column chromatography is the preferred method.[12][13] It offers much higher resolving power by exploiting subtle differences in how compounds adsorb to a stationary phase (like silica gel) and partition into a mobile phase. A solvent system of ethyl acetate in hexanes is a common choice for separating aromatic amines.[14]

Q5: How do I choose between recrystallization and column chromatography?

A5: The choice depends on the nature of the impurities, the required purity level, and the scale of your experiment. The following workflow can guide your decision.

G Purification Decision Workflow start Assess Purity of Commercial This compound (TLC, NMR, Appearance) discolored Is the material significantly discolored (yellow/brown)? start->discolored tlc_check Does TLC show baseline material or highly polar impurities? discolored->tlc_check Yes close_rf Does TLC show impurities with close Rf values? discolored->close_rf No tlc_check->close_rf No plug_silica Action: Short Plug Filtration (Silica Gel) tlc_check->plug_silica Yes recrystallize Action: Recrystallization (with optional charcoal treatment) close_rf->recrystallize No, only minor non-polar impurities chromatography Action: Column Chromatography close_rf->chromatography Yes use_as_is Action: Use As Is (for non-sensitive applications) recrystallize->use_as_is If Purity is Sufficient chromatography->use_as_is If Purity is Sufficient plug_silica->use_as_is If Purity is Sufficient

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Safety First: Before starting any procedure, review the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]

Protocol 1: Recrystallization from Ethanol

This method is ideal for removing polar, colored impurities from 1-50 g of material.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring function

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to maximize recovery upon cooling, as some product will always remain in the mother liquor.[9]

  • (Optional) Decoloring: If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl and reheat for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the solid to a watch glass and let it air dry or place it in a vacuum desiccator.

  • Purity Check: Assess purity by melting point determination and TLC analysis. Pure this compound should melt sharply around 32-33 °C.[3]

G General Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Treat with Activated Charcoal A->B if needed C 3. Cool Solution Slowly to Room Temperature A->C if no charcoal B->C D 4. Chill in Ice Bath to Maximize Precipitation C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: Key steps in the recrystallization process.

Protocol 2: Flash Column Chromatography

This method is best for separating compounds with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column, flasks, and test tubes

  • Air or nitrogen source for pressure

Procedure:

  • Solvent System Selection: Determine the optimal solvent system using TLC. A good starting point is 10% Ethyl Acetate in Hexanes. The desired compound should have an Rf value of approximately 0.3-0.4 for good separation.[14]

  • Column Packing: Pack the column with silica gel using the chosen solvent system (e.g., as a slurry). Ensure the silica bed is compact and level.[13]

  • Sample Loading: Dissolve the crude material in the minimum amount of dichloromethane or the eluent. Carefully load this concentrated solution onto the top of the silica bed.[12]

  • Elution: Carefully add the eluent to the column and apply pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Check: Confirm purity via TLC and/or ¹H NMR.

References

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG.
  • Safety Data Sheet: 4-Bromo-N,N-dimethylaniline. Fisher Scientific.
  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com.
  • 4-Bromo-N,N-Dimethyl Aniline.
  • SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline. Fisher Scientific.
  • SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.
  • 4-Bromo-N,N-dimethylaniline - Safety D
  • 4-Bromo-N,N-dimethylaniline synthesis. ChemicalBook.
  • This compound, 97%. Fisher Scientific.
  • N,N-Diethylaniline - Physico-chemical Properties. ChemBK.
  • This compound CAS#: 2052-06-4. ChemicalBook.
  • This compound, min. 98%. Strem.
  • Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. PMC - PubMed Central.
  • Solubility of 4-bromo aniline in solvents? Reddit.
  • Preparation of N,N-dimethylation of 4-bromoaniline?
  • This compound 97%. Sigma-Aldrich.
  • Column Chromatography. Professor Dave Explains via YouTube.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
  • This compound | CAS 2052-06-4. Santa Cruz Biotechnology.
  • 4-Bromo-N,N-dimethylaniline | 586-77-6. ChemicalBook.
  • This compound 2052-06-4. TCI AMERICA.
  • This compound 2052-06-4. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Navigating Synthesis with this compound: Tips for R&D Chemists.
  • 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465. PubChem.
  • recrystallization & purification of N-bromosuccinimide. ChemHelpASAP via YouTube.
  • Column Chrom

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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in modulating the reactivity of 4-Bromo-N,N-diethylaniline. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding required to rationalize experimental choices and overcome common challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during experimentation in a direct question-and-answer format.

Q1: My Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) is failing or giving a very low yield. What are the first solvent-related parameters to check?

A1: When a Pd-catalyzed reaction underperforms, the solvent system is a primary suspect. The issue often traces back to one of three critical factors: solubility, atmospheric contamination, or a fundamentally mismatched solvent type.

  • Solubility: A successful cross-coupling reaction requires all components—the aryl bromide, the coupling partner (e.g., boronic acid), the base, and the catalyst—to be at least partially dissolved.[1] this compound is a solid that is insoluble in water but has partial solubility in organic solvents.[2][3][4] If your inorganic base (e.g., K₂CO₃, K₃PO₄) or boronic acid derivative is not dissolving, the reaction will be heterogeneous and extremely slow.

    • Solution: Consider a solvent mixture. A classic choice for Suzuki couplings is a combination of a non-polar or moderately polar solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[5][6][7] The organic solvent dissolves the aryl halide, while water dissolves the inorganic base and can facilitate the transmetalation step.[8] For substrates with poor solubility, highly polar aprotic solvents like DMF or NMP can be effective.[1][6]

  • Atmospheric Contamination: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which deactivates them.

    • Solution: Ensure your solvents are rigorously degassed before use. This is a non-negotiable step for reproducible results. Common methods include sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes or using several freeze-pump-thaw cycles. This applies to all solvent components, including the water.[7]

  • Mismatched Solvent Type: As detailed in the next question, the electronic and coordinating properties of the solvent directly influence the catalyst's behavior. An incorrect choice can halt the reaction entirely.

Q2: I'm observing unexpected side products in my Suzuki-Miyaura coupling, such as the formation of N,N-diethylaniline (protodeboronation). Could the solvent be the cause?

A2: Yes, the solvent system is a direct contributor to protodeboronation (the undesired cleavage of the C-B bond and its replacement with a C-H bond). This side reaction is often promoted by an excess of water or protic solvents, especially under harsh conditions (high temperature, prolonged reaction times).

  • Mechanism of the Problem: Boronic acids are susceptible to hydrolysis back to the parent arene. While a certain amount of water is often necessary to dissolve the base and facilitate the catalytic cycle, an improper solvent ratio or overly aggressive heating can favor this parasitic pathway.

  • Troubleshooting Steps:

    • Optimize the Solvent Ratio: Reduce the amount of water in your solvent system. Ratios from 9:1 to 4:1 (organic:water) are common starting points.[5][7]

    • Consider Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions may be necessary. This involves using a non-aqueous base like K₃PO₄ in a solvent such as dioxane or toluene.[7]

    • Use a More Stable Boronate: If the problem persists, the issue may lie with the boronic acid itself. Consider converting it to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which are more resistant to premature hydrolysis.[8]

Q3: I am attempting a nucleophilic substitution on an aryl bromide, but the reaction is extremely slow. How does my choice of a protic vs. aprotic solvent impact this?

A3: The choice between a polar protic and a polar aprotic solvent is arguably the most critical factor determining the success of a nucleophilic substitution (Sₙ2) reaction. For an Sₙ2 reaction involving a charged nucleophile (e.g., CN⁻, RO⁻) and an aryl halide, a polar aprotic solvent is almost always the superior choice.

  • The Problem with Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons (O-H or N-H bonds). They form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" around it.[9][10][11] This solvation shell stabilizes the nucleophile, blunting its reactivity and dramatically slowing down the Sₙ2 reaction rate.[9][12]

  • The Advantage of Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments, allowing them to dissolve both the organic substrate and ionic nucleophiles.[13] However, they lack the acidic protons necessary for strong hydrogen bonding.[13] As a result, the nucleophile remains "naked" and highly reactive in solution, leading to a significantly faster Sₙ2 reaction rate—sometimes by orders of magnitude.[9]

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of a solvent I should consider for reactions with this compound?

A1: When selecting a solvent, you must evaluate four primary characteristics:

  • Polarity (Dielectric Constant, ε): Polarity influences the solvent's ability to dissolve reactants and stabilize charged intermediates or transition states.[14] Solvents with a high dielectric constant (ε > 15) are considered polar and are essential for stabilizing ionic species formed during Sₙ1 reactions or polar transition states in some Pd-catalyzed steps.[15][16]

  • Protic vs. Aprotic Nature: This determines the solvent's ability to act as a hydrogen bond donor.[17] As discussed, this is critical for nucleophilic substitution reactions. Protic solvents favor Sₙ1 pathways by stabilizing the carbocation and leaving group, while aprotic solvents favor Sₙ2 pathways by leaving the nucleophile unsolvated and reactive.[17][18][19]

  • Coordinating Ability: In the context of transition-metal catalysis, this can be more important than polarity.[20] Coordinating solvents (e.g., DMF, MeCN, DMSO) can bind directly to the palladium center, altering its ligation state, reactivity, and even chemoselectivity.[20][21][22] Non-coordinating solvents (e.g., Toluene, Hexane, Dioxane) do not, leading to different active catalytic species.[21]

  • Boiling Point: The boiling point must be high enough to allow the reaction to proceed at a reasonable rate but low enough for easy removal during workup.

Q2: What is "solvolysis" and when should I be concerned about it?

A2: Solvolysis is a specific type of nucleophilic substitution (typically Sₙ1) where the solvent itself acts as the nucleophile.[23][24] You should be concerned about this possibility when using a polar protic solvent (like water, methanol, or ethanol) with a substrate that can form a stabilized carbocation.[25][26] While forming a carbocation directly on an aryl ring (as in this compound) is highly unfavorable, if the substrate has other functional groups (e.g., a benzylic halide elsewhere in the molecule), solvolysis could become a competing reaction pathway. The product will incorporate a fragment of the solvent (e.g., -OH from water, -OCH₃ from methanol).

Section 3: Data & Protocols
Table 1: Properties of Common Solvents in Organic Synthesis

This table summarizes key properties to aid in solvent selection. Dielectric constants (ε) are a measure of polarity.[27]

SolventAbbreviationDielectric Constant (ε at 20-25°C)Boiling Point (°C)Type
WaterH₂O80.1100Polar Protic
Dimethyl SulfoxideDMSO46.7189Polar Aprotic, Coordinating
AcetonitrileMeCN or ACN37.582Polar Aprotic, Coordinating
N,N-DimethylformamideDMF36.7153Polar Aprotic, Coordinating
MethanolMeOH32.765Polar Protic
EthanolEtOH24.678Polar Protic
Acetone-20.756Polar Aprotic
DichloromethaneDCM8.940Polar Aprotic
TetrahydrofuranTHF7.666Polar Aprotic, Weakly Coordinating
ToluenePhMe2.4111Non-polar, Non-coordinating
1,4-Dioxane-2.2101Non-polar, Non-coordinating
Hexane-1.969Non-polar, Non-coordinating

(Data compiled from various sources including[17][27])

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for coupling this compound with an arylboronic acid. NOTE: This is a general guide; optimization of catalyst, ligand, base, and temperature is often required.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via cannula or a gas-tight syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture in an oil bath to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 4: Visualizing Mechanisms & Workflows
Diagram 1: Solvent Selection Logic for Sₙ2 vs. Sₙ1 Reactions

G cluster_sn2 Sₙ2 Pathway (Concerted) cluster_sn1 Sₙ1 Pathway (Stepwise) start Reaction Goal: Nucleophilic Substitution sn2_choice Use Strong Nucleophile start->sn2_choice sn1_choice Substrate forms stable carbocation start->sn1_choice sn2_solvent Choose Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sn2_choice->sn2_solvent sn2_reason Why? Maximizes nucleophile reactivity by preventing H-bonding. The 'naked' nucleophile is more potent. sn2_solvent->sn2_reason sn1_solvent Choose Polar Protic Solvent (e.g., H₂O, MeOH, EtOH) sn1_choice->sn1_solvent sn1_reason Why? Stabilizes carbocation intermediate and leaving group, lowering the activation energy for the rate-determining step. sn1_solvent->sn1_reason

Caption: Decision workflow for solvent choice in nucleophilic substitution.

Diagram 2: Visualizing Solvent-Nucleophile Interactions

G cluster_protic Polar Protic Solvent (e.g., MeOH) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ H1 H H1->Nu_protic H-Bond O1 O O1->H1 H2 H H2->Nu_protic H-Bond O2 O O2->H2 H3 H H3->Nu_protic H-Bond O3 O O3->H3 label_protic 'Solvent Cage' Reduces Reactivity Nu_aprotic Nu⁻ dmf1 DMF dmf2 DMF dmf3 DMF label_aprotic 'Naked' Nucleophile High Reactivity

Caption: Protic vs. Aprotic solvent effects on a nucleophile (Nu⁻).

Diagram 3: Solvent Coordination in Palladium Catalysis

G cluster_non_coord Non-Coordinating Solvent (e.g., Toluene) cluster_coord Coordinating Solvent (S) (e.g., DMF) pd_non Pd(0)L (Active Catalyst) product_non L-Pd(II)-(Ar)(X) pd_non->product_non + Ar-X Oxidative Addition pd_coord Pd(0)L pd_solvated [Pd(0)L(S)] (New Active Catalyst) pd_coord->pd_solvated + S product_coord L-Pd(II)-(Ar)(X)(S) pd_solvated->product_coord + Ar-X Oxidative Addition (Altered Selectivity)

Caption: Solvent coordination alters the active palladium catalyst.

Section 5: References
  • D. A. Thomas, K. S. M. Tse, F. Schoenebeck, "Solvent coordination to palladium can invert the selectivity of oxidative addition," Chemical Science, 2022. [Online]. Available: [Link]

  • S. D. Thomas, K. M. G. O'Connell, F. Schoenebeck, "Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species," Semantic Scholar, N/A. [Online]. Available: [Link]

  • J. A. Leitch, "Solvent effects in palladium catalysed cross-coupling reactions," White Rose Research Online, 2017. [Online]. Available: [Link]

  • IndiaMART, "4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price," IndiaMART, N/A. [Online]. Available: [Link]

  • D. A. Thomas, K. S. M. Tse, F. Schoenebeck, "Solvent coordination to palladium can invert the selectivity of oxidative addition," Chemical Science, 2021. [Online]. Available: [Link]

  • S. D. Thomas, et al., "Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings," National Institutes of Health, 2019. [Online]. Available: [Link]

  • LibreTexts, "Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • ResearchGate, "How do you distinguish the polarity of organic solvent?," ResearchGate, 2014. [Online]. Available: [Link]

  • J. A. Tunge, "Common Solvents Used in Organic Chemistry: Table of Properties," University of Kansas, 2020. [Online]. Available: [Link]

  • Scribd, "Dielectric Constants of Common Solvents," Scribd, N/A. [Online]. Available: [Link]

  • The University of Liverpool Repository, "Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins," The University of Liverpool Repository, N/A. [Online]. Available: [Link]

  • Chemistry Steps, "Polar Protic and Polar Aprotic Solvents," Chemistry Steps, N/A. [Online]. Available: [Link]

  • LibreTexts, "7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution," Chemistry LibreTexts, 2015. [Online]. Available: [Link]

  • LibreTexts, "4.7: Solvent Effects in Nucleophilic Substitution," Chemistry LibreTexts, 2021. [Online]. Available: [Link]

  • UCLA, "Illustrated Glossary of Organic Chemistry - Dielectric constant," UCLA Department of Chemistry & Biochemistry, N/A. [Online]. Available: [Link]

  • ChemBK, "this compound," ChemBK, 2024. [Online]. Available: [Link]

  • M. H. S. B. Tariq et al., "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction...," PubMed Central, 2019. [Online]. Available: [Link]

  • St. Paul's Cathedral Mission College, "NUCLEOPHILIC SUBSTITUTION REACTIONS... Solvent Effects," St. Paul's College, N/A. [Online]. Available: [Link]

  • College of Saint Benedict, "NS7. Solvent Effects - aliphatic nucleophilic substitution," CSB/SJU, N/A. [Online]. Available: [Link]

  • The Organic Chemistry Tutor, "Solvolysis - SN1 Reaction Mechanism - Stereochemistry," YouTube, 2016. [Online]. Available: [Link]

  • Reddit, "Help needed with unreproducible Suzuki coupling," r/Chempros, 2023. [Online]. Available: [Link]

  • The Organic Chemistry Tutor, "Solvolysis Reactions With Stereochemistry - SN1 Mechanism," YouTube, 2023. [Online]. Available: [Link]

  • Reddit, "Solubility of 4-bromo aniline in solvents?," r/chemhelp, 2021. [Online]. Available: [Link]

  • ResearchGate, "(PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... ," ResearchGate, 2019. [Online]. Available: [Link]

  • Reddit, "How to approach choosing reaction conditions for Suzuki?," r/Chempros, 2024. [Online]. Available: [Link]

  • LibreTexts, "7.1: Solvolysis of Tertiary and Secondary Haloalkanes," Chemistry LibreTexts, 2015. [Online]. Available: [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N/A. [Online]. Available: [Link]

  • NIST, "this compound," NIST WebBook, N/A. [Online]. Available: [Link]

  • DiVA portal, "Mechanisms for Solvolytic Elimination and Substitution Reactions Involving Short-lived Carbocation Intermediates," DiVA, 2002. [Online]. Available: [Link]

  • Scribd, "Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry," Scribd, N/A. [Online]. Available: [Link]

  • Leah4sci, "Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions," YouTube, 2013. [Online]. Available: [Link]

  • Master Organic Chemistry, "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents," Master Organic Chemistry, 2012. [Online]. Available: [Link]

  • PubChem, "4-bromo-N,N-dimethylaniline," PubChem, N/A. [Online]. Available: [Link]

  • ResearchGate, "Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species," ResearchGate, 2021. [Online]. Available: [Link]

  • LibreTexts, "Polar Protic and Aprotic Solvents," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

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temperature optimization for synthesis of N,N-diethyl-4-methyl-3-arylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the temperature optimization for the synthesis of N,N-diethyl-4-methyl-3-arylaniline.

Technical Support Center: Synthesis of N,N-Diethyl-4-Methyl-3-Arylaniline

Introduction: The Critical Role of Temperature in C-C Bond Formation

The synthesis of polysubstituted anilines, such as N,N-diethyl-4-methyl-3-arylaniline, is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] These structures are frequently assembled using palladium-catalyzed cross-coupling reactions, which, while powerful, are highly sensitive to reaction parameters.[2] Among these parameters, temperature is arguably one of the most critical yet complex variables to optimize.

This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework and frequently asked questions (FAQs) to navigate the challenges of temperature optimization in the synthesis of N,N-diethyl-4-methyl-3-arylaniline, primarily focusing on the Suzuki-Miyaura coupling pathway.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

A common and effective strategy for synthesizing the target compound is the palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-N,N-diethyl-4-methylaniline and a suitable arylboronic acid . This guide will use this reaction as the primary model for discussing temperature optimization.

Frequently Asked Questions (FAQs): Foundational Concepts

Q1: Why is temperature such a critical parameter in the synthesis of N,N-diethyl-4-methyl-3-arylaniline via Suzuki or Buchwald-Hartwig reactions?

A1: Temperature directly influences multiple facets of the reaction:

  • Reaction Rate: As a general principle, higher temperatures increase the rate of reaction, allowing for shorter reaction times. However, an excessively high temperature can accelerate undesired side reactions.

  • Catalyst Activity and Stability: The palladium catalyst's active state is temperature-dependent. The initial reduction of a Pd(II) precatalyst to the active Pd(0) species is often thermally driven.[3] However, temperatures that are too high can lead to catalyst decomposition, often observed as the formation of palladium black, which reduces catalytic activity.[4]

  • Solubility: The solubility of reagents, particularly the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and the boronic acid, is often temperature-dependent.[5] Inadequate solubility at lower temperatures can stall the reaction.

  • Reaction Selectivity: Temperature can dictate the pathway of the reaction. Elevated temperatures may provide enough energy to overcome the activation barrier for side reactions, such as dehalogenation or homo-coupling, reducing the yield of the desired product.[6]

Q2: What is a typical starting temperature range for optimizing this type of Suzuki coupling reaction?

A2: For Suzuki-Miyaura couplings involving aryl bromides, a typical temperature range for initial screening is between 80°C and 110°C .[3][7] Reactions involving less reactive aryl chlorides may require higher temperatures, while more reactive aryl iodides might proceed at lower temperatures. It is rare for these catalyst systems to be effective at ambient temperatures without highly specialized ligands.[4][8]

Q3: Can running the reaction at a lower temperature for a longer time achieve the same result as a higher temperature for a shorter time?

A3: Not necessarily. While this can sometimes be the case, lower temperatures may not provide sufficient energy to overcome the activation energy of key steps in the catalytic cycle, such as the initial oxidative addition. Conversely, some thermally sensitive substrates or products may require lower temperatures to prevent decomposition, even if it necessitates a longer reaction time.[2][9] A systematic optimization is always recommended over assuming a simple time-temperature trade-off.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable, temperature-focused solutions.

Issue 1: Low or No Conversion of Starting Materials

  • Question: I have assembled my reaction with the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base, but after several hours, TLC/LC-MS analysis shows only starting materials. What temperature adjustments should I consider?

  • Answer & Solutions:

    • Insufficient Thermal Energy: The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step and requires a specific activation energy.[10] Your current temperature may be too low to initiate the catalytic cycle.

      • Action: Increase the reaction temperature in 10-15°C increments. A common starting point is 80°C, with subsequent trials at 95°C and 110°C.[7][11]

    • Poor Solubility of Reagents: The inorganic base or the boronic acid may not be sufficiently soluble in the chosen solvent at the current temperature, preventing their participation in the reaction.[5]

      • Action: While maintaining the same temperature, consider switching to a solvent with better solubilizing properties (e.g., from THF to dioxane or toluene), which also allows for higher reaction temperatures.[3] Alternatively, increasing the temperature may improve solubility enough to initiate the reaction.

Issue 2: Significant Formation of Side Products

  • Question: My reaction is consuming the starting materials, but I am seeing a large amount of dehalogenated starting material (N,N-diethyl-4-methylaniline) and/or biaryl (from homo-coupling of the boronic acid). How can temperature be used to suppress these side products?

  • Answer & Solutions:

    • Catalyst Decomposition at High Temperatures: Excessively high temperatures can cause the palladium catalyst to decompose or agglomerate into inactive palladium black.[4] This can promote side reactions.

      • Action: Lower the reaction temperature. If you are running the reaction at 110°C, try reducing it to 90-100°C. A lower temperature can favor the desired catalytic pathway over decomposition pathways.

    • Thermally Induced Side Reactions:

      • Dehalogenation: This can occur via a competing β-hydride elimination pathway, which becomes more prevalent at higher temperatures.[10]

      • Homo-coupling (Glaser coupling): The oxidative coupling of boronic acids can also be favored at higher temperatures.

      • Action: Reduce the reaction temperature. Finding the "sweet spot" where the desired cross-coupling is efficient but side reactions are minimized is the primary goal of optimization.[1]

Issue 3: Degradation of the Final Product

  • Question: I see the formation of my desired product by TLC/LC-MS, but its concentration decreases over time, accompanied by the appearance of new, unidentified impurities. Could the temperature be too high?

  • Answer & Solutions:

    • Thermal Instability: The target molecule, N,N-diethyl-4-methyl-3-arylaniline, or key intermediates in the catalytic cycle, may not be stable at the reaction temperature over extended periods.

      • Action: Perform a time-course study at your current temperature to identify the point of maximum product concentration. If degradation is observed, lower the reaction temperature by 15-20°C and re-run the experiment, accepting that a longer reaction time may be necessary.[9]

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a method for efficiently screening temperatures to find the optimal conditions for your specific arylboronic acid partner.

Objective: To determine the optimal reaction temperature that maximizes the yield of N,N-diethyl-4-methyl-3-arylaniline while minimizing side product formation.

Materials:

  • 3-bromo-N,N-diethyl-4-methylaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv, finely powdered)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Reaction vials suitable for heating and inert atmosphere

  • Magnetic stir bars

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge three separate reaction vials with the 3-bromo-N,N-diethyl-4-methylaniline, arylboronic acid, palladium catalyst, ligand, and base.

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Heating: Place each vial in a pre-heated reaction block or oil bath set to a different temperature. A good screening range is 80°C, 95°C, and 110°C .

  • Reaction Monitoring:

    • After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction.

    • Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by TLC and/or LC-MS to assess the relative amounts of starting material, product, and key side products.

  • Data Collection: Continue monitoring the reactions at regular intervals (e.g., 4h, 8h, 16h) until the starting material is consumed in the most promising reaction or until product degradation is observed.

  • Analysis: Compare the results from the different temperatures. The optimal temperature is the one that provides the highest conversion to the desired product with the lowest level of impurities in a reasonable amount of time.

Data Presentation: Interpreting Optimization Results

The following table shows representative, albeit hypothetical, data from a temperature optimization experiment.

Temperature (°C)Reaction Time (h)Conversion of Aryl Bromide (%)Yield of Desired Product (%)Key Impurity (Dehalogenation, %)
80166560< 2
958> 98924
1104> 988115

Analysis: In this example, 80°C is too low, leading to an incomplete reaction. 110°C is effective at driving the reaction to completion quickly but generates a significant amount of the dehalogenated side product. The optimal temperature is 95°C , which provides the best balance of high yield and minimal impurity formation.[1]

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction, several of which are highly influenced by temperature.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oxidative_addition Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ oxidative_addition->transmetalation Ar'B(OH)₂ Base reductive_elimination Reductive Elimination (Ar-Ar') transmetalation->reductive_elimination Isomerization reductive_elimination->pd0 Product Ar-Ar' caption Key steps in the Suzuki-Miyaura catalytic cycle.

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Temperature Optimization

This flowchart provides a logical path for diagnosing and solving common temperature-related issues.

Troubleshooting_Workflow start Reaction Start check_conversion Monitor Conversion by TLC/LC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 20% good_conversion Good Conversion check_conversion->good_conversion > 20% increase_temp Increase Temp by 10-15°C (Check Solubility) low_conversion->increase_temp check_purity Check Purity/ Side Products good_conversion->check_purity increase_temp->check_conversion high_purity High Purity (>95%) check_purity->high_purity Yes low_purity Significant Side Products (Dehalogenation/Homo-coupling) check_purity->low_purity No optimal Optimal Temperature Found high_purity->optimal decrease_temp Decrease Temp by 10-15°C low_purity->decrease_temp decrease_temp->check_conversion

Caption: A decision tree for troubleshooting common temperature issues.

References

  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • BenchChem. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines.
  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube.
  • ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination....
  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(3), 184-195.
  • Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 178-187.
  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Torborg, C., & Beller, M. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Advanced Synthesis & Catalysis, 351(18), 3027-3043.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Vici, G., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal, 12(19), 5142-5148.
  • BenchChem. (n.d.). Strategies to minimize impurities in N-Allyl-3-(trifluoromethyl)aniline production.

Sources

Technical Support Center: Achieving High Regioselectivity in Mono-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for C-H arylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in mono-arylation reactions. Achieving single, predictable site functionalization is a paramount challenge in synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your reactions for success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format. The solutions are grounded in mechanistic principles to foster a deeper understanding of the reaction dynamics.

Problem 1: Poor or No Regioselectivity (Mixture of Isomers)

Q: My reaction is producing a mixture of regioisomers (e.g., ortho/meta/para or C2/C3). What are the primary factors to investigate?

A: A lack of regioselectivity typically points to a competition between different C-H activation pathways. The root cause can usually be traced to one of four key areas: the directing group, the catalyst/ligand system, substrate electronics, or reaction conditions.

  • Cause A: Ineffective or Ambiguous Directing Group (DG) Strategy.

    • Explanation: The directing group is the primary tool for enforcing positional control by forming a stable cyclometalated intermediate that brings the catalyst into close proximity with a specific C-H bond (typically ortho)[1]. If the DG's coordinating ability is weak, or if multiple sites can be activated, selectivity will suffer.

    • Solution:

      • Assess DG Efficacy: Ensure your chosen directing group is robust for the catalytic system. N-containing heterocycles like pyridines, pyrazoles, and oxazolines are classic, powerful DGs for achieving ortho-selectivity[1].

      • Consider Removable or Modifiable DGs: If the directing group is not desired in the final product, its subsequent removal can be challenging. Employing removable directing groups, such as a pyridinyl group attached via a cleavable silicon linker or a carboxylate group, can be a superior strategy.[2][3]. The nitro group is also a versatile DG as it can be converted into a wide array of functionalities post-arylation[2].

  • Cause B: Suboptimal Ligand Choice.

    • Explanation: The ligand is not just a spectator; it is a critical controller of the catalyst's steric and electronic environment. It can dictate which C-H bond is favored for activation, sometimes even overriding the substrate's intrinsic reactivity. Computational studies have shown that a ligand can fundamentally alter the preferred reaction mechanism, for example, switching between a metalation/deprotonation pathway and a Heck-type pathway, each favoring a different regioisomer[4].

    • Solution:

      • Switch Ligand Class: If a reaction intended for C2 arylation of a heterocycle like indole is giving C3 products (or vice-versa), the ligand is the first variable to change. For N-phenylsulfonylindoles, a "ligand-free" Pd(OTs)₂ system favors C2 arylation, while the addition of a bidentate nitrogen ligand like 2,2'-bipyrimidine (bpym) completely switches the selectivity to C3[5][6].

      • Tune Sterics and Electronics: For a given pathway, ligand properties are crucial. In Ru-catalyzed arylations, bulky monodentate phosphine ligands can decrease reaction efficiency, while electron-poor phosphines can also hinder the reaction[7]. A systematic screen of ligands with varying cone angles and electronic parameters is a powerful optimization strategy[7][8].

  • Cause C: Competing Electronic and Steric Effects of the Substrate.

    • Explanation: In the absence of a strong directing group, the intrinsic electronic properties and steric profile of the substrate dictate the site of arylation. Electron-rich C-H bonds are generally more reactive. However, sterically hindered positions, even if electronically favorable, may be inaccessible to the catalyst[9].

    • Solution:

      • Analyze the Substrate: Map the electronic landscape of your arene. C-H bonds adjacent to electron-donating groups are typically more susceptible to electrophilic-type C-H activation.

      • Leverage Non-Covalent Interactions: It has been shown that catalytic systems can be designed to utilize non-covalent interactions. For instance, a rationally designed Pd(II)-carboxylate catalyst can favor C-H arylation next to endocyclic methylene groups through interactions between the catalyst's carboxylate groups and the substrate's methylene group[10].

Problem 2: Diarylation Occurs Instead of Selective Mono-arylation

Q: My goal is mono-arylation, but I am isolating significant amounts of the diarylated product. How can I suppress the second addition?

A: This is a common challenge, as the mono-arylated product can sometimes be more reactive than the starting material[11]. Controlling the mono- to di-arylation ratio is a classic selectivity problem that can be solved by catalyst choice, stoichiometry, or reaction conditions.

  • Cause A: The Catalyst Intrinsically Favors Diarylation.

    • Explanation: Different transition metals, and even different complexes of the same metal, have distinct catalytic activities. Some are simply too reactive or follow a pathway that readily facilitates a second C-H activation.

    • Solution:

      • Switch the Metal Center: This is the most powerful solution. A landmark study on the C-H arylation of aromatic amides demonstrated a clean switch in selectivity based on the metal. Using [CpRhCl₂]₂ as the catalyst selectively promotes monoarylation , whereas switching to [Cp IrCl₂]₂ under similar conditions shows a distinct preference for diarylation [12][13][14].

      • Modify the Ligand: For palladium catalysis, specially designed P,N-ligands (like Mor-DalPhos) have proven critical in controlling reactivity to achieve the selective mono-α-arylation of acetone, a notoriously difficult substrate[15]. The ligand's structure can create a steric shield around the metal center that disfavors the binding and activation of the bulkier mono-arylated product.

  • Cause B: Reaction Stoichiometry and Conditions.

    • Explanation: Le Châtelier's principle applies. If the arylating agent is present in large excess and the reaction is allowed to run for an extended period, the probability of a second arylation event increases significantly.

    • Solution:

      • Control Stoichiometry: Reduce the equivalents of the arylating partner (e.g., aryl halide or boronic acid) to 1.0-1.2 equivalents relative to the substrate. While this may result in incomplete conversion of the starting material, it will significantly suppress diarylation.

      • Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed or when the diarylated product begins to appear in significant amounts.

      • Lower Temperature: Reducing the reaction temperature can sometimes introduce a sufficient kinetic barrier to the second arylation, which may require a higher activation energy than the first.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my regioselective arylation?

A1: There is no universal "best" ligand; the choice is highly dependent on the substrate and the desired regioisomer. However, a logical approach can guide your selection:

  • Consult the Literature for Analogous Systems: The most reliable starting point is to find published procedures for substrates similar to your own[16].

  • Consider the Desired Mechanism:

    • For classic ortho-selectivity via a directing group, phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are common starting points for palladium catalysis[8][17].

    • To achieve non-canonical selectivity (e.g., C3 over C2 in an indole), bidentate nitrogen ligands (e.g., 2,2'-bipyrimidine, 4,5-diazafluoren-9-one) have been shown to switch the mechanistic pathway and, thus, the regiochemical outcome[5][6].

  • Perform a Ligand Screen: Intelligent screening is vital[18]. It is often most efficient to screen a small, diverse set of ligands representing different classes (e.g., a bulky monodentate phosphine, a bidentate phosphine, an NHC, and a nitrogen-based ligand).

Q2: What is the role of the base and solvent in controlling regioselectivity?

A2: The base and solvent are critical components that influence the entire catalytic cycle.

  • Base: The base is often involved in the C-H activation step, typically in a Concerted Metalation-Deprotonation (CMD) mechanism[10]. The choice of base can dramatically affect selectivity. For example, in the direct C-H arylation of thiazoles, a Pd/PPh₃ catalyst with NaOtBu gives C2-arylated products, while a Pd/Bphen catalyst with K₃PO₄ provides C5-arylated products[19].

  • Solvent: The solvent's polarity and coordinating ability can influence the stability of catalytic intermediates and the aggregation state of the catalyst[17]. In some Pd-catalyzed cross-couplings, polar solvents can favor different active catalytic species compared to nonpolar solvents, thereby impacting the reaction's outcome[17].

Q3: Can regioselectivity be achieved without a directing group?

A3: Yes, this is a major goal of modern synthetic chemistry. Regioselectivity in non-directed C-H arylations is typically governed by the substrate's intrinsic properties or by catalyst control.

  • Substrate Control: Arylation will generally occur at the most sterically accessible, electronically rich C-H bond[9].

  • Catalyst Control: As discussed, the catalyst system can be designed to favor one site over another. This is often achieved by using ligands that create a specific steric or electronic environment or by using metals that favor different activation pathways[5][12]. For instance, a Pd(II)-carboxylate system was designed to use non-covalent interactions to direct arylation to a site near a methylene group, a distinct mode of selectivity not reliant on a traditional chelating directing group[10].

Visualizing the Path to Selectivity

Diagrams can clarify complex decision-making processes and mechanistic concepts.

Troubleshooting_Regioselectivity cluster_DG Directing Group Pathway cluster_NonDG Non-Directed Pathway Start Problem: Mixture of Regioisomers DG_Check Is a directing group (DG) being used? Start->DG_Check DG_Yes Check DG Coordination: Is it strongly coordinating for this metal? DG_Check->DG_Yes Yes DG_No Evaluate Substrate Control: Are multiple sites electronically similar and sterically accessible? DG_Check->DG_No No Ligand_Sterics Tune Ligand Sterics: Is the ligand too bulky, preventing approach to the directed position? DG_Yes->Ligand_Sterics Solution1 Solution: - Use a more established DG - Screen different ligands (e.g., less bulky phosphines) Ligand_Sterics->Solution1 Catalyst_Control Implement Catalyst Control: Can a ligand or different metal override intrinsic selectivity? DG_No->Catalyst_Control Solution2 Solution: - Switch ligand class (e.g., N,N- vs P) - Switch metal (e.g., Pd vs. Ru) - Modify substrate to block sites Catalyst_Control->Solution2

Directing_Group_Mechanism Start Arene-DG + [Pd] Coord Coord Start->Coord Product ortho-Arylated Product Release Release Release->Product

Key Experimental Protocol

This protocol provides a validated starting point for a catalyst-controlled regioselective reaction. Optimization may be required for different substrates.

Protocol: Palladium-Catalyzed C3-Selective Aerobic Oxidative Arylation of N-Phenylsulfonylindole (Adapted from work by White and co-workers[5][6])

Objective: To achieve high regioselectivity for the C3-arylated indole product by employing a specific ligand to steer the reaction away from the typically favored C2 position.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • 2,2'-Bipyrimidine (bpym)

  • Copper(II) salt (e.g., Cu(OAc)₂)

  • Benzoquinone (BQ)

  • N-Phenylsulfonylindole substrate (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Anhydrous solvents: Acetic Acid (AcOH), Trifluoroethanol (TFE)

  • Oxygen (O₂) balloon

Procedure:

  • Catalyst Pre-formation (in situ): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv) and TsOH·H₂O (0.20 equiv). This mixture generates the active Pd(OTs)₂ precatalyst.

  • Assemble Reaction: To the same tube, add the ligand 2,2'-bipyrimidine (bpym, 0.06 equiv), the copper co-catalyst (e.g., Cu(OAc)₂, 0.15 equiv), and the oxidant benzoquinone (BQ, 0.5 equiv).

  • Add Reagents: Add the N-phenylsulfonylindole substrate (1.0 equiv) and the aryl boronic acid (1.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen three times. Then, evacuate and backfill with an O₂ balloon.

  • Add Solvents: Under the O₂ atmosphere, add the solvent mixture of AcOH and TFE (e.g., 1:1 v/v) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Reaction: Place the sealed tube in a preheated oil bath at 60 °C and stir vigorously for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS to check for consumption of starting material and formation of the desired product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C3-arylated indole.

Table 1: Catalyst System vs. Regioselectivity in Indole Arylation (Data synthesized from[5][6])

Catalyst System ComponentsKey Ligand/AdditivePredominant IsomerTypical Selectivity (C2:C3 or C3:C2)
Pd(OTs)₂ / Fe(NO₃)₃None ("Ligand-free")C2-Arylated Indole>20:1
Pd(OTs)₂ / Cu(II) / BQ2,2'-Bipyrimidine (bpym)C3-Arylated Indole>10:1
Pd(OTs)₂ / Cu(II) / BQ4,5-Diazafluoren-9-one (DAF)C3-Arylated Indole>10:1

References

  • Proutière, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie. [Link]
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  • OpenChemHub. (2024).
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  • Kumar, A., & Gevorgyan, V. (2017).
  • Lu, M., et al. (2025). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. American Chemical Society. [Link]
  • He, J., et al. (2025). Non-covalent interactions guided regioselective C−H arylation next to aliphatic groups: A distinct mode of site selectivity. ACS Fall 2025. [Link]
  • Huang, L., et al. (2016). Regioselective C-H Hydroarylation of Internal Alkynes with Arenecarboxylates: Carboxylates as Deciduous Directing Groups.
  • Neufeldt, S. R., & White, M. C. (2012).
  • Lu, M., et al. (2025). Catalyst-Controlled Switchable Mono-/Di-C–H Arylation of Aromatic Amides with Arylsilanes. Organic Letters. [Link]
  • Ghaffari, B., et al. (2025). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry. [Link]
  • Simmons, E. M., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
  • Ma, J., et al. (2020). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry – A European Journal. [Link]
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  • Itami, K., et al. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes. Journal of the American Chemical Society. [Link]
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  • Shaughnessy, K. H., et al. (2025). Ligand effects on the regioselectivity of palladacycle-catalyzed cross-coupling of aryl alkynes with propargyl alcohols and amides. ACS Fall 2025. [Link]
  • Legault, C. Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]
  • Combellas, C., et al. (2005). Steric Effects in the Reaction of Aryl Radicals on Surfaces. Langmuir. [Link]
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  • Molloy, J. J., et al. (2022). Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science. [Link]
  • Heck, R. F., et al. (1979). Electronic and steric effects in the olefin arylation and carboalkoxylation reactions with organopalladium compounds. Journal of the American Chemical Society. [Link]
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  • Deraedt, C., & Astruc, D. (2014). Exploring Green Solvents Associated to Pd/C as Heterogeneous Catalyst for Direct Arylation of Heteroaromatics with Aryl Bromides.
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safe handling and storage procedures for 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-N,N-diethylaniline

Welcome to the technical support guide for this compound (CAS No: 21292-73-3). This document is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during its use.

Core Safety & Hazard Overview

This compound is an aromatic amine derivative. Like many compounds in this class, it requires careful handling due to its potential toxicity. The primary hazards involve harm if swallowed, in contact with skin, or inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation.[1][2][3][4][5]

Understanding these hazards is the foundation of safe laboratory practice. The causality is straightforward: the compound's chemical structure allows it to be absorbed through multiple routes and interact with biological systems, leading to irritation and toxicity. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Key Safety Data Summary
PropertyValueSource
CAS Number 586-77-6 (for the closely related N,N-dimethyl analog)[2][6][7]
Molecular Formula C₁₀H₁₄BrN[5]
Appearance Beige or grey crystalline solid[4][7]
Melting Point 52 - 56 °C[4][7]
Boiling Point 264 °C[4][7]
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[1][2][3]
H315 (Causes skin irritation)[1][2][3][5]
H319 (Causes serious eye irritation)[1][2][3][5]
H335 (May cause respiratory irritation)[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the correct storage conditions for this compound?

A1: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] It is stable under recommended storage conditions but should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and some metals to prevent hazardous reactions.[3][6][7][8] The rationale for these conditions is to prevent degradation from moisture, oxidation from air, and unwanted reactivity.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Wear impervious, chemically resistant gloves.[2]

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[2][3]

  • Skin and Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[3][8]

  • Respiratory Protection: All handling of the solid should be done in a certified chemical fume hood. If dusts are generated and exposure limits could be exceeded, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2) must be used.[8]

Q3: What are the initial signs of degradation or impurity?

A3: A noticeable change in color from its typical beige or grey appearance to a darker shade can indicate oxidation or degradation. The presence of a strong, unusual odor may also suggest impurity. For critical applications, it is best practice to verify the purity of a new or aged bottle via analytical methods like NMR or melting point analysis before use.

Q4: How should I dispose of waste this compound?

A4: Waste must be treated as hazardous. It should be disposed of by a licensed professional waste disposal service.[8] Do not empty into drains or release into the environment.[1][7][8] All containers, even if empty, should be handled as hazardous waste and disposed of according to institutional and local regulations.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during experimentation.

Problem 1: The solid has clumped together and appears discolored.

  • Probable Cause: This is a classic sign of moisture absorption and potential oxidation. The N,N-diethylaniline moiety is susceptible to oxidation, which is often catalyzed by light and air, leading to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is viable. Perform a melting point test. A broad or depressed melting range compared to the literature value (52-56 °C) indicates significant impurity.[4]

    • Consider Purification: If the material is critical and a new batch is unavailable, purification may be an option. A common method for related anilines is refluxing with acetic anhydride followed by fractional distillation under reduced pressure.[9] However, this should only be attempted by experienced chemists with appropriate safety controls.

    • Prevent Recurrence: Ensure the container is always tightly sealed immediately after use. For long-term storage, consider using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Inconsistent results in a reaction where the compound is a starting material.

  • Probable Cause: Assuming other reagents and conditions are controlled, the issue likely stems from the purity of the this compound or an unforeseen incompatibility.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: As in Problem 1, confirm the purity of your starting material. Impurities can act as catalysts or inhibitors, leading to variable reaction rates or side product formation.

    • Check for Incompatibilities: Review your reaction setup. This compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and certain metals.[6][7][8] Accidental contamination with these can quench a reaction or create hazardous byproducts.

    • Run a Control Reaction: Use a fresh, unopened bottle of the compound as a standard to determine if the issue lies with your aged stock.

Problem 3: A small spill (<5g) has occurred inside a chemical fume hood.

  • Probable Cause: Accidental handling error during weighing or transfer.

  • Solution Protocol: Immediate and correct response is crucial to prevent exposure.

    • Alert & Isolate: Alert colleagues in the immediate area. Ensure the fume hood sash is kept at a safe working height to maintain containment.

    • Don Appropriate PPE: Ensure you are wearing gloves, a lab coat, and safety goggles.

    • Contain & Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization. Do not use combustible materials like paper towels directly on the solid.

    • Collect Waste: Carefully sweep up the mixture into a designated hazardous waste container.[7][8]

    • Decontaminate: Wipe the spill area with a suitable solvent (check your institution's safety protocols, but ethanol or a soap and water solution is often used), followed by a final wipe with water. All cleaning materials must be disposed of as hazardous waste.

    • Document: Report the spill according to your laboratory's safety procedures.

Workflow for Small Spill Response

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse A Spill Detected C Is anyone exposed? A->C B Is spill contained in fume hood? E Assess Spill Size B->E Yes I Evacuate Area. Alert Safety Officer. Do NOT clean up alone. B->I No C->B No D Initiate First Aid. Call Emergency Services. C->D Yes F Small Spill (<5g) E->F Small G Large Spill (>5g) E->G Large H Follow Small Spill Cleanup Protocol F->H G->I

Caption: Decision workflow for chemical spill response.

Detailed Protocol: Safe Weighing and Dispensing

This protocol is designed to minimize exposure and prevent contamination.

Objective: To accurately weigh a specified amount of this compound solid for experimental use.

Materials:

  • This compound stock container

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Secondary containment (e.g., a beaker)

  • Designated waste container

Procedure:

  • Preparation:

    • Ensure all work is performed inside a certified chemical fume hood.

    • Don all required PPE (lab coat, safety goggles, chemical-resistant gloves).

    • Place the analytical balance inside the fume hood.

    • Place a labeled, clean receiving vessel (e.g., a round-bottom flask) in a beaker for stability.

  • Weighing:

    • Place a weigh boat on the balance and tare the mass.

    • Slowly open the stock container. Causality Note: Opening slowly minimizes the chance of creating airborne dust.

    • Using a clean spatula, carefully transfer a small amount of the solid to the weigh boat. Avoid scraping the container, which can generate dust.

    • Once the desired mass is obtained, securely close the stock container immediately.

  • Transfer:

    • Carefully pick up the weigh boat and transfer the solid to your receiving vessel.

    • Tap the spatula and weigh boat gently to ensure a complete transfer.

    • Place the used weigh boat and any contaminated items directly into the designated hazardous waste container.

  • Cleanup:

    • Wipe the spatula clean with a disposable wipe moistened with an appropriate solvent (e.g., ethanol). Dispose of the wipe in the hazardous waste container.

    • Wipe down the surface of the balance and the surrounding area within the fume hood.

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[1]

References

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. URL
  • 4-Bromo-N′,N′-dimethylaniline SDS, 586-77-6 Safety D
  • SAFETY DATA SHEET (4-Bromo-N,N-dimethylaniline) - Smolecule. URL
  • SAFETY DATA SHEET (4-Bromo-N,N-dimethylaniline) - Acros Organics. URL
  • SAFETY DATA SHEET (4-Bromo-N,N-dimethylaniline) - Fisher Scientific. URL
  • 4-Bromo-N,N-dimethylaniline - Safety D
  • Benzenamine, 4-bromo-N,N-diethyl- | C10H14BrN | CID 16328 - PubChem. URL
  • SAFETY DATA SHEET (4-Bromo-N,N-dimethylaniline) - Sigma-Aldrich. URL
  • SAFETY DATA SHEET (4-Bromo-N,N-dimethylaniline) - Thermo Fisher Scientific. URL
  • SAFETY DATA SHEET (4-Bromo-2,6-dimethylaniline) - Thermo Fisher Scientific. URL
  • 4-Bromo-N,N-dimethylaniline 97% 586-77-6 - Sigma-Aldrich. URL
  • Amines - National Council of Educational Research and Training (NCERT). URL
  • 4-Bromo-N,N-dimethylaniline | 586-77-6 - ChemicalBook. URL

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Validation & Comparative

A Comparative Reactivity Analysis: 4-Iodo- vs. 4-Bromo-N,N-diethylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall process economy. This guide provides an in-depth, objective comparison of the reactivity between 4-iodo-N,N-diethylaniline and 4-bromo-N,N-diethylaniline, two common building blocks in the synthesis of pharmaceuticals, organic electronics, and fine chemicals. By synthesizing mechanistic principles with experimental data, this document serves as a practical resource for scientists aiming to optimize their synthetic strategies.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the disparity in their carbon-halogen (C-X) bond strengths. The reactivity trend in palladium-catalyzed cross-coupling reactions almost universally follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F [1][2][3].

This hierarchy is a direct consequence of the bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond[4][5].

  • C-I Bond Dissociation Energy: ~213 kJ/mol[6]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[6][7]

  • C-Cl Bond Dissociation Energy: ~327 kJ/mol[6][7]

The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent Pd(0) catalyst[1][2]. During this step, the C-X bond is cleaved. A lower BDE facilitates this cleavage, allowing the reaction to proceed more rapidly and under significantly milder conditions[4][5]. Consequently, 4-iodo-N,N-diethylaniline is inherently more reactive than its bromo-counterpart.

Mechanistic Implications: The Oxidative Addition Step

The catalytic cycles for cornerstone reactions like Suzuki, Heck, and Buchwald-Hartwig amination all commence with the oxidative addition of the aryl halide. The facility of this step directly impacts the overall catalytic turnover frequency.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(R)L₂ OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Regeneration Product Ar-R TM_Complex->Product Reductive Elimination ArI 4-Iodo-N,N-diethylaniline (Weaker C-I Bond) ArI->OA_Complex Faster Rate Milder Conditions ArBr This compound (Stronger C-Br Bond) ArBr->OA_Complex Slower Rate Harsher Conditions Experimental_Workflow cluster_0 Reaction Setup (Parallel) cluster_1 Reaction Conditions cluster_2 Monitoring & Analysis start_A Vial A: 4-Iodo-N,N-diethylaniline (1 mmol) Phenylboronic Acid (1.2 mmol) Pd(PPh₃)₄ (2 mol%) K₂CO₃ (2 mmol) Toluene/H₂O heat_A Heat at 80°C start_A->heat_A start_B Vial B: This compound (1 mmol) Phenylboronic Acid (1.2 mmol) Pd(PPh₃)₄ (2 mol%) K₂CO₃ (2 mmol) Toluene/H₂O heat_B Heat at 100°C start_B->heat_B monitor Monitor by TLC/GC-MS (every hour) heat_A->monitor heat_B->monitor workup Aqueous Workup & Purification monitor->workup compare Compare Yield & Rate workup->compare

Caption: Workflow for a comparative experimental analysis.

Protocol 1: Suzuki Coupling of 4-Iodo-N,N-diethylaniline
  • Reaction Setup: To a clean, dry Schlenk flask, add 4-iodo-N,N-diethylaniline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water (5 mL).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 4-8 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound
  • Reaction Setup: To a clean, dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water (5 mL).

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The evidence unequivocally demonstrates that 4-iodo-N,N-diethylaniline is a more reactive substrate than this compound in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, rooted in its lower C-I bond dissociation energy, translates into faster reaction rates, milder conditions, and often higher yields with less rigorous optimization.

For researchers and drug development professionals, the choice involves a strategic trade-off:

  • Choose 4-Iodo-N,N-diethylaniline when:

    • Working with thermally sensitive or complex substrates.

    • Rapid reaction times and high throughput are critical.

    • Milder conditions are necessary to avoid side reactions.

    • Maximizing yield on the first attempt is the primary goal.

  • Choose this compound when:

    • Cost of starting materials is a primary driver (aryl bromides are often less expensive than iodides).

    • The synthetic route involves robust molecules that can withstand higher temperatures.

    • Access to more advanced, highly active catalyst systems is available to overcome the lower reactivity.

    • The project is at a larger scale where material cost becomes a significant factor.

Ultimately, a comprehensive understanding of this reactivity trend empowers chemists to design more efficient, cost-effective, and successful synthetic routes.

References

  • A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing).
  • A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. Benchchem.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC.
  • Comparison of reactivity of different aryl halides (a) The predicted... ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Heck Reaction. Organic Chemistry Portal.
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.
  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate.
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. chemguide: CIE A level chemistry support.
  • Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate.
  • Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... ResearchGate.
  • 8.8: Strength of Covalent Bonds. Chemistry LibreTexts.

Sources

A Senior Application Scientist's Guide to Alternatives for 4-Bromo-N,N-diethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and sustainability of a synthetic route. 4-Bromo-N,N-diethylaniline is a widely utilized intermediate, valued for its role in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-donating diethylamino group activates the aromatic ring, while the bromine atom provides a reactive handle for a multitude of transformations.

However, reliance on a single building block can be limiting. Factors such as cost, availability, reaction efficiency, and an increasing emphasis on greener chemistry necessitate a thorough understanding of viable alternatives. This guide provides an in-depth technical comparison of alternative strategies to this compound in two major areas of its application: Palladium-catalyzed cross-coupling reactions and the synthesis of 4-(diethylamino)benzaldehyde, a key downstream product.

I. Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in Suzuki, Heck, and Sonogashira coupling reactions. The choice of the halogen atom on the aromatic ring is a crucial parameter influencing reaction outcomes. The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the trend: I > Br > Cl >> F [1]. This is a direct consequence of the carbon-halogen bond dissociation energy. This section compares this compound with its iodo, chloro, and triflate analogues.

Comparative Analysis of Aryl Halides and Triflates

The ideal alternative to this compound in cross-coupling reactions depends on the specific desired outcome: maximizing reactivity, minimizing cost, or enabling sequential couplings.

  • 4-Iodo-N,N-diethylaniline: As the most reactive of the haloanilines, the iodo-derivative often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This is particularly advantageous for challenging couplings or sensitive substrates.

  • 4-Chloro-N,N-diethylaniline: Being significantly more affordable and widely available, the chloro-analogue presents a cost-effective alternative. However, its stronger C-Cl bond necessitates more forcing reaction conditions and often requires more sophisticated and expensive ligand systems to achieve comparable yields to the bromo-derivative[2].

  • 4-Triflyloxy-N,N-diethylaniline: Aryl triflates are highly reactive electrophiles, sometimes surpassing even aryl iodides. They are particularly useful in copper-free Sonogashira couplings. Their preparation from the corresponding phenol offers a different synthetic entry point.

The following diagram illustrates the logical relationship between this compound and its alternatives in the context of cross-coupling reactions.

Formylation_Routes cluster_vilsmeier Vilsmeier-Haack Route cluster_snar SNAr Route N,N-diethylaniline N,N-diethylaniline Vilsmeier Vilsmeier-Haack (POCl3, DMF) N,N-diethylaniline->Vilsmeier Product_V 4-(Diethylamino)benzaldehyde Vilsmeier->Product_V 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde SNAr SNAr (Diethylamine, K2CO3) 4-Fluorobenzaldehyde->SNAr Product_S 4-(Diethylamino)benzaldehyde SNAr->Product_S

Sources

A Comparative Analysis of Palladium Catalysts for Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] Its significance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is undisputed. At the heart of this powerful transformation lies the palladium catalyst, the choice of which is paramount to the success, efficiency, and scalability of the reaction.

This guide provides a comprehensive comparative analysis of various classes of palladium catalysts employed in Suzuki coupling. Moving beyond a mere catalog of options, we will delve into the mechanistic nuances, performance metrics, and practical considerations that guide catalyst selection in both academic research and industrial drug development. The insights presented herein are grounded in experimental data and aim to empower researchers to make informed decisions for their specific synthetic challenges.

The Engine of Innovation: Understanding the Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) species initiates the cycle by inserting into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl > F.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (R²-BY₂) transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species.[6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) R1-Pd(II)L_n-X R¹-Pd(II)L_n-X Pd(0)L_n->R1-Pd(II)L_n-X Oxidative Addition (R¹-X) R1-Pd(II)L_n-R2 R¹-Pd(II)L_n-R² R1-Pd(II)L_n-X->R1-Pd(II)L_n-R2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)L_n-R2->Pd(0)L_n Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Landscape of Palladium Catalysts

The evolution of palladium catalysts for Suzuki coupling has been driven by the need for higher activity, broader substrate scope, improved stability, and greater ease of use. We can broadly classify these catalysts into two main categories: homogeneous and heterogeneous.

Homogeneous Palladium Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species.

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the traditional workhorses for Suzuki coupling.[5] They are commercially available and effective for a range of substrates. However, they often require relatively high catalyst loadings and elevated temperatures, particularly for less reactive aryl chlorides.

The development of bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) by the Buchwald group revolutionized the field.[7][8] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, enabling the coupling of challenging substrates like sterically hindered aryl chlorides at room temperature.[8]

The introduction of "precatalysts" further enhanced their utility. These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. The different generations (G1, G2, G3, G4) of Buchwald precatalysts offer varying levels of activity and ease of activation.[9]

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. The strong σ-donating ability of NHCs forms a very stable bond with the palladium center, leading to highly active and robust catalysts.[4] This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs). PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a notable example of user-friendly NHC-palladium precatalysts.[6]

Table 1: Comparative Performance of Homogeneous Palladium Catalysts in Suzuki Coupling

Catalyst SystemTypical Loading (mol%)Key AdvantagesKey DisadvantagesRepresentative TON/TOF
Pd(PPh₃)₄ 1 - 5Readily available, cost-effective for simple substrates.[5]Lower activity for challenging substrates, air-sensitive.[5]TON: 10² - 10³
Buchwald Precatalysts (e.g., XPhos Pd G3) 0.5 - 2High activity for hindered and unreactive substrates, mild reaction conditions, air-stable.[8][9]Higher cost of ligands.TON: 10³ - 10⁵, TOF can be very high.[9]
NHC-Pd Catalysts (e.g., PEPPSI™-IPr) 0.1 - 1High thermal stability and activity, effective for heteroaryl couplings.[6]Ligand synthesis can be complex.TON: up to 10⁶, High TOF.[3]

Note: TON (Turnover Number) and TOF (Turnover Frequency) are highly dependent on specific reaction conditions and substrates.

Heterogeneous Palladium Catalysts

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. Their primary advantage is the ease of separation from the product and the potential for catalyst recycling.

Palladium on activated carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst.[10] It is often employed in industrial settings due to its low cost, ease of handling, and recyclability.[11] While generally requiring higher temperatures and longer reaction times than its homogeneous counterparts, recent advancements have led to more active Pd/C catalysts that can function under milder conditions.[12]

Palladium nanoparticles supported on various materials (e.g., silica, alumina, magnetic nanoparticles) offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity.[13][14] The performance of PdNPs is highly dependent on their size, shape, and the nature of the support material.[13] A key challenge with nanoparticle catalysts is preventing leaching of palladium into the product and ensuring long-term stability.[13]

Table 2: Comparative Performance of Heterogeneous Palladium Catalysts in Suzuki Coupling

Catalyst SystemTypical Loading (wt% Pd)Key AdvantagesKey DisadvantagesRecyclability
Palladium on Carbon (Pd/C) 5 - 10Low cost, easy to handle and recycle, suitable for large-scale synthesis.[10][11]Generally lower activity, may require harsher conditions.[12]Good to excellent (multiple cycles).[12]
Palladium Nanoparticles (PdNPs) 0.5 - 5High activity due to large surface area, can be supported on various materials.[13][14]Potential for Pd leaching, aggregation can lead to deactivation.[13]Variable, depends on support and reaction conditions.[14]

From Theory to Practice: Experimental Protocols

The successful implementation of a Suzuki coupling reaction relies on a well-defined experimental protocol. Below are representative procedures for three common types of palladium catalysts.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add aryl halide, boronic acid, and base to a dry flask. Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere: - Purge the flask with an inert gas (e.g., Argon or Nitrogen). Reaction_Setup->Inert_Atmosphere Solvent_Addition Solvent Addition: - Add degassed solvent. Inert_Atmosphere->Solvent_Addition Catalyst_Addition Catalyst Addition: - Add the palladium catalyst/precatalyst. Solvent_Addition->Catalyst_Addition Reaction Reaction: - Heat the mixture to the desired temperature and stir. Catalyst_Addition->Reaction Monitoring Monitoring: - Monitor the reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Work-up: - Cool the reaction, add water and an organic solvent. Monitoring->Workup Extraction Extraction: - Separate the organic layer and extract the aqueous layer. Workup->Extraction Purification Purification: - Dry the organic layer and purify the crude product (e.g., column chromatography). Extraction->Purification End End Purification->End

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add toluene and water (the solvent mixture should be degassed prior to use).

    • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and quench with water.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)

  • Materials:

    • Aryl chloride (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • XPhos Pd G3 (0.01 mmol, 1 mol%)

    • K₃PO₄ (2.0 mmol)

    • 1,4-Dioxane (4 mL)

    • Water (0.4 mL)

  • Procedure:

    • In a glovebox, to an oven-dried vial containing a magnetic stir bar, add the aryl chloride, arylboronic acid, K₃PO₄, and XPhos Pd G3.

    • If a glovebox is not available, add the solid reagents to the vial, seal with a septum, and purge with argon for 10-15 minutes.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Stir the reaction mixture at room temperature or heat to 40-80 °C for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki Coupling using a Heterogeneous Catalyst (Pd/C)

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • 10% Pd/C (5 mol% Pd)

    • Na₂CO₃ (1.5 mmol)

    • Ethanol (10 mL)

    • Water (10 mL)

  • Procedure:

    • To a round-bottom flask, add the aryl bromide, arylboronic acid, and Na₂CO₃.

    • Add the ethanol and water, and stir until the solids are dissolved.

    • Carefully add the 10% Pd/C catalyst.

    • Heat the reaction mixture to 80 °C and stir vigorously for 4-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Remove the ethanol from the filtrate under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization.

Concluding Remarks for the Discerning Scientist

The selection of a palladium catalyst for Suzuki coupling is a multifaceted decision that requires a thorough understanding of the reaction mechanism, the nature of the substrates, and the desired process parameters. While traditional catalysts like Pd(PPh₃)₄ remain valuable for certain applications, the advent of advanced ligand systems, such as the Buchwald biarylphosphines and N-heterocyclic carbenes, has significantly expanded the synthetic utility of this reaction, enabling the efficient coupling of previously challenging substrates under mild conditions.

For large-scale and industrial applications, the practical advantages of heterogeneous catalysts like Pd/C, particularly in terms of cost and recyclability, are compelling. The ongoing development of highly active and stable heterogeneous catalysts, such as supported palladium nanoparticles, promises to further bridge the gap in reactivity between homogeneous and heterogeneous systems.

Ultimately, the optimal catalyst is the one that provides the desired product in high yield and purity, with minimal cost and environmental impact. It is our hope that this comparative guide will serve as a valuable resource for researchers in navigating the diverse landscape of palladium catalysts and in designing robust and efficient Suzuki coupling reactions.

References

  • Bellina, F., & R. Rossi. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(15), 1439-1461. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). Applied Sciences, 11(11), 4822. [Link]
  • Jana, S., & Guin, J. (2015). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 17(4), 2037-2068. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Organ, M. G. (2008). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
  • Organ, M. G., et al. (2006). PEPPSI: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 45(42), 7030-7033. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. (n.d.).
  • Pd/C and Other Heterogeneous C
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2012). Semantic Scholar. [Link]
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2016). MDPI. [Link]
  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011).
  • Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. (2021). MDPI. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2022). Organometallics. [Link]

Sources

A Senior Scientist's Guide to Purity Validation of 4-Bromo-N,N-diethylaniline by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible results and the safety of downstream products. 4-Bromo-N,N-diethylaniline (CAS: 2052-06-4), a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules, is a prime example where stringent purity assessment is critical[1]. This guide provides an in-depth, scientifically grounded approach to validating the purity of this compound, focusing on the synergistic power of Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple protocol, exploring the rationale behind the methodology and comparing it with other analytical alternatives to provide a comprehensive framework for researchers.

Choosing the Right Analytical Tool: A Comparative Overview

While several techniques can assess chemical purity, the choice depends on the specific attributes of the analyte and the information required.

Analytical TechniquePrincipleApplicability to this compound
GC-MS Separates volatile/semi-volatile compounds (GC) and provides mass-based identification (MS).Highly Suitable. The compound is thermally stable and has a boiling point of 269-271 °C, making it ideal for GC. MS provides definitive identification of the main peak and any impurities.
HPLC-UV Separates compounds in a liquid mobile phase based on polarity. Detection via UV absorbance.Suitable Alternative. Can effectively separate the analyte from non-volatile impurities. However, it may struggle to resolve closely related volatile impurities and lacks the definitive identification power of MS without a mass detector.[2]
Quantitative NMR (qNMR) Provides structural information and quantification based on nuclear magnetic resonance signals relative to a certified internal standard.Powerful for Assay. Excellent for determining the absolute purity (assay) of the main component against a standard. It is less effective for profiling unknown, low-level impurities.
Titration Measures the concentration of a basic substance (the aniline) by reacting it with a standardized acidic solution.Limited Utility. Provides a measure of total basic components but cannot distinguish between this compound and other basic impurities (e.g., residual N,N-diethylaniline).

For purity validation, where the goal is not just to quantify the main component but also to detect, identify, and quantify impurities, GC-MS emerges as the superior choice. It offers an unparalleled combination of high-resolution separation and specific identification, which is essential for a truly self-validating protocol.

The GC-MS Approach: A Synergy of Separation and Identification

The power of GC-MS lies in its two-dimensional approach. Gas Chromatography (GC) separates the sample into its individual components in the time domain, while Mass Spectrometry (MS) provides a unique chemical fingerprint for each component in the mass domain.

Understanding Potential Impurities: The 'Why' Behind the Method

A robust method must be capable of separating the target analyte from its probable impurities. The common synthesis of this compound involves the electrophilic bromination of N,N-diethylaniline. This process can lead to several predictable impurities:

  • Unreacted Starting Material: N,N-diethylaniline.

  • Isomeric By-products: 2-Bromo-N,N-diethylaniline (ortho-isomer).

  • Over-brominated Products: e.g., 2,4-Dibromo-N,N-diethylaniline.

Our GC method must be optimized to achieve baseline separation of these specific compounds.

A Validated GC-MS Protocol for Purity Determination

This protocol is designed to be fully compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[3][4][5][6][7]

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and test sample(s).

  • Solvent: HPLC-grade or GC-grade Ethyl Acetate or Dichloromethane.

  • Internal Standard (Optional for Assay): A stable, non-reactive compound that does not co-elute, such as Tetradecane.

Instrumentation and Chromatographic Conditions

The choice of parameters is dictated by the analyte's properties. With a boiling point around 270°C, a standard non-polar column and a temperature ramp are appropriate.[8]

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

  • GC Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This non-polar phase is chosen for its excellent separation of aromatic compounds.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Rationale: The initial hold ensures sharp peaks for volatile components, while the ramp effectively separates compounds with different boiling points.

  • Injector: Split mode (50:1 ratio), 250 °C. A split injection prevents column overloading and ensures sharp peaks for a major component.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full Scan (m/z 40-400). Full scan is crucial for identifying unknown impurities.

Sample and Standard Preparation
  • Stock Solution (Reference): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate (Concentration ≈ 1 mg/mL).

  • Test Solution (Sample): Prepare in the same manner as the stock solution using the sample to be tested.

  • Working Solution: Dilute the stock/test solution 1:100 with ethyl acetate to a final concentration of ~10 µg/mL for injection.

Method Validation Workflow

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]

GCMS_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: ICH Q2(R1) Validation Parameters cluster_report Phase 3: Analysis & Reporting Prep Prepare Standards & Samples SST System Suitability Test (SST) (5 replicate injections of standard) Prep->SST SST_Check SST Pass? (RSD < 2.0%) SST->SST_Check SST_Check->Prep No, re-prepare/troubleshoot Specificity Specificity (Peak Purity & Impurity ID) SST_Check->Specificity Yes Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Sample_Analysis Analyze Test Sample LOD_LOQ->Sample_Analysis Report Generate Validation Report & Certificate of Analysis Sample_Analysis->Report

Caption: Workflow for GC-MS Method Validation.

Executing the Validation Parameters

A. Specificity & Peak Identification Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7]

  • Procedure: Inject the standard solution. The resulting peak for this compound should be sharp and symmetrical.

  • Identification: The Electron Ionization (EI) mass spectrum should be compared to a reference library (e.g., NIST). The mass spectrum of this compound is characterized by:

    • Molecular Ion (M+•): A distinct isotopic cluster at m/z 227 and 229, reflecting the natural abundance of Bromine isotopes (79Br and 81Br) in an approximate 1:1 ratio.

    • Major Fragment Ion: A peak at m/z 212/214, corresponding to the loss of a methyl group (-CH3).

    • Base Peak: The most abundant ion is typically at m/z 184/186, resulting from the loss of an ethyl group (-C2H5).

  • Acceptance Criteria: The mass spectrum of the analyte peak in the sample chromatogram must match the reference standard's spectrum. Potential impurities (e.g., N,N-diethylaniline at m/z 149) should be chromatographically resolved.

B. Linearity and Range

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, ranging from (for example) 1 µg/mL to 20 µg/mL.

  • Analysis: Plot the peak area of the analyte against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

C. Accuracy

  • Procedure: Spike the test sample solution with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration).

  • Analysis: Calculate the percentage recovery of the added standard.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

D. Precision

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the purity results should be ≤ 2.0%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) These parameters are crucial for quantifying impurities.

  • Procedure: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting progressively more dilute solutions.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify impurities at the required specification level (e.g., 0.1%).

Data Interpretation and Presentation

The purity of the sample is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Example Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Validation Summary Table:

Validation ParameterAcceptance CriteriaResultPass/Fail
Linearity (r²) ≥ 0.9990.9995Pass
Accuracy (% Recovery) 98.0 - 102.0%99.7% (mean)Pass
Repeatability (RSD) ≤ 2.0%0.85%Pass
Intermediate Precision (RSD) ≤ 2.0%1.15%Pass
LOQ Report Value0.05 µg/mL (S/N > 10)N/A

Visualizing the GC-MS Process

GCMS_Process cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & ID) Injector 1. Sample Injection (Volatilization) Column 2. Separation in GC Column (Based on Boiling Point & Polarity) Injector->Column IonSource 3. Ionization (Electron Impact) Column->IonSource MassAnalyzer 4. Mass Filtering (Quadrupole) IonSource->MassAnalyzer Detector 5. Detection (Electron Multiplier) MassAnalyzer->Detector Data 6. Data System (Chromatogram & Mass Spectrum) Detector->Data

Caption: The sequential process of GC-MS analysis.

Conclusion

The validation of this compound purity by GC-MS is a robust and reliable process when executed with scientific rigor. By combining high-resolution chromatographic separation with definitive mass spectrometric identification, this method provides a high degree of confidence in the material's quality. Following a structured validation protocol based on ICH guidelines not only ensures compliance but also builds a deep understanding of the analytical method's capabilities and limitations. This comprehensive approach is indispensable for researchers, scientists, and drug development professionals who rely on the quality of their chemical intermediates to achieve success.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][3]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11465, 4-bromo-N,N-dimethylaniline. [Link]
  • Tej-Bihani, C. (n.d.). Navigating Synthesis with this compound: Tips for R&D Chemists. [Link][1]
  • ChemSynthesis. This compound. [Link][9]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link][7]
  • Sychova, O. et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • U.S. Environmental Protection Agency. (1996).
  • Stenutz, R. (n.d.). This compound. [Link][8]

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A Comparative Guide to Suzuki Coupling: 4-Bromo-3-iodophenol versus 3,4-dibromophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the precise and predictable construction of complex molecular architectures is paramount. Dihalogenated phenols serve as invaluable synthons, offering multiple reaction sites for sequential, controlled functionalization. This guide provides an in-depth comparative analysis of two such building blocks, 4-bromo-3-iodophenol and 3,4-dibromophenol, within the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the fundamental principles governing their reactivity, provide supporting experimental data, and offer detailed protocols to guide researchers in making informed decisions for their synthetic strategies.

The Decisive Factor: The Carbon-Halogen Bond

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its functional group tolerance and reliability.[1][2] The reaction mechanism hinges on a catalytic cycle involving a palladium catalyst, with the initial, often rate-determining step, being the oxidative addition of the palladium(0) complex into the carbon-halogen (C-X) bond of the aryl halide.[3][4]

The inherent difference in the bond dissociation energies of carbon-halogen bonds is the critical factor dictating the reactivity of our two substrates. The established order of reactivity for aryl halides in oxidative addition is:

R-I > R-Br >> R-Cl [1]

This principle is central to understanding the divergent behavior of 4-bromo-3-iodophenol and 3,4-dibromophenol. The carbon-iodine (C-I) bond is significantly weaker and thus more readily cleaved by the palladium catalyst than the more robust carbon-bromine (C-Br) bond.[5] This fundamental difference forms the basis for the high degree of chemoselectivity achievable with 4-bromo-3-iodophenol.

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X Pd0->PdII Rate-Determining Step (R-I > R-Br) ArX Ar-X (Aryl Halide) OA Oxidative Addition PdII_R Ar-Pd(II)-R PdII->PdII_R TM Transmetalation RBOH2 R-B(OH)₂ + Base PdII_R->Pd0 RE Reductive Elimination Product Ar-R (Product)

Caption: The generalized Suzuki-Miyaura catalytic cycle.

Comparative Analysis: Reactivity and Regioselectivity

4-Bromo-3-iodophenol: A Study in Predictability

For 4-bromo-3-iodophenol, the significant difference in reactivity between the C-I and C-Br bonds allows for exquisite control over the reaction outcome.[5] Under standard Suzuki coupling conditions, the palladium catalyst will selectively insert into the weaker C-I bond, leaving the C-Br bond untouched. This predictable regioselectivity is a major strategic advantage, enabling a facile mono-functionalization.

This selective transformation provides a 4-bromo-3-arylphenol intermediate, which is itself a valuable building block. The remaining bromine atom can then be targeted in a subsequent cross-coupling reaction, potentially under more forcing conditions or with a different coupling partner, to generate complex, unsymmetrically substituted biaryl structures.

start 4-Bromo-3-iodophenol intermediate Intermediate: 4-Bromo-3-R¹-phenol start->intermediate Selective Suzuki Coupling (at C-I bond) reagent1 R¹-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base, 80°C final_product Final Product: 3-R¹-4-R²-phenol intermediate->final_product Second Suzuki Coupling (at C-Br bond) reagent2 R²-B(OH)₂ Pd Catalyst (e.g., Buchwald Ligand) Base, Higher Temp.

Caption: Stepwise functionalization of 4-bromo-3-iodophenol.

3,4-Dibromophenol: A More Complex Challenge

In contrast, 3,4-dibromophenol presents a greater synthetic challenge. With two C-Br bonds of similar strength, achieving high regioselectivity in a mono-coupling reaction is often difficult.[6] The electronic environment of the two bromine atoms is slightly different—one is meta and the other is para to the electron-donating hydroxyl group—which can lead to subtle differences in reactivity. However, these differences are rarely sufficient to afford a single constitutional isomer in high yield.

Consequently, the Suzuki coupling of 3,4-dibromophenol with one equivalent of a boronic acid frequently results in a mixture of products:

  • 3-Bromo-4-arylphenol

  • 4-Bromo-3-arylphenol

  • 3,4-Diarylphenol (from double coupling)

  • Unreacted starting material

Separating these isomers can be a significant purification challenge. While double coupling to produce symmetrical 3,4-diarylphenols is straightforward (using >2 equivalents of boronic acid), controlled mono-coupling requires extensive optimization of catalysts, ligands, bases, and reaction temperature.[6]

cluster_products Product Mixture start 3,4-Dibromophenol product1 3-Bromo-4-R-phenol start->product1 Coupling at C4 product2 4-Bromo-3-R-phenol start->product2 Coupling at C3 product3 3,4-Di-R-phenol start->product3 Double Coupling reagent R-B(OH)₂ (1 equiv.) Pd Catalyst, Base

Caption: Competitive coupling pathways for 3,4-dibromophenol.

Data Summary: Head-to-Head Comparison

Feature4-Bromo-3-iodophenol3,4-Dibromophenol
Primary Reactive Site Carbon-Iodine (C-I) bondTwo similar Carbon-Bromine (C-Br) bonds
Inherent Reactivity High (due to weaker C-I bond)Moderate (stronger C-Br bonds)
Regioselectivity for Mono-coupling Excellent and predictable (reaction at the C-I position)[5]Generally poor to moderate, often yielding a mixture of isomers[6]
Control Over Stepwise Functionalization High; the C-Br bond is preserved for a subsequent, distinct transformation.Low; achieving selective mono-arylation is challenging.
Typical Reaction Conditions Milder conditions are sufficient for selective C-I coupling (e.g., 80 °C).[5][7]More forcing conditions are often required to activate the C-Br bonds.
Synthetic Utility Ideal for the synthesis of complex, unsymmetrical di-aryl phenols.Best suited for symmetrical di-aryl phenols or when regioselectivity is not a concern.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should note that optimization may be necessary based on the specific boronic acid used.

Protocol 1: Selective Mono-Coupling of 4-Bromo-3-iodophenol

This protocol is designed to selectively target the C-I bond.

Workflow:

G setup 1. Reaction Setup - Add reagents to flask - Seal and create inert atmosphere degas 2. Degassing - Purge with Argon/N₂ - Add degassed solvents setup->degas heat 3. Reaction - Heat to 80°C - Monitor by TLC/GC-MS degas->heat workup 4. Work-up - Cool, dilute with water - Extract with organic solvent heat->workup purify 5. Purification - Dry, concentrate - Column chromatography workup->purify

Caption: Experimental workflow for Suzuki coupling.

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromo-3-iodophenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Through the septum, add a degassed 3:1 mixture of toluene and water (8 mL).

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.[5]

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-3-arylphenol.

Protocol 2: Double Suzuki Coupling of 3,4-Dibromophenol

This protocol is designed for the synthesis of a symmetrical 3,4-diarylphenol.

Procedure:

  • To a round-bottom flask, add 3,4-dibromophenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and potassium carbonate (K₂CO₃, 4.0 mmol, 4.0 equiv.).[8]

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) in a small amount of the reaction solvent.[8]

  • Seal the reaction flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add degassed 95% ethanol (10 mL) to the reaction flask, followed by the prepared catalyst solution via syringe.[8]

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring for 12-24 hours, monitoring by TLC for the consumption of the starting material.[8]

  • Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3,4-diarylphenol.

Conclusion and Recommendations

The choice between 4-bromo-3-iodophenol and 3,4-dibromophenol is dictated entirely by the desired synthetic outcome.

  • For controlled, sequential, and unsymmetrical diaryl syntheses, 4-bromo-3-iodophenol is the unequivocally superior substrate. Its differential halogen reactivity provides a reliable and predictable handle for selective mono-functionalization at the C-I bond under mild conditions, reserving the C-Br bond for subsequent elaboration.

  • For the synthesis of symmetrical 3,4-diarylphenols, 3,4-dibromophenol is a viable and cost-effective starting material. However, researchers aiming for selective mono-coupling of this substrate should be prepared for significant challenges in reaction optimization and product purification.

By understanding the fundamental principles of reactivity and making an informed choice of substrate, researchers can harness the power of the Suzuki-Miyaura coupling to efficiently achieve their synthetic targets.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Snieckus, V. et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. [Link]
  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. [Link]
  • ACS Publications.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • YouTube. Suzuki cross-coupling reaction. [Link]
  • ACS Publications.
  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Bromo-N,N-diethylaniline in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction progress is paramount. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-Bromo-N,N-diethylaniline, demands rigorous analytical oversight.[1] This guide provides an in-depth comparison of robust analytical methodologies for the quantitative determination of this compound within a dynamic reaction matrix, designed for researchers and drug development professionals who require reliable, validated data to drive their projects forward.

The challenge lies not just in detecting the analyte, but in quantifying it accurately amidst a complex mixture of starting materials, reagents, intermediates, byproducts, and potential degradation products.[2] The choice of analytical technique is therefore a critical decision, balancing the need for specificity, sensitivity, speed, and cost-effectiveness. Here, we compare three workhorse techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most ubiquitous technique in pharmaceutical analysis due to its versatility and robustness for a wide range of non-volatile and thermally sensitive compounds.[3]

Causality of Methodological Choices

For an analyte like this compound, a substituted aromatic amine, reversed-phase HPLC is the logical choice. The separation is driven by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The diethylamino and bromo-substituents lend the molecule sufficient hydrophobicity to be well-retained and separated from more polar starting materials or byproducts. UV detection is ideal as the aromatic ring provides strong chromophores, ensuring high sensitivity at specific wavelengths.

Experimental Protocol: HPLC-UV
  • Sample Preparation : The goal is to ensure the sample is free of particulates and compatible with the mobile phase.[4]

    • Accurately weigh approximately 100 mg of the reaction mixture into a 100 mL volumetric flask.

    • Add 70 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 10 minutes to dissolve the sample completely.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes any particulate matter that could damage the HPLC column or system.[5]

  • Chromatographic Conditions :

    • Column : C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 column provides excellent retention for non-polar compounds like this compound.

    • Mobile Phase : Isocratic elution with Acetonitrile and Water (pH adjusted to 7.0 with phosphate buffer) in a 60:40 (v/v) ratio.[6] A buffered mobile phase prevents peak shape distortion for the basic amine group.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection : 254 nm. The benzene ring of the aniline derivative provides strong absorbance at this wavelength.

    • Injection Volume : 10 µL.

  • Calibration :

    • Prepare a stock solution of a this compound reference standard.

    • Perform serial dilutions to create a series of calibration standards spanning the expected concentration range of the analyte in the reaction sample.

    • Inject each standard and plot the peak area versus concentration to generate a calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Reaction Mixture B 2. Dissolve in Diluent & Sonicate A->B C 3. Filter through 0.45 µm Syringe Filter B->C D 4. Inject into HPLC System C->D E 5. Separation on C18 Column D->E F 6. UV Detection at 254 nm E->F G 7. Integrate Peak Area F->G H 8. Quantify using Calibration Curve G->H

Caption: HPLC-UV workflow from sample preparation to final quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[1] It is particularly well-suited for volatile and thermally stable compounds.

Causality of Methodological Choices

This compound has a boiling point that makes it amenable to GC analysis. The primary advantage of GC-MS in a reaction mixture is its specificity. While HPLC-UV might show co-eluting impurities with similar UV spectra, MS detection can distinguish compounds based on their unique mass fragmentation patterns. This is invaluable for positive identification and accurate quantification in a "dirty" matrix.[7] An internal standard method is often employed in GC-MS to correct for variations in sample preparation and injection volume, enhancing quantitative accuracy.[8]

Experimental Protocol: GC-MS
  • Sample Preparation (Liquid-Liquid Extraction) : This step isolates the analyte from non-volatile components of the reaction mixture (e.g., salts, catalysts).[1]

    • Accurately weigh approximately 100 mg of the reaction mixture into a separatory funnel.

    • Dissolve the sample in 20 mL of deionized water.

    • Add a known amount of an internal standard (e.g., 4-Chloro-N,N-diethylaniline).

    • Adjust the pH to >11 with 1 M NaOH to ensure the aniline is in its free base form.[1]

    • Extract the aqueous layer three times with 20 mL portions of a suitable organic solvent like Dichloromethane (DCM).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to a final volume of 1 mL for analysis.

  • GC-MS Conditions :

    • Column : DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This is a versatile, low-polarity column suitable for a wide range of analytes.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Injection : 1 µL, Splitless mode to maximize sensitivity.

    • Inlet Temperature : 280 °C.

    • Oven Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line : 280 °C.

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • MS Detection : Scan mode for initial identification of analyte and impurities, followed by Selected Ion Monitoring (SIM) for quantification. For this compound (MW: 214.1 g/mol for the diethyl analog), characteristic ions would be selected for high sensitivity and specificity.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Dissolve Sample in Water & Add Internal Standard B 2. Liquid-Liquid Extraction with Organic Solvent A->B C 3. Dry & Concentrate Extract B->C D 4. Inject into GC-MS System C->D E 5. Separation in GC Column D->E F 6. Ionization & Mass Filtering (MS) E->F G 7. Extract Ion Chromatograms F->G H 8. Quantify using Internal Standard Method G->H

Caption: GC-MS workflow from extraction to final quantification.

Alternative Technique: UV-Visible Spectrophotometry

For high-throughput screening or in situations where chromatographic equipment is unavailable, UV-Visible Spectrophotometry can be a viable, albeit less specific, alternative. This technique typically relies on a chemical reaction to produce a uniquely colored product whose absorbance can be measured.[9]

Causality of Methodological Choices

Direct measurement is impossible in a reaction mixture. Therefore, a derivatization reaction is necessary. Aromatic amines can undergo diazotization followed by coupling with a chromogenic agent to form a brightly colored azo dye.[10] The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the amine. This method is simple and rapid but is susceptible to interference from any other primary or secondary aromatic amines present in the mixture.

Experimental Protocol: Spectrophotometry
  • Sample Preparation and Derivatization :

    • Prepare a dilute solution of the reaction mixture in an acidic medium (e.g., 1 M HCl).

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to diazotize the aniline.

    • After a few minutes, add a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) and allow the color to develop.[10]

    • Dilute the final solution to a known volume with deionized water.

  • Measurement :

    • Scan the spectrum of the colored solution to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the sample at this λmax against a reagent blank.

    • Quantify the concentration using a calibration curve prepared with the reference standard subjected to the same derivatization procedure.

Workflow for Spectrophotometric Analysis

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare Dilute Sample in Acid B 2. Diazotization Reaction (NaNO₂) A->B C 3. Azo Coupling (Color Development) B->C D 4. Transfer to Cuvette C->D E 5. Measure Absorbance at λmax D->E F 6. Quantify using Calibration Curve E->F

Caption: Spectrophotometric workflow including the critical derivatization steps.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each technique. The values are illustrative and would need to be confirmed during formal method validation.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity Good to ExcellentExcellent (Highest)Poor to Fair
Sensitivity (LOD) ~0.1 µg/mL~0.01 µg/mL~1 µg/mL
Linearity (R²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 10%
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Required Expertise IntermediateHighLow

The Imperative of Method Validation

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[11] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[12] Key validation parameters, as outlined by regulatory bodies like the International Conference on Harmonisation (ICH), include:[13]

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components.[14] For HPLC, this is shown by peak purity analysis, while for GC-MS, it is confirmed by the uniqueness of the mass spectrum.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy : The closeness of the test results to the true value, often assessed by spike-recovery experiments.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[15]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Expert Recommendations & Conclusion

The selection of an analytical method is a strategic decision tailored to the specific needs of a project.

  • For In-Process Control (IPC) and High-Throughput Screening : Where speed is critical and a semi-quantitative result is acceptable, UV-Visible Spectrophotometry can be a valuable tool for quickly assessing reaction completion.

  • For Routine Quality Control (QC) and Release Testing : Where robustness, reliability, and cost-effectiveness are key, HPLC-UV is the gold standard. It provides a validated, accurate, and precise quantification that is trusted throughout the pharmaceutical industry.

  • For Impurity Profiling, Troubleshooting, and Reference Method Development : When absolute certainty and the highest level of specificity are required, GC-MS is the unequivocal choice. Its ability to identify and quantify the analyte, even when co-eluting with unknown impurities, makes it an indispensable tool for deep process understanding and investigation.

Ultimately, a well-characterized and validated analytical method is not merely a data point; it is a cornerstone of quality, ensuring the safety and efficacy of the final product and accelerating the drug development timeline.

References

  • Benchchem. (n.d.). GC-MS Analysis of Halogenated Aniline Derivatives.
  • Abdel-Gawad, F. M., & Al-Ghamdi, A. F. (1998).
  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SIELC Technologies. (n.d.). Separation of 4-Bromoaniline on Newcrom R1 HPLC column.
  • Zeng, T., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9409-9418.
  • Patel, K. et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
  • RASĀYAN Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethylphenylenediamine.
  • Separation Science Solutions Series. (2023).
  • Scribd. (n.d.).
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Agilent Technologies. (n.d.).
  • Rübel, A., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Retsch. (n.d.).

Sources

A Senior Application Scientist's Guide to the NMR Characterization of 4-Bromo-N,N-diethylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the structural integrity and purity of starting materials are paramount. 4-Bromo-N,N-diethylaniline is a versatile intermediate, prized for its dual reactivity: the bromine atom serves as a handle for cross-coupling reactions, while the diethylamino group modulates the electronic properties of the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for verifying the identity, purity, and successful transformation of this key building block.

This guide provides an in-depth comparison of the NMR characteristics of this compound and a representative Suzuki coupling derivative. It is designed to move beyond simple data reporting, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for accurate characterization.

Part 1: Structural Characterization of this compound

A thorough understanding of the starting material's NMR spectrum is the foundation for all subsequent analysis. While a publicly available, fully assigned spectrum for this compound is not readily found, we can confidently predict its ¹H and ¹³C NMR spectra with high accuracy by comparing it to well-characterized analogs like 4-Bromo-N,N-dimethylaniline[1][2] and 4-Bromo-2,6-diethylaniline[3][4].

Predicted ¹H and ¹³C NMR Spectra

The structure of this compound presents three distinct proton environments and six unique carbon environments.

Diagram: Structural Environments of this compound

cluster_molecule C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 H2 C2->H2 C4 C C3->C4 H3 C3->H3 C5 C C4->C5 Br Br C4->Br C6 C C5->C6 H5 C5->H5 C6->C1 H6 C6->H6 CH2a CH₂ N->CH2a CH3a CH₃ CH2a->CH3a

Caption: Key proton (Hα, Hβ) and carbon environments.

¹H NMR Spectroscopy Analysis:

The aromatic region of a disubstituted benzene ring like this one often presents a classic AA'BB' system, which simplifies to two doublets if the substituent effects are strong.

  • Aromatic Protons (Hα): The protons ortho to the bromine atom (and meta to the -NEt₂) are expected to be the most deshielded due to the electron-withdrawing inductive effect of bromine. They will appear as a doublet. Based on data for 4-bromo-N,N-dimethylaniline, these protons (labeled Hα) should resonate around 7.25-7.35 ppm [1].

  • Aromatic Protons (Hβ): The protons ortho to the electron-donating -NEt₂ group (and meta to bromine) will be significantly shielded. The lone pair on the nitrogen donates electron density into the ring via resonance, increasing the shielding of these protons (labeled Hβ). They will appear as a doublet further upfield, predicted to be in the range of 6.60-6.70 ppm [1].

  • Ethyl Protons (-CH₂-): The methylene protons are adjacent to the nitrogen atom, which deshields them. They will appear as a quartet due to coupling with the three methyl protons. A typical range for N-CH₂ protons is 3.30-3.40 ppm .

  • Ethyl Protons (-CH₃): The terminal methyl protons are more shielded and will appear as a triplet, coupled to the adjacent methylene protons. Their predicted chemical shift is around 1.10-1.20 ppm .

¹³C NMR Spectroscopy Analysis:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents.

  • C-N (ipso-Carbon): This carbon, directly attached to the strongly electron-donating nitrogen, will be shifted significantly downfield. A predicted value is ~147-148 ppm .

  • C-Br (ipso-Carbon): The carbon attached to bromine experiences the "heavy atom effect," where the large electron cloud of bromine causes shielding, shifting the signal upfield more than expected based on electronegativity alone. Its chemical shift is predicted to be around 110-112 ppm [5].

  • Cβ (ortho to -NEt₂): These carbons receive increased electron density via resonance from the nitrogen, causing them to be shielded and appear upfield, likely around 112-114 ppm .

  • Cα (ortho to -Br): These carbons are deshielded by the inductive effect of bromine and will appear downfield, predicted around 132-133 ppm [5].

  • Ethyl Carbons (-CH₂- and -CH₃): The methylene carbon will be around 44-45 ppm , and the methyl carbon will be the most upfield signal at ~12-13 ppm .

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
Hα (Ar-H)7.25 - 7.35Doublet (d)-
Hβ (Ar-H)6.60 - 6.70Doublet (d)-
N-CH₂3.30 - 3.40Quartet (q)-
N-CH₂-CH₃1.10 - 1.20Triplet (t)-
C-N--147 - 148
--132 - 133
--112 - 114
C-Br--110 - 112
N-CH₂--44 - 45
N-CH₂-CH₃--12 - 13

Part 2: Comparative Analysis - Characterizing a Suzuki Coupling Derivative

A primary application of 4-bromo-anilines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[6][7]. NMR is the definitive tool to confirm the successful substitution of bromine with a new aryl group.

As a comparative model, we will examine the characteristic spectral changes that occur upon the Suzuki coupling of 4-bromo-N,N-dimethylaniline with 4-cyanophenylboronic acid to yield 4'-(dimethylamino)biphenyl-4-carbonitrile[8]. The principles observed here are directly applicable to the diethyl analog.

Diagram: Suzuki Coupling Reaction Workflow

Caption: Workflow for synthesis and NMR validation.

NMR Spectral Comparison: Starting Material vs. Product

The transformation from starting material to product is accompanied by clear and diagnostic changes in both the ¹H and ¹³C NMR spectra.

Key ¹H NMR Changes:

  • Disappearance of AA'BB' Pattern: The simple two-doublet pattern of the starting material is replaced by a more complex set of signals corresponding to two different aromatic rings.

  • Appearance of New Aromatic Signals: New signals for the protons on the newly introduced phenyl ring appear, typically between 7.40 and 7.80 ppm.

  • Shift Perturbation: The chemical shifts of the protons on the original aniline ring (Hα and Hβ) will be slightly altered due to the change in the electronic environment (from -Br to an aryl group).

Key ¹³C NMR Changes:

  • Disappearance of the C-Br Signal: The upfield signal around 110-112 ppm, characteristic of the carbon attached to bromine, will be absent in the product spectrum.

  • Appearance of New Aromatic Carbon Signals: A new set of signals corresponding to the carbons of the cyanophenyl ring will appear.

  • Shift of the Ipso-Carbon: The carbon that was previously bonded to bromine is now part of a C-C bond, and its chemical shift will move significantly downfield into the main aromatic region (~125-130 ppm).

Table 2: NMR Data Comparison for Suzuki Coupling Reactants and Products (in CDCl₃)

CompoundAssignment¹H Shift (ppm)¹³C Shift (ppm)
4-Bromo-N,N-dimethylaniline Hα (ortho to Br)~7.28 (d)-
Hβ (ortho to NMe₂)~6.65 (d)-
N-CH₃~2.95 (s)~40.5
C-Br-~109.5
Cα (ortho to Br)-~131.8
4'-(dimethylamino)biphenyl-4-carbonitrile [8]H (ortho to CN)~7.59 (m)-
H (ortho to NMe₂)~7.43 (m)-
N-CH₃~2.84 (s)55.5
C (ipso, formerly C-Br)-~128.2
C-CN-~120.6
Data for 4-bromo-N,N-dimethylaniline is predicted based on available spectra. Data for the product is from cited literature[8].

This comparative analysis provides irrefutable evidence of the chemical transformation, validating the success of the synthetic protocol.

Part 3: Quantitative Analysis - Purity Determination by qNMR

Beyond structural confirmation, determining the absolute purity of a substance is critical. Quantitative NMR (qNMR) is a powerful primary method for this purpose, as the signal integral is directly proportional to the number of nuclei, requiring no calibration curves[9][10].

The process involves accurately weighing the analyte and a certified internal standard of known purity, dissolving them in an NMR solvent, and acquiring the spectrum under specific quantitative conditions.

Diagram: Quantitative NMR (qNMR) Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte (Wx) dissolve Dissolve both in deuterated solvent weigh_analyte->dissolve weigh_std Accurately weigh internal standard (Wstd) weigh_std->dissolve acquire Acquire 1H NMR under quantitative conditions (long D1) dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate non-overlapping peaks for analyte (Ix) and standard (Istd) process->integrate calculate Calculate Purity integrate->calculate

Caption: The qNMR process from sample prep to calculation.

Protocol for Purity Determination by ¹H qNMR

This protocol ensures accurate and reproducible purity measurements.

1. Sample Preparation: a. Select an internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum, is chemically inert, and has at least one peak that does not overlap with the analyte signals. b. Accurately weigh (~10-20 mg) the analyte (this compound) into a vial. Record the weight (Wₓ). c. Accurately weigh an equimolar amount of the internal standard into the same vial. Record the weight (WₛₜᏧ) and its certified purity (PₛₜᏧ). d. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.6 mL CDCl₃). Ensure complete dissolution.

2. Data Acquisition: a. Set up a standard 1D proton experiment. b. Crucial Step: Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of any proton being quantified (D1 ≥ 5 * T₁ₘₐₓ). A conservative value of 30-60 seconds is often sufficient for small molecules. c. Use a 90° pulse angle to ensure uniform excitation. d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error)[5].

3. Data Processing and Calculation: a. Process the spectrum with careful phasing and baseline correction. b. Integrate a well-resolved, non-overlapping signal for the analyte (Iₓ) and the standard (IₛₜᏧ). c. Calculate the purity of the analyte (Pₓ) using the following formula:

This self-validating system provides an absolute purity value, which is often more accurate than chromatographic methods that rely on relative peak areas.

Part 4: Advanced Methodologies & Experimental Protocols

Detailed Protocol for Standard ¹H NMR Data Acquisition

For routine structural confirmation, the following protocol is recommended.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer.

  • Locking: Lock the field frequency to the deuterium signal of the solvent[3].

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to maximize sensitivity[3].

  • Shimming: Shim the magnetic field to achieve high homogeneity and sharp, symmetrical peaks. This is often an automated process.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): ~1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans is typically sufficient for good signal-to-noise.

  • Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired FID (Free Induction Decay). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.

The Role of 2D NMR in Structural Elucidation

For more complex derivatives of this compound, where 1D spectra may have overlapping signals, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ signals of the ethyl group, and between adjacent aromatic protons, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This technique is essential for unambiguously assigning carbon signals by linking them to their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is powerful for identifying quaternary carbons and piecing together molecular fragments. For example, an HMBC spectrum would show a correlation from the Hβ protons to the C-N carbon, confirming their ortho relationship.

By employing this comprehensive suite of NMR techniques, researchers can move from simple confirmation to a deep and confident understanding of their molecules, ensuring the integrity and success of their research and development endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.
  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. National Center for Biotechnology Information.
  • University of Regensburg. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Hoyt, S. et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for Chemists and Biologists.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • SpectraBase. (n.d.). 4-Bromo-2,6-diethyl-aniline.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • MDPI. (2022). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.

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A Researcher's Guide to Halogen Reactivity in Oxidative Addition: A Comparative Study of I > Br > Cl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for designing efficient and robust synthetic routes. Among the fundamental transformations in transition metal catalysis, the oxidative addition of aryl halides is a critical, often rate-determining, step in numerous cross-coupling reactions. The choice of the halogen atom on the electrophile profoundly impacts reactivity, with a well-established trend of I > Br > Cl .

This guide provides an in-depth comparison of this reactivity trend, moving beyond simple recitation of the order to explore the underlying mechanistic principles. We will present supporting experimental data and provide a validated protocol for researchers to observe and quantify these differences in their own laboratory settings.

The Central Role of Oxidative Addition

Oxidative addition is the cornerstone of many catalytic cycles, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1] In this step, a low-valent metal complex, typically Pd(0) or Ni(0), inserts into the carbon-halogen (C-X) bond of an aryl halide. This process involves the metal center being oxidized (e.g., from Pd(0) to Pd(II)) while the C-X bond is cleaved, forming two new bonds between the metal and the aryl group and the metal and the halide.

M0 LnM (e.g., Pd(0)) TS [LnM---X---Ar]‡ Transition State M0->TS + Ar—X RX Ar—X M2 LnM(Ar)(X) (e.g., Pd(II)) TS->M2 Oxidative Addition (Rate-Determining Step)

Caption: Generalized mechanism for the concerted oxidative addition of an aryl halide.

The efficiency of this single step dictates the overall performance of the catalytic cycle. A sluggish oxidative addition necessitates harsher reaction conditions, higher catalyst loadings, and may lead to catalyst decomposition, all of which are undesirable in process development.

Mechanistic Underpinnings: Why Iodine Reigns Supreme

The observed reactivity order (I > Br > Cl) is fundamentally governed by the strength of the carbon-halogen bond.[1] The cleavage of this bond is central to the activation energy of the oxidative addition step.

Bond Dissociation Energy (BDE): The Decisive Factor

The energy required to homolytically cleave the C-X bond is known as the Bond Dissociation Energy (BDE). A weaker bond is more easily broken, leading to a lower activation barrier and a faster reaction rate.[2] The trend in BDE for phenyl halides is inversely proportional to their reactivity in oxidative addition.[2][3]

  • C-I Bond: The longest and weakest bond, due to the large size of the iodine atom and less effective orbital overlap with carbon.[2]

  • C-Br Bond: Intermediate in strength and length.

  • C-Cl Bond: The shortest and strongest bond among the three, requiring significantly more energy to cleave.[2]

cluster_0 Bond Dissociation Energy (BDE) cluster_1 Relative Reactivity BDE_Cl C-Cl ~97 kcal/mol BDE_Br C-Br ~84 kcal/mol BDE_Cl->BDE_Br Decreasing BDE Reactivity_Cl Slowest BDE_Cl->Reactivity_Cl BDE_I C-I ~67 kcal/mol BDE_Br->BDE_I Reactivity_Br Moderate BDE_Br->Reactivity_Br Reactivity_I Fastest BDE_I->Reactivity_I Inverse Relationship Reactivity_Br->Reactivity_Cl Reactivity_I->Reactivity_Br Decreasing Rate

Caption: The inverse relationship between C-X Bond Dissociation Energy and reactivity.

While BDE is the primary determinant, other factors can play a role. Competition experiments with a reduced iron pincer complex also established the relative rate of oxidative addition as I > Br > Cl, consistent with a concerted-type pathway.[4][5] However, it's important to note that for some complex catalytic systems, factors beyond the initial oxidative addition, such as the stability of intermediate palladium species, can also influence the overall observed reactivity.[6][7][8][9]

Quantitative Performance Comparison

The theoretical principles are borne out by extensive experimental data. The following table summarizes representative results from a comparative study of aryl halides in a palladium-catalyzed Suzuki-Miyaura coupling reaction. The data clearly illustrates the superior performance of aryl iodides and bromides compared to the less reactive aryl chloride under identical conditions.

Aryl Halide (Ar-X)C-X BDE (kcal/mol)Reaction Time (h)Yield (%)Catalyst System
4-Iodoanisole~67[2]198Pd(OAc)₂, SPhos
4-Bromoanisole~84[2]495Pd(OAc)₂, SPhos
4-Chloroanisole~97[2]2475Pd(OAc)₂, SPhos

Data is representative and compiled for illustrative purposes based on typical outcomes in Suzuki-Miyaura couplings.[1]

As the data shows, activating the robust C-Cl bond often requires longer reaction times, higher temperatures, or more specialized, highly active catalyst systems featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][10] These "designer" ligands enhance the electron density at the metal center, which facilitates its insertion into the electron-rich C-Cl bond.[10]

Experimental Protocol: A Self-Validating Comparative Kinetics Study

This protocol provides a robust framework for researchers to directly compare the reactivity of 4-bromoanisole and 4-chloroanisole in a Suzuki-Miyaura coupling. By monitoring the reaction progress over time, one can generate kinetic profiles that validate the I > Br > Cl trend.

Objective: To quantitatively compare the rate of reaction for an aryl bromide versus an aryl chloride under identical catalytic conditions.

Rationale for Component Selection:

  • Catalyst Precursor: Pd(OAc)₂ is a common, air-stable source of Pd(0) upon in-situ reduction.

  • Ligand: SPhos is a bulky, electron-rich biarylphosphine ligand known for its high activity in activating challenging substrates like aryl chlorides. Using the same advanced ligand for both substrates ensures a fair comparison.

  • Base: K₃PO₄ is a moderately strong base suitable for this coupling, minimizing side reactions.

  • Solvent: A 1,4-dioxane/water mixture provides good solubility for both organic and inorganic reagents.

  • Analysis: Gas Chromatography (GC) with an internal standard (e.g., dodecane) is a reliable method for quantitative monitoring of product formation.

Caption: Experimental workflow for the comparative kinetic analysis of aryl halides.

Step-by-Step Methodology:

  • Reagent Preparation (Do this in duplicate for Ar-Br and Ar-Cl):

    • To an 8 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (4-bromoanisole or 4-chloroanisole, 0.5 mmol, 1.0 equiv.).

    • Add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.).

    • Add potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.).

    • Add the internal standard (e.g., dodecane, 0.25 mmol, 0.5 equiv.).

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.022 mmol, 4.4 mol%) in the reaction solvent.

    • Add the appropriate volume of the catalyst stock solution and additional solvent (e.g., 1,4-dioxane/H₂O 10:1) to each reaction vial to achieve a final concentration of 0.2 M with respect to the aryl halide.

  • Reaction and Monitoring:

    • Seal the vials with Teflon-lined caps.

    • Place the vials in a pre-heated aluminum reaction block at 100 °C and begin stirring.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw a small aliquot (~20 µL) from each reaction mixture.

  • Sample Preparation and Analysis:

    • Immediately quench the aliquot by diluting it in a vial containing diethyl ether (1.0 mL).

    • Filter the diluted sample through a small plug of silica gel to remove inorganic salts and catalyst residues.

    • Analyze the filtrate by Gas Chromatography (GC) to determine the ratio of product to the internal standard.

  • Data Analysis:

    • Calculate the % yield at each time point using the response factor of the product relative to the internal standard.

    • Plot % yield versus time for both the aryl bromide and aryl chloride reactions. The resulting curves will provide a clear visual and quantitative comparison of their reaction rates.

Conclusion

The reactivity trend of I > Br > Cl in oxidative addition is a cornerstone principle in modern synthetic chemistry, primarily governed by the inverse relationship with carbon-halogen bond dissociation energies. While aryl iodides and bromides offer high reactivity under mild conditions, the economic and environmental benefits of using aryl chlorides have driven significant innovation in catalyst development.[1][6] By understanding the mechanistic basis for this trend and employing robust experimental methods for its quantification, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the pace of discovery and development.

References

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
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  • Semantic Scholar. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium.
  • Moret, M.-E., et al. (2020). Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species. Organometallics.
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  • ResearchGate. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
  • Holland, P. L., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society.
  • Yale University Department of Chemistry.
  • National Institutes of Health. (2020). Catalytic Reactions Involving the Oxidative Addition of Si-Halogen and Si-Pseudohalogen Bonds as a Key Step.
  • Cengage.
  • Hartwig, J. F., et al. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
  • Holland, P. L., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PMC.
  • Vetticatt, M. J., et al. (2019). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • AdiChemistry. Physical properties of organohalogen compounds.
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesis Products Derived from 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, particularly in the development of pharmaceuticals, dyes, and advanced materials, the choice of starting materials is pivotal. 4-Bromo-N,N-diethylaniline is a versatile intermediate, prized for its dual reactivity.[1][2] The presence of a diethylamino group, a moderate activating group, and a bromine atom, an excellent leaving group for cross-coupling reactions, allows for a diverse range of chemical transformations.[1] It is a common precursor in foundational reactions such as Suzuki, Heck, and Sonogashira couplings, as well as in the formation of Grignard reagents.[1][3]

However, this versatility demands a rigorous and unequivocal confirmation of the final product's structure. Ambiguity is the enemy of progress in drug development and materials science; an assumed structure can lead to misinterpreted biological data, failed experiments, and wasted resources.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth, multi-technique strategy for the confident structural elucidation of molecules synthesized using this compound. We will move beyond simple data reporting to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy workflow.

The Analytical Challenge: Potential Synthetic Outcomes

When using this compound, the intended reaction is typically a substitution at the C4 position, replacing the bromine atom. However, side reactions or unexpected rearrangements can occur. A robust analytical strategy must be able to distinguish between the expected product and plausible alternatives.

Consider a hypothetical Suzuki coupling reaction intended to form 4-(4-methoxyphenyl)-N,N-diethylaniline (Product A).

  • Expected Product (A): The bromine atom is replaced by a 4-methoxyphenyl group.

  • Unreacted Starting Material (B): this compound remains.

  • Potential Side-Product (C): Homocoupling of the boronic acid or other reaction pathway byproducts.

Our analytical workflow must be designed to definitively confirm the formation of Product A and rule out the presence of B, C, and other unforeseen structures.

A Multi-Technique Strategy for Unambiguous Confirmation

No single analytical technique provides a complete structural picture. A synergistic approach, combining data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, is essential for building an irrefutable case for a molecule's structure.[6][7]

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical flow from a synthesized compound to its confirmed structure. This process ensures efficiency and rigor, with each step providing critical information that informs the next.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation Synthesis Crude Reaction Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Purification->MS Is MW correct? IR Infrared (IR) Spectroscopy - Functional Group Analysis Purification->IR Are functional groups present? NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) - Connectivity & Stereochemistry MS->NMR IR->NMR Confirmed Structure Confirmed NMR->Confirmed Data Consistent?

Caption: A logical workflow for the confirmation of synthetic product structures.

Mass Spectrometry (MS): The First Verdict

Expertise & Experience: Mass spectrometry delivers the most crucial initial piece of evidence: the molecular weight of the product. For compounds derived from this compound, it also offers a unique diagnostic signature.

Trustworthiness: The Bromine Isotopic Pattern Nature has provided a built-in validation tool for any bromine-containing compound. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[8][9] Consequently, any molecule containing a single bromine atom will exhibit two peaks in its mass spectrum of nearly equal intensity, separated by 2 m/z units: the molecular ion peak (M⁺) and the M+2 peak.[9][10]

  • Causality: If the reaction to replace bromine is successful, this characteristic 1:1 M/M+2 pattern will disappear. If it fails, the pattern will persist. This is a clear, binary indicator of reaction success.

Data Comparison: Starting Material vs. Hypothetical Product

CompoundStructureExpected MWKey MS Feature
Starting Material This compound213/215Two peaks of ~1:1 intensity at m/z 213 (C₁₀H₁₄⁷⁹BrN) and 215 (C₁₀H₁₄⁸¹BrN).
Product A 4-(4-methoxyphenyl)-N,N-diethylaniline255A single prominent molecular ion peak at m/z 255. The M/M+2 pattern is absent.

Experimental Protocol: Sample Submission for ESI-MS

  • Sample Preparation: Dissolve ~0.1-0.5 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be clear and free of particulates.

  • Instrumentation: Submit the sample for analysis via Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a "soft" ionization technique ideal for generating a strong molecular ion peak ([M+H]⁺) with minimal fragmentation, which is perfect for confirming molecular weight.[11]

  • Data Analysis: Check the resulting spectrum for a peak corresponding to the expected [M+H]⁺ value of the target product. Verify the absence of the characteristic bromine isotopic pattern.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: While MS confirms the mass, IR spectroscopy confirms the presence and persistence of key functional groups. It is an exceptionally fast and simple method to verify that the core structural motifs of your molecule are intact.[4]

Trustworthiness: Validating the Core Structure In reactions modifying the C-Br bond, the N,N-diethylaniline core should remain unchanged. IR spectroscopy can rapidly validate this.

  • Causality: The presence of characteristic C-N stretching vibrations for aromatic amines and aliphatic C-H stretches for the ethyl groups confirms that the diethylamino moiety has survived the reaction conditions. The appearance of new bands (e.g., a strong C=O stretch if an ester was introduced) or the disappearance of bands can confirm other transformations.

Data Comparison: Key Vibrational Frequencies

Functional GroupWavenumber (cm⁻¹)Significance for Product Confirmation
Aromatic C-N Stretch 1335-1250 cm⁻¹Strong band. Its presence confirms the N-aryl bond is intact.[12]
Aliphatic C-H Stretch 2850-2970 cm⁻¹Confirms the presence of the ethyl groups on the nitrogen.[13]
Aromatic C=C Bends 1500-1600 cm⁻¹Confirms the aromatic ring structure is preserved.
Para-substitution Bend 810-840 cm⁻¹A strong band in this region is indicative of 1,4-disubstitution on the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small, solvent-free sample of the purified solid or liquid product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum to the spectrum of the starting material. Confirm the retention of the N,N-diethylaniline core vibrations and look for new peaks corresponding to the newly introduced functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[14] It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Trustworthiness: Mapping the Molecular Connectivity For derivatives of this compound, the aromatic region of the ¹H NMR spectrum is particularly diagnostic.

  • Causality of Aromatic Signals: The starting material has a plane of symmetry through the C1-N and C4-Br axis. This makes the protons at C2/C6 and C3/C5 chemically equivalent, resulting in a classic "AA'BB'" or pseudo-doublet of doublets pattern. When the bromine is replaced with a group that can rotate freely, this symmetry is maintained. If it's replaced by a sterically hindered or asymmetric group, the symmetry is broken, and four distinct aromatic signals may appear. This change in pattern is irrefutable evidence of substitution at the C4 position.

¹H NMR Data Comparison
CompoundAromatic Protons (δ ppm)Aliphatic Protons (δ ppm)
Starting Material ~7.2-7.4 (d, 2H), ~6.6-6.8 (d, 2H)~3.3 (q, 4H, -CH₂-), ~1.1 (t, 6H, -CH₃)
Product A ~7.3-7.5 (m, 4H), ~6.8-7.0 (m, 4H)~3.4 (q, 4H, -CH₂-), ~1.2 (t, 6H, -CH₃), ~3.8 (s, 3H, -OCH₃)
¹³C NMR Data Comparison

The ¹³C NMR provides complementary information, particularly regarding the carbon directly attached to the halogen.

CompoundKey ¹³C Signals (δ ppm)
Starting Material ~109 (C-Br), ~148 (C-N), ~132 (Ar-CH), ~112 (Ar-CH), ~44 (-CH₂-), ~12 (-CH₃)
Product A ~158 (C-OCH₃), ~149 (C-N), ~125-130 (Ar-CH signals), ~114-116 (Ar-CH signals), ~55 (-OCH₃), ~44 (-CH₂-), ~12 (-CH₃). The C-Br signal at ~109 ppm is absent.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample dissolves completely.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

  • 2D NMR (If Necessary): If the structure is complex or ¹H signals overlap, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish H-H connectivities, which can be invaluable for assigning aromatic protons.

Visualization of Analytical Logic

This diagram outlines the decision-making process based on the data obtained from the three core analytical techniques.

G start Purified Product ms_check MS Analysis: Does MW match product? Is Br pattern absent? start->ms_check ir_check IR Analysis: Is N,N-diethylaniline core intact? Are new functional groups present? ms_check->ir_check Yes fail Structure Not Confirmed Re-evaluate Synthesis/Purification ms_check->fail No nmr_check NMR Analysis: Does ¹H aromatic pattern confirm substitution? Are all ¹H and ¹³C signals accounted for? ir_check->nmr_check Yes ir_check->fail No success Structure Confirmed nmr_check->success Yes nmr_check->fail No

Caption: Decision-making flowchart for structural confirmation.

Conclusion

The structural confirmation of products synthesized from this compound is not a mere formality but a cornerstone of scientific integrity. By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can build a robust, self-validating case for their proposed structure. This guide advocates for a workflow where MS provides the initial mass-based verdict, IR confirms the integrity of functional groups, and NMR delivers the definitive structural blueprint. This multi-technique approach eliminates ambiguity, ensuring that subsequent research and development efforts are built on a foundation of confirmed chemical identity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline.
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  • ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ChemicalBook. (n.d.). N,N-Diethylaniline(91-66-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only).
  • Illinois State University. (n.d.). Infrared Spectroscopy.
  • National Science Foundation Public Access Repository. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
  • Chegg.com. (2019, February 10). Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline.
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  • ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?.
  • ThaiJO. (2021, December 28). 4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry - 2016.
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  • Chemistry World. (2026, January 5). The future of total synthesis.
  • ACS Publications. (n.d.). Structural Analysis of Natural Products | Analytical Chemistry.
  • ResearchGate. (n.d.). Spectroscopic properties of 4-styryl-N,N-diethylaniline derivatives.
  • PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Journal of Chemical Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
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A Comparative Guide to Suzuki Reaction Yields with Different Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical factor influencing the yield of this palladium-catalyzed reaction is the nature of the arylboronic acid. This guide provides an in-depth comparison of how different arylboronic acids, specifically those with electron-donating, electron-withdrawing, and sterically hindering groups, affect Suzuki reaction yields, supported by experimental data and detailed protocols.

The Decisive Role of the Arylboronic Acid in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] The arylboronic acid plays its key role during the transmetalation step. In this phase, the organic group from the boron atom is transferred to the palladium(II) complex. The electronic and steric properties of the substituents on the arylboronic acid can significantly influence the rate of this step and, consequently, the overall reaction yield.[1]

Generally, electron-donating groups on the arylboronic acid enhance the reaction rate and yield.[1][3] Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, although this is highly dependent on the specific reaction conditions.[1] Steric hindrance, particularly from ortho-substituents on the arylboronic acid, can also impede the reaction.[4][5]

Comparative Analysis of Arylboronic Acids in Suzuki Coupling

To illustrate the impact of arylboronic acid structure on reaction yields, we will compare the performance of three distinct arylboronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole:

  • Phenylboronic Acid (Unsubstituted) : Serves as the baseline for comparison.

  • 4-Methoxyphenylboronic Acid (Electron-Donating Group) : Features a methoxy group, which is a strong electron-donating group.

  • 2-Methylphenylboronic Acid (Steric Hindrance) : Contains a methyl group in the ortho position, introducing steric bulk near the reaction center.

Arylboronic AcidSubstituent EffectExpected Yield
Phenylboronic AcidNeutral (Baseline)High
4-Methoxyphenylboronic AcidElectron-DonatingVery High
2-Methylphenylboronic AcidSteric HindranceModerate to Low
Experimental Protocol: A Standardized Suzuki-Miyaura Coupling

The following protocol provides a reproducible method for comparing the yields of different arylboronic acids.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Interpreting the Results: Causality Behind the Yields

1. The Electronic Effect: Electron-Donating Groups

The higher yield observed with 4-methoxyphenylboronic acid can be attributed to the electron-donating nature of the methoxy group. This group increases the electron density on the aromatic ring, making the boronic acid more nucleophilic. This enhanced nucleophilicity facilitates the transmetalation step, leading to a faster and more efficient reaction.[3][6]

2. The Impact of Steric Hindrance

The reduced yield with 2-methylphenylboronic acid is a direct consequence of steric hindrance.[4] The ortho-methyl group physically obstructs the approach of the boronic acid to the palladium center, slowing down the transmetalation step. While more advanced catalysts and ligands have been developed to overcome steric challenges, under standard conditions, steric bulk generally leads to lower yields.[4][7]

Visualizing the Influencing Factors

Caption: Factors influencing Suzuki reaction yields.

Conclusion

The choice of arylboronic acid is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. Understanding the electronic and steric effects of substituents on the arylboronic acid allows researchers to predict and control reaction outcomes. While electron-donating groups generally promote higher yields, steric hindrance can significantly diminish them. For challenging couplings involving sterically hindered substrates, the use of specialized ligands and catalysts may be necessary to achieve satisfactory results.[7][8]

References

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
  • Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16337-16401.
  • Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221.
  • Al-Amin, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213.
  • Genov, M., et al. (2003). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 68(26), 10049-10055.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 47(26), 4851-4854.
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  • ResearchGate. (2021). Case study of steric impact on a series of Suzuki–Miyaura reactions.
  • Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(41), 14567-14574.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1968-1971.
  • Jouvin, K., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 635-641.
  • Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(5), 2938-2945.
  • Liu, C., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265.

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Comparative Guide to Isomeric Purity Analysis in Substituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Aniline Synthesis

Substituted anilines are foundational building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] However, synthetic routes to these compounds, often involving electrophilic substitution on a benzene ring, can concurrently generate positional isomers (ortho, meta, para).[2][3] These isomers, while possessing the same molecular formula, can exhibit vastly different physicochemical properties, biological activities, and toxicity profiles. For instance, in drug development, one isomer may be the active pharmaceutical ingredient (API) while another could be an inactive, less potent, or even toxic impurity.[4][5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), mandate strict control and quantification of isomeric impurities to ensure drug safety and efficacy.[4][6][7] Consequently, robust, validated analytical methods are not merely a quality control checkpoint but a cornerstone of process development and regulatory compliance. This guide provides a comparative analysis of the principal analytical techniques for determining isomeric purity in substituted anilines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Decision Workflow for Method Selection

The choice of an analytical technique is dictated by the specific properties of the aniline isomers, the required sensitivity, and the context of the analysis (e.g., in-process control vs. final product release). The following diagram illustrates a logical workflow for selecting the most appropriate method.

Method_Selection_Workflow start Sample: Substituted Aniline Isomer Mixture chiral Are they enantiomers? start->chiral volatile Are isomers volatile & thermally stable? concentration Isomer concentration >0.1%? volatile->concentration No gc Gas Chromatography (GC-FID/MS) volatile->gc Yes hplc High-Performance Liquid Chromatography (HPLC-UV/MS) concentration->hplc No (Trace Analysis) qnmr Quantitative NMR (qNMR) concentration->qnmr Yes chiral->hplc No chiral_hplc Chiral HPLC / Chiral CE chiral->chiral_hplc Yes derivatize_gc Consider Derivatization for GC gc->derivatize_gc hplc->volatile derivatize_nmr Use Chiral Solvating Agent for NMR chiral_hplc->derivatize_nmr

Caption: Method selection workflow for aniline isomer analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC, particularly in its reverse-phase (RP-HPLC) mode, is the most versatile and widely employed technique for separating and quantifying substituted aniline isomers.[1][8] Its applicability to a broad range of polar and non-polar compounds without the need for derivatization makes it an indispensable tool.

Causality of Separation: The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. Positional isomers often exhibit subtle differences in polarity and hydrophobicity. For example, an ortho-substituted aniline may have intramolecular hydrogen bonding that reduces its polarity compared to its meta or para counterparts, leading to a longer retention time on a C18 column.

Comparative Performance of HPLC Columns

The choice of stationary phase is critical for achieving optimal resolution.

Column TypePrinciple of InteractionBest Suited ForProsCons
C18 (ODS) Primarily hydrophobic interactions.General-purpose separation of most non-polar to moderately polar anilines.High resolving power, stable, widely available.May not resolve highly similar isomers without extensive method development.
C8 Less hydrophobic than C18.More polar anilines that are too strongly retained on C18.Shorter analysis times for strongly retained compounds.Lower resolving power for very non-polar isomers.
Phenyl π-π interactions in addition to hydrophobic interactions.Aromatic isomers, especially where electronic differences are significant.Offers alternative selectivity to alkyl phases. Can resolve isomers unresolvable on C18.Can be less stable at extreme pH values.
Chiral Stationary Phase (CSP) Stereospecific interactions (e.g., inclusion, hydrogen bonding).Enantiomeric (chiral) anilines.[9][10]Direct separation of enantiomers without derivatization.[11]Expensive, specific to certain compound classes.
Experimental Protocol: Isomeric Purity of Chloroanilines by RP-HPLC

This protocol is designed as a self-validating system for determining the purity of a 4-chloroaniline sample against its ortho and meta isomers.

1. Materials and Reagents:

  • Reference Standards: 4-chloroaniline, 2-chloroaniline, 3-chloroaniline (USP grade or equivalent, >99.5% purity).[12]

  • Sample: Synthesized 4-chloroaniline batch.

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Buffer: Phosphoric acid (reagent grade).

2. Chromatographic System:

  • HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[8]

3. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • System Suitability Solution (SSS): Accurately weigh ~10 mg of each reference standard (2-, 3-, and 4-chloroaniline) into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to get a final concentration of ~0.1 mg/mL for each isomer.

  • Sample Solution: Accurately weigh ~25 mg of the synthesized 4-chloroaniline into a 250 mL volumetric flask. Dissolve and dilute to volume with Diluent to get a final concentration of ~0.1 mg/mL.

4. HPLC Method Parameters:

ParameterRecommended ConditionJustification
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing good efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 240 nmWavelength of good absorbance for chloroanilines. PDA allows for peak purity analysis.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-22 min: 80% B22-23 min: 80% to 30% B23-30 min: 30% BGradient elution is crucial for separating closely eluting isomers and ensuring any highly retained impurities are eluted from the column.[13]

5. System Suitability Test (SST) - The Self-Validating Check:

  • Inject the SSS six times.

  • Acceptance Criteria:

    • Resolution: The resolution between any two adjacent isomer peaks must be ≥ 2.0. This ensures the method can adequately separate the compounds.[13]

    • Tailing Factor: The tailing factor for the 4-chloroaniline peak should be ≤ 2.0.

    • Precision: The relative standard deviation (%RSD) of the peak areas for the six replicate injections must be ≤ 2.0%. This demonstrates the system's precision.

6. Data Analysis:

  • Inject the blank (Diluent) followed by the Sample Solution.

  • Calculate the percentage of each impurity using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

  • Report any impurity above the reporting threshold (typically 0.05% as per ICH guidelines).

HPLC_Workflow prep Prepare Mobile Phase, Diluent, Standards, Sample equilibrate Equilibrate HPLC System with Mobile Phase prep->equilibrate sst Perform System Suitability Test (SST) (6 injections of SSS) equilibrate->sst check_sst Does SST meet criteria? (Resolution > 2.0, %RSD < 2.0%) sst->check_sst troubleshoot Troubleshoot System (Check connections, pump, column) check_sst->troubleshoot No analysis Inject Blank, then Sample check_sst->analysis Yes troubleshoot->equilibrate integrate Integrate Peaks and Perform Peak Purity Analysis analysis->integrate calculate Calculate Isomeric Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for HPLC-based purity analysis.

Gas Chromatography (GC): The Choice for Volatile Analytes

GC is an excellent technique for the analysis of volatile and thermally stable substituted anilines.[14] When coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, it becomes a powerful tool for purity assessment.

Causality of Separation: GC separates compounds based on their boiling points and their interactions with the stationary phase of the GC column. Isomers often have slightly different boiling points and polarities, allowing for their separation. For example, o-nitrotoluene has a lower boiling point than p-nitrotoluene due to intramolecular hydrogen bonding, causing it to elute earlier from a standard non-polar GC column.

When to Choose GC over HPLC:

  • When isomers are highly volatile.

  • When a higher degree of separation efficiency (theoretical plates) is required than what standard HPLC can provide.

  • When MS coupling is needed for definitive identification of unknown impurities, as GC-MS libraries are extensive.[15][16]

Caveat: The Need for Derivatization: Primary and secondary anilines can exhibit poor peak shape (tailing) in GC due to their interaction with active sites on the column and inlet. Derivatization, such as acylation, can block the active N-H group, improving volatility and chromatographic performance. However, this adds an extra step to sample preparation and introduces potential sources of error.

Experimental Protocol: Isomeric Purity of Toluidines by GC-FID

1. Materials and Reagents:

  • Reference Standards: o-toluidine, m-toluidine, p-toluidine (>99.5% purity).

  • Sample: Synthesized p-toluidine batch.

  • Solvent: Dichloromethane (GC grade).

2. Chromatographic System:

  • Gas Chromatograph with FID.

  • Column: DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of each reference standard and the sample in dichloromethane.

  • Working Standard: Combine the stock solutions of the three isomers to create a working standard containing approximately 0.1 mg/mL of each.

4. GC Method Parameters:

ParameterRecommended ConditionJustification
Carrier Gas Helium or Hydrogen, Flow Rate 1.2 mL/minInert carrier gas to transport analytes through the column.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without degradation.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Initial: 80°C (hold 2 min)Ramp: 10°C/min to 200°CHold: 5 minTemperature programming is essential to separate isomers with different boiling points effectively.
Detector Temp. 280 °C (FID)Prevents condensation of analytes post-separation.

5. Data Analysis:

  • Inject the working standard to confirm retention times and resolution.

  • Inject the sample solution.

  • Calculate purity using the area percent method, similar to HPLC.

Quantitative NMR (qNMR): The Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a distinct advantage over chromatography: it does not require a reference standard for every analyte being quantified.[17][18] Instead, it relies on a single, highly pure internal standard.

Causality of Distinction: The signal intensity (integral) of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[19] Positional isomers have distinct NMR spectra because the electronic environment of each proton is unique, leading to different chemical shifts.[20][21] For instance, the aromatic protons of ortho, meta, and para-xylene give rise to completely different splitting patterns and chemical shifts, allowing for unambiguous identification and quantification in a mixture.

Protocol: Purity Assessment of 4-Methoxyaniline by ¹H qNMR

This protocol determines the absolute purity of a 4-methoxyaniline sample.

1. Materials and Reagents:

  • Sample: Synthesized 4-methoxyaniline.

  • Internal Standard: Maleic acid (high purity, >99.9%, certified).

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

2. Sample Preparation - The Key to Accuracy:

  • Accurately weigh (~20 mg) of the 4-methoxyaniline sample into a vial.

  • Accurately weigh (~10 mg) of the maleic acid internal standard into the same vial. The masses must be known to four decimal places.

  • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Acquisition Parameters (Critical for Quantification):

  • Spectrometer: 400 MHz or higher.

  • Pulse Angle: 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds to ensure full relaxation for all nuclei). This is the most critical parameter for accurate quantification.

  • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals used in calculation).

4. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved signal for the analyte (e.g., the -OCH₃ singlet of 4-methoxyaniline at ~3.7 ppm) and a signal for the internal standard (the olefinic singlet of maleic acid at ~6.3 ppm).

  • Calculate the purity using the following equation:[22]

    Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal (e.g., 3 for -OCH₃, 2 for maleic acid)

    • M: Molar mass

    • m: Mass weighed

    • P: Purity of the standard

    • x: Analyte (4-methoxyaniline)

    • std: Internal Standard (Maleic acid)

qNMR_Workflow weigh Accurately weigh Analyte and Internal Standard dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve acquire Acquire 1H NMR Spectrum (CRITICAL: Long Relaxation Delay) dissolve->acquire process Process Data: Phase and Baseline Correction acquire->process integrate Integrate well-resolved signals for Analyte and Standard process->integrate calculate Calculate Absolute Purity using the qNMR Equation integrate->calculate report Report Weight % Purity calculate->report

Caption: Workflow for purity determination by qNMR.

Method Comparison Summary

FeatureHPLC-UV/PDAGC-FID/MSQuantitative NMR (qNMR)
Principle Differential PartitioningVolatility & PolarityNuclear Spin Resonance
Primary Use Broadly applicable, especially for non-volatile or thermally labile compounds.[1]Volatile and thermally stable compounds.[14]Absolute purity determination, structural confirmation.[17]
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (mg level)
Quantification Relative (vs. Reference Standard)Relative (vs. Reference Standard)Absolute (vs. Internal Standard)[23]
Sample Prep Simple (dissolve and inject)Can require derivatization.Requires accurate weighing, long acquisition times.
Throughput HighHighLow
Cost (Instrument) ModerateModerateHigh
Regulatory Standing Universally accepted, widely used in pharmacopeias.[24][25]Accepted, standard for residual solvents and volatile impurities.Accepted as a primary method, gaining strong traction.[18]

Conclusion

The analysis of isomeric purity in substituted aniline synthesis is a non-negotiable aspect of quality control in the pharmaceutical and chemical industries. No single technique is universally superior; instead, the choice of method must be tailored to the specific analytical challenge.

  • HPLC remains the gold-standard for routine purity testing due to its versatility, robustness, and high throughput.

  • GC offers unparalleled separation efficiency for volatile isomers and is the method of choice when MS identification is paramount.

  • qNMR provides an orthogonal, absolute measure of purity, making it invaluable for qualifying reference standards and obtaining highly accurate results without the need for isomer-specific standards.

A comprehensive analytical strategy often employs HPLC for routine quality control while leveraging GC-MS for impurity identification and qNMR for the definitive certification of reference materials. By understanding the underlying principles and practical considerations of each technique, scientists can design robust, self-validating protocols that ensure the quality, safety, and efficacy of their synthesized materials.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.
  • Lämmerhofer, M. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • ResearchGate. (2020, September). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review).
  • bepls. (2022). Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC.
  • International Journal of Pharmaceutical Sciences and Research. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES.
  • Sigma-Aldrich. (n.d.). Aniline USP Reference Standard.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Ohnishi, A., et al. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PubMed.
  • Ohnishi, A., et al. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PMC - NIH.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • University of Durham. (n.d.). Quantitative NMR Spectroscopy.
  • Pauli, G. F., et al. (2014, November 26). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
  • Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions.
  • Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Reactions. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs.
  • ResearchGate. (n.d.). NMR Spectra of Anilines.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Ganesh, V., Noble, A., & Aggarwal, V. K. (n.d.). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. NIH.
  • USP. (n.d.). Discover Impurity Reference Standards from USP.
  • USP. (n.d.). Impurities in Drug Substances and Products.
  • USP Store. (n.d.). Aniline (250 mg).
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N,N-diethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and conscientious management of the chemical reagents we employ. 4-Bromo-N,N-diethylaniline, a halogenated aromatic amine, is a valuable synthetic intermediate. However, its chemical nature necessitates a rigorous and informed approach to its disposal. Improper handling not only poses immediate risks to personnel but also presents a significant environmental hazard.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to ensure the protection of researchers and the environment. The core principle is that this compound must never be disposed of via standard laboratory drains or in regular waste streams.[1] It must be managed as regulated hazardous waste from the moment it is deemed unnecessary to its final, documented disposal by a certified entity.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. This compound belongs to two chemical classes of concern: halogenated organic compounds and aromatic amines.[1][2] Halogenated compounds are often persistent in the environment, while many aromatic amines are known for their toxicity.[2][3] The Occupational Safety and Health Administration (OSHA) requires that employees are trained on the hazards of the chemicals in their work area.[4][5]

The following table summarizes the key hazard and property data for this compound.

PropertyValueSource
CAS Number 2052-06-4[6]
Molecular Formula C₁₀H₁₄BrN[6]
Appearance Solid[6]
Melting Point 32-33 °C[6]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[6]
Signal Word Warning[6]
Personal Protective Equipment N95-type dust mask, safety glasses/eyeshields, chemical-resistant gloves[6]

Note: While specific toxicity data for the diethyl- derivative is limited, the closely related analog 4-Bromo-N,N-dimethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[7][8][9] It is prudent to handle this compound with a similar level of caution.

Section 2: The Core Principle: Segregation and Classification

The foundational step in proper chemical waste management is correct segregation.[10] Mixing different waste classes can lead to dangerous reactions, create a more hazardous mixture, and significantly increase the complexity and cost of disposal.

This compound must be classified and segregated as Halogenated Organic Waste .[1][10]

  • Why is this critical? Halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the stable carbon-halogen bonds and prevent the formation of toxic byproducts.[1][11] If halogenated waste is mixed with non-halogenated solvent waste (e.g., acetone, methanol, hexanes), the entire volume must be treated as the more hazardous and expensive halogenated category.[12]

The Golden Rule: Never Sewer Under no circumstances should this compound or its containers be disposed of down the drain.[1][8] Aromatic amines can be highly toxic to aquatic life, and as a halogenated organic compound, it contributes to persistent environmental pollution.[2]

Section 3: Step-by-Step Protocol for Routine Laboratory Waste

This protocol details the lifecycle of this compound waste within the laboratory, from generation to pickup.

Step 1: Container Selection and Labeling

  • Choose the Right Container: Use only containers designated for chemical waste, which are typically provided by your institution's Environmental Health & Safety (EH&S) department.[13] These are often high-density polyethylene (HDPE) carboys for liquids or wide-mouth drums for solids. Ensure the container is compatible with the chemical.

  • Label Immediately: The moment you designate a container for waste, it must be labeled.[14] The label should clearly state "Hazardous Waste" and list all chemical constituents by their full name (no abbreviations).[14] Maintain a running log of the contents and their approximate percentages or volumes.[10]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Waste must be stored in a designated Satellite Accumulation Area (SAA), which is located at or near the point of generation (e.g., in the same room).[13][14] You cannot generate waste in one lab and store it in another.[13]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13] This prevents the release of vapors and protects against spills.

  • Adhere to Volume Limits: SAAs are limited to accumulating a maximum of 55 gallons of hazardous waste.[13] For certain acutely toxic wastes (P-listed), the limit is one quart.[13]

Step 3: Arranging for Disposal

  • Monitor Fill Level: Do not overfill containers. Leave at least 1-2 inches of headspace to allow for expansion.

  • Request Pickup: Once a container is full or you have no further need to accumulate that waste stream, contact your institution's EH&S or equivalent safety department to schedule a waste pickup.[13] Follow their specific procedures for submitting a pickup request.

Section 4: Emergency Procedures: Spill Management

Accidents happen, and a prepared response is the best defense against a minor incident becoming a major one. For a small, manageable spill of this compound solid:

  • Assess and Alert: Immediately alert all personnel in the immediate area. Ensure the laboratory's ventilation (e.g., fume hood) is operating correctly.[15]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[15] An N95 respirator is also recommended to prevent inhalation of dust.[6]

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][16] Avoid any actions that could create dust.[16]

  • Collect and Package: Carefully sweep or scoop the absorbed material into a suitable container (e.g., a heavy-duty plastic bag or a labeled beaker).[15][16] Any contaminated items, including gloves and wipes, must also be collected.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like acetone if compatible with the surface) and collect the cleaning materials as waste.

  • Dispose: Seal the container with the spill debris, label it clearly as "Hazardous Waste: this compound Spill Debris," and place it in your SAA for pickup.

Section 5: The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making and procedural flow for managing this compound waste in a laboratory setting.

G cluster_0 Waste Preparation & Segregation cluster_1 Accumulation & Disposal Request start Waste Generation (Unused reagent, contaminated material, or spill cleanup) classify Classify as Hazardous Waste: 'Halogenated Organic Solid' start->classify select_container Select Appropriate, Compatible Waste Container classify->select_container label_container Label Container Immediately (Contents, 'Hazardous Waste', Date) select_container->label_container accumulate Store in Designated Satellite Accumulation Area (SAA) label_container->accumulate is_full Is Container Full or No Longer Needed? accumulate->is_full add_waste Continue to Add Waste (Keep Container Closed) is_full->add_waste No request_pickup Arrange for Disposal via Institutional EH&S Department is_full->request_pickup Yes add_waste->is_full end Final Disposal by Licensed Facility (Incineration) request_pickup->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of correct classification, stringent segregation, proper containment, and documented disposal through certified channels, researchers can mitigate the risks associated with this chemical. Always prioritize safety, never make assumptions, and when in doubt, consult your institution's Environmental Health & Safety department. They are your primary resource for ensuring compliance and maintaining a safe research environment for all.

References

  • Chemos GmbH & Co. KG.Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • Fisher Scientific.Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
  • United States Environmental Protection Agency.Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • ACS Publications.Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sciencemadness Wiki.Proper disposal of chemicals.
  • Occupational Safety and Health Administration.OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Electronic Code of Federal Regulations (eCFR).Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Wisconsin-Milwaukee.Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Lab Manager.Managing Hazardous Chemical Waste in the Lab.
  • Bucknell University.HAZARDOUS WASTE SEGREGATION.
  • Occupational Safety and Health Administration.Worker Exposures to Volatile Amines.
  • Physikalisch-Technische Bundesanstalt (PTB).Chemical Waste Management for Laboratories.
  • United States Environmental Protection Agency.EPA HAZARDOUS WASTE CODES.
  • Physikalisch-Technische Bundesanstalt.Chemical Waste Management for Laboratories.
  • Hazardous Waste Experts.Guidelines for Solvent Waste Recycling and Disposal.
  • Publisso.Method for the determination of aromatic amines in workplace air using gas chromatography.
  • National Center for Biotechnology Information.OSHA Laboratory Standard.
  • University of Pennsylvania EHRS.Guidelines for Segregating and Combining Chemical Wastes into Containers.

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Navigating the Safe Handling of 4-Bromo-N,N-diethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Bromo-N,N-diethylaniline, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard Profile of this compound

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3GHS07WarningH335: May cause respiratory irritation

This data is synthesized from multiple chemical supplier safety information.

The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these classifications lies in the chemical nature of the compound. As an aromatic amine, it can be readily absorbed through the skin and mucous membranes, leading to local irritation. If inhaled, the dust or vapors can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile rubber glovesProvides a robust barrier against skin contact. While specific breakthrough times for this compound are not published, nitrile is a standard choice for a wide range of organic chemicals. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.
Eye Protection Chemical splash goggles conforming to EN 166 or ANSI Z87.1Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[1]
Skin and Body Protection Laboratory coat, long-sleevedPrevents incidental skin contact with the solid or contaminated surfaces.
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or equivalentNecessary when handling the solid compound to prevent inhalation of dust particles, which can cause respiratory irritation.[2] Use in a well-ventilated area or a chemical fume hood is also required.
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. N95 Dust Mask Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. N95 Dust Mask Doff3->Doff4 Spill_Response Alert Alert Personnel & Evacuate Area Don_PPE Don Appropriate PPE (Nitrile Gloves, Goggles, Respirator) Alert->Don_PPE Contain Contain the Spill (Use absorbent pads or sand) Don_PPE->Contain Cleanup Clean Up Spill (Sweep solid or absorb liquid) Contain->Cleanup Collect Collect Waste in a Labeled, Sealed Container Cleanup->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Fig 2. Step-by-step emergency response plan for a spill.

In case of a spill:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Situation : From a safe distance, assess the extent of the spill. For a large spill, or if you are not trained to handle it, contact your institution's emergency response team.

  • Secure the Area : If safe to do so, prevent the spill from spreading by using absorbent materials to create a dike around it.

  • Clean-up : For a small, manageable spill, and once wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the collected material and any contaminated absorbent pads into a clearly labeled, sealable waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal : The collected waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Container Integrity : Ensure the waste container is compatible with the chemical and is in good condition.

  • Disposal Route : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. [3] By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently and safely utilize this compound in your research and development endeavors. This commitment to safety not only protects you and your colleagues but also ensures the integrity and reproducibility of your scientific work.

References

  • 4-Bromo-N,N-dimethylaniline Safety D
  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Fisher Scientific.

Sources

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